molecular formula C24H23NO3 B557389 Fmoc-Phenylalaninol CAS No. 129397-83-7

Fmoc-Phenylalaninol

Cat. No.: B557389
CAS No.: 129397-83-7
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phenylalaninol, also known as this compound, is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427135
Record name Fmoc-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129397-83-7
Record name Fmoc-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Phenylalaninol: A Core Component in the Solid-Phase Synthesis of Peptide Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

For researchers, medicinal chemists, and drug development professionals, the synthesis of structurally modified peptides is a cornerstone of modern therapeutic innovation. Peptide alcohols—biologically significant molecules where the C-terminal carboxylic acid is replaced by a primary alcohol—present a unique synthetic challenge that conventional solid-phase peptide synthesis (SPPS) methodologies cannot readily address. This guide details the critical role of N-α-Fmoc-L-phenylalaninol as a foundational building block for overcoming this obstacle. We will explore the underlying chemical principles, provide a mechanistic overview of the synthetic strategy, present detailed, field-tested protocols, and discuss the causal logic behind key experimental choices. This document serves as a comprehensive technical resource for the reliable synthesis of C-terminal peptide alcohols, a class of compounds with demonstrated importance in pharmaceuticals and biomedical research.

Part 1: Foundational Concepts in Peptide Synthesis

The Fmoc/tBu Strategy: The Workhorse of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to contemporary solid-phase peptide synthesis.[1] Its primary function is to temporarily block the α-amino group of an amino acid, preventing self-polymerization and directing the sequence-specific formation of peptide bonds.[2][3] The Fmoc/tBu strategy is built upon an orthogonal protection scheme: the N-terminal Fmoc group is labile to mild basic conditions, while the side-chain protecting groups (often tert-butyl, tBu, based) are labile to strong acids.[1][4]

This orthogonality is the key to its success, allowing for the iterative deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection. The synthesis cycle, therefore, consists of three core steps repeated for each amino acid addition:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7] This reaction proceeds via a β-elimination mechanism, liberating a free primary amine.[7][8]

  • Amino Acid Activation & Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated in situ using coupling reagents (e.g., HBTU, HATU) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2][8] This activated ester rapidly reacts with the free amine on the resin-bound peptide to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.

This robust cycle enables the efficient assembly of complex peptide sequences on a solid support.[9][10]

SPPS_Cycle cluster_legend Workflow Steps Resin Resin-Bound Peptide (N-Terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Bound Peptide (Free N-Terminal Amine) Deprotection->FreeAmine  (2x) Wash Step 3: Washing (DMF, DCM) Coupling Step 2: Activation & Coupling (Fmoc-AA, HBTU, DIPEA) FreeAmine->Coupling Coupling->Resin  Next Cycle Deprotection_leg Deprotection Coupling_leg Coupling Wash_leg Washing

Fig 1: The standard iterative cycle of Fmoc-based solid-phase peptide synthesis.
Peptide Alcohols: A Class of High-Value Therapeutics

Peptide alcohols are derivatives where the C-terminal carboxylic acid is reduced to a primary alcohol (-CH₂OH).[11] This seemingly minor modification can profoundly impact a peptide's biological properties, often leading to increased metabolic stability, altered receptor binding affinity, and improved pharmacokinetic profiles. Many clinically important peptides are peptide alcohols.[12] A prime example is Octreotide, a metabolically stable analog of somatostatin containing a C-terminal threoninol, which is used to treat neuroendocrine tumors.[12][13] Other examples include peptaibols with antibiotic properties and the enkephalin analogue DAMGO, which has potent analgesic effects.[11][14]

The Synthetic Challenge

The synthesis of peptide alcohols via standard SPPS is fundamentally problematic. Conventional resins, such as Wang or Merrifield resins, are designed to anchor the first amino acid via its C-terminal carboxyl group, forming an ester or benzyl-ester linkage.[15][16] Since peptide alcohols lack this carboxyl anchor point, they cannot be loaded onto these resins, making a standard synthetic approach impossible.[17][18] This has historically made their synthesis laborious, often requiring complex solution-phase chemistry or convoluted linker strategies.[12]

Part 2: Fmoc-Phenylalaninol as a Solution for Peptide Alcohol Synthesis

Fmoc-L-phenylalaninol is an amino acid derivative where the carboxylic acid of phenylalanine has been reduced to a primary alcohol, and the α-amino group is protected by Fmoc.[19][20][21] This structure is uniquely suited to solve the peptide alcohol synthesis problem. The molecule possesses two key features: the base-labile Fmoc group, which allows for standard N-terminal chain elongation, and a primary hydroxyl group, which can be used to anchor the molecule to a suitably functionalized solid support.[19]

The Modern Strategy: Anchoring via the Hydroxyl Group

The modern and most straightforward approach involves attaching the Fmoc-amino alcohol to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin or resins pre-functionalized with Rink, Ramage, or Sieber linkers.[12][13][22] The hydroxyl group of this compound acts as the nucleophile, attacking the reactive site on the resin to form a stable ether linkage. Once the first residue is anchored, the rest of the peptide can be assembled using the standard Fmoc-SPPS cycle described previously.

The key advantages of this strategy are:

  • Direct Approach: It provides a direct and efficient route for initiating the synthesis.

  • Mild Cleavage: The use of acid-sensitive resins allows the final peptide alcohol to be cleaved from the support under mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP)), which preserves the integrity of the peptide.[12][13]

  • Versatility: This method is generalizable to other Fmoc-amino alcohols, enabling the synthesis of a wide variety of peptide alcohols.[12]

Peptide_Alcohol_Workflow cluster_prep Resin Preparation & Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Loading Loading with this compound (DIPEA, DCM) Resin->Loading LoadedResin Fmoc-Phe-ol-Resin Loading->LoadedResin SPPS Iterative Fmoc-SPPS Cycles (Deprotection -> Coupling -> Wash) LoadedResin->SPPS PeptideResin Full Peptide-Phe-ol-Resin SPPS->PeptideResin Cleavage Cleavage from Resin (e.g., 95% TFA / Scavengers) PeptideResin->Cleavage CrudePeptide Crude Peptide Alcohol Cleavage->CrudePeptide Purification Purification (RP-HPLC) CrudePeptide->Purification FinalProduct Pure Peptide Alcohol Purification->FinalProduct

Fig 2: General workflow for the solid-phase synthesis of a peptide alcohol.

Part 3: Experimental Protocols and Practical Considerations

Detailed Protocol: Synthesis of a Model Peptide Alcohol (e.g., Ac-Tyr-Gly-Gly-Phe-ol)

This protocol outlines a standard manual synthesis. Equivalents are based on the initial loading capacity of the resin.

Materials and Reagents:

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).

  • Amino Alcohols/Acids: Fmoc-L-phenylalaninol, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine.

  • Reagents: N,N-Diisopropylethylamine (DIPEA), HBTU, Acetic Anhydride.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Monitoring: Ninhydrin (Kaiser test) reagents.

Procedure:

  • Resin Swelling & Loading:

    • Place 2-CTC resin (1 g, 1.2 mmol) in a reaction vessel. Swell in DCM for 30 minutes.

    • Drain the DCM. In a separate flask, dissolve Fmoc-L-phenylalaninol (1.5 eq, 1.8 mmol) in DCM. Add DIPEA (3.0 eq, 3.6 mmol).

    • Add the amino alcohol solution to the resin. Agitate for 2-4 hours at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to activate the resin and scavenge the HCl byproduct, driving the reaction forward.

    • To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine the final loading capacity via Fmoc quantification.

  • First Deprotection:

    • Swell the loaded resin in DMF (10 min).

    • Drain and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine solution for 15 minutes.

    • Causality: A two-step deprotection ensures complete and efficient removal of the Fmoc group.[6]

    • Wash the resin with DMF (5x) to completely remove piperidine and the dibenzofulvene adduct.[23]

  • Coupling Cycle (Glycine):

    • In a separate flask, dissolve Fmoc-Gly-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq).

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Causality: HBTU is a highly efficient coupling reagent that forms an activated ester in situ, leading to rapid peptide bond formation.[8]

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycles:

    • Repeat Step 2 (Deprotection) and Step 3 (Coupling) for the remaining amino acids (Fmoc-Gly-OH, then Fmoc-Tyr(tBu)-OH).

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of Tyrosine, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. This caps the N-terminus.

    • Wash thoroughly with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dry resin in a flask. Add the cleavage cocktail (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

    • Causality: High concentration TFA cleaves the ether linkage to the 2-CTC resin and simultaneously removes the tBu protecting group from Tyrosine. TIS acts as a scavenger to trap reactive cations.[12][13]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Purification:

    • Dry the crude peptide pellet. Dissolve in a suitable solvent (e.g., Acetonitrile/Water) and purify using reverse-phase HPLC.

Data Summary: Resins for Peptide Alcohol Synthesis
Resin TypeLinkage ChemistryLoading MethodCleavage ConditionKey AdvantageReference
2-Chlorotrityl Chloride Ether linkage to OHFmoc-amino alcohol + DIPEA1-2% TFA in DCM (for protected fragments) or >50% TFAVery mild cleavage conditions possible.[17][18]
Wang Trichloroacetimidate Ether linkage to OHFmoc-amino alcohol + BF₃·Et₂O>50% TFA in DCMStable resin, good loading efficiency.[22]
Pre-loaded Rink-OH Ether linkage to OHPrepared via Rink-Cl + Fmoc-amino alcohol95% TFA / ScavengersGeneral method for Fmoc/tBu synthesis.[12][13]
Pre-loaded Ramage-OH Ether linkage to OHPrepared via Ramage-Cl + Fmoc-amino alcohol95% TFA / ScavengersSimilar to Rink, offers robust synthesis.[12][13]

Part 4: Broader Applications and Future Outlook

While its primary role is enabling the synthesis of C-terminal peptide alcohols, this compound is also a valuable chiral building block in its own right.[24] Its hydrophobic phenyl side-chain and inherent chirality can be leveraged in the design of peptidomimetics, enzyme inhibitors, and chiral catalysts. The steric and hydrophobic properties of the phenylalaninol moiety can contribute to the overall stability and bioactivity of the final molecule.[25]

The methodology described herein has significantly streamlined the production of peptide alcohols, which were once considered synthetically challenging. This accessibility accelerates structure-activity relationship (SAR) studies in drug discovery, allowing researchers to rapidly explore how C-terminal modification impacts therapeutic efficacy.[12] As the demand for more stable and potent peptide-based drugs continues to grow, the role of this compound and other amino alcohols as key synthetic intermediates is set to expand, paving the way for new therapeutic discoveries.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Int J Pept Res Ther, 20:53–69.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Synthesis of Fmoc phenylalaninol Ramage‐PS Resin. (n.d.).
  • Fmoc-L-phenylalaninol. (n.d.). Chem-Impex.
  • Solid-Phase Synthesis of Peptide Alcohols. (2010). Angew. Chem. Int. Ed., 49, 117-120.
  • This compound | 129397-83-7. (n.d.). Benchchem.
  • Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). Chemistry, 26(2), 379-383.
  • Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). PubMed.
  • The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Why Fmoc-Protected Amino Acids Domin
  • Amino Acid Alcohols for Peptide Synthesis. (n.d.). AAPPTEC.
  • Protocol for Incorporating Fmoc-alpha-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Methods for Removing the Fmoc Group. (2000).
  • Mastering Peptide Synthesis: The Crucial Role of Fmoc-L-Phenylalanine. (2024).
  • Planning a Peptide Synthesis. (n.d.). AAPPTEC.
  • This compound. (n.d.). Aapptec Peptides.
  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. (2020).
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.).
  • This compound | C24H23NO3 | CID 7019531. (n.d.). PubChem - NIH.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010).
  • Fmoc Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.

Sources

The Strategic Importance of Fmoc-L-Phenylalaninol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-L-Phenylalaninol: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (Fmoc-L-Phenylalaninol), a pivotal chiral building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, and solubility. It offers detailed, field-proven protocols for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide outlines the critical applications of Fmoc-L-Phenylalaninol, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents, while also covering essential safety and handling procedures.

Fmoc-L-Phenylalaninol is a derivative of the natural amino acid L-phenylalanine where the carboxylic acid group has been reduced to a primary alcohol.[1] This structural modification, combined with the strategic placement of the Fmoc protecting group, makes it an invaluable reagent in synthetic organic chemistry and drug discovery.

The Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a cornerstone of modern peptide synthesis.[] Its primary function is to temporarily "mask" the nucleophilic primary amine of the amino alcohol.

  • Orthogonal Protection: The Fmoc group is stable under the acidic conditions used to remove other common protecting groups (like Boc or Trityl), but it is selectively and rapidly cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.[3] This orthogonality is the foundation of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Enhanced Solubility: The bulky, aromatic nature of the fluorenyl ring system often improves the solubility of the protected amino alcohol in the organic solvents commonly used in synthesis, such as N,N-Dimethylformamide (DMF).[4]

  • UV-Active Monitoring: The fluorenyl group possesses a strong chromophore, allowing for the straightforward monitoring of reaction progress (e.g., deprotection steps in SPPS) via UV spectroscopy.[]

Phenylalaninol: A Chiral Amino Alcohol Building Block

The phenylalaninol backbone provides the molecule with its core structural and chiral identity. The presence of the primary hydroxyl group, in place of a carboxylic acid, opens up unique synthetic possibilities. This hydroxyl group serves as a reactive handle for further chemical modifications, such as the attachment of linkers for solid-phase synthesis or conjugation to other molecules of interest.[1] Its hydrophobic phenyl side chain is crucial for influencing the conformational properties, stability, and bioactivity of the final synthetic targets.[5]

Molecular Structure and Physicochemical Properties

Structural Elucidation
  • IUPAC Name: 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[6]

  • Common Synonyms: Fmoc-Phe-ol, Nα-Fmoc-L-phenylalaninol[6]

  • CAS Number: 129397-83-7[6]

  • Chemical Structure:

    
    
    
Physicochemical Data Summary

The key physicochemical properties of Fmoc-L-Phenylalaninol are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₃NO₃[6][7]
Molecular Weight 373.4 g/mol [6][7]
Appearance White to off-white powder[1]
Melting Point 148 - 152 °C[1]
Optical Rotation [α]D²⁰ = -48 ± 2º (c=1 in DMF)[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Solubility Profile

Fmoc-L-Phenylalaninol exhibits a solubility profile typical for Fmoc-protected amino acid derivatives, which is critical for its application in both solid-phase and solution-phase synthesis.

SolventSolubilityRationale
Water InsolubleThe large, nonpolar Fmoc and phenyl groups dominate the molecule's character, making it highly hydrophobic.
DMF, NMP SolubleThese polar aprotic solvents effectively solvate the large organic structure, making them the solvents of choice for SPPS.[5]
Methanol, Ethanol Sparingly to SolubleSoluble, particularly with heating, which is leveraged during purification by recrystallization.[8]
Dichloromethane (DCM) SolubleA common solvent for reactions and for washing resin-bound compounds.
Hexanes, Diethyl Ether InsolubleThese nonpolar solvents are often used as anti-solvents to precipitate the compound from more polar solutions during workup and purification.[8]

Synthesis and Purification

The synthesis of Fmoc-L-Phenylalaninol is a standard procedure in synthetic organic chemistry, relying on a well-established reaction mechanism.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core reaction is the N-acylation of the primary amine of L-phenylalaninol. This proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[3]

  • Deprotonation: A mild base (e.g., NaHCO₃) deprotonates the ammonium salt of the amino alcohol (if applicable) and ensures the primary amine is present as a free, nucleophilic species.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-phenylalaninol attacks the electrophilic carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-OSu).[3]

  • Intermediate & Leaving Group Departure: A tetrahedral intermediate is formed, which then collapses, expelling the stable leaving group (N-hydroxysuccinimide in the case of Fmoc-OSu) to form the final, stable carbamate product.[3] Using Fmoc-OSu is generally preferred over Fmoc-Cl as the reaction is easier to control and produces fewer side products.[][9]

Detailed Synthesis Protocol

This protocol describes the synthesis of Fmoc-L-Phenylalaninol from L-phenylalaninol using Fmoc-OSu.

Materials:

  • L-phenylalaninol

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-phenylalaninol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the solution at room temperature until all solids have dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring L-phenylalaninol solution over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-L-Phenylalaninol as a white solid.

Purification via Recrystallization

The crude product is effectively purified by recrystallization to remove unreacted starting materials and byproducts.

Materials:

  • Crude Fmoc-L-Phenylalaninol

  • Ethanol (Reagent Grade)

  • Deionized Water

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask equipped with a stir bar.

  • Prepare an ethanol/water (e.g., 2:1 v/v) solvent system.[8]

  • Add the minimum amount of the hot (60-80 °C) ethanol/water solution to the crude solid required to fully dissolve it.[8]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.

  • Collect the pure white crystals by vacuum filtration, washing them with a small amount of cold ethanol/water solution.

  • Dry the crystals under vacuum to yield pure Fmoc-L-Phenylalaninol.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve L-Phenylalaninol in Dioxane/Aq. NaHCO₃ add_fmoc Add Fmoc-OSu Solution Dropwise start->add_fmoc react Stir at RT (12-16h) add_fmoc->react workup Aqueous Workup (EtOAc Extraction) react->workup dry Dry & Concentrate workup->dry crude Crude Product dry->crude dissolve Dissolve Crude in Hot EtOH/Water crude->dissolve Transfer cool Slow Cool to RT, then Ice Bath dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold EtOH/Water filtrate->wash dry_final Dry Under Vacuum wash->dry_final final Pure Fmoc-L-Phenylalaninol dry_final->final

Caption: Workflow for the synthesis and purification of Fmoc-L-Phenylalaninol.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized Fmoc-L-Phenylalaninol before its use in downstream applications.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acid derivatives. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector, monitoring at wavelengths where the Fmoc group strongly absorbs (e.g., 265 nm or 301 nm). High-purity material should exhibit a single major peak, typically with a purity of ≥98%.

Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the molecular structure.

    • Aromatic Protons (7.2-7.9 ppm): A complex multiplet pattern corresponding to the 13 protons of the fluorenyl and phenyl rings.

    • Fmoc Aliphatic Protons (~4.1-4.4 ppm): Signals corresponding to the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety.

    • Phenylalaninol Backbone Protons:

      • CH-N (~3.9 ppm): A multiplet for the proton attached to the chiral center.

      • CH₂-OH (~3.5-3.7 ppm): Diastereotopic protons adjacent to the hydroxyl group.

      • CH₂-Ph (~2.8-3.0 ppm): Diastereotopic protons of the benzyl side chain.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the carbamate carbonyl (~156 ppm), multiple aromatic signals (~120-144 ppm), and aliphatic signals for the Fmoc and phenylalaninol backbone carbons.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A broad band around 3300–3400 cm⁻¹ indicates the presence of the primary alcohol.[1]

  • N-H Stretch: A moderate band around 3300–3350 cm⁻¹ corresponds to the carbamate N-H bond.[1]

  • C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group.

  • Aromatic C-H Stretches: Signals are observed in the 3000–3100 cm⁻¹ region.[1]

Characterization Workflow

Characterization_Workflow cluster_tests product Pure Fmoc-L-Phenylalaninol hplc Purity Check (RP-HPLC >98%) product->hplc nmr Structure Verification (¹H & ¹³C NMR) product->nmr ir Functional Group ID (FT-IR) product->ir ms Molecular Weight (Mass Spectrometry) product->ms final_check Passes QC

Caption: A typical quality control workflow for Fmoc-L-Phenylalaninol.

Core Applications in Research and Development

Keystone in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Phenylalaninol is as a building block in SPPS to introduce a C-terminal alcohol functionality into a peptide sequence, creating peptide alcohols. These are important analogues of peptide acids and amides, often exhibiting modified biological activity, stability, or pharmacokinetic properties.

Role in Peptidomimetics and Drug Discovery

Fmoc-L-Phenylalaninol is crucial for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. Its hydrophobic nature can enhance the stability and bioactivity of the resulting molecules.[5] The chiral alcohol can also serve as a starting point for creating novel, non-natural side chains or for cyclization strategies in drug design.

Bioconjugation

The hydroxyl group of the phenylalaninol moiety provides a convenient site for bioconjugation. It can be used to attach peptides to other molecules, such as fluorescent dyes, polymers (e.g., PEG), or surfaces, which is critical for creating targeted therapies, diagnostic tools, and advanced biomaterials.

Safety, Handling, and Storage

While Fmoc-L-Phenylalaninol is not classified as acutely toxic, standard laboratory safety protocols must be followed to minimize exposure and ensure material integrity.

Hazard Identification
  • Potential Health Effects: May cause eye and skin irritation. May be harmful if inhaled or swallowed.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.

Recommended Handling Practices
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Long-term Storage Conditions
  • Temperature: Store in a cool, dry place, typically refrigerated at 2-8 °C.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

Fmoc-L-Phenylalaninol is a highly versatile and indispensable reagent for advanced chemical synthesis. Its unique structure, combining the base-labile Fmoc protecting group with a chiral amino alcohol backbone, provides chemists with a powerful tool for constructing complex peptides, peptidomimetics, and bioconjugates. A thorough understanding of its chemical properties, coupled with robust protocols for its synthesis, purification, and handling, is essential for leveraging its full potential in the fields of drug discovery, biochemistry, and materials science.

References

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (CN103373940B).
  • PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Fmoc-Phenylalaninol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of Fmoc phenylalaninol Ramage-PS Resin.
  • ResearchGate. (2025, August 6). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters.
  • ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
  • MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights.
  • ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).
  • ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different....
  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry.
  • ACS Publications. (n.d.). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces.
  • Hindawi. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Aapptec Peptides. (n.d.). This compound [129397-83-7].
  • PubMed Central. (n.d.). Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII.

Sources

Fmoc-Phenylalaninol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-L-Phenylalaninol for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (Fmoc-L-phenylalaninol), a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the causality behind its applications, providing field-proven insights into its synthesis, properties, and strategic implementation in complex synthetic workflows.

Core Compound Identification and Properties

Fmoc-L-phenylalaninol is a chiral amino alcohol derivative protected at the nitrogen atom by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes it an invaluable reagent in modern organic synthesis, particularly in the domain of peptide and peptidomimetic chemistry.

Fundamental Chemical Identifiers
PropertyValueSource(s)
CAS Number 129397-83-7[1][2]
Molecular Formula C₂₄H₂₃NO₃[1][2]
Molecular Weight 373.4 g/mol [1][2]
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[1]
Common Synonyms Fmoc-Phe-ol, (S)-2-(Fmoc-amino)-3-phenyl-1-propanol[2]
Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Fmoc-L-phenylalaninol is paramount for its effective use in experimental design, from reaction setup to purification and storage.

PropertyValueSignificance in ApplicationSource(s)
Appearance White to off-white powderA key indicator of purity; deviations may suggest impurities or degradation.[2]
Melting Point 148 - 152 °CProvides a narrow range indicative of high purity.[2]
Optical Rotation [α]²⁰/D = -48 ± 2° (c=1 in DMF)Confirms the stereochemical integrity of the (S)-enantiomer, which is critical for biological activity.[2]
Solubility Soluble in DMF, NMP, and other polar organic solvents; Insoluble in water.Dictates solvent choice for coupling reactions, ensuring a homogeneous reaction environment.[3]
Storage Conditions Store at 0-8 °C, desiccated.Essential for preventing degradation of the Fmoc group and maintaining long-term stability.[2]

The Chemistry of Fmoc-L-Phenylalaninol: Synthesis and Reactivity

Rationale for Synthesis and Protection

The synthesis of Fmoc-L-phenylalaninol from its parent amino alcohol, L-phenylalaninol, is a foundational step that enables its use in iterative synthetic processes like Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is the cornerstone of this utility. Introduced by Carpino and Han, it provides robust protection of the amino group against undesired reactions during carboxyl activation and coupling steps.[4] Its key advantage lies in its orthogonality to acid-labile side-chain protecting groups (e.g., Boc, tBu), as it is cleaved under mild basic conditions, typically with piperidine.[4][5]

A representative synthesis workflow is depicted below. The reaction involves the nucleophilic attack of the amino group of L-phenylalaninol on an activated Fmoc source, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base to neutralize the acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification L_Phe_ol L-Phenylalaninol Reaction_Vessel Reaction in Aprotic Solvent (e.g., Dioxane/Water) L_Phe_ol->Reaction_Vessel Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Vessel Base Mild Base (e.g., NaHCO₃) Base->Reaction_Vessel Purification Workup & Recrystallization Reaction_Vessel->Purification Crude Product Fmoc_Phe_ol Fmoc-L-Phenylalaninol Purification->Fmoc_Phe_ol Purified Product

Caption: Synthesis of Fmoc-L-Phenylalaninol.

Core Applications in Drug Discovery and Peptide Science

The unique structural attributes of Fmoc-L-phenylalaninol make it a versatile tool in several high-impact research areas.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-phenylalaninol is a non-standard building block used to introduce a C-terminal alcohol functionality into a peptide sequence. This is crucial for synthesizing peptide alcohols, which often exhibit modified biological activities, improved stability against exopeptidases, and different pharmacokinetic profiles compared to their corresponding peptide acids or amides.

The general Fmoc-SPPS cycle is a well-established, automated, or manual process.[6][7] The incorporation of a building block like Fmoc-L-phenylalaninol follows the same core logic.

SPPS_Cycle Start Start: Resin with Free Amine Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Incomplete (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Coupling Complete Repeat->Deprotection Cleavage Final Cleavage from Resin Repeat->Cleavage Sequence Complete

Caption: The core workflow of an Fmoc-SPPS cycle.

Peptidomimetic and Small Molecule Drug Development

Beyond linear peptides, Fmoc-L-phenylalaninol serves as a chiral building block for synthesizing peptidomimetics and complex small molecules. Its phenyl and hydroxyl groups provide handles for further chemical modification, enabling the construction of diverse molecular scaffolds. These are often explored as enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents.[2] The hydrophobic nature of the phenyl group can contribute to improved membrane permeability and target engagement within hydrophobic pockets of proteins.[2]

Bioconjugation and Material Science

The hydroxyl group of Fmoc-L-phenylalaninol offers a site for conjugation to other molecules or surfaces. After incorporation into a peptide, this hydroxyl group can be used to attach reporter tags (like fluorophores), polymers (like PEG), or to immobilize the peptide onto a solid support for diagnostic or material science applications.[2] Furthermore, Fmoc-protected amino acids, including phenylalanine derivatives, are known to self-assemble into hydrogels, which have applications in tissue engineering and controlled drug release.[8][9]

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a standard manual procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide chain with a free N-terminal amine.

Objective: To acylate the N-terminus of a resin-bound peptide with the next amino acid in the sequence.

Materials:

  • Peptide-resin with a free amine group (pre-swollen in DMF)

  • Fmoc-L-phenylalaninol (or other Fmoc-amino acid) (3-5 eq.)

  • Coupling Reagent: HBTU (2.9 eq.) or HATU (4.5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 eq.) or Collidine

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM)

  • Reaction vessel for manual synthesis

Methodology:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle has been fully deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF to remove all traces of piperidine. The resin should be suspended in a minimal amount of fresh DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add the base (DIPEA, 6 eq.) to the solution.

    • Vortex the mixture for 1-2 minutes. This "pre-activation" step is critical for forming the active ester intermediate, which will react with the resin's free amine.[6][7]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature.

    • Allow the reaction to proceed for 1-2 hours. For sterically hindered amino acids, the coupling time may need to be extended.[6]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3-5 times)

      • DCM (3 times)

      • DMF (3 times)

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates that all free amines have been acylated and the coupling is complete.[6] A positive result (blue beads) signifies incomplete coupling, and Step 3 should be repeated (recoupling).

  • Cycle Repetition:

    • If the sequence is not complete, return to the Fmoc deprotection step to prepare the N-terminus for the next coupling cycle.

Safety and Handling

As a standard laboratory chemical, Fmoc-L-phenylalaninol requires adherence to good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.[10][11]

  • Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool (0-8 °C), dry place to prevent moisture absorption and degradation.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled Fmoc-dipeptide hydrogels: a versatile class of biomaterials for tissue engineering and drug delivery. Polymer Chemistry, 3(1), 18-33.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7019531, Fmoc-Phenylalaninol.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.
  • Orkim, C., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 520.

Sources

An In-depth Technical Guide to the Synthesis of Fmoc-L-Phenylalaninol from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol, commonly known as Fmoc-L-phenylalaninol, is a pivotal chiral building block in modern synthetic chemistry.[1][2][3] Its utility spans from being a fundamental component in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides to serving as a precursor in the development of novel small-molecule drug candidates.[1][4] The structural motif of a protected chiral amino alcohol provides a unique scaffold that can enhance the stability, bioactivity, and pharmacokinetic properties of target molecules.[1][4] This guide provides a comprehensive, field-proven methodology for the efficient two-step synthesis of Fmoc-L-phenylalaninol, starting from the readily available and optically pure amino acid, L-phenylalanine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and outline the necessary analytical techniques for characterization, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Conversion

The synthesis of Fmoc-L-phenylalaninol from L-phenylalanine is a sequential two-step process that leverages fundamental transformations in organic chemistry: the reduction of a carboxylic acid followed by the protection of a primary amine.

  • Reduction: The carboxylic acid moiety of L-phenylalanine is selectively reduced to a primary alcohol, yielding the chiral amino alcohol, L-phenylalaninol.

  • Protection: The primary amine of L-phenylalaninol is subsequently protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the final target compound.

This strategy is predicated on the high optical purity of the starting material, L-phenylalanine, which is directly transferred to the final product, obviating the need for chiral resolutions or asymmetric synthesis steps.[5]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection L_Phe L-Phenylalanine Phe_ol L-Phenylalaninol L_Phe->Phe_ol  Li / AlCl₃  THF, 65°C Fmoc_Phe_ol Fmoc-L-Phenylalaninol Phe_ol->Fmoc_Phe_ol  Fmoc-Cl  NaHCO₃, Dioxane/H₂O

Caption: Overall synthetic workflow from L-Phenylalanine to Fmoc-L-Phenylalaninol.

Part I: Reduction of L-Phenylalanine to L-Phenylalaninol

Principle and Mechanistic Insight

The reduction of a carboxylic acid to a primary alcohol is a thermodynamically challenging transformation that requires a potent reducing agent.[6] Standard borohydride reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids directly, primarily because the acidic proton of the carboxyl group reacts with the hydride to form hydrogen gas and a carboxylate anion, which is highly resonance-stabilized and thus resistant to nucleophilic attack.[7][8]

Consequently, more powerful reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a classic choice capable of this reduction; however, its high reactivity, pyrophoric nature, and cost make it less suitable for large-scale industrial applications.[8][9][10] An alternative and robust method involves the use of metallic lithium (Li) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[9] In this system, AlCl₃ is believed to activate the carboxyl group, making it more susceptible to reduction by the lithium metal.[9] This approach offers a practical and efficient route for the industrial production of chiral amino alcohols.[9]

Detailed Experimental Protocol: Reduction via Li/AlCl₃

This protocol is adapted from a method optimized for high yield and scalability.[9] The process begins with the formation of sodium L-phenylalaninate to improve solubility and handling.

Step A: Preparation of Sodium L-Phenylalaninate

  • To a 100 mL beaker, add 32 mL of a 0.01 mol/mL sodium hydroxide solution.

  • While stirring, slowly add 50.00 g (0.30 mol) of L-phenylalanine.

  • Maintain the temperature at 60°C and stir for 20 minutes until a clear solution is obtained.

  • Cool the solution to induce crystallization.

  • Filter the resulting crystals and dry them thoroughly to obtain sodium L-phenylalaninate.[9]

Step B: Reduction to L-Phenylalaninol

  • To a reaction vessel containing 30 mL of anhydrous tetrahydrofuran (THF), add 1.80 g (13.48 mmol) of AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 2.50 g (13.37 mmol) of the prepared sodium L-phenylalanine.

  • Heat the mixture to 55°C and stir for 1 hour. The pH should be maintained between 3 and 4.

  • Separately add 0.56 g (80.00 mmol) of lithium chips and 10 mL of tert-butanol.

  • Increase the temperature to 65°C and continue stirring for an additional 1.5 hours.[9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the solid residue in 30 mL of 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.

  • The product, L-phenylalaninol, can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure L-phenylalaninol.[5]

ParameterValueRationale / Notes
L-Phenylalanine 1.0 equivStarting material, source of chirality.
Li (Lithium) ~6.0 equivThe primary reducing agent. An excess is required for complete conversion.[9]
AlCl₃ ~1.0 equivLewis acid used to activate the carboxyl group.[9]
Solvent Anhydrous THFA suitable aprotic ether solvent for the reduction.
Temperature 65°COptimal temperature to ensure a reasonable reaction rate without side reactions.[9]
Reaction Time 1.5 hoursSufficient time for the reaction to proceed to completion.[9]
Expected Yield 75-91%Reported yields for this method are consistently high.[9]

Part II: Fmoc Protection of L-Phenylalaninol

Principle and Mechanistic Insight

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in SPPS.[11][] Its key advantage lies in its stability under acidic conditions while being readily cleaved by mild bases, such as piperidine.[13][] This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups (e.g., Boc, tBu), which is critical for building complex peptide chains.[][13]

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the L-phenylalaninol's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc reagent.[11][15] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[11] The reaction is performed under basic conditions (a Schotten-Baumann reaction) to neutralize the acidic byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to deprotonate the amine, increasing its nucleophilicity.[13][15] While Fmoc-Cl is highly reactive, it is also sensitive to moisture; Fmoc-OSu is often preferred due to its greater stability and ease of handling.[11]

Caption: Logical steps in the nucleophilic substitution mechanism for Fmoc protection.

Detailed Experimental Protocol: Fmoc Protection

This is a general and robust protocol for the N-Fmoc protection of an amino alcohol using Fmoc-Cl under aqueous basic conditions.[15][16]

  • Dissolve L-phenylalaninol (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, ~1.05 equivalents) in dioxane.

  • Add the Fmoc-Cl solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC until the starting amino alcohol is consumed.

  • Once complete, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate to remove any unreacted Fmoc-Cl and byproducts like Fmoc-OH.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.[13]

  • The Fmoc-L-phenylalaninol product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

  • Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by mass spectrometry and NMR.

ParameterValueRationale / Notes
L-Phenylalaninol 1.0 equivThe substrate to be protected.
Fmoc-Cl 1.05-1.1 equivThe protecting group reagent. A slight excess ensures complete reaction.
Base NaHCO₃Mild base to neutralize HCl byproduct and maintain optimal pH.[15]
Solvent System Dioxane / WaterBiphasic system to dissolve both the polar amino alcohol and nonpolar Fmoc-Cl.[15]
Temperature 0°C to RTInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 4-16 hoursTypically sufficient for full conversion. Monitored by TLC.
Expected Yield >90%This reaction is generally high-yielding.

Conclusion

The synthesis of Fmoc-L-phenylalaninol from L-phenylalanine is a reliable and efficient process that provides a high-value chiral building block for pharmaceutical and chemical research. The two-step sequence, involving a robust reduction followed by a standard amine protection, is scalable and consistently produces a high-purity product while preserving the critical stereochemistry of the starting material. The methodologies presented in this guide are well-established and provide a solid foundation for researchers to produce this key intermediate with confidence. By understanding the chemical principles behind each step, scientists can troubleshoot and adapt these protocols to meet the specific demands of their research and development objectives.

References

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem Technical Guides.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.
  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. American Chemical Society.
  • BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. BenchChem Technical Guides.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • Chem-Impex. (n.d.). Fmoc-L-phenylalaninol. Chem-Impex.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
  • ResearchGate. (n.d.). Structure of Fmoc-amino alcohol resins. ResearchGate.
  • Aapptec Peptides. (n.d.). Fmoc-Phenylalaninol [129397-83-7]. Aapptec Peptides.
  • PubChem - NIH. (n.d.). This compound. PubChem.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0). BenchChem Technical Guides.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature.
  • MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy.

Sources

Navigating the Solubility of Fmoc-Phenylalaninol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Fmoc-Phenylalaninol in Modern Synthesis

(S)-N-(9-Fluorenylmethoxycarbonyl)-phenylalaninol, commonly abbreviated as Fmoc-Phe-ol, is a cornerstone building block in the fields of peptide chemistry and drug development.[1][2] Its structure, featuring a base-labile Fmoc protecting group on the amine and a primary alcohol, makes it a versatile intermediate for creating complex peptide sequences, peptidomimetics, and chiral ligands.[3] The success of any synthetic protocol, particularly in Solid-Phase Peptide Synthesis (SPPS), hinges on the complete dissolution of its constituent building blocks. Incomplete solubility is a direct precursor to failed or incomplete coupling reactions, leading to the generation of deletion sequences, challenging purifications, and ultimately, a lower yield and purity of the target molecule.[4][5]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will delve into its behavior in N,N-Dimethylformamide (DMF), the workhorse solvent of peptide synthesis, and explore its solubility across a spectrum of other common organic solvents. This document moves beyond a simple catalog of data, offering insights into the physicochemical principles that govern its solubility and providing robust, field-tested protocols for empirical determination.

The Science of Solubility: "Like Dissolves Like"

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]

This compound (C₂₄H₂₃NO₃) is an amphiphilic molecule, possessing both significant non-polar and polar characteristics:

  • Non-Polar Regions: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the benzyl side chain of phenylalanine contribute to its non-polar character.[7]

  • Polar Regions: The carbamate linkage, the secondary amide proton (N-H), and the primary hydroxyl group (-OH) are polar and capable of participating in hydrogen bonding.

A solvent's ability to effectively solvate both these regions determines its efficacy. Polar solvents are characterized by a high dielectric constant and the presence of heteroatoms like oxygen or nitrogen.[8] They are further classified as protic (containing acidic protons, e.g., -OH, -NH) or aprotic (lacking acidic protons).[8]

Core Directive: Solubility in N,N-Dimethylformamide (DMF)

DMF is the preeminent solvent for SPPS due to its exceptional solvating power for a wide range of protected amino acids. This compound is readily soluble in DMF. This is empirically supported by its common use as the solvent for determining the compound's specific optical rotation, where a standard concentration of 1 gram per 100 mL (c=1) is used.[1][3][9]

Why is DMF so effective? DMF is a polar aprotic solvent.[10] Its high polarity allows it to effectively solvate the polar hydroxyl and carbamate portions of the this compound molecule. Simultaneously, its organic nature and lack of strong hydrogen-bonding networks (as seen in protic solvents) allow it to accommodate the large, non-polar Fmoc and benzyl groups without a significant energetic penalty.

Solvent Chemical Class Qualitative Solubility Rationale / Key Insights
N,N-Dimethylformamide (DMF)Polar AproticSoluble Excellent solvating power for both polar and non-polar moieties. The standard solvent for SPPS and analytical measurements of this compound.[1][3]

Comparative Solubility in Other Organic Solvents

A researcher's choice of solvent is often dictated by the specific application, such as reaction conditions, purification strategy (e.g., chromatography), or final product formulation. Understanding the solubility of this compound in a broader range of solvents is therefore crucial. The following table summarizes its qualitative solubility based on chemical principles and data from analogous compounds.[4][7]

Solvent Chemical Class Predicted Solubility Rationale / Notes
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble A very strong polar aprotic solvent, often used to dissolve compounds that are sparingly soluble in DMF.[5]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble A common alternative to DMF in SPPS with slightly stronger solvating properties for hydrophobic sequences.[5][7]
Dichloromethane (DCM)ChlorinatedSoluble A solvent of intermediate polarity, effective at dissolving many protected amino acids.
Chloroform (CHCl₃)ChlorinatedSoluble Similar in polarity to DCM, expected to readily dissolve the compound.
Tetrahydrofuran (THF)EtherSoluble to Partially Soluble A polar aprotic solvent, but generally less effective than DMF or DMSO for highly functionalized molecules.
Acetonitrile (ACN)NitrilePartially Soluble Polar aprotic, but its ability to solvate large, complex structures can be limited compared to DMF.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticSlightly Soluble to Insoluble The extensive hydrogen bonding network of alcohols does not favorably accommodate the large non-polar Fmoc group.[4]
Water (H₂O)Polar ProticInsoluble The molecule's large hydrophobic surface area prevents dissolution in water.[7]
Hexane / TolueneNon-PolarInsoluble These solvents cannot effectively solvate the polar hydroxyl and carbamate functional groups.[6]

Key Factors Influencing Dissolution

Achieving consistent and complete solubility requires attention to several experimental variables:

  • Solvent Purity: The quality of the solvent is paramount. DMF, for instance, can degrade over time to form small amounts of dimethylamine, which can interfere with synthesis and alter the solvent's properties.[5] Always use high-purity, anhydrous grade solvents.

  • Temperature: For compounds that are sparingly soluble, gentle warming can significantly increase the rate of dissolution and the saturation point. A common practice is to warm the solution to approximately 37°C.[5]

  • Agitation: Vigorous mixing, such as through vortexing or sonication, is essential to break down solid aggregates and maximize the interaction between the solute and solvent surfaces, accelerating the dissolution process.[5]

  • Co-Solvents: In challenging cases, particularly with larger peptide sequences attached to the phenylalaninol, using a mixture of solvents can be effective. Adding a small percentage of a stronger solvent like DMSO or NMP to DMF can disrupt aggregation and enhance solubility.[5]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a robust, self-validating method for quickly assessing the solubility of this compound in any solvent of interest.[11]

Materials:

  • This compound

  • Small, dry test tubes or 1.5 mL vials

  • A selection of analytical-grade organic solvents

  • Spatula

  • Vortex mixer

  • Pipettors

Procedure:

  • Sample Preparation: Add approximately 2-3 mg of this compound to a clean, dry test tube. The exact mass is not critical for a qualitative assessment, but consistency is key for comparison.

  • Solvent Addition: Add 1.0 mL of the chosen solvent to the test tube.

  • Agitation: Cap the tube securely and vortex the mixture vigorously for 60 seconds.

  • Observation: Allow the mixture to stand for 30 seconds and then visually inspect the solution against a well-lit background.

  • Classification:

    • Soluble: The solution is perfectly clear with no visible solid particles.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain suspended or settled.

    • Insoluble: The solid material appears largely unchanged, with no significant dissolution observed.

  • Documentation: Record the results meticulously for each solvent tested.

This workflow provides a reliable and reproducible method for making informed decisions about solvent selection in the laboratory.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Classification prep1 Weigh 2-3 mg of This compound prep2 Place in dry 1.5 mL vial prep1->prep2 Transfer exp1 Add 1.0 mL of test solvent prep2->exp1 Start Test exp2 Vortex vigorously for 60 seconds exp1->exp2 exp3 Let stand for 30 seconds exp2->exp3 obs Visually Inspect Solution exp3->obs res1 Soluble (Clear Solution) obs->res1 No Particles res2 Partially Soluble (Suspended Solid) obs->res2 Some Particles res3 Insoluble (No Change) obs->res3 Most/All Particles

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

This compound exhibits a predictable and favorable solubility profile for applications in synthetic chemistry. Its high solubility in polar aprotic solvents, especially DMF, underpins its widespread use in solid-phase peptide synthesis. Conversely, its insolubility in non-polar and most polar protic solvents dictates the appropriate systems for precipitation and purification. By understanding the fundamental principles of solubility and employing systematic experimental verification, researchers can preemptively address potential issues, ensuring efficient, high-yielding syntheses and accelerating the pace of drug discovery and development.

References

  • The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparison of the polarity of organic solvents. (2022, October 13). Chem-Station.
  • Polarity of Solvents. (n.d.). MilliporeSigma.
  • MSDS - Safety Data Sheet for this compound. (n.d.). AAPPTec, LLC.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Michigan-Dearborn.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Fmoc-L-phenylalaninol. (n.d.). Chem-Impex International.
  • Experiment 1: Determination of Solubility Class. (n.d.). Faculty website.
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
  • In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine. (n.d.). BenchChem.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Polarities of Solvents. (n.d.). Shodex.
  • Fmoc-D-phenylalaninol. (n.d.). Chem-Impex International.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Fmoc-D-phenylalanine. (n.d.). Chem-Impex International.
  • Solubility of Fmoc-Phe(4-Br)-OH in different solvents. (n.d.). BenchChem.
  • Fmoc-p-phenyl-L-Phenylalanine. (n.d.). Chem-Impex International.
  • This compound [129397-83-7]. (n.d.). Aapptec Peptides.
  • The solubility of amino acids in different mixed solvents. (n.d.). Indian Journal of Chemistry.
  • Navigating the Solubility of Fmoc-D-Glu(OAll)-OH in DMF: A Technical Guide. (n.d.). BenchChem.

Sources

A Senior Application Scientist's Guide to Fmoc-Phenylalaninol: Commercial Availability, Quality Control, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-Phenylalaninol in Peptide Chemistry

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical building blocks is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-L-phenylalaninol (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol), the alcohol analogue of phenylalanine, stands out as a versatile intermediate. Its primary role is in the synthesis of peptides with a C-terminal alcohol, a modification known to enhance metabolic stability, alter receptor binding affinity, and improve solubility compared to their carboxylic acid counterparts.[1] This guide provides an in-depth technical overview of Fmoc-L-phenylalaninol, covering its commercial availability, robust methods for quality control, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Section 1: Commercial Availability and Strategic Sourcing

Fmoc-L-phenylalaninol is readily available from a range of specialized chemical suppliers. For research and development purposes, sourcing high-purity material is paramount, as impurities can lead to the formation of deletion sequences or other difficult-to-remove byproducts during peptide synthesis. When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) for purity confirmation by High-Performance Liquid Chromatography (HPLC) and to verify the compound's identity and stereochemistry.

Below is a comparative table of prominent commercial suppliers for Fmoc-L-phenylalaninol. Note that catalog numbers and availability are subject to change, and direct consultation with the supplier is always recommended for bulk quantities.

Table 1: Prominent Commercial Suppliers of Fmoc-L-phenylalaninol

SupplierCatalog Number (Example)Purity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex 02621≥ 99% (HPLC)129397-83-7C₂₄H₂₃NO₃373.4
Aapptec DFF101Lot-specific (via CoA)129397-83-7C₂₄H₂₃NO₃373.4
Santa Cruz Biotechnology sc-254249Not specified129397-83-7C₂₄H₂₃NO₃373.44
Kemix KX-C129129≥ 98%129397-83-7C₂₄H₂₃NO₃373.44
Fisher Scientific AC461290050 (Advanced ChemTech)Not specified129397-83-7C₂₄H₂₃NO₃373.44

Section 2: Synthesis and Quality Control of Fmoc-L-phenylalaninol

A thorough understanding of the synthesis and purification of Fmoc-L-phenylalaninol is essential for troubleshooting and ensuring the quality of the starting material.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves a two-step process starting from the commercially available amino acid, L-phenylalanine. The first step is the reduction of the carboxylic acid to a primary alcohol, yielding L-phenylalaninol. The second step is the selective protection of the α-amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions.

SynthesisWorkflow L_Phe L-Phenylalanine Reduction Reduction (e.g., LiAlH₄ or BH₃) L_Phe->Reduction Step 1 L_Phe_ol L-Phenylalaninol Reduction->L_Phe_ol Fmoc_Protection Fmoc Protection (Fmoc-Cl, Base) L_Phe_ol->Fmoc_Protection Step 2 Fmoc_Phe_ol Fmoc-L-phenylalaninol (Crude) Fmoc_Protection->Fmoc_Phe_ol Purification Purification (Crystallization) Fmoc_Phe_ol->Purification Final_Product High-Purity Fmoc-L-phenylalaninol Purification->Final_Product

General workflow for the synthesis and purification of Fmoc-L-phenylalaninol.
Purification: A Critical Step for SPPS-Grade Material

The quality of Fmoc-L-phenylalaninol is heavily dependent on the purification process. The primary goal is to remove any unreacted L-phenylalaninol and byproducts from the Fmoc protection step. A common and effective method for purification is recrystallization. A patented process describes the dissolution of the crude N-Fmoc-amino acid in an ethanol/water system at an elevated temperature (60-80°C), followed by crystallization at a lower temperature (12-16°C) to yield a pure product.[2]

Analytical Characterization for Quality Assurance

To ensure the suitability of Fmoc-L-phenylalaninol for SPPS, a series of analytical tests must be performed. These methods validate the identity, purity, and stereochemical integrity of the compound.

Table 2: Key Analytical Methods for Quality Control

ParameterMethodTypical SpecificationRationale
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectrum conforms to structureConfirms the chemical structure and absence of major structural impurities.
Chemical Purity Reverse-Phase HPLC (RP-HPLC)≥ 99.0%Quantifies the main compound and detects synthesis-related impurities.[1][3]
Enantiomeric Purity Chiral HPLC≥ 99.5% L-enantiomerEnsures that no racemization occurred during synthesis, which is critical for the biological activity of the final peptide.[]
Melting Point Melting Point Apparatus148 - 152 °CA sharp melting range indicates high purity.[1]
Appearance Visual InspectionWhite powderDeviations (e.g., yellow or brown color) may indicate impurities or degradation.[1]

Protocol 1: Standard RP-HPLC Method for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-L-phenylalaninol sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Gradient: 30% to 100% B over 20 minutes.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-phenylalaninol is primarily used to synthesize peptides with a C-terminal alcohol functionality. This requires a different strategy for anchoring the first building block to the resin compared to standard SPPS for peptide acids. The hydroxyl group of the amino alcohol is attached to a suitable resin, leaving the Fmoc-protected amine ready for the first coupling cycle.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SPPS SPPS Cycles cluster_Final Cleavage Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Fmoc-Phe-ol-Resin Resin->Loaded_Resin Attachment Fmoc_Phe_ol Fmoc-L-phenylalaninol + DIPEA Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Coupling 2. Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling Repeat n times Coupling->Deprotection Peptide_Resin Full Peptide-Resin Coupling->Peptide_Resin Cleavage Cleavage (e.g., 95% TFA) Peptide_Resin->Cleavage Final_Peptide Peptide Alcohol Cleavage->Final_Peptide

Sources

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlled Chemistry

In the intricate world of chemical synthesis, particularly in the assembly of complex biomolecules like peptides, the ability to selectively mask and unmask reactive functional groups is paramount. This control prevents a cascade of unwanted side reactions, ensuring that amino acids are linked in the correct sequence to yield the desired product. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a pillar of modern Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that itself garnered a Nobel Prize for its inventor, Bruce Merrifield.[1][2] The Fmoc strategy, developed in the late 1970s by Eric Atherton and Bob Sheppard, offers a mild, efficient, and versatile methodology that has become the preferred choice for applications ranging from fundamental research to the large-scale pharmaceutical production of peptide-based drugs.[2][3][4]

This guide provides an in-depth exploration of the core features of the Fmoc group, delving into the chemical principles that govern its function, detailed protocols for its application, and field-proven insights into overcoming common challenges.

The Fmoc Group: Structure and Core Principles of Orthogonality

An Fmoc-protected amino acid is one where the α-amino group is temporarily blocked by the 9-fluorenylmethyloxycarbonyl group.[3] This protection is the linchpin of the entire synthesis strategy. The molecular structure of the Fmoc group, featuring a planar fluorenyl ring system attached to a methoxycarbonyl moiety, bestows upon it several key properties.[3][5][]

  • Base-Lability: The most critical feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, a characteristic that sets it apart from older strategies like the Boc/Bzl approach, which required harsh acids.[3][7] This cleavage is typically achieved with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8][9]

  • Acid-Stability: Conversely, the Fmoc group is exceptionally stable under acidic conditions.[8][10] This dual nature is the foundation of its orthogonality . In SPPS, the temporary N-terminal Fmoc protection can be removed at each cycle without affecting the acid-labile protecting groups used for reactive amino acid side chains (e.g., tBu, Boc, Trt) or the acid-sensitive linker attaching the peptide to the solid support.[3][11] These permanent side-chain protectors are only removed at the very end of the synthesis using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[2][12]

  • UV Absorbance: The fluorenyl ring system possesses a strong chromophore that absorbs UV light at approximately 300 nm.[3] This property is ingeniously exploited for real-time, quantitative monitoring of the deprotection step. As the Fmoc group is cleaved, the resulting dibenzofulvene (DBF)-piperidine adduct is released into the solution, and its concentration can be measured spectrophotometrically to confirm the completion of the reaction.[3][13][14]

The Mechanism of Deprotection: An E1cB Elimination Pathway

The removal of the Fmoc group is not a simple hydrolysis but a classic example of a base-induced β-elimination (E1cB) reaction.[15] Understanding this mechanism is key to troubleshooting and optimizing the deprotection step.

The process occurs in two distinct stages:

  • Proton Abstraction: The reaction is initiated by the abstraction of the relatively acidic proton at the C9-position of the fluorene ring by the base (e.g., piperidine).[16][17] The resulting fluorenyl anion is highly stabilized by the aromatic system, which is a key driver for the reaction.[10]

  • β-Elimination and Adduct Formation: This deprotonation facilitates the subsequent elimination, which breaks down the carbamate to release carbon dioxide, the free N-terminal amine of the peptide, and a highly reactive intermediate called dibenzofulvene (DBF).[15][16] The excess secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the equilibrium of the reaction towards completion.[15][16][18]

Below is a diagram illustrating this critical mechanism.

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc chemistry is the engine of the automated SPPS cycle.[1] The synthesis of a peptide on a solid support (resin) involves the repetition of a three-step cycle for each amino acid to be added.[3][19]

  • Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide, typically using 20% piperidine in DMF. This exposes the free amine required for the next coupling step.

  • Washing: A series of washes with the synthesis solvent (e.g., DMF) is performed to completely remove the deprotection reagent and the DBF-piperidine adduct.[8] This step is critical to prevent side reactions and ensure a clean coupling environment.

  • Coupling: The next Fmoc-protected amino acid is activated and added to the reaction vessel. The activated carboxylic acid group of the new amino acid reacts with the free N-terminal amine of the peptide chain, forming a new peptide bond.[8] Excess reagents are used to drive the reaction to completion.

  • Washing: The resin is washed again to remove excess activated amino acid and coupling byproducts, leaving the newly elongated, N-terminally Fmoc-protected peptide ready for the next cycle.

This entire process is illustrated in the workflow diagram below.

SPPS_Cycle Start Start: Resin with first Fmoc-AA attached Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Washing (Remove Piperidine/Adduct) Deprotection->Wash1 Exposes N-terminal amine Coupling Step 3: Coupling (Add activated Fmoc-AA) Wash1->Coupling Wash2 Step 4: Washing (Remove excess reagents) Coupling->Wash2 Forms new peptide bond Cycle_Check All Amino Acids Added? Wash2->Cycle_Check Cycle_Check->Deprotection No Cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection (TFA) Cycle_Check->Cleavage Yes

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

Scientific integrity demands reproducible and validated methods. The following protocols represent standard, field-tested procedures for key steps in Fmoc-SPPS.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most sequences on a standard 0.1 mmol synthesis scale.

StepActionDetails & Rationale
1 Resin WashWash the peptide-resin with DMF (3 x 10 mL). Rationale: Ensures the resin is well-solvated and free of residual reagents from the previous step.
2 Initial DeprotectionAdd 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 2-3 minutes at room temperature.[9]
3 DrainDrain the deprotection solution.
4 Main DeprotectionAdd a fresh 10 mL portion of 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes at room temperature.[9] Rationale: A two-stage deprotection ensures complete removal, especially for sterically hindered amino acids.
5 Drain & WashDrain the solution and wash the resin thoroughly with DMF (5-7 x 10 mL) until the washes are free of piperidine.[20] Rationale: Complete removal of piperidine is crucial as its residual basicity can interfere with the subsequent coupling reaction.
6 Verification (Optional)Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small resin sample to confirm the presence of a free primary amine.[20]
Protocol 2: Standard Amino Acid Coupling using HBTU/DIPEA

This protocol uses HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent, a common choice for its efficiency.

StepActionDetails & Rationale
1 Prepare AA SolutionIn a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 5 mL of DMF.
2 ActivationAdd N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution. Allow to pre-activate for 1-2 minutes. Rationale: DIPEA acts as a non-nucleophilic base to activate the amino acid's carboxyl group via HBTU, forming a reactive ester.
3 Coupling ReactionAdd the activated amino acid solution to the deprotected peptide-resin. Agitate for 30-60 minutes at room temperature.
4 Drain & WashDrain the coupling solution and wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL). Rationale: Removes unreacted reagents and byproducts, preparing the resin for the next deprotection cycle.
5 Verification (Optional)Perform a Kaiser test on a small resin sample. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), a second coupling may be necessary.

Quantitative Analysis: Deprotection Kinetics

The efficiency of Fmoc removal is not uniform across all amino acids. Steric hindrance around the N-terminus can significantly slow down the reaction. The kinetics of deprotection are therefore a critical parameter to consider, especially when optimizing protocols for "difficult" sequences.

Amino AcidDeprotection Reagent (20% in DMF)Deprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH 4-Methylpiperidine (4MP)~80>95>99
Piperidine (PP)~80>95>99
Piperazine (PZ)~80>95>99
Fmoc-L-Arginine(Pbf)-OH 4-Methylpiperidine (4MP)<40~70>90
Piperidine (PP)<40~70>90
Piperazine (PZ)<30~60~85
Data interpreted from graphical representations in source material.[21]

As the data illustrates, the bulky Pbf side-chain protecting group on Arginine significantly hinders the deprotection reaction compared to the less hindered Leucine.[16][21] For such residues, extending the deprotection time or employing a stronger base cocktail (e.g., containing DBU) may be necessary to ensure complete removal of the Fmoc group.[22]

Challenges and Field-Proven Solutions: Mitigating Side Reactions

While Fmoc chemistry is robust, several sequence-dependent side reactions can occur, compromising the purity and yield of the final peptide. Awareness of these challenges is the first step toward their prevention.

A. Aspartimide Formation

This is one of the most persistent challenges in Fmoc-SPPS.[1][23] It occurs when the backbone amide nitrogen, C-terminal to an Aspartic acid (Asp) residue, attacks the side-chain ester, forming a five-membered succinimide ring.[1] This reaction is promoted by the repeated exposure to the basic conditions of Fmoc deprotection.[24][25] The resulting aspartimide is problematic because it can reopen to form not only the desired α-peptide but also the undesired β-peptide, which is often difficult to separate chromatographically.[24][25] Racemization at the Asp residue can also occur.[24]

  • Causality: The reaction is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences, where steric hindrance is minimal.[1]

  • Mitigation Strategies:

    • HOBt Addition: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[8][26]

    • Optimized Protecting Groups: Using alternative side-chain protecting groups for Asp, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, has been shown to significantly reduce this side reaction.[24][25]

    • Backbone Protection: Introducing backbone-protecting groups on the residue preceding Asp can prevent the nucleophilic attack that initiates the cyclization.[23]

B. Diketopiperazine (DKP) Formation

DKP formation is a truncating side reaction that occurs primarily at the dipeptide stage.[26][27][28] After deprotection of the second amino acid, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[28] This terminates the chain elongation.

  • Causality: This reaction is highly sequence-dependent and is extremely common when Proline is in the first or second position of the peptide sequence.[26][27][28] It can even proceed autocatalytically without the addition of a base.[27][29]

  • Mitigation Strategies:

    • Resin Choice: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, physically impedes the "back-biting" cyclization.[26]

    • Dipeptide Coupling: Instead of coupling the second amino acid individually, coupling a pre-formed Fmoc-protected dipeptide can bypass the vulnerable dipeptidyl-resin stage.[8]

C. Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern, particularly for sensitive amino acids like Cysteine (Cys) and Histidine (His).[20]

  • Causality: The activation step, especially with base-mediated methods like HBTU/DIPEA, can render the α-proton susceptible to abstraction, leading to racemization.[20]

  • Mitigation Strategies:

    • Coupling Additives: The use of additives like HOBt or Oxyma Pure during activation significantly suppresses racemization.[22]

    • Reagent Choice: For sensitive residues, activating with diisopropylcarbodiimide (DIC) in the presence of HOBt or Oxyma is often preferred over aminium-based reagents.

    • Avoid Pre-activation: Minimizing the time the amino acid spends in its activated state before being added to the resin can reduce the window for racemization to occur.[22]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is more than a mere reagent; it is the central component of a sophisticated and highly optimized strategy that has made the chemical synthesis of peptides a routine and accessible technology.[14][30] Its unique combination of base-lability, acid-stability, and UV-active properties provides the orthogonality and process control necessary for assembling complex peptide chains with high fidelity. A thorough understanding of the underlying chemical mechanisms, adherence to validated protocols, and an awareness of potential side reactions are the hallmarks of expertise in this field. By leveraging the principles and practical insights detailed in this guide, researchers, scientists, and drug development professionals can effectively harness the power of Fmoc chemistry to advance the frontiers of science and medicine.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Chemistry & Bio-Diversity.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). MilliporeSigma.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. [Link]
  • Fmoc: Fluorenylmethyloxycarbonyl Protection. (n.d.). Peptide Port. [Link]
  • 2,5-Diketopiperazine. (n.d.). Wikipedia. [Link]
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. (n.d.).
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules. [Link]
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
  • What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry. [Link]
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). The Journal of Organic Chemistry. [Link]
  • Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). LinkedIn. [Link]
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
  • Methods for Removing the Fmoc Group. (n.d.).
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. (2022). YouTube. [Link]
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. [Link]
  • Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d). (n.d.).
  • Side reactions in the SPPS of Cys-containing peptides. (n.d.). PubMed. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptide Research and Therapeutics. [Link]
  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. [Link]
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025).
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Advances in Fmoc solid-phase peptide synthesis. (2015). Semantic Scholar. [Link]

Sources

Fmoc-Phenylalaninol for beginners in peptide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-Phenylalaninol: Synthesis of C-Terminal Phenylalaninol Peptides for Advanced Applications

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the predominant methodology for creating synthetic peptides for therapeutic and research applications. While standard protocols yield peptides with a C-terminal carboxylic acid or amide, the synthesis of C-terminally modified peptides is crucial for developing next-generation diagnostics and therapeutics. This compound is a key building block in this advanced field, enabling the introduction of a C-terminal phenylalaninol residue, thereby converting the terminal carboxylic acid to a primary alcohol. This modification can significantly alter a peptide's pharmacokinetic profile, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of the core principles, strategic considerations, and detailed experimental workflows for the successful incorporation of this compound into peptide sequences, aimed at researchers, chemists, and drug development professionals.

Foundational Principles: Contextualizing this compound in SPPS

The Fmoc/tBu Strategy: A Pillar of Modern Peptide Synthesis

The Fmoc solid-phase peptide synthesis (SPPS) strategy, developed in the 1970s, is a cyclical process performed on a solid polymer support (resin).[1] Its success hinges on an orthogonal protection scheme: the temporary Nα-amino protecting group, Fmoc, is labile to mild base, while the permanent side-chain protecting groups (typically tert-butyl based) are labile to strong acid.[2][3] This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side chains.[4] The entire synthesis is a sequence of repeated cycles, each consisting of two primary steps:

  • Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4][5] This exposes a free primary amine, ready for the next coupling reaction.

  • Amino Acid Coupling: The subsequent Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled.[6]

Introduction to this compound: The Critical Distinction

Fmoc-L-Phenylalaninol is an amino acid derivative where the C-terminal carboxylic acid group has been reduced to a primary alcohol.[7] This seemingly subtle change has profound implications for its application in peptide synthesis and the properties of the final product.

PropertyValueSource
Synonyms Fmoc-Phe-ol, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenyl-1-propanol[8]
CAS Number 129397-83-7[7][8][9]
Molecular Formula C₂₄H₂₃NO₃[8][9]
Molecular Weight 373.4 g/mol [8][9]
Appearance White powder[8]
Melting Point 148 - 152 °C[8]
Storage Conditions 0-8 °C[8]

The modification of a peptide's C-terminus from a charged carboxylate to a neutral alcohol can dramatically influence its biological properties.[10] Peptide alcohols are valuable in the development of enzyme inhibitors and other biologically active molecules.[11] This modification can lead to:

  • Enhanced Metabolic Stability: The terminal alcohol is less susceptible to cleavage by endogenous carboxypeptidases compared to a carboxylic acid, potentially increasing the peptide's in vivo half-life.

  • Altered Receptor Binding: The change in charge and hydrogen bonding capacity at the C-terminus can modulate the peptide's affinity and selectivity for its target receptor.

  • Improved Membrane Permeability: Neutralizing the C-terminal charge can increase the overall hydrophobicity of the peptide, which may enhance its ability to cross cellular membranes.[10]

The Synthetic Workflow: Incorporating this compound

Unlike standard Fmoc-amino acids, this compound is used only once at the beginning of the synthesis to establish the C-terminal residue. The entire synthetic strategy must be adapted to accommodate the anchoring of its hydroxyl group to the resin.

The Critical Choice: Resin Selection

Standard resins for Fmoc-SPPS, such as Wang or Rink Amide resin, are designed to produce C-terminal carboxylic acids or amides, respectively.[12] To synthesize a peptide alcohol, a highly acid-labile resin is required to anchor the hydroxyl group of this compound. The resin of choice is 2-Chlorotrityl chloride (2-Cl-Trt) resin .

  • Causality: The trityl group on the resin reacts with the primary alcohol of this compound to form an ether linkage. This linkage is stable to the basic conditions of Fmoc deprotection (piperidine) but is exceptionally sensitive to acid. This allows the final peptide to be cleaved from the resin under very mild acidic conditions (e.g., dilute Trifluoroacetic Acid - TFA), which helps to preserve the integrity of sensitive peptide sequences.[3][13]

Overall Synthetic Workflow Diagram

Fmoc_Phenylalaninol_SPPS_Workflow cluster_Prep Resin Preparation & Loading cluster_Cycle Peptide Elongation Cycle (Repeat n times) cluster_Final Cleavage & Purification Resin 2-Cl-Trt Resin Swell Swell Resin in DCM Resin->Swell Load Anchor this compound Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Next Cycle Final_Deprotect Final N-terminal Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Cleave Cleave Peptide (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: Workflow for SPPS using this compound.

Detailed Protocol: Anchoring this compound to 2-Cl-Trt Resin

This initial loading step is the most critical and differs significantly from standard SPPS.

  • Resin Swelling: Place 2-Chlorotrityl chloride resin (1.0 eq, e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in dichloromethane (DCM) for at least 30-60 minutes. Drain the solvent.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-L-phenylalaninol (1.5-2.0 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. This prevents the formation of deletion sequences initiated from these unreacted sites in subsequent steps.

  • Washing: Drain the capping solution and wash the resin extensively with DCM, followed by DMF to prepare for the first deprotection cycle.

Standard Elongation Cycles

Once this compound is successfully loaded, the remainder of the synthesis follows standard Fmoc-SPPS protocols.[14]

The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[15] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[5][16] The piperidine also acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct.[17]

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.[14]

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

To form the peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. A common and highly efficient method uses a uronium/aminium salt-based coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA.[18][19][20]

  • Causality: HBTU reacts with the carboxylate of the Fmoc-amino acid to form a highly reactive HOBt-activated ester.[20] This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the amide (peptide) bond. The presence of HOBt is crucial for suppressing potential racemization of the amino acid during activation.[18][21]

Protocol:

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage, Purification, and Characterization

Cleavage from the Resin and Side-Chain Deprotection

The final step is to cleave the completed peptide from the solid support and simultaneously remove all side-chain protecting groups.

  • Mechanism: Due to the high acid lability of the 2-Cl-Trt linker, a mild TFA "cocktail" is sufficient. The acid protonates the ether oxygen linking the peptide to the resin, leading to cleavage and the formation of a stable trityl cation. This cation is then quenched by scavengers in the cocktail. The same strong acid simultaneously cleaves the t-Butyl-based side-chain protecting groups.

  • Side Reactions: During TFA cleavage, the liberated trityl cation and other carbocations from side-chain deprotection can re-attach to sensitive residues like Tryptophan or Cysteine.[22][23] Therefore, a "scavenger cocktail" is essential to trap these reactive species. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

Detailed Cleavage Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v). Caution: Work in a certified fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 1.5-2 hours.[24][25]

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (8-10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[24]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Field-Proven Insights and Troubleshooting

Problem Potential Cause Solution / Mitigation Strategy
Low Loading Efficiency of this compound Insufficient activation/reaction time; steric hindrance; moisture inactivating the resin.Ensure anhydrous conditions. Increase reaction time to 4 hours. Use a slight excess of this compound (up to 2.0 eq).
Incomplete Fmoc Deprotection Peptide aggregation on the resin, hindering access of piperidine.Increase deprotection time. For difficult sequences, consider using 1-8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a stronger, non-nucleophilic base.[17]
Low Yield After Cleavage Incomplete cleavage from the 2-Cl-Trt resin.Although rare, if cleavage is incomplete, increase cleavage time to 3 hours or use a slightly stronger acid cocktail. Ensure the resin is thoroughly dry before adding the cocktail.
Side Products Observed in MS (+107 Da) Back-alkylation of the peptide by the cleaved Wang linker cation. Note: This is specific to Wang resin but highlights the importance of scavengers.[23]This specific side-product is avoided by using 2-Cl-Trt resin. However, the principle remains: always use an effective scavenger cocktail (e.g., with TIS) to prevent alkylation by the trityl cation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of C-terminally modified peptides. Its successful application requires a departure from standard SPPS protocols, most critically in the selection of a highly acid-labile resin like 2-Chlorotrityl chloride for the initial anchoring step. By understanding the underlying chemical principles—from resin loading and orthogonal protection to coupling chemistry and acid-mediated cleavage—researchers can confidently leverage this compound to create novel peptide alcohols. These modified peptides, with their potentially enhanced stability and altered biological activity, are invaluable tools for advancing drug discovery and biochemical research.

References

  • Title: Cleavage from Wang Resin. Source: Aapptec Peptides. URL:[Link]
  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Source: Total Synthesis. URL:[Link]
  • Title: Terminology of Antibody Drug for Fmoc Deprotection. Source: GenScript. URL:[Link]
  • Title: Technical Support Information Bulletin 1073 - Wang Resin. Source: Aapptec Peptides. URL:[Link]
  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PMC - NIH. URL:[Link]
  • Title: Coupling Reagents. Source: Aapptec Peptides. URL:[Link]
  • Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry. Source: YouTube. URL:[Link]
  • Title: HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
  • Title: The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. Source: Iris Biotech. URL:[Link]
  • Title: HBTU - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
  • Title: TFA cleavage of DSIP synthesis on a Wang resin.
  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Title: Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker.
  • Title: Peptide Synthesis for Beginners. Source: Peptide Primers. URL:[Link]
  • Title: this compound. Source: PubChem - NIH. URL:[Link]
  • Title: Wang Linker Free of Side Reactions.
  • Title: Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
  • Title: A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Source: CSBio. URL:[Link]
  • Title: Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Source: The Raj Group. URL:[Link]
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Source: UCI Department of Chemistry. URL:[Link]
  • Title: Recent Advances in the Synthesis of C-Terminally Modified Peptides. Source: PMC - NIH. URL:[Link]
  • Title: Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Source: Semantic Scholar. URL:[Link]
  • Title: Recent advances in the synthesis of C-terminally modified peptides. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
  • Title: Fmoc Solid-Phase Peptide Synthesis. Source: PubMed. URL:[Link]
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS). Source: Aapptec. URL:[Link]

Sources

Introduction: The Strategic Importance of Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Fmoc-Phenylalaninol in Medicinal Chemistry

In the landscape of modern drug discovery and development, the demand for sophisticated molecular building blocks is incessant. These scaffolds must offer not only structural diversity but also precise stereochemical control, enhanced stability, and improved biological activity. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol, commonly known as Fmoc-L-Phenylalaninol, has emerged as a cornerstone molecule in medicinal chemistry. It is a derivative of the amino acid L-phenylalanine, where the carboxylic acid group is reduced to an alcohol, and the amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

This unique combination of a chiral amino alcohol core and the versatile Fmoc protecting group makes Fmoc-L-Phenylalaninol an invaluable asset. Its applications extend from the fundamental construction of peptides to the intricate design of complex, enantiomerically pure pharmaceuticals and novel biomaterials.[1] This guide provides an in-depth exploration of its core applications, elucidating the chemical principles behind its utility and offering practical insights for researchers in the field.

Part 1: A Foundational Component in Peptide Synthesis

The most prominent application of Fmoc-protected amino acids, including this compound, is in Solid-Phase Peptide Synthesis (SPPS). SPPS is the workhorse method for assembling peptides in a stepwise fashion on an insoluble polymer resin, enabling the efficient creation of complex peptide sequences.[3]

The Role of the Fmoc Group in SPPS

The Fmoc group is the linchpin of the most widely used SPPS strategy. Its primary function is to temporarily "cap" the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. The critical advantage of the Fmoc group is its lability under mild basic conditions (typically a solution of 20% piperidine in DMF), while being stable to the acidic conditions often used to cleave the final peptide from the resin and remove side-chain protecting groups.[3][4] This orthogonal deprotection strategy allows for the selective and sequential elongation of the peptide chain with high fidelity.

Incorporating this compound at the C-terminus of a peptide results in a peptide alcohol, a modification that can significantly enhance resistance to degradation by carboxypeptidases, thereby increasing the molecule's in vivo half-life.

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines the manual synthesis of a model peptide using this compound as the C-terminal residue.

Materials:

  • Rink Amide resin

  • Fmoc-L-Phenylalaninol

  • Subsequent Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (this compound):

    • In a separate vial, pre-activate Fmoc-L-Phenylalaninol (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours to ensure complete coupling.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with the 20% piperidine in DMF solution for 5 minutes. Drain.

    • Repeat the treatment with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Subsequent Amino Acid Coupling:

    • Repeat the pre-activation and coupling steps described in step 2 for the next Fmoc-amino acid in the sequence. Agitate for 1-2 hours.[5]

    • Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the mixture to separate the resin and collect the filtrate containing the peptide alcohol.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualization: Fmoc-SPPS Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat 'n' times Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Repeat 'n' times Wash2 DMF Wash Coupling->Wash2 Repeat 'n' times Wash2->Deprotection Repeat 'n' times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Start Resin Swelling (e.g., Rink Amide) Start->Deprotection Start Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Part 2: A Versatile Scaffold in Asymmetric Synthesis

Chirality is a fundamental property of biological systems, and the enantiomeric form of a drug can dictate its efficacy, pharmacology, and toxicology. The synthesis of single-enantiomer pharmaceuticals is therefore a critical objective in medicinal chemistry. This compound, as a readily available chiral molecule, serves as an excellent starting material or chiral auxiliary for asymmetric synthesis.[6][7]

Principle of Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other.[7] The inherent stereochemistry of the auxiliary creates a diastereomeric intermediate, and its steric and electronic properties bias the approach of reagents, leading to a highly stereoselective transformation. After the reaction, the auxiliary is cleaved and can often be recovered. The hydroxyl group of this compound is a key functional handle for its attachment to substrates as a chiral auxiliary.

Application in Stereoselective Alkylation

This compound can be used to synthesize unnatural α-amino acids, which are crucial components of many modern therapeutics.[8] For instance, the chiral environment provided by a phenylalanine-derived auxiliary can control the alkylation of a glycine enolate equivalent, leading to the formation of new α-amino acids with high enantiomeric purity.[9]

Visualization: Asymmetric Synthesis Strategy

Asymmetric_Synthesis Prochiral Prochiral Substrate (e.g., Glycine Derivative) Diastereomer Diastereomeric Intermediate Prochiral->Diastereomer Auxiliary Chiral Auxiliary (this compound) Auxiliary->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomer->Reaction Product_Complex Product-Auxiliary Complex Reaction->Product_Complex Cleavage Auxiliary Cleavage Product_Complex->Cleavage Chiral_Product Enantiopure Product (e.g., Unnatural Amino Acid) Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Part 3: Engineering Advanced Therapeutics and Drug Candidates

Beyond its foundational roles, this compound is integral to the design of sophisticated therapeutic agents with tailored properties. Its unique structure contributes to enhanced stability, bioavailability, and novel biological activities.[1]

Peptidomimetics and Enhanced Stability

Peptides often suffer from poor metabolic stability due to rapid degradation by proteases. The phenylalaninol structure, lacking a carboxyl group, is inherently resistant to carboxypeptidases. Furthermore, the hydrophobic and steric bulk of the Fmoc-phenylalanyl moiety can influence the overall conformation of a peptide, potentially shielding other peptide bonds from enzymatic cleavage and improving membrane permeability.[1][10]

Drug Formulation and Bioconjugation

The physicochemical properties of this compound are beneficial in drug development. Its hydrophobic nature can enhance the solubility and stability of certain pharmaceutical compounds, improving bioavailability.[1] The terminal hydroxyl group also serves as a convenient point of attachment for bioconjugation, allowing peptides or small molecules to be linked to other entities like polymers, surfaces, or targeting ligands for creating advanced diagnostics and targeted therapies.[1]

Direct and Indirect Pharmacological Relevance

The core phenylalaninol structure is found in pharmacologically active agents. For example, the stimulant and wakefulness-promoting drug solriamfetol is O-carbamoyl-D-phenylalaninol, a direct derivative.[11] Phenylalaninol itself acts as a psychostimulant and a selective norepinephrine-dopamine releasing agent.[11] While this compound is primarily a synthetic intermediate, the inherent bioactivity of its core structure underscores its relevance in medicinal chemistry. Additionally, related Fmoc-amino acid structures, such as Fmoc-phenylalanine, have demonstrated intrinsic antimicrobial properties, suggesting potential for developing novel anti-infective agents.[12]

Visualization: Therapeutic Modification Pathways

Caption: Pathways for developing advanced therapeutics from the this compound scaffold.

Data Summary

The utility of Fmoc-L-Phenylalaninol is underpinned by its distinct physicochemical properties.

PropertyValueSignificance in Medicinal ChemistrySource
Molecular Formula C₂₄H₂₃NO₃Defines the elemental composition and building block mass.[1][2]
Molecular Weight 373.4 g/mol Crucial for stoichiometric calculations in synthesis.[1][2]
Appearance White powderStandard solid form for handling and formulation.[1]
Melting Point 148 - 152 °CIndicator of purity and thermal stability.[1]
Optical Rotation [a]²⁰D = -48 ± 2º (c=1 in DMF)Confirms the (L) or (S) enantiomeric purity.[1]
Purity (HPLC) ≥ 99%High purity is essential for reliable peptide synthesis and drug development.[1]
Key Functional Groups Fmoc-protected amine, Primary alcohol, Chiral centerEnables orthogonal synthesis, conjugation, and stereochemical control.[1]

Conclusion and Future Outlook

Fmoc-L-Phenylalaninol is far more than a simple protected amino acid derivative. It is a versatile and powerful tool in the arsenal of the medicinal chemist. Its fundamental role in the reliable synthesis of peptides is complemented by its strategic application in creating complex chiral molecules and engineering next-generation therapeutics with enhanced pharmacological profiles. From improving the stability of peptide drugs to serving as the foundation for novel small-molecule agents, the applications of this compound are both broad and impactful. As the pursuit of more sophisticated and effective medicines continues, the strategic deployment of such well-defined, multifunctional building blocks will remain paramount to innovation in drug discovery.

References

  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022-08-25). MDPI. [Link]
  • This compound.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024-05-16). Peptide Machines. [Link]
  • Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024-05-09). Future Medicinal Chemistry. [Link]
  • Phenylalaninol. Wikipedia. [Link]
  • This compound [129397-83-7]. Aapptec Peptides. [Link]
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017-06-14). Semantic Scholar. [Link]
  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. MDPI. [Link]
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). RSC Medicinal Chemistry. [Link]
  • Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts. Langmuir. [Link]
  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023-01-21). International Journal of Molecular Sciences. [Link]
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018-06-12). Molecules. [Link]
  • Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Deriv
  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022-06-27). ACS Omega. [Link]
  • Unlocking the Substrate Acceptance of Phenylalanine Amine Dehydrogenase Enables the Asymmetric Synthesis of Pharmaceutical N-Heterocyclic Primary Amines.
  • Synthesis of chiral peptide nucleic acids using Fmoc chemistry. (2001).
  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins.
  • 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Asymmetric Synthesis. [Link]
  • Fmoc-N-methyl-D-phenylalanine: Key Compound for Peptide Synthesis Innov
  • Chiral auxiliary. Wikipedia. [Link]

Sources

Fmoc-Phenylalaninol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Fmoc-Phenylalaninol

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (this compound) is a pivotal building block in modern peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its utility is fundamentally dependent on its chemical integrity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the stability profile of this compound. We will delve into the mechanistic underpinnings of its stability, delineate the primary factors influencing its degradation, and establish field-proven protocols for optimal storage, handling, and quality verification. The methodologies described herein are designed to function as a self-validating system, ensuring the reliability of this critical reagent in sensitive synthetic applications.

The Chemical Core: Understanding this compound's Structure and Function

This compound is an amino acid derivative where the alpha-amino group of phenylalaninol is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] This protection is essential in solid-phase peptide synthesis (SPPS), as it prevents the amine from engaging in unwanted side reactions during the coupling of subsequent amino acids.[4] The defining characteristic of the Fmoc group is its lability to basic conditions, while remaining highly stable towards acids.[5][6] This "orthogonal" stability relative to acid-labile protecting groups (like Boc) is the cornerstone of the most widely used SPPS strategies.[4][5]

The inherent stability and reactivity of this compound are therefore a direct consequence of the chemical properties of the Fmoc carbamate. Understanding these properties is the first principle in ensuring its effective use.

Diagram 1: Core components of this compound.

The Stability Profile: Factors Governing Chemical Integrity

The stability of this compound is not absolute; it is a function of its environment. Several key factors can lead to its degradation, which in this context primarily means the unintended cleavage of the Fmoc group.

Basicity: The Achilles' Heel

The primary degradation pathway for this compound is its intended deprotection mechanism: base-catalyzed elimination.[6] This reaction proceeds rapidly in the presence of secondary amines like piperidine, which is the standard reagent used for Fmoc removal in SPPS.[6][7]

Mechanism of Base-Induced Degradation:

  • A base abstracts the acidic proton from the C9 position of the fluorenyl ring.[5]

  • This generates a stabilized carbanion (an aromatic cyclopentadienyl anion analog).[5]

  • The unstable system collapses via β-elimination, releasing CO2 and the free amine of phenylalaninol.

  • The highly reactive dibenzofulvene byproduct is formed, which is then scavenged by the amine base (e.g., piperidine) to form a stable adduct.[4][6]

Therefore, exposure to any basic environment—whether from residual solvents (like DMF which can degrade to dimethylamine), cross-contamination, or improper quenching of reactions—is the single greatest threat to the compound's integrity during storage and handling.

FmocPheOH This compound Proton_Abstraction Proton Abstraction at C9 of Fluorene FmocPheOH->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Adduct Stable Adduct Base->Adduct Scavenges Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Forms Carbanion Free_Amine Free Phenylalaninol Beta_Elimination->Free_Amine DBF Dibenzofulvene (Reactive Intermediate) Beta_Elimination->DBF DBF->Adduct

Diagram 2: Primary degradation (deprotection) pathway.
Temperature, Light, and Moisture

While less dramatic than base exposure, other environmental factors contribute to gradual degradation:

  • Temperature: Elevated temperatures accelerate decomposition. While stable for short periods at ambient temperature (e.g., during shipping), long-term storage requires refrigeration to minimize thermal degradation pathways.[8][9]

  • Moisture: The solid compound should be protected from moisture.[] Allowing refrigerated containers to warm to room temperature before opening is critical to prevent atmospheric water from condensing on the cold powder.[8] This moisture can facilitate hydrolysis or other side reactions over time.

  • Light: The fluorenyl moiety of the Fmoc group is UV-active and can be sensitive to light, particularly when in solution.[4][] To prevent photochemical degradation, solid material and any prepared solutions should be stored in amber vials or otherwise protected from light.[11]

Chemical Incompatibilities

Safety data sheets consistently identify strong oxidizing agents as materials to avoid.[12][13] The aromatic rings in both the fluorenyl and phenyl groups are susceptible to oxidation, which would irreversibly damage the molecule.

Authoritative Guide to Storage and Handling

Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound.

Long-Term Storage Protocol (Solid)

For storage periods exceeding one month, the following conditions are mandatory:

  • Temperature: Store in a refrigerator at 2°C to 8°C .[1][2][11][14][15] This is the most consistently recommended temperature range across major suppliers.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress.[12][8] For optimal protection, consider a container with a PTFE-lined cap.

  • Atmosphere: Before sealing, gently purge the container with an inert gas such as dry nitrogen or argon.[8] This displaces oxygen and moisture, providing the most stable environment.

  • Light: Store the container in the dark, for instance, within its original packaging or in a light-blocking secondary container.[11]

Parameter Condition Rationale Primary Sources
Temperature 2°C to 8°CMinimizes thermal degradation.[1][2][8][11][14]
Atmosphere Inert Gas (N₂, Ar), Tightly SealedPrevents moisture ingress and oxidation.[12][8]
Light Protect from LightPrevents photochemical degradation.[][11]
Form Solid PowderMaximizes stability; solutions are less stable.[8][]
Table 1: Summary of Recommended Long-Term Storage Conditions.
Handling Workflow: A Self-Validating System

Proper handling is as crucial as storage. The following workflow ensures the material's integrity is maintained from receipt to use.

Start Receive Shipment Inspect Inspect Container Seal and Certificate of Analysis Start->Inspect Equilibrate Equilibrate to Room Temp (Minimum 30 min) Inspect->Equilibrate Inert_Atm Open in Controlled Area (e.g., Glovebox or Well-Ventilated Hood) Equilibrate->Inert_Atm Dispense Dispense Required Amount Inert_Atm->Dispense Purge_Seal Purge with Inert Gas & Reseal Tightly Dispense->Purge_Seal QC_Check Perform HPLC Purity Check (New Lot or Suspected Issue) Dispense->QC_Check Store Return to 2-8°C Storage Purge_Seal->Store Use Use in Synthesis QC_Check->Use

Diagram 3: Recommended workflow for handling this compound.

Experimental Verification of Stability

Trust in a reagent should be validated by data. Regular purity assessment via High-Performance Liquid Chromatography (HPLC) is the gold standard for verifying the integrity of this compound.

Protocol: HPLC Purity Assessment

Objective: To quantify the purity of an this compound sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in a 1:1 (v/v) mixture of Acetonitrile (ACN) and ultrapure water to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Standard Reverse-Phase HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution:

Time (min) % Mobile Phase B (ACN)
0.030
20.095
25.095
25.130
30.030
Table 2: Example HPLC gradient for purity analysis.
  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any impurity peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • A high-purity sample (>98%) should exhibit a single major peak. The presence of early-eluting peaks may indicate the formation of the more polar, unprotected phenylalaninol.

Conclusion: A Protocol-Driven Approach to Reagent Integrity

The utility of this compound in high-stakes applications like peptide drug development demands a rigorous, evidence-based approach to its storage and handling. The core principles are clear: protect the compound from its primary vulnerability—bases—and mitigate gradual degradation by controlling its temperature, and exposure to moisture and light. By implementing the storage protocols and verification workflows detailed in this guide, researchers can ensure the chemical integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes. This self-validating system of proper storage combined with routine analytical verification is not merely best practice; it is a prerequisite for scientific rigor.

References

  • Title: MSDS - Safety Data Sheet (this compound) Source: AAPPTec, LLC URL:[Link]
  • Title: Handling and Storage of Peptides - FAQ Source: AAPPTEC URL:[Link]
  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
  • Title: this compound | C24H23NO3 Source: PubChem - NIH URL:[Link]
  • Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL:[Link]
  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PMC - NIH URL:[Link]
  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL:[Link]
  • Title: How stable are Fmoc amino acids at room temp? Source: Reddit r/Chempros URL:[Link]

Sources

Understanding the hydrophobicity of Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrophobicity of Fmoc-Phenylalaninol

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (this compound) is a cornerstone chiral building block in modern synthetic chemistry, particularly in the assembly of complex peptides and peptidomimetics for drug development. Its physicochemical properties are dominated by a pronounced hydrophobicity, a characteristic that dictates its behavior in synthetic protocols and profoundly influences the attributes of the final target molecules. This guide provides a detailed examination of the molecular origins, experimental characterization, and practical implications of this compound's hydrophobicity. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data presentation to explain the causality behind its properties and the rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Architecture: Deconstructing Hydrophobicity

The significant hydrophobicity of this compound is not an emergent property but rather the sum of contributions from its distinct molecular components. A thorough understanding begins with an analysis of its structure. The molecule can be dissected into three key regions, each contributing to its overall nonpolar character.

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the primary driver of hydrophobicity.[1] This large, polycyclic aromatic system is fundamentally nonpolar and sterically bulky. Its purpose in synthesis is to temporarily block the amino group, but its physicochemical impact is ever-present, dominating the molecule's interaction with solvent systems.[2]

  • The Phenyl Side Chain: The native phenylalanine residue contributes a benzyl group, a classic hydrophobic moiety that readily engages in nonpolar interactions.

  • The Propanol Backbone: The core structure, derived from phenylalanine, is a short aliphatic chain that further contributes to the molecule's nonpolar surface area.

The combined effect of these groups results in a molecule that preferentially partitions into nonpolar environments. This is quantitatively estimated by its partition coefficient (LogP), which is the logarithm of the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water). A higher LogP value indicates greater hydrophobicity.

The chemical structure and its key hydrophobic regions are illustrated below.

cluster_mol This compound Structure cluster_legend Legend fmoc Fmoc Group (Polycyclic Aromatic) Major Hydrophobic Contributor linker Carbamate Linker fmoc->linker phenyl Phenyl Side Chain (Aromatic) Hydrophobic backbone Alkyl Backbone & Hydroxyl Group (Aliphatic & Polar) backbone->phenyl linker->backbone key1 Major Hydrophobic key2 Hydrophobic key3 Mixed Character

Figure 1: Key molecular regions contributing to the hydrophobicity of this compound.

The core physicochemical properties derived from this structure are summarized below.

PropertyValueSource
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamatePubChem[3]
Molecular Formula C₂₄H₂₃NO₃Chem-Impex[4]
Molecular Weight 373.4 g/mol PubChem[3]
Appearance White powderChem-Impex[4]
XLogP3-AA (Predicted) 4.4PubChem[3]

Table 1: Core Physicochemical Properties of this compound. The XLogP3-AA value of 4.4 signifies a strong preference for nonpolar environments, quantitatively confirming its hydrophobic nature.[3]

Experimental Validation and Characterization

While theoretical values like LogP are instructive, a robust understanding requires empirical validation. In an industrial or research setting, we employ several techniques to characterize the hydrophobicity of synthetic building blocks like this compound. These methods provide practical, real-world data that informs process development and application.

Solubility Profiling: A Foundational Assessment

The most direct and fundamental evidence of a compound's hydrophobicity is its solubility profile. The principle is simple: "like dissolves like." A hydrophobic compound will exhibit poor solubility in polar solvents (like water) and favorable solubility in nonpolar or polar aprotic organic solvents. This compound follows this rule predictably. It is typically reported as insoluble in water but readily soluble in solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are mainstays in solid-phase peptide synthesis (SPPS).[5]

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticInsolubleThe high polarity and extensive hydrogen bonding network of water cannot effectively solvate the large, nonpolar Fmoc and phenyl groups.
Methanol / Ethanol Polar ProticVery Slightly SolubleWhile more accommodating than water, these protic solvents are still too polar for significant solvation. The large Fmoc group decreases solubility compared to unmodified phenylalaninol.[6]
Dimethylformamide (DMF) Polar AproticSolubleDMF is a strong hydrogen bond acceptor but not a donor. Its polarity is sufficient to dissolve the molecule without the unfavorable interactions associated with protic solvents. This makes it an ideal solvent for SPPS.[4][5]
Dichloromethane (DCM) NonpolarSolubleDCM effectively solvates the nonpolar aromatic and aliphatic regions of the molecule.
Acetonitrile (ACN) Polar AproticModerately SolubleAcetonitrile is polar but less so than DMF, providing moderate solubility. It is a common component of RP-HPLC mobile phases.

Table 2: Qualitative Solubility Profile of this compound.

This protocol provides a self-validating system for quickly assessing solubility in a new solvent system, crucial for process optimization.

  • Preparation: Dispense a precise volume (e.g., 1.0 mL) of the test solvent into a clear, sealable vial (e.g., a 2 mL HPLC vial).

  • Incremental Addition: Add a pre-weighed, small amount of this compound (e.g., 2 mg) to the vial.

  • Dissolution Attempt: Seal the vial and agitate vigorously with a vortex mixer for 60 seconds. Observe the solution against a dark background for any undissolved particulates.

  • Iterative Process: If the solid dissolves completely, add another 2 mg aliquot. Repeat step 3.

  • Saturation Point: Continue the incremental addition until a portion of the solid fails to dissolve after vigorous, sustained agitation. This indicates that the solution is saturated.

  • Calculation: The approximate solubility is calculated by dividing the total mass of dissolved solid by the solvent volume (e.g., mg/mL). This provides a working value for establishing concentrations for synthetic reactions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a more quantitative and comparative measure of hydrophobicity, RP-HPLC is the industry-standard technique.[7] The methodology is predicated on the partitioning of an analyte between a nonpolar (hydrophobic) stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

Causality of Separation: When a mixture is introduced, hydrophobic molecules like this compound have a stronger affinity for the nonpolar stationary phase and are retained longer on the column. Polar molecules have a higher affinity for the mobile phase and elute more quickly. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase (a "gradient"), retained hydrophobic compounds are eventually eluted. The time at which a compound elutes (its retention time, tR) is directly proportional to its hydrophobicity under the given conditions.[8]

cluster_workflow RP-HPLC Workflow for Hydrophobicity Indexing prep 1. Sample Preparation Dissolve Fmoc-Phe-ol and standards in ACN/H₂O inject 2. Injection Inject sample onto C18 RP-HPLC column prep->inject gradient 3. Elution Gradient Increase % Acetonitrile (ACN) in mobile phase over time inject->gradient detect 4. UV Detection Monitor column effluent at 265 nm gradient->detect chromatogram 5. Data Acquisition Record Retention Time (tR) for each compound detect->chromatogram calculate 6. Calculation Determine Hydrophobicity Index relative to standards chromatogram->calculate cluster_strategy Synthesis Strategy start Select Fmoc-AA for next coupling check_sol Is the Fmoc-AA highly hydrophobic (e.g., Fmoc-Phe-ol)? start->check_sol std_cond Use standard coupling conditions in DMF check_sol->std_cond No mod_cond Consider modified conditions: - Elevated temperature - Use of chaotropic agents - Check for aggregation check_sol->mod_cond Yes, especially if sequence is also hydrophobic

Sources

Fmoc-Phenylalaninol: A Keystone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug design, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of chiral building blocks, Fmoc-L-phenylalaninol stands out for its unique combination of structural rigidity, hydrophobicity, and synthetic versatility. This technical guide provides a comprehensive overview of the role of Fmoc-phenylalaninol in the design of novel drug candidates. We will explore the intrinsic chemical properties that make the phenylalaninol moiety a privileged scaffold, delve into its application in diverse therapeutic areas—from protease inhibitors to anticancer agents—and provide detailed, field-proven experimental protocols for its incorporation into peptide and small-molecule frameworks. This document serves as a vital resource for researchers aiming to leverage the power of this versatile synthon to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Value of this compound

Fmoc-L-phenylalaninol is an amino acid derivative distinguished by a fluorenylmethoxycarbonyl (Fmoc) protecting group on its amine and a hydroxyl group replacing the carboxylic acid.[1] This seemingly simple modification from its parent amino acid, phenylalanine, unlocks a wealth of strategic advantages in medicinal chemistry. The Fmoc group provides a robust, base-labile handle essential for modern solid-phase peptide synthesis (SPPS), allowing for iterative and controlled chain elongation under mild conditions.[1][2]

The core value, however, lies in the phenylalaninol moiety itself. As a chiral 1,2-amino alcohol, it serves as a critical structural backbone in numerous natural products and active pharmaceutical ingredients (APIs).[3][4] Its stereochemistry is often fundamental to biological activity, enabling precise molecular recognition at enzyme active sites and cell surface receptors.[3] The presence of the benzyl side chain offers key hydrophobic and steric properties that can enhance binding affinity, improve metabolic stability, and increase the bioavailability of drug candidates.[1]

Key Physicochemical Properties of Fmoc-L-Phenylalaninol:

PropertyValueSource
Molecular Formula C24H23NO3[1][5]
Molecular Weight 373.4 g/mol [1]
Appearance White powder[1]
Melting Point 148 - 152 °C[1]
Optical Rotation [a]D20 = -48 ± 2º (c=1 in DMF)[1]
Storage Conditions 2-8°C[1][6]

This guide will illuminate how these properties are strategically exploited in the rational design of novel therapeutics.

The Phenylalaninol Moiety: A Privileged Scaffold for Target Engagement

The decision to incorporate a phenylalaninol residue is driven by its ability to impart specific, desirable interactions with biological targets. The benzyl group is particularly adept at forming productive hydrophobic and π-stacking interactions within protein binding pockets, a common feature in the active sites of enzymes like proteases.

Diagram: Conceptual Drug-Target Interaction

The following diagram illustrates how the phenylalaninol scaffold can anchor a hypothetical inhibitor within the active site of a chymotrypsin-like protease, which preferentially cleaves after large aromatic residues like phenylalanine.

G cluster_enzyme Protease Active Site cluster_inhibitor Phenylalaninol-based Inhibitor S1_pocket S1 Pocket (Hydrophobic) Catalytic_Residue Catalytic Residue (e.g., Serine) Phenylalaninol Phenylalaninol Scaffold Phenylalaninol->S1_pocket  π-Stacking &  Hydrophobic Interaction Warhead Electrophilic 'Warhead' Warhead->Catalytic_Residue Covalent or Non-covalent Interaction P2_Group P2 Group

Caption: Phenylalaninol moiety occupying the S1 hydrophobic pocket of a protease.

By replacing the scissile amide bond with the more stable amino alcohol linkage, peptidomimetics incorporating phenylalaninol can act as potent and specific enzyme inhibitors.

Applications in Medicinal Chemistry: Case Studies

The versatility of this compound is demonstrated by its successful application across multiple therapeutic areas.

Protease Inhibitors

The structural similarity of the phenylalaninol backbone to the transition state of peptide hydrolysis makes it an ideal scaffold for protease inhibitors. Peptide aldehydes derived from phenylalaninol, for example, are known potent inhibitors of serine and cysteine proteases.[7] The aldehyde group can form a reversible covalent bond with the catalytic serine or cysteine residue in the enzyme's active site, leading to potent inhibition.

  • Example Application: The design of prodrugs for selective inhibition of lysosomal enzymes. N-benzoyl-L-phenylalaninal, derived from phenylalaninol, is a powerful inhibitor of chymotrypsin and papain.[7] Its prodrug forms can be designed to release the active aldehyde under the acidic conditions found in lysosomes, ensuring targeted activity.[7]

Anticancer Agents

Phenylalanine and its derivatives are preferentially taken up by cancer cells through overexpressed L-amino acid transporters (LAT-1).[8] This biological insight allows for the design of phenylalaninol-containing compounds that can selectively target tumor cells.

  • Case Study: Matijin-Su Analogs: Matijin-Su, a dipeptide monomer containing an O-acetyl-L-phenylalanol moiety, has shown anti-prostate cancer activity.[9] Novel synthetic dipeptides incorporating the core phenylalaninol structure have been developed that inhibit the growth and metastasis of prostate cancer cells by targeting specific signaling proteins like DUSP1 and TNFSF9.[9]

  • Case Study: Cocrystals for Improved Bioavailability: The anticancer drug 5-fluorouracil (Fu) has been formulated as a cocrystal with L-phenylalanine.[10] This strategy significantly enhanced the drug's permeability, bioavailability, and antitumor activity, demonstrating the potential of the phenylalanine scaffold to act as a carrier for other therapeutic agents.[10]

Neuroactive Compounds

The core structure of phenylalaninol is a phenethylamine, a class of compounds known for psychostimulant activity.[11] Phenylalaninol itself is a selective norepinephrine-releasing agent.[11] This intrinsic activity has been harnessed to develop derivatives with therapeutic potential.

  • Example: Solriamfetol: The clinically used wakefulness-promoting agent solriamfetol is O-carbamoyl-D-phenylalaninol, a direct derivative.[11] This highlights how the phenylalaninol scaffold can be decorated to fine-tune its interaction with monoamine transporters and achieve a desired pharmacological profile.

Synthetic Methodologies & Experimental Protocols

The incorporation of this compound into a target molecule is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). The following protocol provides a detailed, validated workflow for this process.

Workflow Diagram: Fmoc-SPPS for Phenylalaninol Incorporation

SPPS_Workflow start Start: Select Resin (e.g., Rink Amide) swell 1. Resin Swelling (DMF, ~1 hr) start->swell deprotect_initial 2. Initial Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect_initial wash1 3. DMF Wash (3x) deprotect_initial->wash1 couple_aa 4. Couple First Standard Fmoc-AA (e.g., Fmoc-Ala-OH + HBTU/DIEA) wash1->couple_aa wash2 5. DMF Wash (3x) couple_aa->wash2 deprotect_cycle 6. Iterative Deprotection (20% Piperidine in DMF) wash2->deprotect_cycle wash3 7. DMF Wash (3x) deprotect_cycle->wash3 couple_phol 8. Couple this compound (Fmoc-Phe-ol + Activator) wash3->couple_phol wash4 9. DMF Wash (3x) couple_phol->wash4 final_deprotect 10. Final Fmoc Deprotection wash4->final_deprotect cleavage 11. Cleavage & Global Deprotection (e.g., TFA Cocktail) final_deprotect->cleavage precipitate 12. Precipitation & Purification (Cold Ether, HPLC) cleavage->precipitate end End: Purified Peptide Alcohol precipitate->end

Caption: Standard workflow for incorporating this compound via SPPS.

Protocol 1: Manual Solid-Phase Synthesis of a Phenylalaninol-Terminated Peptide

This protocol describes the manual synthesis of a model tripeptide (Ala-Leu-Phenylalaninol) on a Rink Amide resin at a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide AM resin (loading ~0.7 mmol/g)[12]

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • Fmoc-L-Phenylalaninol (Fmoc-Phe-ol)[1]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • D-ddi water

  • Diethyl ether (cold)

  • SPPS reaction vessel (fritted glass)

Procedure:

  • Resin Preparation:

    • Weigh 143 mg of Fmoc-Rink Amide resin (for 0.1 mmol scale) into the reaction vessel.[12]

    • Add 3 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[12][13] Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.

    • Add another 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.[12] Drain the solution.

    • Rationale: A two-step deprotection ensures complete removal of the Fmoc group from the resin linker.

  • Washing Step:

    • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 0.3 mmol, ~106 mg), HOBt (3 eq., 0.3 mmol, ~46 mg), and DIC (3 eq., 0.3 mmol, ~47 µL) in 1.5 mL of DMF.

    • Causality: This pre-activation step forms the HOBt-ester of the amino acid, which is highly reactive towards the free amine on the resin but minimizes side reactions like racemization.[2]

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (beads should remain colorless/yellow).[14] If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Drain the coupling solution and wash with DMF (3 x 2 mL).

  • Second Deprotection and Coupling Cycle (Fmoc-Ala-OH):

    • Repeat steps 2, 3, and 4 using Fmoc-Ala-OH.

  • Final Amino Alcohol Coupling (this compound):

    • Repeat the deprotection (Step 2) and washing (Step 3) to expose the N-terminal amine of the alanine residue.

    • Couple this compound using the same activation method as in Step 4.

    • Expert Insight: Coupling onto the final amino alcohol can sometimes be sterically hindered. Allowing the reaction to proceed for 2-4 hours or using a more potent activator like HATU may improve yields.

  • Final Fmoc Deprotection:

    • Perform a final deprotection (Step 2) to remove the Fmoc group from the phenylalaninol residue. Wash thoroughly with DMF (3x) followed by DCM (3x) to prepare the resin for cleavage.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood).

    • Rationale: TFA cleaves the peptide from the acid-sensitive Rink Amide linker and removes side-chain protecting groups (if any). TIS and water act as scavengers to trap reactive carbocations released during cleavage, preventing modification of sensitive residues.[2]

    • Add 2 mL of the cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.

    • Filter the solution away from the resin into a clean collection tube.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

Challenges and Future Directions

While this compound is a powerful tool, researchers should be aware of potential challenges. The steric bulk of the Fmoc group and the benzyl side chain can sometimes lead to "difficult sequences" prone to aggregation during SPPS, resulting in incomplete reactions.[15] Strategies to overcome this include using specialized solvents or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[14][15]

The future of this compound in drug design is bright. Its application in creating stabilized peptides and peptidomimetics will continue to grow, particularly for targeting intracellular protein-protein interactions. Furthermore, as our understanding of amino acid transporter biology deepens, the development of phenylalaninol-drug conjugates for targeted cancer therapy represents a highly promising frontier.[8]

Conclusion

This compound is more than just a protected amino alcohol; it is a strategic building block that offers a unique confluence of properties essential for modern drug discovery. Its robust synthetic handle, combined with the phenylalaninol moiety's ability to form critical hydrophobic and steric interactions, makes it an invaluable component in the design of potent and selective protease inhibitors, targeted anticancer agents, and novel neurotherapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully harness the potential of this versatile scaffold, paving the way for the next generation of innovative medicines.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of C-Terminal Phenylalaninol Peptides via Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of peptides with a C-terminal phenylalaninol, a class of peptide alcohols with significant therapeutic and research interest. We will delineate the strategic considerations and step-by-step procedures for the initial loading of Fmoc-Phenylalaninol onto a 2-chlorotrityl chloride (2-CTC) resin, subsequent peptide chain elongation using standard Fmoc/tBu chemistry, and final cleavage to yield the desired peptide alcohol. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Introduction: The Significance of Peptide Alcohols

Peptides terminating in an amino alcohol instead of a carboxylic acid, known as peptide alcohols, are a crucial class of modified peptides. They often serve as precursors to peptide aldehydes, which are potent protease inhibitors, and many peptide alcohols themselves exhibit inherent biological activity.[1] The synthesis of these molecules, however, presents a unique challenge compared to standard peptide synthesis. The traditional solid-phase peptide synthesis (SPPS) workflow is designed around the carboxyl group of the C-terminal amino acid anchoring to the resin.

To overcome this, a common and effective strategy involves the direct attachment of an N-terminally protected amino alcohol, such as this compound, to a suitable solid support.[2][3] The 2-chlorotrityl chloride (2-CTC) resin is an ideal support for this application due to its extreme acid sensitivity. This property allows for the final peptide to be cleaved from the resin under exceptionally mild acidic conditions, which preserves acid-labile side-chain protecting groups, a critical advantage for producing protected peptide fragments for further ligation or modification.[2][4][5]

This protocol will guide you through a robust and reproducible workflow for synthesizing C-terminal phenylalaninol peptides.

Foundational Principles: The "Why" Behind the "How"

A successful synthesis relies on understanding the chemistry underpinning each step.

  • Choice of Resin: 2-Chlorotrityl Chloride (2-CTC) The 2-CTC linker forms an ether bond with the hydroxyl group of this compound. Its key feature is high acid lability. This allows for cleavage using dilute solutions of trifluoroacetic acid (TFA) or other mild acids like hexafluoroisopropanol (HFIP), leaving common tert-butyl (tBu), trityl (Trt), and Boc protecting groups intact.[2][3][4] This orthogonality is fundamental to modern peptide chemistry.

  • Loading Chemistry: Anhydrous Conditions are Critical The loading reaction involves the nucleophilic attack of the phenylalaninol's hydroxyl group on the electrophilic trityl carbon of the resin. 2-CTC resin is highly reactive and susceptible to hydrolysis by trace amounts of water, which would cap the resin as a non-reactive alcohol. Therefore, the use of anhydrous solvents and reagents during the loading step is paramount to achieving high substitution levels.[5][6]

  • The Role of a Non-Nucleophilic Base A hindered, non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used during the loading step. Its purpose is to act as an acid scavenger, neutralizing the HCl that is liberated during the reaction without competing with the this compound as a nucleophile.[7][8]

  • Fmoc/tBu Orthogonality The entire synthesis is built on the principle of orthogonality. The N-terminal Fmoc protecting group is labile to mild base (piperidine), while the side-chain protecting groups and the resin linkage are stable to base but labile to acid.[][10] This allows for the selective deprotection and elongation of the peptide chain without premature cleavage or side-chain modification.

Experimental Workflow Overview

The synthesis of a peptide alcohol can be segmented into four primary phases, each with critical control points to ensure success.

spss_workflow cluster_prep Phase 1: Resin Preparation & Loading cluster_synthesis Phase 2: Peptide Elongation cluster_cleavage Phase 3: Cleavage & Purification Resin_Swell Resin Swelling Loading This compound Coupling Resin_Swell->Loading Capping Capping Unreacted Sites Loading->Capping QC1 Loading Determination Capping->QC1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) QC1->Deprotection Wash Washing Deprotection->Wash Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) QC2 Kaiser Test Coupling->QC2 Wash->Coupling QC2->Deprotection Repeat for next amino acid Cleavage Peptide Cleavage (TFA Cocktail) QC2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Diagram 2: Cleavage strategy choice for peptide alcohols from 2-CTC resin.

Table 3: Common Cleavage Cocktails

Cocktail Composition Purpose Cleavage Time
Mild: 20% HFIP in DCM Cleavage with full side-chain protection 2 hours
Mild: 1-2% TFA in DCM Cleavage with full side-chain protection 1-2 min per wash (repeat 5-10x)
Strong: 95% TFA / 2.5% H₂O / 2.5% TIS Cleavage with simultaneous side-chain deprotection 2-3 hours
Strong: 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT For peptides containing Trp, Met, Cys 2-3 hours

(TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol)

Protocol for Strong Cleavage and Deprotection:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS) at a ratio of 10 mL per gram of resin.

  • Agitate at room temperature for 2-3 hours. [2][3]4. Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin 2-3 times with fresh TFA, collecting all filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • After the final wash, dry the peptide pellet under vacuum.

  • The crude peptide is now ready for purification by reverse-phase HPLC.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Resin Loading Moisture in reagents/solvents; Insufficient activation time; Degraded resin.Ensure all reagents and solvents are anhydrous. [6]Increase coupling time to 3-4 hours. Use fresh, properly stored 2-CTC resin. [11]
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Peptide aggregation.Recouple for a longer duration or at a slightly elevated temperature (e.g., 40°C). [12]Use a stronger coupling agent like HATU. Switch to a more polar solvent like NMP or use chaotropic salts. [13]
Loss of Side-Chain Protecting Groups during Mild Cleavage TFA concentration too high or exposure too long.Use 20% HFIP in DCM for a gentler cleavage. [2][3]If using TFA, perform multiple short (1-2 min) washes instead of a single long incubation. [14]

References

  • RSC Publishing. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Peptideweb.com. (n.d.). Loading protocols.
  • BOC Sciences. (n.d.).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
  • UC Irvine, Department of Chemistry. (2020).
  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • National Institutes of Health (NIH). (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Google Patents. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives.

Sources

Application Notes and Protocols for the Incorporation of Fmoc-Phenylalaninol into Unnatural Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with C-Terminal Alcohols

In the landscape of modern drug discovery and chemical biology, the synthesis of peptides with unnatural modifications is a cornerstone for developing novel therapeutics with enhanced stability, bioavailability, and target specificity.[1][2] The incorporation of amino alcohols, such as phenylalaninol, at the C-terminus of a peptide sequence generates a class of peptidomimetics known as peptide alcohols. These compounds are not only valuable as standalone bioactive molecules, including antibiotics like peptaibols, but also serve as crucial precursors for synthesizing potent enzyme inhibitors, such as peptide aldehydes.[3][4]

This comprehensive guide provides a detailed technical overview and robust protocols for the successful incorporation of 9-fluorenylmethoxycarbonyl (Fmoc)-protected phenylalaninol into unnatural peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for resin selection, optimized coupling and deprotection methodologies, and rigorous analytical techniques for characterization. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for the reliable synthesis of C-terminally modified peptides.

Strategic Considerations for Fmoc-Phenylalaninol Incorporation

The primary challenge in synthesizing peptide alcohols via standard SPPS is the absence of a C-terminal carboxylic acid, which is necessary for anchoring the first amino acid to conventional resins like Wang or Rink Amide resin.[5][6] Therefore, a modified strategy is required, which involves attaching the this compound to the resin through its amino group, leaving the hydroxyl group available for subsequent acylation by the incoming Fmoc-protected amino acid.

Resin Selection: The Key to a Successful Synthesis

The choice of solid support is critical for the successful synthesis of peptide alcohols. The 2-chlorotrityl chloride (2-CTC) resin is a highly versatile and widely used resin for this purpose due to its acid-labile nature, which allows for the mild cleavage of the final peptide alcohol, preserving sensitive functional groups.[3][7]

Resin TypeLinkageCleavage ConditionsKey Advantages
2-Chlorotrityl Chloride (2-CTC) Amine of PhenylalaninolMildly acidic (e.g., 1-5% TFA in DCM or HFIP/DCM)Minimizes side reactions; allows for the synthesis of fully protected peptide fragments.[8]
Rink, Ramage, and Sieber Resins Amine of PhenylalaninolStandard TFA cocktailsNewer generation resins that can also be adapted for peptide alcohol synthesis.[7][8]
The Chemistry of Peptide Alcohol Synthesis on Solid Support

The synthesis of a peptide C-terminally modified with phenylalaninol follows a modified Fmoc-SPPS workflow. The core steps involve:

  • Loading of this compound onto the Resin: The synthesis begins with the attachment of this compound to the 2-CTC resin via its primary amine.

  • Esterification of the First Amino Acid: The subsequent Fmoc-protected amino acid is coupled to the hydroxyl group of the resin-bound phenylalaninol, forming an ester linkage. This is a critical, non-amide bond forming step.

  • Standard Fmoc-SPPS Cycles: The peptide chain is then elongated using standard Fmoc deprotection and coupling cycles.[6][]

  • Cleavage and Deprotection: The final peptide alcohol is cleaved from the resin and side-chain protecting groups are removed.

Below is a DOT language script illustrating the overall workflow for the synthesis of a peptide alcohol using this compound.

sps_workflow cluster_resin_prep Resin Preparation cluster_loading This compound Loading cluster_spps Peptide Elongation cluster_final Cleavage & Purification resin 2-Chlorotrityl Chloride Resin swell Swell Resin in DMF resin->swell load Load this compound (DIPEA, DMF) swell->load wash1 Wash (DMF, DCM, MeOH) load->wash1 cap Cap Unreacted Chloride Sites wash1->cap ester Esterify First Fmoc-AA-OH cap->ester deprotect1 Fmoc Deprotection (20% Piperidine/DMF) ester->deprotect1 couple Couple Next Fmoc-AA-OH deprotect1->couple wash2 Wash (DMF) couple->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 deprotect2->couple Repeat n-1 times cleave Cleave from Resin & Deprotect Side Chains purify Purify via RP-HPLC cleave->purify char Characterize (MS, etc.) purify->char

General workflow for peptide alcohol synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the manual synthesis of a model tripeptide (H-Ala-Val-Phenylalaninol) to illustrate the incorporation of this compound.

Protocol 1: Loading of Fmoc-L-Phenylalaninol onto 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Fmoc-L-phenylalaninol

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Capping solution: DCM/MeOH/DIPEA (80:15:5 v/v/v)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-L-phenylalaninol (0.68 g, 1.76 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add DIPEA (0.87 mL, 5.28 mmol, 3.3 eq) to the Fmoc-L-phenylalaninol solution and mix well.

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • Drain the reaction solution.

  • To cap any unreacted chloride sites, add the capping solution (10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of Fmoc-L-phenylalaninol on the resin by UV-Vis spectrophotometry of the dibenzofulvene adduct released upon Fmoc deprotection of a small sample of resin.

Protocol 2: Peptide Chain Elongation

Materials:

  • Fmoc-L-phenylalaninol loaded resin

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • DMF, DCM

Step A: Esterification of the First Amino Acid (Fmoc-Val-OH)

  • Swell the Fmoc-L-phenylalaninol loaded resin (0.5 g, assuming ~0.8 mmol/g loading) in anhydrous DCM (5 mL) for 30 minutes.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Add the activated amino acid solution to the resin and agitate at room temperature for 4-6 hours.

  • Drain the coupling solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the absence of free hydroxyl groups (optional, requires a different test than for amines).

Step B: Standard Fmoc-SPPS Cycle for the Second Amino Acid (Fmoc-Ala-OH)

  • Fmoc Deprotection: Add the deprotection solution (5 mL) to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution (5 mL) and agitate for 15 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq) and a coupling reagent like HBTU (2.9 eq) in DMF.[10]

    • Add DIPEA (6 eq) to pre-activate the amino acid for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection: Repeat step 1 to remove the N-terminal Fmoc group from the alanine residue.

  • Wash the final peptide-resin with DMF (5 x 5 mL) and DCM (5 x 5 mL) and dry under vacuum.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide alcohol.

TechniquePurposeExpected Observations for H-Ala-Val-Phenylalaninol
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purificationA single major peak corresponding to the desired peptide alcohol. The retention time will be influenced by the hydrophobicity of the phenylalaninol residue.
Mass Spectrometry (MS) Molecular weight confirmationAn observed mass corresponding to the calculated mass of the protonated molecule [M+H]+. Fragmentation patterns (MS/MS) can confirm the sequence.
UV Spectrophotometry Detection of aromatic residuesThe presence of the phenylalanine moiety can be detected by its characteristic absorbance around 255-260 nm.[11][12]

Below is a DOT language script illustrating the decision-making process for analytical characterization.

characterization_flow cluster_analysis Analytical Workflow cluster_decision Purity & Identity Check cluster_outcome Final Steps start Crude Peptide (Post-Cleavage) hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry (LC-MS) hplc->ms Analyze major peak decision Correct Mass & >95% Purity? ms->decision purify Preparative RP-HPLC decision->purify No lyophilize Lyophilize Pure Fractions decision->lyophilize Yes purify->hplc Re-analyze final_product Pure Peptide Alcohol lyophilize->final_product

Decision workflow for peptide characterization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Loading of this compound Incomplete reaction with resin; moisture inactivating the 2-CTC resin.Ensure anhydrous conditions; increase reaction time or equivalents of this compound and DIPEA.
Incomplete Esterification of the First Amino Acid Steric hindrance; inefficient activation.Increase reaction time; use a more potent activating agent for the esterification (e.g., MSNT); consider gentle heating (use with caution to avoid racemization).
Presence of Deletion Sequences in Final Product Incomplete coupling or deprotection during SPPS cycles.Use a more efficient coupling reagent (e.g., HATU, COMU); extend coupling times; ensure complete deprotection using a fresh piperidine solution.[13]
Side Reactions during Cleavage Re-attachment of cleaved peptide to resin; side-chain protecting group issues.Use appropriate scavengers in the cleavage cocktail (e.g., TIS for trityl groups); ensure complete cleavage by extending the cleavage time.

Conclusion

The incorporation of this compound to generate C-terminal peptide alcohols is a powerful strategy for expanding the chemical diversity of synthetic peptides. By employing a robust synthetic approach centered around the use of 2-chlorotrityl chloride resin and optimized coupling conditions for the initial esterification step, researchers can reliably access these valuable peptidomimetics. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful synthesis and characterization of unnatural peptide sequences containing phenylalaninol, paving the way for further advancements in drug discovery and peptide science.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010). Angewandte Chemie International Edition.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383.
  • Amino Acid Alcohols for Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UC Irvine, Department of Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation.
  • Chang, J. Y. (1988). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Journal of Chromatography A, 447(2), 345-353.
  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). National Institutes of Health (NIH).
  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.). ResearchGate.
  • p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. (2023). National Institutes of Health (NIH).
  • This compound. (n.d.). AAPPTEC.

Sources

Application Note: Synthesis of C-Terminal Peptide Alcohols Using Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-Terminal Alcohols in Peptide Science

The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile. While native peptides possess a C-terminal carboxylate, modification of this functional group offers a powerful strategy for creating novel peptidomimetics and therapeutic leads. Specifically, the reduction of the C-terminal carboxylic acid to a primary alcohol, yielding a peptide alcohol (peptidol), can impart significant advantages. These modifications are characteristic of bioactive natural products, such as peptaibols, which are known for their membrane-permeating and antimicrobial properties.[1]

The presence of a C-terminal alcohol, such as phenylalaninol, can:

  • Enhance Biological Stability: By removing the negatively charged carboxylate, peptide alcohols are often less susceptible to degradation by carboxypeptidases.

  • Improve Pharmacokinetic Properties: The increased hydrophobicity and neutral charge can alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a Precursor for Further Modification: The terminal hydroxyl group is a versatile handle for conjugation, cyclization, or the introduction of other functional moieties.[2][3]

Standard Solid-Phase Peptide Synthesis (SPPS) is designed to produce C-terminal acids or amides.[4] Therefore, the synthesis of peptide alcohols requires a specialized approach. The most robust and widely adopted strategy involves initiating the synthesis with the desired Fmoc-protected amino alcohol already anchored to a highly acid-labile resin.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of peptides bearing a C-terminal phenylalaninol moiety, using Fmoc-L-Phenylalaninol and 2-chlorotrityl chloride (2-CTC) resin.

The Synthetic Strategy: Anchoring and Elongation

The core of this methodology is the initial covalent attachment of Fmoc-Phenylalaninol to a 2-chlorotrityl chloride resin. The 2-CTC resin is ideal for this purpose due to two key features:

  • Steric Hindrance: The bulky trityl group effectively prevents unwanted side reactions, such as diketopiperazine formation, particularly during the coupling of the second amino acid residue.[7]

  • Extreme Acid Labiality: The bond between the amino alcohol's hydroxyl group and the resin is highly sensitive to acid. This allows the final peptide alcohol to be cleaved from the support under exceptionally mild acidic conditions, which preserves common acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt).[7][8][9]

The synthesis proceeds via a nucleophilic substitution where the hydroxyl group of this compound attacks the reactive benzyl-type chloride of the resin, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Once the first residue is loaded, the unreacted chloride sites on the resin are "capped" with methanol to prevent side reactions in subsequent steps. The peptide chain is then elongated from the N-terminus of the anchored phenylalaninol using standard Fmoc-SPPS protocols.[10][11]

Chemical Reaction Mechanism: Loading onto 2-CTC Resin

The diagram below illustrates the key chemical transformation for anchoring this compound to the 2-chlorotrityl chloride resin.

G cluster_spps Peptide Elongation start Start: 2-CTC Resin swell 1. Resin Swelling (DCM) start->swell load 2. Load Fmoc-Phe-ol (DIPEA, DCM) swell->load cap 3. Cap Resin (MeOH) load->cap wash_dry 4. Wash & Dry cap->wash_dry determine_loading 5. Determine Loading (UV Spec) wash_dry->determine_loading spps_cycle Fmoc-SPPS Cycle determine_loading->spps_cycle deprotect A. Fmoc Deprotection (20% Piperidine/DMF) spps_cycle->deprotect Repeat n times final_wash 6. Final Wash & Dry spps_cycle->final_wash couple B. AA Coupling (HBTU/DIPEA) deprotect->couple wash_cycle C. Wash (DMF) couple->wash_cycle wash_cycle->deprotect cleave 7. Cleavage from Resin (e.g., AcOH/TFE/DCM) final_wash->cleave purify 8. Purification (RP-HPLC) cleave->purify end_product Final Product: Peptide-Phenylalaninol purify->end_product

Caption: Workflow for synthesis of C-terminal peptide alcohols.

Protocol 4: Cleavage of the Peptide Alcohol from the Resin

Rationale: The extreme acid lability of the 2-CTC linker allows for cleavage under very mild conditions that leave most side-chain protecting groups intact. A common and effective cocktail is a mixture of acetic acid and trifluoroethanol (TFE) in DCM. [8][12]This avoids the use of strong acids like trifluoroacetic acid (TFA), which would cleave common side-chain protecting groups. [7][9] Procedure:

  • Place the dry, peptide-loaded resin in a reaction vessel.

  • Prepare the cleavage cocktail: Acetic Acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) in a 1:2:7 or 1:1:8 (v/v/v) ratio. [12]Use approximately 10-20 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Drain the filtrate containing the cleaved peptide into a collection flask.

  • Wash the resin with additional cleavage cocktail or pure DCM and combine the filtrates.

  • Remove the solvents under reduced pressure (rotoevaporation).

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

  • The crude peptide alcohol (with side-chain protection intact) is now ready for purification by RP-HPLC.

Summary of Key Parameters and Troubleshooting

Effective synthesis requires careful control of experimental variables. The table below summarizes critical parameters.

ParameterRecommended ConditionsRationale & Notes
Resin 2-Chlorotrityl Chloride (2-CTC)Highly acid-labile, minimizes racemization and diketopiperazine formation. [7][8]
Loading Solvent Anhydrous Dichloromethane (DCM)Provides high loading efficiency for 2-CTC resin. [9][13]
Loading Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic sterically hindered base prevents side reactions.
Fmoc-Phe-ol Equiv. 1.5 - 2.0 (relative to resin capacity)Drives the loading reaction towards completion.
Capping Agent MethanolQuenches unreacted resin sites to prevent deletion sequence formation. [8]
Fmoc Deprotection 20% Piperidine in DMFStandard reagent for fast and efficient Fmoc removal. [4]
Coupling Reagents HBTU/DIPEA, HATU/DIPEA, or DIC/HOBtStandard activators for efficient amide bond formation.
Cleavage Cocktail AcOH/TFE/DCM (e.g., 1:2:7 v/v/v)Mildly acidic conditions cleave from 2-CTC while preserving most side-chain protecting groups. [8][12]
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Resin Loading 1. Incomplete swelling. 2. Inactive (hydrolyzed) resin. 3. Insufficient reaction time or reagents.1. Ensure resin swells for at least 30-60 min in anhydrous DCM. 2. Use fresh, properly stored resin. Reactivate resin with thionyl chloride if necessary. [14] 3. Increase reaction time to 2 hours and ensure correct equivalents of Fmoc-Phe-ol and DIPEA are used.
Incomplete Coupling 1. Steric hindrance from growing peptide chain. 2. Peptide aggregation on-resin.1. Double couple the problematic residue. Increase coupling time. 2. Switch to a more effective coupling agent like HATU. Perform the coupling at a slightly elevated temperature (e.g., 40°C).
Low Cleavage Yield 1. Insufficient cleavage time or volume of cocktail. 2. Re-attachment of peptide to resin.1. Increase cleavage time to 2 hours and perform a second extraction of the resin. 2. Ensure the cleavage cocktail is sufficiently acidic and that the filtrate is immediately collected and processed.

Applications and Conclusion

The ability to synthesize peptides with a C-terminal phenylalaninol opens avenues for diverse applications in drug discovery and materials science. Phenylalanine-containing peptides are known for their propensity to self-assemble into ordered nanostructures, a property influenced by the C-terminal group. [15][16]In medicinal chemistry, C-terminal peptide alcohols are key components of protease inhibitors and other bioactive molecules where the alcohol functionality is critical for binding or stability. [1][5] This application note provides a robust and reproducible framework for synthesizing C-terminally modified peptide alcohols using this compound. By leveraging the unique properties of 2-chlorotrityl chloride resin, researchers can efficiently access these valuable molecules, enabling further exploration of their therapeutic and material properties. The protocols described herein are based on well-established chemical principles and can be adapted for a wide range of peptide sequences.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
  • PubMed. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 20(17), 3995-4000. [Link]
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
  • AAPPTec. (n.d.).
  • Melo, C. I., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biochemistry, 60(19), 1509-1529. [Link]
  • Angewandte Chemie International Edition. (2010). Solid-Phase Synthesis of Peptide Alcohols.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. [Link]
  • PubMed. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. [Link]
  • Peptideweb.com. (n.d.). Loading protocols. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Semantic Scholar. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]
  • Ontores. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. [Link]
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. [Link]
  • ResearchGate. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. [Link]
  • ResearchGate. (2010).
  • International Journal of Peptide Research and Therapeutics. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
  • Radu, E., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2097. [Link]
  • JYX. (2023). Peptide-based transient gels. [Link]

Sources

Application Notes and Protocols: Leveraging Fmoc-Phenylalaninol in Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phenylalaninol is a versatile building block in the field of bioconjugation and peptide chemistry. Its unique structure, featuring a base-labile Fmoc protecting group and a primary hydroxyl group, offers a strategic advantage for the covalent attachment of peptides, small molecules, and other functionalities to biomolecules. These application notes provide a comprehensive guide to the utilization of this compound in bioconjugation, with a focus on the chemical strategies for its activation and subsequent conjugation to proteins. Detailed, field-proven protocols, alongside an in-depth discussion of the underlying chemical principles, are presented to enable researchers to effectively incorporate this valuable reagent into their drug development and research workflows.

Introduction to this compound in Bioconjugation

N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol is a derivative of the amino acid phenylalanine where the carboxylic acid has been reduced to a primary alcohol.[1] The presence of the Fmoc group makes it highly suitable for use in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains.[2] Beyond its role in peptide synthesis, the terminal hydroxyl group of the phenylalaninol moiety serves as a key functional handle for bioconjugation.[1]

The strategic importance of this compound lies in its ability to be incorporated into a peptide sequence, followed by the selective deprotection of the Fmoc group to reveal a primary amine for further chain elongation. Subsequently, the protected hydroxyl group can be deprotected and activated for conjugation to a target biomolecule, such as a protein or antibody. This allows for the precise placement of a payload or linker at a specific position within a peptide scaffold. Alternatively, this compound can be used as a standalone small molecule for direct conjugation to a biomolecule after removal of the Fmoc group and activation of the hydroxyl group.

Causality of Experimental Design: The choice to use this compound is often driven by the need for a versatile linker or scaffold. The phenyl group provides a degree of hydrophobicity and steric bulk that can influence the properties of the final conjugate, while the hydroxyl group offers a distinct point of attachment that is orthogonal to the more commonly used amine or thiol functionalities.[1]

Core Principles and Workflow

The overall workflow for utilizing this compound in bioconjugation can be conceptualized in the following stages:

G cluster_0 Preparation & Activation cluster_1 Bioconjugation cluster_2 Purification & Analysis A This compound B Fmoc Deprotection A->B Base Treatment (e.g., Piperidine) C Hydroxyl Group Activation B->C Activating Agent (e.g., CDI or Succinic Anhydride) E Conjugation Reaction C->E D Target Protein (e.g., Antibody) D->E F Purification of Conjugate E->F e.g., SEC G Characterization F->G e.g., MALDI-TOF, SDS-PAGE

Caption: General workflow for the bioconjugation of Phenylalaninol.

Detailed Protocols

The following protocols provide step-by-step methodologies for the activation of the hydroxyl group of Phenylalaninol (after Fmoc deprotection) and its subsequent conjugation to a protein.

Protocol 1: Fmoc Deprotection of this compound

Principle: The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in an organic solvent, to yield the free amine of phenylalaninol.[3]

Materials:

  • This compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (10 equivalents relative to the this compound).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction completion by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Precipitate the deprotected phenylalaninol by adding cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether twice.

  • Dry the resulting phenylalaninol under vacuum.

Protocol 2: Activation of Phenylalaninol Hydroxyl Group

Two common methods for activating a hydroxyl group for reaction with primary amines (such as the side chain of lysine residues on a protein) are presented below.

Method A: Activation with 1,1'-Carbonyldiimidazole (CDI)

Principle: CDI reacts with the hydroxyl group of phenylalaninol to form a highly reactive imidazole carbamate intermediate. This intermediate readily reacts with nucleophilic primary amines on the target protein to form a stable carbamate linkage.[4][5]

Materials:

  • Deprotected Phenylalaninol (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the deprotected phenylalaninol in anhydrous THF or DMSO.

  • Add CDI (1.1 equivalents) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Allow the activation reaction to proceed for 2-4 hours. The progress can be monitored by TLC or by observing the evolution of CO2 (if the reaction is performed in a closed system with a bubbler).

  • The activated phenylalaninol solution is now ready for direct use in the conjugation reaction (Protocol 3). It is recommended to use the activated compound immediately.

Method B: Derivatization with Succinic Anhydride

Principle: Succinic anhydride reacts with the hydroxyl group to introduce a terminal carboxylic acid. This newly introduced carboxyl group can then be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines on the protein, forming a stable amide bond.[6][7]

Materials:

  • Deprotected Phenylalaninol (from Protocol 1)

  • Succinic Anhydride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the deprotected phenylalaninol in anhydrous DCM.

  • Add succinic anhydride (1.5 equivalents) and a catalytic amount of pyridine or TEA.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the succinylated product.

  • Wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) to remove the base, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the phenylalaninol-succinate derivative.

  • This derivative can now be used in a standard EDC/NHS coupling reaction with the target protein.

Protocol 3: Conjugation to a Target Protein

Principle: The activated phenylalaninol derivative is reacted with the target protein, typically targeting the ε-amino groups of surface-exposed lysine residues.[8][]

Materials:

  • Activated Phenylalaninol (from Protocol 2, Method A or B)

  • Target Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) (if using Method B from Protocol 2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure (using CDI-activated Phenylalaninol):

  • Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer.

  • Slowly add the CDI-activated phenylalaninol solution (from Protocol 2, Method A) to the protein solution with gentle stirring. A typical molar excess of the activated small molecule to the protein is 10-20 fold.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

Procedure (using Phenylalaninol-succinate):

  • Dissolve the phenylalaninol-succinate derivative (from Protocol 2, Method B) in DMSO.

  • In a separate tube, prepare a solution of EDC (e.g., 10-fold molar excess over the derivative) and NHS (e.g., 20-fold molar excess) in an appropriate buffer.

  • Add the phenylalaninol-succinate solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Add the activated phenylalaninol-succinate-NHS ester to the protein solution (pH 7.2-7.5).

  • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction with a suitable quenching agent like hydroxylamine or Tris buffer.

Purification and Characterization of the Bioconjugate

Purification: Size-Exclusion Chromatography (SEC) is the most common method for purifying the protein conjugate from unreacted small molecules and reagents.[10][11]

Parameter Recommendation Rationale
Column Superdex 200 or similarProvides good resolution for separating proteins from small molecules.
Mobile Phase PBS, pH 7.4Maintains the stability and native conformation of the protein.
Flow Rate 0.5 - 1.0 mL/minEnsures efficient separation without excessive dilution.
Detection UV at 280 nmMonitors the elution of the protein conjugate.

Characterization: A combination of analytical techniques should be employed to confirm successful conjugation and characterize the final product.

Technique Purpose Expected Outcome
SDS-PAGE Assess purity and apparent molecular weightA shift in the molecular weight of the protein band corresponding to the conjugate.
MALDI-TOF MS Determine the molecular weight and drug-to-antibody ratio (DAR)A mass spectrum showing peaks for the unconjugated protein and the protein with one or more conjugated molecules.[12][13]
UV-Vis Spectroscopy Quantify protein concentration and estimate DAR (if the small molecule has a unique absorbance)An increase in absorbance at a specific wavelength if the conjugated molecule has a chromophore.
¹H-NMR Confirm the structure of the activated small moleculeAppearance of new signals corresponding to the activated group.[14][15]

Visualization of Key Processes

G cluster_0 Activation of Phenylalaninol cluster_1 Conjugation to Protein Phenylalaninol Phenylalaninol-OH Activated_Intermediate Phenylalaninol-O-C(O)-Im Phenylalaninol->Activated_Intermediate Reacts with CDI CDI CDI->Activated_Intermediate Conjugate Protein-NH-C(O)-O-Phenylalaninol Activated_Intermediate->Conjugate Reacts with Protein Protein-NH2 Protein->Conjugate

Caption: CDI-mediated activation and conjugation of Phenylalaninol.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool for researchers in bioconjugation and drug development. The protocols and principles outlined in these application notes provide a solid foundation for the successful activation and conjugation of this molecule to proteins. The ability to introduce a unique linker or payload via the hydroxyl group of phenylalaninol opens up new avenues for the design of novel antibody-drug conjugates, targeted therapies, and diagnostic agents. Future work in this area may focus on the development of more site-specific conjugation methods and the exploration of the impact of the phenylalaninol linker on the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugates.

References

  • Benchchem. (n.d.). Application Note: Purification of TCO-Conjugated Proteins by Size Exclusion Chromatography (SEC).
  • Benchchem. (n.d.). This compound | 129397-83-7.
  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI).
  • Wikipedia. (2023). Carbonyldiimidazole.
  • Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1704.
  • Fias, S., et al. (2010). 1,1′-Carbonyldiimidazole (CDI). Synlett, 2010(1), 159-160.
  • Chemistry Learner. (2023, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide [Video]. YouTube.
  • ProteoGenix. (n.d.). Size exclusion chromatography for protein purification.
  • Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments, (156), e60690.
  • GoldBio. (2023, May 5). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification.
  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC).
  • De Roo, T., et al. (2022). U.S.
  • Bar-Dagan, M., et al. (2013). Protocols for lysine conjugation. Methods in Molecular Biology, 1045, 173-187.
  • Khalid, M. N., et al. (2021). Polysaccharide Chemistry in Drug Delivery, Endocrinology, and Vaccines.
  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation.
  • GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
  • Mab-Venture. (n.d.). Bioconjugation application notes.
  • D'Hondt, M., et al. (2014). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 2, 89.
  • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues.
  • Bar-Dagan, M., et al. (2013). Protocols for Lysine Conjugation.
  • Hashemi, S. M., et al. (2020). Succinic Anhydride Modification.
  • Gee, S. J., et al. (1998). Small-molecule-protein conjugation procedures. Methods in Molecular Biology, 80, 15-28.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
  • Huo, Q., et al. (2013). Identification of Small Biomolecular Compounds by MALDI-TOF-Mass Spectrometry. Asian Journal of Chemistry, 25(18), 10137-10143.
  • Dr. S. Murli Prabu. (2012, September 28).
  • BOC Sciences. (n.d.). Lys Conjugation.
  • BOC Sciences. (2023, March 18). Advanced Protein Conjugation Techniques.
  • Coin, I. (2021). Approaches to Genetically Modify Proteins for Enhanced Interaction, NMR Probing and Bioconjugation. eScholarship, University of California.
  • Iacobucci, C., et al. (2021). Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry. Molecules, 26(16), 4948.
  • Lim, R. K., & Lin, Q. (2017). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Israel Journal of Chemistry, 57(1-2), 104-116.
  • Klotz, I. M. (2006). Modification of lysyl side chains using succinic anhydride. CSH Protocols, 2006(5), pdb.prot4551.
  • Rendueles, M., & Díaz, M. (2023). Modification of polysaccharides with octenyl succinic anhydride (OSA)
  • ResearchGate. (n.d.). Bioconjugation reactions targeting an N‐terminal proline residue.
  • The Royal Society of Chemistry. (2008). Supporting Information: Peptide modification confirmation via H NMR. Retrieved from The Royal Society of Chemistry website.
  • Grey, A. C., et al. (2016). Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review.
  • Li, Y., et al. (2023). Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes. Frontiers in Nutrition, 10, 1118645.
  • Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • University of Notre Dame. (2022, May 26). NMR of molecules large and small in biomedical research and drug design [Video]. YouTube.
  • Fragoso-Novella, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(21), 5153.
  • Maltsev, A. S., et al. (2012). Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. Natural Product Reports, 29(10), 1143-1156.

Sources

Application Notes & Protocols: Leveraging Fmoc-Phenylalaninol for the Synthesis of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition from traditional peptide-based therapeutics to more robust peptidomimetics is a cornerstone of modern drug discovery.[1][2] Peptidomimetics offer the promise of mimicking the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2][3] This guide provides an in-depth exploration of Fmoc-L-phenylalaninol, a critical building block for creating C-terminally modified peptidomimetics. We will detail the strategic rationale for its use, provide validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and offer expert insights into characterization and troubleshooting.

The Strategic Imperative for Peptidomimetics

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases.[1][3] Peptidomimetics are small, protein-like chains designed to mimic a peptide's structure and function but are engineered for greater stability and improved pharmacokinetic properties.[1][4] This is often achieved by introducing non-natural amino acids, modifying the peptide backbone, or creating cyclic structures.[3][5] The goal is to retain the essential pharmacophore—the precise three-dimensional arrangement of functional groups responsible for biological activity—while engineering a more drug-like scaffold.[2]

Phenylalanine is a frequently occurring residue in bioactive peptides, prized for the hydrophobic and aromatic π-π stacking interactions conferred by its benzyl side chain, which are often crucial for receptor binding.[6][7] Consequently, modifying this residue or its adjacent backbone components is a powerful strategy in peptidomimetic design.

Fmoc-Phenylalaninol: A Unique Tool for C-Terminal Modification

Fmoc-L-phenylalaninol is an amino acid derivative where the C-terminal carboxylic acid is reduced to a primary alcohol.[8][9] This seemingly simple modification has profound implications for peptidomimetic design:

  • Enhanced Proteolytic Stability: The replacement of the C-terminal carboxylate with a hydroxymethyl group (-CH₂OH) removes the recognition site for carboxypeptidases, significantly increasing the metabolic stability of the resulting molecule.

  • Altered Hydrogen Bonding Capacity: The terminal alcohol can act as a hydrogen bond donor but not an acceptor in the same way a carboxylate can. This alteration can subtly change the binding mode to a target receptor, potentially leading to improved affinity or selectivity.

  • Conformational Constraint: The introduction of the alcohol can influence the conformational flexibility of the peptide backbone, locking it into a more bioactive conformation.

  • Synthetic Versatility: The terminal hydroxyl group serves as a chemical handle for further modifications, such as esterification or etherification, allowing for the attachment of reporter tags, solubility enhancers, or other functional moieties.[10]

The N-terminus is protected by the Fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of modern orthogonal solid-phase peptide synthesis (SPPS).[11][12] The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for sequential amino acid addition without damaging acid-labile side-chain protecting groups.[11][]

Physicochemical Properties of Fmoc-L-Phenylalaninol
PropertyValueSource
CAS Number 129397-83-7[8][9]
Molecular Formula C₂₄H₂₃NO₃[8][9]
Molecular Weight 373.4 g/mol [8][9]
Appearance White powder[8]
Melting Point 148 - 152 °C[8]
Optical Rotation [a]D²⁰ = -48 ± 2º (c=1 in DMF)[8]

Experimental Design & Protocols

The incorporation of this compound is achieved using standard Fmoc-SPPS chemistry. However, because it is the C-terminal residue, the synthetic strategy differs from standard amino acid loading. It is directly coupled to a pre-functionalized resin, such as 2-chlorotrityl chloride resin, which allows for the attachment of an alcohol under mild conditions.

Diagram: Peptidomimetic Synthesis Workflow

G cluster_prep Resin Preparation cluster_synthesis SPPS Cycle cluster_final Cleavage & Purification Resin 1. Select & Swell 2-Chlorotrityl Chloride Resin Activation 2. Prepare this compound Solution with Base (DIPEA) Coupling 3. Couple this compound to Resin Activation->Coupling Capping 4. Cap Unreacted Sites (Acetic Anhydride) Coupling->Capping Deprotection 5. Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Wash1 6. DMF Wash Deprotection->Wash1 NextAA 7. Couple Next Fmoc-Amino Acid Wash1->NextAA Wash2 8. DMF Wash NextAA->Wash2 Repeat Repeat Steps 5-8 for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle FinalDeprotect 9. Final Fmoc Deprotection Repeat->FinalDeprotect Final cycle Cleavage 10. Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleavage Precipitation 11. Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 12. Purify by RP-HPLC Precipitation->Purification Analysis 13. Characterize (LC-MS, MALDI-TOF) Purification->Analysis

Caption: Workflow for SPPS of a peptidomimetic using this compound.

Protocol 1: Loading Fmoc-L-Phenylalaninol onto 2-Chlorotrityl Chloride Resin

Causality: 2-Chlorotrityl chloride resin is chosen for its extreme acid lability, which allows the final peptidomimetic to be cleaved under very mild acidic conditions (e.g., with dilute TFA or acetic acid), preserving the integrity of the C-terminal alcohol and other sensitive functional groups. The use of a non-nucleophilic base like DIPEA is critical to facilitate the reaction without causing side reactions.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-L-phenylalaninol

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in the synthesis vessel. Wash and swell the resin with DCM (10 mL) for 30 minutes with gentle agitation. Drain the DCM.[14]

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-L-phenylalaninol (1.5 equivalents relative to resin loading, ~1.5 mmol, 560 mg) in 10 mL of DCM. Add DIPEA (3.0 equivalents, ~3.0 mmol, 522 µL). Mix until fully dissolved.

  • Loading Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, drain the reaction solution and add 5 mL of DCM. Then, add 1 mL of MeOH and agitate for 30 minutes. This step is crucial to prevent side reactions in subsequent steps.

  • Washing: Drain the capping solution. Wash the resin thoroughly:

    • 3x with DCM (10 mL each)

    • 3x with DMF (10 mL each)

    • 3x with DCM (10 mL each)

  • Drying and Loading Determination: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine/DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Peptide Elongation, Cleavage, and Purification

Causality: This protocol follows the standard Fmoc-SPPS cycle.[15] HATU is a highly effective coupling reagent, especially for potentially hindered couplings, ensuring efficient amide bond formation.[14][16] The cleavage cocktail contains Trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups, water as a proton source, and Triisopropylsilane (TIS) as a scavenger to quench reactive carbocations generated during deprotection, thereby preventing side reactions.[15][16]

Materials:

  • This compound-loaded resin (from Protocol 1)

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Initial Deprotection: Swell the resin in DMF for 30 minutes. Drain the DMF. Add 10 mL of 20% piperidine/DMF to the resin and agitate for 20 minutes to remove the Fmoc group from phenylalaninol.[14][15] Drain and wash the resin 5x with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[14] c. Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin 5x with DMF.

  • Cycle Repetition: Repeat steps 1-3 for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection with 20% piperidine/DMF.

  • Final Wash: Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[16]

  • Cleavage: Add the cleavage cocktail (10 mL per gram of starting resin) to the dried resin. Agitate at room temperature for 2-3 hours.[15]

  • Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptidomimetic) will form. Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet 2-3 times with cold ether.[16]

  • Purification and Characterization: Dry the crude product under vacuum. Purify by reverse-phase HPLC (RP-HPLC) and confirm the identity and purity by LC-MS or MALDI-TOF mass spectrometry.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Loading Efficiency 1. Incomplete reaction. 2. Deactivated resin. 3. Impure this compound or solvents.1. Extend coupling time to 4-6 hours; ensure adequate agitation. 2. Use fresh, high-quality 2-chlorotrityl chloride resin. 3. Use peptide synthesis-grade reagents and anhydrous solvents.
Positive Kaiser Test after Coupling 1. Incomplete coupling (steric hindrance). 2. Insufficient activation time or reagents.1. Perform a second coupling ("double couple") with a fresh solution of activated amino acid. 2. Increase coupling time. 3. Consider a more potent coupling reagent like PyBOP for particularly difficult sequences.[16]
Low Final Yield 1. Premature cleavage of peptide from resin. 2. Incomplete cleavage from resin. 3. Loss during ether precipitation.1. Avoid any acidic conditions during synthesis washes. 2. Extend cleavage time to 4 hours. 3. Ensure ether is ice-cold and use a larger volume (10-20 fold) for precipitation.
Extra Peaks in HPLC/MS 1. Deletion sequences from incomplete coupling. 2. Side reactions from inefficient scavengers. 3. Racemization.1. Optimize coupling steps; use double coupling for difficult residues. 2. Ensure the cleavage cocktail is freshly prepared and contains sufficient TIS. 3. Use high-purity reagents and avoid excessive exposure to base.
Diagram: Troubleshooting Logic

G node_sol node_sol Start Problem Observed Kaiser Kaiser Test Positive Post-Coupling? Start->Kaiser Yield Low Final Yield? Kaiser->Yield No Sol_Kaiser 1. Perform Double Coupling 2. Increase Coupling Time 3. Use Stronger Coupling Reagent (PyBOP) Kaiser->Sol_Kaiser Yes Purity Impure Product (Extra Peaks)? Yield->Purity No Sol_Yield 1. Check for Premature Cleavage (Acidic Wash?) 2. Extend Final Cleavage Time (3-4 hrs) 3. Optimize Ether Precipitation (Colder, More Volume) Yield->Sol_Yield Yes Sol_Purity 1. Review Coupling Efficiency (see Kaiser) 2. Ensure Fresh Cleavage Cocktail with Scavengers 3. Check Purity of Starting Materials Purity->Sol_Purity Yes

Caption: A logic diagram for troubleshooting common SPPS issues.

Conclusion

Fmoc-L-phenylalaninol is a powerful and versatile building block for the rational design of peptidomimetics. Its incorporation at the C-terminus provides a straightforward strategy to enhance proteolytic stability and modulate the pharmacological properties of peptide-based drug candidates. By understanding the causality behind the synthetic choices and adhering to validated protocols for incorporation, cleavage, and purification, researchers can effectively leverage this tool to accelerate the development of next-generation therapeutics.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
  • Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups? YouTube. [Link]
  • Wikipedia. Peptidomimetic. [Link]
  • Kenneth, J. Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. Longdom Publishing SL. [Link]
  • Vignali, D. A. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities.
  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
  • Drug Design Org. Peptidomimetics examples. [Link]
  • The Science Behind Fmoc-N-methyl-L-phenylalanine in Chemical Synthesis. (URL not provided)
  • Lee, H. S., & Lim, H. S. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic-Lecture, E-lecture. [Link]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not provided)
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Ryan, D. M., et al. (2018).
  • Wang, X., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders. Molecules. [Link]
  • Stawikowski, M., & Cudic, P. (2014). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis.
  • El-Faham, A., & Albericio, F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. This compound.
  • Dahiya, R., & Pathak, D. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. (URL not provided)
  • Aapptec Peptides. This compound [129397-83-7]. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Potential: The Role of Fmoc-L-homophenylalanine in Modern Drug Discovery. [Link]
  • Aulisa, L., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. International Journal of Molecular Sciences. [Link]
  • Marchesan, S. (2023). What is the potential of Fmoc-FF hydrogels for drug delivery?. Journal of Peptide Science. [Link]
  • Sparrow, J. T., & Gotto, A. M. Jr. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]
  • Kumar, M., et al. (2018). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
  • Oreate AI Blog. (2026). De Novo Design and Drug Release Applications of Fmoc-Diphenylalanine Self-Assembled Hydrogels. [Link]
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of DAMGO Utilizing Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin), a highly selective µ-opioid receptor agonist. The protocol herein details a strategic approach commencing with the immobilization of Fmoc-Phenylalaninol on a 2-chlorotrityl chloride resin. Subsequent on-resin modifications, including N-methylation and peptide elongation using standard Fmoc-based solid-phase peptide synthesis (SPPS), are meticulously described. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and detailed, actionable protocols to facilitate the successful synthesis of this critical research peptide.

Introduction: The Significance of DAMGO and the Synthetic Strategy

DAMGO, with its sequence H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, is a synthetic analog of enkephalin that exhibits high specificity and agonistic activity towards the µ-opioid receptor.[1] Its unique structural modifications, including the D-alanine at position 2, the N-methylated phenylalanine at position 4, and the C-terminal glycinol, contribute to its enhanced biological stability and receptor selectivity.[2] These characteristics make DAMGO an invaluable tool in pharmacological research for investigating opioid receptor function and developing novel analgesics.[3][4]

Traditional solid-phase peptide synthesis (SPPS) is challenged by the C-terminal alcohol of DAMGO. This guide presents a robust strategy that circumvents this issue by employing this compound as the foundational building block. This approach allows for the sequential construction of the peptide on a solid support, incorporating the necessary modifications in a controlled manner. The use of 2-chlorotrityl chloride (2-CTC) resin is particularly advantageous, as it permits the mild cleavage of the final peptide alcohol, preserving acid-labile protecting groups if necessary.

Foundational Principles of the Synthesis

The synthesis of DAMGO via this protocol is rooted in the principles of Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The peptide is assembled in a C-to-N terminal direction while anchored to an insoluble polymeric support. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of the amino acids and is removed by a mild base, typically piperidine, at each step of the synthesis.[7]

The key strategic steps detailed in this application note are:

  • Immobilization: Attachment of the initial building block, this compound, to the 2-CTC resin.

  • On-Resin N-Methylation: Introduction of the methyl group to the secondary amine of the resin-bound phenylalaninol.

  • Peptide Elongation: Stepwise coupling of the subsequent Fmoc-protected amino acids (Gly, D-Ala, Tyr).

  • Cleavage and Deprotection: Release of the fully assembled peptide from the resin with simultaneous removal of side-chain protecting groups.

Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Attachment Attachment of First Residue cluster_Modification On-Resin Modification cluster_Elongation Peptide Chain Elongation cluster_Final Final Steps Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Attach Attach this compound to Resin Swell->Attach Fmoc_PheOH This compound Fmoc_PheOH->Attach N_Methylation N-Methylation of Phenylalaninol Attach->N_Methylation Couple_Gly1 Couple Glycine N_Methylation->Couple_Gly1 Fmoc_Gly Fmoc-Gly-OH Fmoc_Gly->Couple_Gly1 Couple_Gly2 Couple Glycine Fmoc_Gly->Couple_Gly2 Fmoc_D_Ala Fmoc-D-Ala-OH Couple_D_Ala Couple D-Ala Fmoc_D_Ala->Couple_D_Ala Fmoc_Tyr Fmoc-Tyr(tBu)-OH Couple_Tyr Couple Tyr Fmoc_Tyr->Couple_Tyr Couple_Gly1->Couple_Gly2 Couple_Gly2->Couple_D_Ala Couple_D_Ala->Couple_Tyr Cleavage Cleavage from Resin & Deprotection Couple_Tyr->Cleavage Purification Purification and Analysis Cleavage->Purification

Detailed Experimental Protocols

Materials and Reagents
ReagentRecommended Grade
2-Chlorotrityl chloride resin100-200 mesh
This compound≥98% purity
Fmoc-Gly-OH≥99% purity
Fmoc-D-Ala-OH≥99% purity
Fmoc-Tyr(tBu)-OH≥99% purity
Dichloromethane (DCM)Anhydrous
N,N-Dimethylformamide (DMF)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)≥99.5%
Piperidine≥99.5%
HBTU/HATU≥98% purity
Trifluoroacetic acid (TFA)≥99.5%
Triisopropylsilane (TIS)≥98%
WaterHPLC grade
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)≥98% purity
Triphenylphosphine (PPh₃)≥99%
Diisopropyl azodicarboxylate (DIAD)~95%
Methanol (MeOH)Anhydrous
2-Mercaptoethanol≥99%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%
Step 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

Rationale: The 2-CTC resin is highly acid-labile, allowing for the cleavage of the final peptide under mild conditions that preserve the integrity of the C-terminal alcohol. The loading is performed in the presence of a non-nucleophilic base, DIPEA, to facilitate the esterification reaction between the hydroxyl group of this compound and the chlorotrityl moiety of the resin.

Protocol:

  • Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve 1.2 equivalents of this compound and 4.8 equivalents of DIPEA in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any unreacted chloride sites, add a mixture of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 15 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Step 2: On-Resin N-Methylation of Phenylalaninol (Fukuyama-Mitsunobu Method)

Rationale: The Fukuyama-Mitsunobu reaction is a reliable method for the N-alkylation of amines on a solid support.[8] It involves the activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating methylation. This is followed by a Mitsunobu reaction and subsequent deprotection of the o-NBS group.

Protocol:

  • Swell the this compound-loaded resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • o-NBS Protection: Swell the resin in NMP. Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP. Agitate for 30 minutes. Wash with NMP and DCM.

  • Methylation: Swell the o-NBS-protected resin in anhydrous THF. Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF. Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and agitate for 30 minutes. Wash with THF, DMF, and DCM.

  • o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Add the solution to the resin and agitate for 5 minutes. Repeat this step. Wash thoroughly with NMP and DCM.

N_Methylation_Pathway cluster_Fmoc_Deprotection Fmoc Deprotection cluster_NBS_Protection o-NBS Protection cluster_Methylation Methylation cluster_NBS_Deprotection o-NBS Deprotection Start Resin-Phe-ol-Fmoc Deprotect 20% Piperidine/DMF Start->Deprotect Amine Resin-Phe-ol-NH₂ Deprotect->Amine NBS_Cl o-NBS-Cl, Collidine Amine->NBS_Cl NBS_Protected Resin-Phe-ol-NH-NBS NBS_Cl->NBS_Protected Mitsunobu PPh₃, DIAD, MeOH NBS_Protected->Mitsunobu Methylated Resin-Phe-ol-N(Me)-NBS Mitsunobu->Methylated Deprotect_NBS 2-Mercaptoethanol, DBU Methylated->Deprotect_NBS Final_Product Resin-Phe-ol-NHMe Deprotect_NBS->Final_Product

Step 3: Peptide Chain Elongation

Rationale: The peptide chain is built by sequential coupling of Fmoc-protected amino acids. HBTU or HATU are efficient coupling reagents that minimize racemization.[9] Each coupling step is preceded by Fmoc deprotection.

Protocol (for each amino acid coupling):

  • Coupling of Fmoc-Gly-OH:

    • Swell the N-methyl-phenylalaninol resin in DMF.

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x).

  • Repeat Coupling and Deprotection for:

    • Fmoc-Gly-OH

    • Fmoc-D-Ala-OH

    • Fmoc-Tyr(tBu)-OH

Coupling CycleAmino Acid to Couple
1Fmoc-Gly-OH
2Fmoc-Gly-OH
3Fmoc-D-Ala-OH
4Fmoc-Tyr(tBu)-OH
Step 4: Cleavage and Deprotection

Rationale: A strong acid cocktail containing TFA is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (e.g., tBu from Tyr).[10] Scavengers such as TIS and water are included to prevent side reactions with reactive species generated during cleavage.

Protocol:

  • Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude DAMGO peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Increase reaction time or equivalents of this compound and DIPEA.
Incomplete N-Methylation Steric hindrance; inefficient reaction.Increase reaction time for methylation and deprotection steps. Ensure reagents are fresh.
Incomplete Coupling Steric hindrance at N-methylated residue.Use a more potent coupling reagent like HATU. Double couple the first glycine residue.
Side Products upon Cleavage Inadequate scavenging.Ensure proper scavenger cocktail is used, particularly if the peptide contains other sensitive residues.

Conclusion

The solid-phase synthesis of DAMGO using this compound as a starting point on 2-chlorotrityl chloride resin offers a strategic and efficient pathway to this valuable opioid peptide. The on-resin N-methylation and subsequent peptide elongation, followed by a standard cleavage and deprotection protocol, provide a reliable method for obtaining high-quality DAMGO for research purposes. The detailed protocols and rationale provided in this application note are intended to empower researchers to successfully synthesize DAMGO and other C-terminal modified peptides.

References

  • Handa BK, Land AC, Lord JA, Morgan BA, Rance MJ, Smith CF. Analogues of β-LPH61–64 possessing selective agonist activity at μ-opiate receptors. European Journal of Pharmacology. 1981;70(4):531-540.
  • Koehl A, Hu H, Maeda S, et al. Structure of the µ-opioid receptor–G_i protein complex.
  • Fields GB, Noble RL. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. 1990;35(3):161-214.
  • Amblard M, Fehrentz JA, Martinez J, Subra G. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006;33(3):239-254.
  • Barlos K, Gatos D, Kallitsis J, Papaphotiu G, Sotiriu P, Wenqing Y. Preparation of protected peptide fragments using tris(alkoxy)benzyl esters. Part II. Synthesis of the C-terminal octapeptide of cholecystokinin, the C-terminal hexapeptide of substance P and the protected segments 7-14 and 15-20 of human little gastrin I on 4-succinimidyloxycarbonyl-2,4-dimethoxy-benzyl-oxy-polystyrene resin. Tetrahedron Letters. 1989;30(30):3947-3950.
  • Biorunstar. What are the chemical properties of DAMGO? Blog. Published October 30, 2025.
  • Barlos K, Gatos D, Schäfer W. Preparation of protected peptide fragments using the 2-chlorotrityl chloride resin. Angewandte Chemie International Edition in English. 1991;30(5):590-593.
  • APExBIO. DAMGO - Selective Opioid Receptor Agonist.
  • BOC Sciences. DAMGO - (CAS 78123-71-4) - Peptides.
  • Burford NT, Clark MJ, Wehrman TS, et al. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences. 2013;110(26):10830-10835.
  • Lacko E, Varadi A, Rapavi R, et al. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry. 2012;19(27):4699-4707.
  • Chan WC, White PD, eds. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press; 2000.
  • Isidro-Llobet A, Álvarez M, Albericio F. Amino Acid-Protecting Groups. Chemical Reviews. 2009;109(6):2455-2504.
  • Carpino LA, El-Faham A. The HBTU and HATU reagents for peptide synthesis. Journal of the American Chemical Society. 1993;115(10):4377-4378.
  • Merrifield RB. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. 1963;85(14):2149-2154.
  • Fukuyama T, Jow CK, Cheung M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters. 1995;36(36):6373-6374.
  • Miller SC, Scanlan TS. Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. 1997;119(9):2301-2302.
  • BenchChem. On-Resin N-Methylation of Peptides: Application Notes and Protocols. Published 2025.
  • Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Tailhades J, et al. A new general method for the solid-phase synthesis of C-terminal peptide alcohols. Organic Letters. 2010;12(13):3112-3115.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. Gram-scale Preparation of DAMGO by Typical Solid Phase Synthesis. Published October 24, 2025.

Sources

Application Notes & Protocols: Leveraging Fmoc-Phenylalanine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Role of Phenylalanine and its Fmoc-Derivatives in Neuroscience

Phenylalanine is an essential aromatic amino acid that plays a crucial role in brain function as a precursor for the synthesis of monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The rate of synthesis of these catecholamines in the brain is sensitive to the local concentration of their precursor amino acids.[1] However, high concentrations of phenylalanine can be neurotoxic, as seen in the genetic disorder Phenylketonuria (PKU), leading to intellectual disability, seizures, and microcephaly.[2] This neurotoxicity is associated with the induction of mitochondria-mediated apoptosis in cortical neurons.[3]

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to phenylalanine and its dipeptides has opened up new avenues for neuroscience research. The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the creation of custom peptides with therapeutic potential.[4][5] Furthermore, the aromatic nature of the Fmoc group, combined with the phenyl ring of phenylalanine, facilitates self-assembly into supramolecular structures like hydrogels through π-π stacking and hydrogen bonding.[5][6][7] These hydrogels are increasingly being explored as scaffolds for neural tissue engineering and as vehicles for drug delivery in the central nervous system.

Key Applications at a Glance:
Application AreaFmoc-DerivativeRationale & Significance
Neural Tissue Engineering Fmoc-Phe-Phe-OHForms biocompatible hydrogels that mimic the extracellular matrix, providing structural support for 3D cell culture and promoting neural regeneration.[8][9][10]
Neurodegenerative Disease Research Fmoc-dipeptidesUsed as a scaffold to systematically investigate inhibitors of enzymes implicated in Alzheimer's disease, such as butyrylcholinesterase.[11] Fmoc-peptides can also be designed to interfere with amyloid-beta aggregation.[12][13]
Drug Delivery Systems Fmoc-Phe-GlyCan be used to construct supramolecular hydrogels for the controlled release of therapeutic agents in the brain.[6]
Neurotransmitter Modulation Studies Custom PeptidesSynthesis of peptides that can potentially modulate neurotransmitter systems or receptor activity.[14]

Section 2: Experimental Protocols

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) of a Custom Peptide using Fmoc-Phe-OH

This protocol outlines the manual synthesis of a custom dipeptide, Fmoc-Phe-Phe-OH, which can be used for hydrogel formation or as a starting point for longer peptide chains. The procedure is based on standard Fmoc-SPPS chemistry.[4][5][15]

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the 2-chlorotrityl chloride resin in a reaction vessel.

    • Add DMF to swell the resin for 30-60 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Phe-OH (2 equivalents relative to resin loading) in DMF.

    • Add DIPEA (4 equivalents) to the solution.

    • Add this solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will show blue beads).[4]

  • Second Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative test will show colorless or yellowish beads).[4]

  • Cleavage from Resin:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to release the peptide.

    • Precipitate the peptide in cold ether.

    • Centrifuge and lyophilize to obtain the purified peptide.

Protocol 2.2: Formation of Fmoc-Diphenylalanine (Fmoc-Phe-Phe-OH) Hydrogel

This protocol describes a common method for preparing Fmoc-Phe-Phe-OH hydrogels by adjusting the pH of a peptide solution.[9][16]

Materials:

  • Fmoc-Phe-Phe-OH powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • Vortex mixer

  • pH meter

Procedure:

  • Stock Solution Preparation:

    • Dissolve Fmoc-Phe-Phe-OH in DMSO to create a stock solution (e.g., 100 mg/mL).

    • Vortex until the peptide is fully dissolved.

  • Hydrogel Formation:

    • Slowly add the Fmoc-Phe-Phe-OH stock solution to sterile deionized water or PBS (pH 7.4) while vortexing to achieve the desired final peptide concentration (e.g., 0.5 - 2% w/v).

    • The solution will initially appear cloudy.

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours, resulting in a self-supporting hydrogel. The final pH is a key determinant of the mechanical properties of the gel.[16]

  • Sterilization:

    • The hydrogel can be sterilized by preparing it under aseptic conditions or by using methods such as gamma irradiation.

Protocol 2.3: 3D Neural Cell Culture in Fmoc-Phe-Phe-OH Hydrogel

This protocol provides a general guideline for encapsulating and culturing neural cells within an Fmoc-Phe-Phe-OH hydrogel.

Materials:

  • Pre-formed sterile Fmoc-Phe-Phe-OH hydrogel

  • Neural stem cells, neurons, or other desired neural cell type

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with appropriate growth factors)[17]

  • Live/Dead cell viability assay kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the neural cells in a small volume of complete culture medium.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the pre-gel solution of Fmoc-Phe-Phe-OH just before gelation occurs.

    • Pipette the cell-hydrogel mixture into the desired culture vessel (e.g., multi-well plate).

    • Allow the hydrogel to fully set in the incubator.

  • Cell Culture:

    • Once the hydrogel has solidified, add complete culture medium to cover the gel.

    • Culture the cells in the incubator, changing the medium every 2-3 days.

  • Analysis:

    • Monitor cell viability and morphology using microscopy.

    • At the desired time points, cell viability can be quantified using a Live/Dead assay.

    • The hydrogel can be fixed and processed for immunocytochemistry to analyze neural markers.

Section 3: Visualizing Workflows and Mechanisms

Experimental Workflow for Peptide Synthesis and Hydrogel Formation

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_hydrogel Hydrogel Formation & Cell Culture resin 1. Resin Swelling coupling1 2. First Fmoc-Phe-OH Coupling resin->coupling1 deprotection 3. Fmoc Deprotection coupling1->deprotection coupling2 4. Second Fmoc-Phe-OH Coupling deprotection->coupling2 cleavage 5. Cleavage & Purification coupling2->cleavage peptide Fmoc-Phe-Phe-OH Powder cleavage->peptide dissolve 1. Dissolve Peptide in DMSO peptide->dissolve mix 2. Mix with Aqueous Buffer dissolve->mix gelation 3. Self-Assembly & Gelation mix->gelation cell_culture 4. Encapsulate & Culture Neural Cells gelation->cell_culture analysis 5. Analyze Cell Viability & Function cell_culture->analysis

Caption: Workflow for SPPS of Fmoc-Phe-Phe-OH and its use in hydrogel-based 3D neural cell culture.

Mechanism of Fmoc-Dipeptide Self-Assembly

G cluster_hydrogel Resulting Hydrogel Network peptide1 Fmoc Phe-Phe peptide2 Fmoc Phe-Phe peptide1:f0->peptide2:f0 π-π Stacking peptide3 Fmoc Phe-Phe peptide1:f1->peptide3:f1 H-Bonding peptide4 Fmoc Phe-Phe peptide2:f1->peptide4:f1 H-Bonding assembly_label Non-Covalent Interactions peptide3:f0->peptide4:f0 π-π Stacking network 3D Fibrillar Network (Entraps Water) assembly_label->network

Caption: Non-covalent interactions driving the self-assembly of Fmoc-dipeptides into a hydrogel network.

Section 4: Concluding Remarks and Future Directions

Fmoc-protected phenylalanine and its dipeptides are versatile building blocks for creating sophisticated tools for neuroscience research. Their application in forming biocompatible hydrogels for 3D neural cell culture and tissue engineering holds immense promise for modeling brain development and disease, as well as for regenerative medicine. Furthermore, the use of Fmoc-chemistry in synthesizing peptide-based inhibitors for targets in neurodegenerative diseases like Alzheimer's offers a rational approach to drug discovery.

Future research will likely focus on developing more complex, multi-component hydrogels with tailored mechanical properties and bioactive cues to better mimic the native neural environment.[10] Additionally, the design of novel Fmoc-peptide derivatives with enhanced blood-brain barrier permeability and target specificity will be crucial for advancing their therapeutic potential.

References

  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (n.d.). MDPI.
  • Wurtman, R. J. (2002). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. Journal of Neural Transmission. Supplementum, (62), 37–45.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society.
  • Self-Assembling Hydrogel Structures for Neural Tissue Repair. (n.d.). PMC.
  • Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease. (n.d.). ScholarWorks.
  • Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids. (2022). PubMed.
  • Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. (2024). Chem & Bio Engineering.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (n.d.). PubMed.
  • Phenylalanine Effects on Brain Function in Adult Phenylketonuria. (2021). PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. (2007). PubMed.
  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. (2022). NIH.
  • Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. (n.d.). Soft Matter (RSC Publishing).
  • Future role of large neutral amino acids in transport of phenylalanine into the brain. (n.d.). PubMed.
  • Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. (n.d.). DOI.
  • Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. (n.d.). ResearchGate.
  • Use of Peptides for the Management of Alzheimer's Disease: Diagnosis and Inhibition. (2018). Bentham Science.
  • Peptides as Potential Therapeutics for Alzheimer's Disease. (n.d.). MDPI.
  • Future Role of Large Neutral Amino Acids in Transport of Phenylalanine Into the Brain. (n.d.). Prekulab.
  • Mammalian cell culture and transfection for stable cell lines generation. (2024). Protocols.io.
  • Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties. (n.d.). Soft Matter (RSC Publishing).
  • Engineering Organoids for in vitro Modeling of Phenylketonuria. (n.d.). Frontiers.
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). PMC.
  • A new peptide may hold potential as an Alzheimer's treatment. (2023). MIT News.
  • Multicomponent Hydrogel Matrices of Fmoc-FF and Cationic Peptides for Application in Tissue Engineering. (n.d.). PubMed.

Sources

A Comprehensive Guide to Manual and Automated Synthesis Strategies for Incorporating Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acid derivatives is a cornerstone of modern peptide science, enabling the development of therapeutics with enhanced stability, novel conformations, and improved biological activity. Fmoc-L-phenylalaninol, an amino alcohol derivative, is a valuable building block for synthesizing peptide alcohols, which are of significant clinical interest.[1][2] The successful integration of this specialized residue into a growing peptide chain hinges on a robust synthetic strategy. This guide provides an in-depth comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for workflows involving Fmoc-Phenylalaninol. We will explore the foundational chemical principles, provide detailed, field-tested protocols for both methodologies, and offer guidance on process optimization, analysis, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage both the flexibility of manual synthesis and the efficiency of automation for creating complex peptide architectures.

Section 1: Foundational Principles of Fmoc-Based Synthesis

A successful synthesis, whether manual or automated, is built upon a solid understanding of the underlying chemistry. The Fmoc/tBu strategy is the most common approach for modern SPPS due to its mild reaction conditions, which are compatible with a wide range of sensitive moieties, including the hydroxyl group of phenylalaninol.[3][4]

The Fmoc Protecting Group: A Base-Labile Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amine of the incoming amino acid. Its primary advantage is its lability under mild basic conditions, typically using a solution of a secondary amine like piperidine in an organic solvent such as N,N-dimethylformamide (DMF).[5] This orthogonality allows for the use of acid-labile permanent protecting groups on amino acid side chains, which remain intact during the iterative synthesis cycles.[6]

The deprotection mechanism is a two-step β-elimination reaction:

  • A base (piperidine) abstracts the acidic proton on the fluorene ring's C9 position.[7]

  • This initiates the elimination of the carbamate, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.[7][8]

The Coupling Reaction: Forging the Peptide Bond

The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming Fmoc-amino acid is not spontaneous. It requires an activation step facilitated by a coupling reagent. These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine.

Classes of Common Coupling Reagents:

  • Carbodiimides (e.g., DIC): N,N'-diisopropylcarbodiimide (DIC) is frequently used in automated synthesis because its urea byproduct is soluble in common washing solvents.[9][10] To enhance efficiency and suppress racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[9][11][12]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting, making them ideal for standard and sterically hindered couplings.[10][11][13] They require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation.[14]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also highly effective and are particularly useful in cyclization reactions.[10]

The choice of coupling reagent is critical and depends on the specific amino acid sequence, with more potent reagents like HATU being preferred for challenging couplings to prevent incomplete reactions and the formation of deletion sequences.[11]

Section 2: Comparative Analysis: Manual vs. Automated Synthesis

The decision to perform a synthesis manually or to use an automated synthesizer is a critical juncture in experimental design. It is not merely a choice of convenience but a strategic decision based on the project's goals, scale, and developmental stage. Automated systems offer high throughput and reproducibility, while manual synthesis provides unparalleled flexibility and control, which is often crucial when working with novel or expensive building blocks like this compound.[15][16][17]

G start Project Initiation: Synthesis of Peptide with This compound q1 Is the synthetic protocol well-established and optimized? start->q1 q2 What is the required number of unique peptides? q1->q2 Yes q3 Is this for methods development or troubleshooting? q1->q3 No q4 What is the synthesis scale? q2->q4 Low (1-8) automated Automated Synthesis q2->automated High (>8) q3->q1 No manual Manual Synthesis q3->manual Yes q4->manual Small (<0.25 mmol) or Large (>2 mmol) q4->automated Medium (0.05-1.0 mmol)

Decision logic for choosing a synthesis method.
Data Presentation: Feature Comparison
FeatureManual SynthesisAutomated Synthesis
Throughput Low; typically 1-4 peptides simultaneously.High; can synthesize dozens of peptides in parallel.[18]
Flexibility High; allows for real-time adjustments, non-standard chemistries, and easy introduction of unique building blocks.Moderate to Low; protocols are pre-programmed, making on-the-fly changes difficult.
Error Rate Higher potential for human error, but allows for immediate correction.[16]Very low; high precision in reagent delivery and timing minimizes variability.[15][16][18]
Cost Lower initial equipment cost. Reagent usage can be minimized for precious materials.High initial capital investment. Can be more reagent-intensive due to priming and dead volumes.
Hands-on Time High; requires constant operator attention.[15]Low; "walk-away" capability frees up researcher time.[16]
Scalability Excellent for very small (exploratory) or very large (kg) scale synthesis.[19]Ideal for milligram to gram scale production.
Typical Use Case Protocol optimization, synthesis with expensive/rare reagents, complex or long sequences requiring troubleshooting.[17]Routine synthesis of established sequences, library generation, high-throughput screening.[4]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating Fmoc-L-phenylalaninol into a peptide sequence using both manual and automated approaches on a standard 0.1 mmol scale.

sps_workflow cluster_cycle Iterative SPPS Cycle deprotection 1. Fmoc Deprotection wash1 2. DMF Wash deprotection->wash1 Repeat for next residue coupling 3. Amino Acid Coupling wash1->coupling Repeat for next residue wash2 4. DMF Wash coupling->wash2 Repeat for next residue wash2->deprotection Repeat for next residue final_cleavage Final Cleavage & Deprotection wash2->final_cleavage After final residue resin_start Resin with Free Amine reagent_piperidine 20% Piperidine in DMF reagent_piperidine->deprotection reagent_aa Activated Fmoc-AA (e.g., Fmoc-Phe-OH) reagent_aa->coupling

Generalized workflow of a single SPPS cycle.
Protocol 1: Manual Solid-Phase Synthesis

This protocol is designed for a 0.1 mmol scale synthesis on a Rink Amide resin, which will yield a C-terminal amide after cleavage.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading; 200 mg)

  • Fmoc-L-phenylalaninol and other required Fmoc-amino acids

  • Coupling Reagent: HATU

  • Base: DIPEA

  • Solvents: DMF (peptide grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solution: DMF

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place 200 mg of Rink Amide resin into a fritted reaction vessel. Add ~5 mL of DMF and gently agitate for 30-60 minutes. This step is crucial to expose all reactive sites within the resin beads. Drain the DMF.[14][20]

  • Initial Fmoc Deprotection: Add ~5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes, then drain. Add a fresh 5 mL portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[14]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 5 mL) to remove all residual piperidine and the dibenzofulvene adduct. A thorough wash prevents side reactions in the subsequent coupling step.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-phenylalaninol (3 eq., 0.3 mmol, 112 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in ~2 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, ~105 µL). Vortex the mixture for 1-2 minutes. The solution will typically turn a light yellow, indicating activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For a sterically bulky or otherwise challenging residue like an amino alcohol, this time may be extended.[21]

  • Monitoring and Washing: After the coupling time, drain the reaction solution. Wash the resin with DMF (3 x 5 mL). Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction (no free primary amines). If the test is positive (blue beads), a second coupling (recoupling) may be necessary. Once coupling is complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and proceed to the next cycle starting from Step 2.

Protocol 2: Automated Solid-Phase Synthesis

This protocol provides general parameters for an automated peptide synthesizer. Specific settings should be adapted based on the instrument manufacturer's recommendations.

Key Parameters for a 0.1 mmol Synthesis Cycle:

Parameter Value Rationale
Fmoc-Amino Acid Excess 4-5 equivalents Drives the coupling reaction to completion.
Coupling Reagent Excess 3.8-5 equivalents Ensures efficient activation of the amino acid.
DIPEA Excess 8-10 equivalents Provides the necessary basic environment for activation without being consumed by salt formation.
Fmoc Deprotection Time 10-15 minutes (total) Standard time for complete Fmoc removal. Some synthesizers monitor UV absorbance of the fulvene byproduct to confirm completion.[6]
Standard Coupling Time 45-60 minutes Sufficient for most standard amino acids.
Special Coupling Time 90-120 minutes or "Double Couple" Recommended for this compound or other sterically hindered residues to ensure high coupling efficiency.[3]

| Wash Cycles | 3-5 washes post-deprotection and post-coupling | Critical for removing excess reagents and byproducts to ensure high purity of the final peptide. |

Procedure:

  • Load the appropriate amount of resin into the designated reaction vessel.

  • Place vials containing the required Fmoc-amino acids (including this compound), activator solution (e.g., HATU in DMF), and base (DIPEA) onto the synthesizer.

  • Ensure reagent bottles (DMF, Piperidine, etc.) are sufficiently filled.

  • Program the sequence and specify the parameters as outlined in the table above, flagging the this compound step for an extended or double coupling.

  • Initiate the synthesis program. The instrument will automatically perform all deprotection, washing, activation, and coupling steps for each cycle.[18]

Protocol 3: Final Cleavage and Deprotection

This step is performed after the final synthesis cycle (and final N-terminal Fmoc deprotection) and is identical for both manually and automatically synthesized peptides.

Cleavage Cocktail (Reagent K - modified):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the final peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry resin in a suitable flask.

  • Add the cleavage cocktail (~5 mL for 0.1 mmol scale) to the resin. Caution: Perform this step in a certified fume hood as TFA is highly corrosive.

  • Agitate the slurry at room temperature for 2-3 hours. The TIS acts as a scavenger to quench reactive cationic species generated during the cleavage of side-chain protecting groups, preventing modification of sensitive residues.[22]

  • Filter the mixture to separate the resin beads, collecting the TFA filtrate which contains the crude peptide.

  • Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the white peptide precipitate. Decant the ether.

  • Wash the pellet with cold ether 2-3 more times to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide pellet under vacuum.

Section 4: Analysis and Quality Control

Post-synthesis, it is imperative to verify the identity and assess the purity of the crude product before proceeding with purification and further applications.[23]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for determining peptide purity.[24][25] The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) in an aqueous mobile phase (water containing 0.1% TFA) is used for elution. Purity is calculated by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram at a specific wavelength (e.g., 214 nm for the peptide bond).[24][26][27]

  • Mass Spectrometry (MS): This technique confirms that the desired peptide was synthesized by verifying its molecular weight.[24][27] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used to obtain a precise mass of the product, which is then compared to the theoretical calculated mass.[23][24]

Data Presentation: Expected Analytical Results
AnalysisParameterExpected Result
RP-HPLC Crude Purity>70% (Sequence Dependent)
ESI-MS [M+H]⁺Theoretical Mass ± 0.5 Da

Section 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient coupling time/reagent excess.- Steric hindrance from the residue.- Poor resin swelling or aggregation.- Manual: Perform a recouple. Use a more potent activator (e.g., HATU). Increase coupling time.- Automated: Program a "double couple" or extended coupling time for the specific residue. Ensure fresh, high-quality reagents.
Low Final Yield - Incomplete coupling at multiple steps (deletion).- Premature cleavage of peptide from resin.- Physical loss of resin during manual washing.- Optimize coupling and deprotection steps on a small scale first.- Use a more acid-stable resin if side-chain deprotection is suspected.- Ensure careful handling during manual transfers and washing.
Unexpected Impurities - Aspartimide formation (if Asp is present).- Racemization during activation.- Scavenger-related side reactions.- Incomplete deprotection of side chains.- For Asp-containing peptides, use specialized protecting groups or additives.- Use additives like HOBt/Oxyma to minimize racemization.[12]- Ensure appropriate scavengers are used for the sequence.[22]- Extend final cleavage time or use a stronger cocktail if necessary.

Conclusion

The synthesis of peptides incorporating specialized residues like this compound is a powerful tool in chemical biology and drug discovery. The choice between a manual and an automated approach is not a matter of one being definitively superior, but rather of selecting the right tool for the job. Manual synthesis offers the ultimate flexibility for optimizing difficult steps, conserving precious reagents, and exploring novel chemical space. In contrast, automated synthesis provides unmatched efficiency, reproducibility, and throughput for well-established protocols and library production.[15][18][28] By understanding the fundamental principles of Fmoc chemistry and leveraging the distinct advantages of each method, researchers can confidently and successfully synthesize complex peptide alcohols to advance their scientific objectives.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Synthesis of Fmoc phenylalaninol Ramage‐PS Resin.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. Benchchem.
  • HPLC Analysis Methods for Peptide Characteriz
  • Coupling Reagents. Aapptec Peptides.
  • Automated Peptide Synthesis: Innovation and Applic
  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Benefits of Autom
  • Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
  • Introduction to Peptide Synthesis Methods. Bachem.
  • Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC.
  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.
  • Fmoc-L-phenylalaninol. Chem-Impex.
  • Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH. Benchchem.
  • Application Note: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-β-HoPhe-OH. Benchchem.
  • Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides. Benchchem.
  • Advances in Fmoc solid-phase peptide synthesis - PMC.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis. Benchchem.
  • This compound [129397-83-7]. Aapptec Peptides.
  • Mastering Peptide Synthesis: The Crucial Role of Fmoc-L-Phenylalanine. LinkedIn.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

Sources

Application Note: Strategies for C-Terminal Immobilization of Fmoc-Phenylalaninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of C-terminally modified peptides, particularly those terminating in an amino alcohol, is of significant interest in drug discovery and development for enhancing biological activity, stability, and pharmacokinetic profiles. Fmoc-L-Phenylalaninol (Fmoc-Phe-ol) is a critical building block for such syntheses. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the covalent attachment of Fmoc-Phe-ol to two commonly used solid-phase synthesis supports: 2-Chlorotrityl Chloride (2-CTC) resin and Wang resin. We will delve into the distinct chemical strategies required for each resin, provide experimentally validated protocols, and discuss the underlying chemical principles to empower rational decision-making in the laboratory.

Introduction: The Significance of C-Terminal Amino Alcohols

Peptides featuring a C-terminal alcohol, known as peptide alcohols, often exhibit unique biological properties compared to their corresponding carboxylic acid or amide counterparts. This modification can alter receptor binding affinity, improve metabolic stability by resisting carboxypeptidase degradation, and enhance cell permeability. Fmoc-L-Phenylalaninol serves as a foundational chiral building block for introducing this functionality at the C-terminus. The choice of solid support and the method of initial attachment are paramount, as they dictate the overall success, purity, and yield of the final peptide alcohol. This guide focuses on two prevalent resins, 2-CTC and Wang, which require fundamentally different chemical approaches for the immobilization of an alcohol moiety.

Comparative Analysis of Resin Types for Fmoc-Phenylalaninol Attachment

The selection between 2-Chlorotrityl Chloride and Wang resin for anchoring this compound is a critical decision driven by the desired cleavage conditions, the sensitivity of the subsequent peptide sequence, and the specific chemical strategy employed.

Feature2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Functional Group -Cl (activated halide)-OH (benzyl alcohol)
Attachment Chemistry Direct Nucleophilic SubstitutionMitsunobu Reaction (requires activation)
Linkage Type EtherEther
Cleavage Conditions Very mild acidic conditions (e.g., 1-2% TFA in DCM)Strong acidic conditions (e.g., 50-95% TFA in DCM)[1]
Key Advantage Preserves acid-labile side-chain protecting groups during cleavage. Ideal for preparing protected peptide fragments.Good stability to the repetitive piperidine treatments for Fmoc deprotection during synthesis.
Key Disadvantage Highly moisture-sensitive; may require pre-activation if partially hydrolyzed to the inactive alcohol form.[2][3]The required Mitsunobu reaction uses hazardous reagents (azodicarboxylates) and can be challenging to drive to completion.
Typical Loading 0.8 - 1.6 mmol/g0.5 - 1.0 mmol/g

Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

Chemical Principle: Direct Nucleophilic Substitution

The 2-chlorotrityl chloride resin is an acid-labile support that allows for the mild cleavage of the final product.[3][4] The attachment of this compound proceeds via a direct SN1-like nucleophilic substitution. The bulky trityl group readily forms a stabilized carbocation upon slight activation or spontaneously in the presence of a nucleophile. The primary alcohol of this compound acts as the nucleophile, attacking the trityl carbocation to form a stable ether linkage. A hindered, non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

The high reactivity of the trityl chloride group makes this a highly efficient method. However, this reactivity also renders the resin extremely sensitive to moisture, which can hydrolyze the chloride to a non-reactive hydroxyl group, thereby reducing the loading capacity.[3] If the resin has been stored for an extended period, pre-activation with a reagent like thionyl chloride may be necessary to convert the inactive alcohol back to the reactive chloride.[2][3]

Workflow for 2-CTC Resin Loading

Below is a visual representation of the workflow for attaching this compound to 2-CTC resin, including the essential capping step to block unreacted sites.

workflow_2ctc cluster_prep Preparation cluster_reaction Loading Reaction cluster_capping Capping & Washing Resin 2-CTC Resin Swell Swell Resin in dry DCM Resin->Swell Load Combine Reagents with Swollen Resin (Agitate 2-4h, RT) Swell->Load Reagents Dissolve Fmoc-Phe-ol & DIPEA in dry DCM Cap Cap Unreacted Sites (MeOH/DIPEA in DCM) (Agitate 30 min) Load->Cap Wash Wash Resin (DCM, DMF, MeOH) Cap->Wash Dry Dry Resin (in vacuo) Wash->Dry

Caption: Workflow for this compound attachment to 2-CTC resin.

Detailed Protocol for 2-CTC Resin

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)

  • Fmoc-L-Phenylalaninol (Fmoc-Phe-ol)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

  • Mechanical shaker or rocker

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in the reaction vessel. Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve Fmoc-L-Phenylalaninol (1.5 - 2.0 equivalents relative to the resin's theoretical loading) in anhydrous DCM. Add DIPEA (3.0 - 4.0 equivalents relative to the resin's loading).

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the solution containing Fmoc-Phe-ol and DIPEA to the resin. Agitate the mixture at room temperature for 2 to 4 hours.

  • Capping Unreacted Sites: To quench the reaction and cap any unreacted trityl chloride sites, add MeOH (0.8 - 1.0 mL/g of resin) to the reaction vessel. Continue to agitate for an additional 30 minutes.[5][6]

  • Washing: Drain the reaction solution. Wash the resin sequentially with:

    • DCM (3 x 15 mL)

    • DMF (3 x 15 mL)

    • MeOH (3 x 15 mL)

    • DCM (3 x 15 mL)

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined by the weight gain or by Fmoc quantification (see Section 5).

Attachment to Wang Resin

Chemical Principle: The Mitsunobu Reaction

Wang resin possesses benzyl alcohol functional groups.[1] Unlike the reaction with a carboxylic acid, a direct condensation with an alcohol is not feasible. Therefore, the hydroxyl group of the this compound must be activated to facilitate the formation of an ether linkage with the resin's hydroxyl group. The Mitsunobu reaction is the premier method for this transformation.[7][8][9]

The reaction proceeds through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

  • Betaine Formation: PPh₃, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.[10]

  • Oxyphosphonium Salt Formation: The hydroxyl group of the Wang resin (which is more acidic than the primary alcohol of phenylalaninol) protonates the betaine. The resulting resin-alkoxide then attacks the now positively charged phosphorus atom of the PPh₃-DEAD adduct, forming a resin-bound oxyphosphonium salt. This converts the resin's hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The alcohol of this compound, acting as the nucleophile, then displaces the activated resin complex in an SN2 reaction, forming the desired ether linkage and releasing triphenylphosphine oxide (TPPO) as a byproduct.

This reaction is highly effective but requires strictly anhydrous conditions, as any water present will compete as a nucleophile. The removal of byproducts like TPPO and the reduced azodicarboxylate is achieved through extensive washing.

Workflow for Wang Resin Loading

The following diagram illustrates the key stages of immobilizing this compound onto Wang resin using the Mitsunobu reaction.

workflow_wang cluster_prep Preparation cluster_reaction Mitsunobu Reaction cluster_workup Workup Resin Wang Resin Swell Swell Resin in dry THF Resin->Swell Reagents Dissolve Fmoc-Phe-ol & PPh3 in dry THF Swell->Reagents Cool Cool solution to 0°C Reagents->Cool Add_DEAD Add DEAD/DIAD dropwise Cool->Add_DEAD React Agitate 12-24h (0°C to RT) Add_DEAD->React Wash Wash Resin Extensively (THF, DCM, DMF, MeOH) React->Wash Dry Dry Resin (in vacuo) Wash->Dry

Caption: Workflow for this compound attachment to Wang resin via Mitsunobu reaction.

Detailed Protocol for Wang Resin

Materials:

  • Wang resin (e.g., 0.8 mmol/g substitution)

  • Fmoc-L-Phenylalaninol (Fmoc-Phe-ol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter, under an inert atmosphere (N₂ or Ar)

  • Mechanical shaker or rocker

Procedure:

  • Resin Swelling: Place 1.0 g of Wang resin in the reaction vessel. Add anhydrous THF (10-15 mL/g of resin) and allow the resin to swell for 1-2 hours under an inert atmosphere.

  • Reagent Preparation: In a separate, dry flask under an inert atmosphere, dissolve Fmoc-L-Phenylalaninol (2.0 - 3.0 equivalents relative to the resin's theoretical loading) and PPh₃ (2.0 - 3.0 equivalents) in anhydrous THF.

  • Loading Reaction:

    • Drain the THF from the swollen resin. Add the Fmoc-Phe-ol/PPh₃ solution to the resin.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Slowly, add a solution of DEAD or DIAD (2.0 - 3.0 equivalents) in anhydrous THF dropwise to the resin slurry over 20-30 minutes. A color change (typically to orange/red) and the formation of a white precipitate (TPPO) may be observed.

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and agitate for 12-24 hours.

  • Washing: The washing step is critical to remove Mitsunobu byproducts. Drain the reaction solution and wash the resin extensively and sequentially with:

    • THF (5 x 15 mL)

    • DCM (5 x 15 mL)

    • DMF (3 x 15 mL)

    • MeOH (3 x 15 mL)

  • Drying: Dry the resin under high vacuum to a constant weight. Determine the final loading via Fmoc quantification.

Determination of Resin Loading

Accurate determination of the this compound loading is crucial for the stoichiometry of subsequent amino acid couplings. The most common method is UV-Vis spectrophotometry.

Protocol:

  • Accurately weigh a small amount of the dried, loaded resin (approx. 3-5 mg) into a vial.

  • Add a known volume (e.g., 2.0 mL) of a 20% piperidine in DMF solution.

  • Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzylfulvene-piperidine adduct.

  • Allow the resin to settle and take a known aliquot of the supernatant.

  • Dilute the aliquot with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (0.1-1.0 AU).

  • Measure the absorbance of the diluted solution at ~301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading (mmol/g) using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [L]) / (ε × Mass of Resin [g])

    Where ε (molar extinction coefficient) for the piperidine-dibenzofulvene adduct is typically taken as 7800 L mol⁻¹ cm⁻¹.

Conclusion

The successful immobilization of this compound is the first and one of the most critical steps in the solid-phase synthesis of C-terminal peptide alcohols. The choice between 2-CTC and Wang resin dictates the entire synthetic and cleavage strategy. Direct nucleophilic substitution onto 2-CTC resin offers a straightforward and efficient method, provided the resin's reactivity is maintained, and is ideal for syntheses requiring exceptionally mild final cleavage. Conversely, attachment to Wang resin via the Mitsunobu reaction, while more complex, provides a robust ether linkage compatible with standard Fmoc-SPPS protocols. By understanding the chemical principles and following the detailed protocols outlined in this note, researchers can confidently select and execute the optimal strategy for their specific synthetic goals, paving the way for the exploration of novel peptide alcohol therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available online
  • Peptideweb.com. Loading protocols. Available online
  • Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available online
  • Sigma-Aldrich. Peptide Resin Loading Protocols. Available online
  • Al-Warhi, T., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Methods and Protocols, 6(5), 82. Available online
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. Available online
  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Available online
  • Sandhya, O. K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437. Available online
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available online
  • Albericio, F., et al. (2012). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Molecules, 17(10), 12294-12309. Available online
  • Tulla-Puche, J., & Albericio, F. (2010). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemBioChem, 11(13), 1801-1813. Available online
  • Bréhin, C., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 117-120. Available online
  • Al-Warhi, T., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available online
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available online
  • Aapptec. Technical Support Information Bulletin 1073 - Wang Resin. Available online
  • Master Organic Chemistry. Mitsunobu Reaction. Available online
  • Lelièvre, D., et al. (2011). Solid phase peptide synthesis of peptide alcohols. Google Patents (WO2011000848A1). Available online
  • Wikipedia. Mitsunobu reaction. Available online
  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available online
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Available online

Sources

Application Note: Strategies and Protocols for the Cleavage of Peptides Containing C-Terminal Fmoc-Phenylalaninol from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Peptide alcohols are a critical class of molecules, often explored as enzyme inhibitors and therapeutic agents due to their role as transition-state analogs. The incorporation of a C-terminal amino alcohol, such as phenylalaninol, into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges not encountered in the synthesis of standard peptide acids or amides. The primary distinction lies in the linkage to the solid support and the subsequent cleavage strategy. This application note provides a detailed guide for the successful cleavage of peptides featuring a C-terminal Fmoc-phenylalaninol. We will delve into the essential theoretical background, compare suitable resin technologies, explain the cleavage mechanism, and provide robust, step-by-step protocols for achieving high-purity peptide alcohols.

Foundational Principles: The Challenge of C-Terminal Alcohols

In conventional Fmoc-SPPS, the C-terminal amino acid is anchored to the resin via a carboxylic acid, forming an ester linkage with a handle like that on Wang resin, or a precursor to an amide as with Rink Amide resin.[1] The hydroxyl group of phenylalaninol lacks this carboxylic acid functionality, necessitating an alternative anchoring strategy. The most direct and widely adopted method is to attach the amino alcohol to the resin via its hydroxyl group, forming an ether linkage. This requires the use of a highly acid-labile resin to ensure that the ether bond can be cleaved under conditions that do not degrade the final peptide.

Resin Selection: The Key to Success

The choice of resin is the most critical decision for synthesizing peptide alcohols. The linkage must be stable to the basic conditions of repetitive Fmoc deprotection (typically 20% piperidine in DMF) yet labile to mild acidic cleavage.[1][2]

Resin TypeLinkage ChemistryCleavage ConditionsKey AdvantagesConsiderations
2-Chlorotrityl Chloride (2-CTC) Ether linkage formed via reaction of the alcohol's -OH group with the resin.Very Mild Acid (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM).[3][4]Suppresses side reactions like diketopiperazine formation; allows for cleavage with side-chain protecting groups intact.[3][5][6]Highly sensitive to any premature acid exposure. Requires careful handling.
Dihydropyran (DHP) Resin Acetal linkage.Mild Acidolysis (TFA with scavengers).[3][5]Specifically designed for anchoring alcohols.Less commonly used than 2-CTC; may have lower loading capacities.
Custom Linker Strategies Various, including silyl ethers or other specialized handles.Highly variable depending on the linker chemistry.Can be tailored for specific orthogonality requirements.Requires custom synthesis of the linker and resin.

For the majority of applications involving this compound, 2-Chlorotrityl (2-CTC) resin is the support of choice due to its commercial availability, high loading efficiency, and exceptionally mild cleavage conditions.

The Cleavage Mechanism: A Controlled Release

Cleavage from a highly acid-labile resin like 2-CTC is a controlled process designed to release the peptide alcohol while simultaneously removing acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).

The Role of Acid and Scavengers

The process is initiated by a strong acid, almost universally Trifluoroacetic Acid (TFA).[7] TFA protonates the ether linkage between the peptide alcohol and the resin, leading to its cleavage. This process generates highly reactive carbocations, primarily from the resin linker (e.g., the trityl cation) and from the side-chain protecting groups (e.g., the tert-butyl cation).

If left unquenched, these electrophilic carbocations will attack nucleophilic residues within the peptide sequence, leading to irreversible side products.[8][9] This is particularly problematic for residues like Tryptophan (alkylation of the indole ring), Methionine (sulfonium salt formation), Cysteine (S-alkylation), and Tyrosine (ring alkylation).[10][11]

To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic molecules that competitively trap the carbocations.[8][10]

  • Triisopropylsilane (TIS): An excellent reducing scavenger that effectively quenches trityl cations and reduces oxidized tryptophan.[12]

  • Water: Acts as a proton source and can trap tert-butyl cations.

  • 1,2-Ethanedithiol (EDT): A soft nucleophile, highly effective for scavenging trityl groups and preventing cysteine re-attachment or modification.[13] It also helps maintain a reducing environment.

  • Phenol: An aromatic scavenger that can trap various carbocations.

  • Thioanisole: Another sulfur-containing scavenger used to protect against various side reactions, particularly with arginine protecting groups.[8]

The diagram below illustrates the fundamental cleavage process from 2-CTC resin.

Cleavage_Mechanism PeptideResin Peptide-Phe-ol-O-Trityl-Resin Protonation Protonation of Ether Linkage PeptideResin->Protonation TFA Trifluoroacetic Acid (TFA) TFA->PeptideResin H+ Scavengers Scavengers (TIS, H2O, EDT) TrappedCation Scavenged Cation (e.g., Trityl-H from TIS) Scavengers->TrappedCation Cleavage Heterolytic Cleavage Protonation->Cleavage PeptideAlcohol Free Peptide-Phe-ol (Desired Product) Cleavage->PeptideAlcohol TritylCation Trityl Cation (+CPh3) Cleavage->TritylCation TritylCation->TrappedCation Trapped by

Caption: Cleavage mechanism from 2-CTC resin.

Experimental Protocols

Success in cleavage is highly dependent on meticulous technique. A small-scale trial cleavage on 20-50 mg of resin is always recommended to optimize conditions before committing the entire batch.[7][14]

Pre-Cleavage Resin Preparation

Residual base from the Fmoc deprotection step (piperidine) or solvents like DMF can neutralize the TFA, inhibiting the cleavage reaction.[15] Therefore, thorough washing is mandatory.

  • Transfer the dry peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or specialized cleavage vessel).

  • Wash the resin sequentially with the following solvents (using ~10 mL per gram of resin for each wash):

    • Dichloromethane (DCM) (3 times)

    • Dimethylformamide (DMF) (3 times)

    • Methanol (MeOH) (3 times)

    • Dichloromethane (DCM) (3 times)

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 4 hours, preferably overnight.[7]

Protocol: Cleavage and Global Deprotection

This protocol is designed for the simultaneous cleavage from the resin and removal of all acid-labile side-chain protecting groups.

WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All steps involving TFA must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14]

Recommended Cleavage Cocktail (Reagent T): This is a robust, low-odor general-purpose cocktail suitable for most sequences.

ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleavage Agent
Water (H₂O)2.5%Cation Scavenger
Triisopropylsilane (TIS)2.5%Cation Scavenger, Reducing Agent

For peptides containing sensitive residues like Cys, Met, or multiple Trp/Arg, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) may be required for maximal suppression of side reactions.[8][9][16]

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and cap the vessel.

  • Gently agitate the slurry at room temperature for 2-3 hours. Reaction time may need to be extended for peptides with multiple arginine residues.[16]

  • Filter the cleavage solution, collecting the filtrate into a clean conical tube (e.g., a 15 mL or 50 mL centrifuge tube). The peptide is now dissolved in the filtrate.

  • Wash the resin 2-3 times with small volumes of fresh TFA, combining the washes with the initial filtrate.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the tube to pellet the peptide. Decant and discard the ether.

  • Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

  • After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield the crude peptide alcohol.

Overall Experimental Workflow

The following diagram outlines the complete process from the final synthesis step to the isolated crude product.

Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Isolation Phase cluster_analysis Analysis Phase Final_Coupling Final Amino Acid Coupling Fmoc_Removal N-Terminal Fmoc Removal (20% Piperidine/DMF) Final_Coupling->Fmoc_Removal Resin_Wash Thorough Resin Washing (DCM, DMF, MeOH) Fmoc_Removal->Resin_Wash Resin_Dry Dry Resin Under Vacuum Resin_Wash->Resin_Dry Cleavage Cleavage with TFA Cocktail (2-3h) Resin_Dry->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Isolation Centrifuge, Wash & Dry Pellet Precipitation->Isolation Crude_Peptide Crude Peptide Alcohol Isolation->Crude_Peptide Analysis HPLC & Mass Spec Analysis Crude_Peptide->Analysis

Caption: Experimental workflow for cleavage and isolation.

Post-Cleavage Analysis and Troubleshooting

The crude product should be analyzed to confirm its identity and purity before any subsequent purification or use.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the crude peptide. A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[17][18]

  • Mass Spectrometry (MS): Essential for confirming that the correct molecular weight has been obtained. Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are standard.[17][19][20]

Common Troubleshooting Issues:

IssuePotential Cause(s)Recommended Solution
Low Cleavage Yield Incomplete reaction; residual base (piperidine/DMF) neutralizing TFA; insufficient cleavage time.Ensure resin is thoroughly washed and dried. Extend cleavage time to 4 hours. Perform a small-scale test cleavage to verify.
Multiple Impurity Peaks in HPLC Inefficient scavenging leading to side-chain modification; incomplete deprotection of side-chains.Use a more robust scavenger cocktail (e.g., Reagent K).[8][9] Increase cleavage time if incomplete deprotection is suspected.
Peptide Insoluble in Ether Peptide may be very polar or has formed aggregates.Ensure ether is ice-cold. If precipitation is poor, evaporate the TFA under reduced pressure (use a cold trap) and proceed to purification.
Product mass is +54 Da or multiples tert-Butylation of Trp, Cys, or Met side chains.Increase the amount and variety of scavengers (TIS, EDT). Optimize cleavage time and temperature, as prolonged exposure can increase side reactions.[11]

Conclusion

The successful synthesis and cleavage of peptides containing a C-terminal phenylalaninol is readily achievable with a clear understanding of the underlying chemistry. The selection of a hyper-acid-labile resin, such as 2-CTC, is paramount. Meticulous pre-cleavage preparation to remove residual bases, coupled with the use of a freshly prepared, scavenger-rich TFA cocktail, will effectively release the desired peptide alcohol while minimizing side reactions. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently produce high-quality peptide alcohols for their discovery and development programs.

References

  • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454. [Link]
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Scilit. (n.d.). Acid-labile resin linkage agents for use in solid phase peptide synthesis.
  • Lee, S. G., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Chemistry & Biology, 13(5), 563-574. [Link]
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Jäger, G., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
  • Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Acid-Labile Handles and Functionalized Solid Supports. [Link]
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • The Peptide Synthesis Lab. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
  • Houben-Weyl Methods of Organic Chemistry. (2004). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
  • Barlos, K., et al. (1991). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
  • ResearchGate. (n.d.). Synthesis of Fmoc phenylalaninol Ramage-PS Resin.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Czaicki, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1367-1372. [Link]
  • AAPPTEC. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
  • Kumar, A., et al. (2019). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Journal of the American Chemical Society, 141(38), 15042-15047. [Link]
  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 37(1), 29-42. [Link]
  • Pathak, T. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436-1445. [Link]
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
  • Mezo, A. R., & Vágner, J. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 24(10), 1956. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1152. [Link]

Sources

The Strategic Incorporation of Fmoc-Phenylalaninol in Therapeutic Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Carboxyl Terminus - The Therapeutic Potential of Peptide Alcohols

In the landscape of therapeutic peptide development, strategic modifications to the peptide backbone are paramount for enhancing biological activity, improving pharmacokinetic profiles, and overcoming metabolic instability. While the canonical peptide structure terminates with a carboxylic acid, the introduction of a C-terminal alcohol, through the use of building blocks like Fmoc-Phenylalaninol, offers a compelling avenue for innovation. This modification neutralizes the negative charge of the C-terminus, which can significantly impact a peptide's hydrophobicity, receptor binding affinity, and membrane permeability.[1][2] Furthermore, peptide alcohols serve as crucial precursors to peptide aldehydes, a class of potent protease inhibitors.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's application in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step protocols for its effective utilization, and discuss the critical considerations for synthesizing high-purity peptide alcohols.

Physicochemical Properties of Fmoc-L-Phenylalaninol

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name (9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamatePubChem
Synonyms Fmoc-Phe-olChem-Impex
CAS Number 129397-83-7Chem-Impex
Molecular Formula C₂₄H₂₃NO₃Chem-Impex
Molecular Weight 373.4 g/mol Chem-Impex
Appearance White powderChem-Impex
Melting Point 148 - 152 °CChem-Impex
Solubility Soluble in DMF, NMPInferred from general Fmoc-amino acid properties
Storage Store at 0-8 °CChem-Impex

Strategic Considerations for Synthesizing Peptide Alcohols

The decision to incorporate a C-terminal phenylalaninol should be driven by the therapeutic objective. The absence of a terminal carboxyl group can lead to:

  • Enhanced Stability: The C-terminal alcohol is not a substrate for carboxypeptidases, thereby increasing the peptide's in vivo half-life.[2]

  • Improved Bioavailability: By removing a charged group, the overall hydrophobicity of the peptide is increased, which can enhance its ability to cross biological membranes.[1][3]

  • Altered Receptor Interactions: The C-terminal region of a peptide is often crucial for receptor recognition. Modification to an alcohol can modulate binding affinity and selectivity.[1]

  • Precursor for Peptide Aldehydes: The terminal alcohol can be oxidized to an aldehyde, a key functional group for targeting the active site of proteases.[2]

Experimental Workflow: Solid-Phase Synthesis of a Peptide Alcohol

The following sections provide a detailed protocol for the manual solid-phase synthesis of a model peptide with a C-terminal phenylalaninol. The highly acid-labile 2-chlorotrityl chloride (2-CTC) resin is recommended for this application, as it allows for the mild cleavage of the final peptide, preserving the integrity of the C-terminal alcohol.[4][5]

SPPS_Workflow cluster_prep Resin Preparation cluster_loading This compound Loading cluster_synthesis Peptide Elongation cluster_final Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Immobilize this compound Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleave Peptide from Resin (TFA-based cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Aldehyde_Synthesis Peptide_Alcohol Purified Peptide Alcohol (R-CH₂OH) Oxidation Oxidation (e.g., Dess-Martin Periodinane) Peptide_Alcohol->Oxidation Peptide_Aldehyde Peptide Aldehyde (R-CHO) Oxidation->Peptide_Aldehyde

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides with a C-Terminal Fmoc-Phenylalaninol Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides featuring a C-terminal Fmoc-Phenylalaninol modification. Peptides containing this bulky, hydrophobic moiety present unique challenges due to their increased hydrophobicity and potential for poor solubility. This document outlines the underlying principles, a detailed step-by-step protocol from initial method development to scale-up, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to achieve high-purity peptide products. The causality behind experimental choices, such as column chemistry, mobile phase composition, and gradient optimization, is explained to provide a robust framework for method development.

Introduction: The Challenge of Hydrophobic C-Terminal Modifications

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the routine construction of complex peptide sequences.[1] A common strategy involves synthesizing peptides with a C-terminal alcohol, which can serve as a precursor for further modifications or may be the final desired product.[2][3] The incorporation of this compound at the C-terminus introduces two significant features: a primary alcohol instead of a carboxylic acid and the highly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group coupled to a phenylalaninol residue.[4][5]

The presence of the Fmoc group, in particular, dramatically increases the overall hydrophobicity of the peptide. This characteristic is often leveraged in a purification strategy known as "Fmoc-on," where the N-terminal Fmoc group is intentionally left on after synthesis. This makes the full-length target peptide significantly more hydrophobic than most failure sequences (e.g., truncated peptides), simplifying their separation by RP-HPLC.[6] Peptides with this compound at the C-terminus inherently possess a highly hydrophobic anchor, which dictates the purification strategy.

Key Challenges:

  • Increased Hydrophobicity: The combined hydrophobicity of the Fmoc group and the phenylalanine side chain can lead to very strong retention on standard C18 columns, requiring high concentrations of organic solvent for elution.[7] This can sometimes lead to poor peak shape and co-elution with other hydrophobic impurities.

  • Poor Solubility: Highly hydrophobic peptides often exhibit poor solubility in the aqueous mobile phases typically used at the beginning of an RP-HPLC gradient.[6] This can cause sample precipitation on the column, leading to low recovery, poor resolution, and column blockage.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or split peaks during chromatography.

This guide addresses these challenges by providing a systematic approach to developing a robust and scalable RP-HPLC purification method.

Foundational Principles: Designing the Purification Strategy

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[8][9] The peptide sample is loaded onto a hydrophobic stationary phase (e.g., silica modified with C18 alkyl chains) in a highly aqueous mobile phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides, with more hydrophobic species eluting at higher organic concentrations.[10][11]

The Causality Behind Column Selection

The choice of stationary phase is critical for successfully purifying hydrophobic peptides.

  • C18 Columns: These are the workhorse columns for peptide purification, offering high retention for a wide range of peptides.[10] For peptides of low to moderate hydrophobicity, a C18 column is an excellent starting point. However, for extremely hydrophobic peptides like those with this compound, the strong retention can become problematic.

  • C8 and C4 Columns: These columns have shorter alkyl chains and are consequently less hydrophobic than C18 phases.[10] A C4 or C8 column is often the preferred choice for very hydrophobic peptides or proteins as they allow for elution at lower organic solvent concentrations.[6] This can improve peak shape and prevent the use of excessively high acetonitrile concentrations, which can sometimes denature the column packing.

  • Pore Size: Wide-pore silica (typically 300 Å) is essential for peptide separations.[10][12] This larger pore size allows the peptide molecules to freely access the hydrophobic stationary phase within the pores, leading to better resolution and peak shape. Smaller pore sizes (~100-120 Å) can restrict access for molecules larger than a few thousand daltons, resulting in poor chromatography.[10]

Recommendation: For peptides with this compound, begin method development with a C4 or C8 wide-pore (300 Å) column. This provides a balance of sufficient retention for good separation without the excessive hydrophobicity that can lead to elution problems.

Mobile Phase Composition: The Role of Modifiers

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.

  • Organic Solvent: Acetonitrile is the most common organic solvent used for peptide RP-HPLC due to its low viscosity, UV transparency, and ability to effectively desorb peptides from the stationary phase.[10] Isopropanol can be added to the organic phase to improve the solubility of very hydrophobic or aggregating peptides, but it also increases backpressure.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent.[11] At a concentration of 0.1%, TFA protonates acidic residues and forms an ion pair with basic residues (like the N-terminus and the side chains of Lys, Arg, His), neutralizing their charge. This masks the charges, increases the overall hydrophobicity of the peptide, and leads to sharper, more symmetrical peaks by minimizing undesirable interactions with the silica backbone of the stationary phase.[10] For applications requiring mass spectrometry (LC-MS) analysis of collected fractions, formic acid (FA) at 0.1% is often used as it is less ion-suppressing than TFA. However, FA is a weaker acid and may result in broader peaks.[6]

Experimental Protocols and Method Development

A systematic, multi-step approach is crucial for developing an efficient and scalable purification method.

Workflow for HPLC Method Development

The process begins with analytical scale experiments to define the optimal separation conditions before scaling up to a preparative column.

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up Prep Sample Preparation Scout Scouting Gradient Run Prep->Scout Inject crude sample Opt Gradient Optimization Scout->Opt Identify elution %B Load Loading Study Opt->Load Determine max load Scale Scale Gradient & Flow Rate Load->Scale Transfer Method Purify Preparative Purification Run Scale->Purify Analyze Fraction Analysis (Analytical HPLC & MS) Purify->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize

Caption: HPLC method development and scale-up workflow.

Protocol 1: Sample Preparation

Proper sample preparation is paramount to avoid solubility issues.

  • Initial Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is highly effective.[6] Dimethylformamide (DMF) is another alternative.

  • Dilution: Carefully dilute the dissolved sample with Solvent A (e.g., 0.1% TFA in water). The goal is to have the final sample composition be as close to the initial HPLC mobile phase conditions as possible without causing precipitation. A common starting point is a 1:10 dilution (e.g., 100 µL DMSO into 900 µL Solvent A).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.

Protocol 2: Analytical Scouting and Optimization

This phase uses a small-bore analytical column (e.g., 4.6 mm ID) to rapidly determine the elution conditions.

  • HPLC System Setup:

    • Column: C4 or C8, 300 Å, 5 µm, 4.6 x 150 mm

    • Solvent A: 0.1% TFA in HPLC-grade water

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (peptide backbone) and 265 nm (Fmoc group)

    • Column Temperature: 40 °C (elevated temperature can improve solubility and peak shape for hydrophobic peptides)[13]

  • Scouting Gradient Run:

    • Inject a small amount of the prepared sample (~10-20 µL).

    • Run a broad, fast gradient to quickly determine the approximate %B at which the peptide elutes.

    • Example Gradient: 5% to 95% B over 20 minutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, focused gradient. A shallow gradient improves the resolution between the target peptide and closely eluting impurities.[10][14]

    • Rule of Thumb: Start the gradient at least 5-10% below the elution %B from the scout run and end it 5-10% above. The gradient slope should ideally be between 0.5-1.0% B per minute.[11][14]

    • Example Optimized Gradient: If the peptide eluted at 65% B in the scout run, a new gradient could be 50% to 80% B over 30 minutes (1% B/min slope).

Protocol 3: Preparative Scale-Up and Purification

Once the analytical method is optimized, it can be scaled to a larger preparative column (e.g., 21.2 mm ID or larger).

  • Scaling Calculations: The gradient and flow rate must be adjusted for the larger column volume.

    • Flow Rate Scaling: Flow Rate (prep) = Flow Rate (anal) * [ (ID (prep))^2 / (ID (anal))^2 ]

    • Gradient Time Scaling: The gradient time should be kept proportional to the column volume to maintain the same resolution. However, in practice, keeping the gradient slope (%B/min) the same often provides a good starting point. The gradient duration in column volumes should be maintained.

  • Preparative HPLC System Setup:

    • Column: Same chemistry (C4 or C8, 300 Å) but larger dimensions (e.g., 21.2 x 250 mm).

    • Solvents: Same as analytical.

    • Flow Rate: As calculated above.

    • Detection: UV detector with a preparative flow cell.

  • Purification Run:

    • Equilibrate the column with the starting mobile phase conditions.

    • Load the crude peptide sample. The maximum loading capacity depends on the column size and the resolution of the target peptide from impurities.

    • Run the scaled-up gradient method.

    • Collect fractions across the main peak(s) of interest.

  • Fraction Analysis and Post-Purification:

    • Analyze each collected fraction using the optimized analytical HPLC method to assess purity.

    • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final peptide as a fluffy white powder.[8]

Data Presentation and Summary

Effective method development relies on clear data. The following tables summarize key parameters.

Table 1: Recommended HPLC Column Characteristics

ParameterRecommendation for this compound PeptidesRationale
Stationary Phase C4 or C8Reduces excessive retention of the highly hydrophobic peptide.[10]
Pore Size 300 ÅEnsures full access of the peptide to the stationary phase for optimal interaction and resolution.[12]
Particle Size 5 µm or 10 µm5 µm for high-resolution analytical/semi-prep; 10 µm for larger-scale prep to reduce backpressure.

Table 2: Example Gradient Development

Run TypeGradient (%B)Duration (min)Slope (%B/min)Purpose
Scouting 5% -> 95%204.5Quickly determine approximate elution conditions.
Optimized 50% -> 80%301.0Improve resolution around the target peptide.[10]

Troubleshooting Common Issues

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution p1 Poor Peak Shape (Broad, Tailing) c1 Secondary Interactions (e.g., with silica silanols) p1->c1 c2 Sample Overload or Precipitation p1->c2 c3 Column Fouling or Degradation p1->c3 p2 Low Recovery (Peptide not eluting) p2->c2 p2->c3 c4 Excessive Hydrophobicity (Too much retention) p2->c4 p3 Split Peaks (Multiple peaks for one species) p3->c2 c5 Peptide Aggregation or Conformational Isomers p3->c5 s1 Ensure 0.1% TFA in Mobile Phase Use high-purity silica column c1->s1 s2 Reduce Sample Load Improve Sample Solubility (DMSO, TFE) c2->s2 s3 Wash/Regenerate Column Replace Column c3->s3 s4 s4 c4->s4 s5 Increase Column Temperature (40-60°C) Add Organic Modifier to Sample (TFE) c5->s5

Caption: Troubleshooting guide for common HPLC issues.

Conclusion

The successful purification of peptides containing a C-terminal this compound modification is readily achievable through a systematic and informed approach to RP-HPLC method development. The key to overcoming the challenges posed by the high hydrophobicity of this modification lies in the rational selection of a less retentive stationary phase (C4 or C8), careful sample preparation to ensure solubility, and the development of a shallow, optimized gradient. By understanding the causal relationships between chromatographic parameters and separation outcomes, researchers can efficiently develop robust methods that deliver high-purity peptides suitable for the most demanding applications in research and drug development.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023, January 31). Biotage.
  • Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]
  • Goméz-Martinez, M., & El-Faham, A. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
  • This compound. (n.d.). PubChem.
  • Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • Chapter 5: Peptide Manufacturing Methods and Challenges. (2019, August 16). In Books.
  • Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temper
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent.
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.). Waters Corporation.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022, December 2). Digital CSIC.
  • Peptide Purification. (n.d.). AAPPTEC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. (n.d.).
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.

Sources

Characterization of Fmoc-Phenylalaninol-containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of modified amino acids, such as Phenylalaninol, into peptide sequences is a critical strategy in modern drug discovery for enhancing therapeutic properties like stability and bioavailability.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to the solid-phase synthesis of these peptides.[2] However, the presence of both the C-terminal alcohol modification and the bulky, labile Fmoc group presents unique challenges and opportunities for characterization by mass spectrometry. This guide provides a comprehensive overview and detailed protocols for the robust analysis of Fmoc-Phenylalaninol-containing peptides using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, focusing on predictable fragmentation patterns and optimized instrument methodologies.

Introduction: The Significance of Modified Peptides

Synthetic peptides are foundational tools in biomedical research and therapeutic development, serving as epitope mimetics, enzyme substrates, and active pharmaceutical ingredients.[3][4] The modification of the peptide backbone or amino acid side chains is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability. Phenylalaninol, an amino alcohol derivative of Phenylalanine, is one such modification. Replacing the C-terminal carboxyl group with a hydroxyl group can significantly alter a peptide's hydrogen bonding capacity, conformational dynamics, and resistance to carboxypeptidases.

The synthesis of these peptides is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][5] While the Fmoc group is essential for the iterative assembly of the peptide chain, its presence on the final, uncleaved peptide (or as a remnant from incomplete synthesis) requires specific analytical considerations. Mass spectrometry (MS) is the definitive tool for confirming the molecular identity and purity of these synthetic products.[3] This document outlines the critical steps, from sample preparation to spectral interpretation, for the successful MS analysis of peptides containing the this compound moiety.

The Analyte: Structure and Physicochemical Properties

Fmoc-L-Phenylalaninol (Fmoc-Phe-ol) is the key building block discussed.[1] Its structure consists of the Phenylalaninol core, where the carboxylic acid is reduced to a primary alcohol, and the N-terminus is protected by the Fmoc group.

Key Properties Influencing MS Analysis:

  • Hydrophobicity: The Fmoc group and the phenyl ring contribute significant hydrophobicity, which influences chromatographic separation and ionization efficiency.[1]

  • Fmoc Group Lability: The Fmoc group is designed to be labile under basic conditions.[6] While stable in the acidic mobile phases typically used for MS, its fragmentation behavior under energetic conditions (MS/MS) is a key diagnostic feature.

  • C-Terminal Alcohol: The absence of the C-terminal carboxylic acid means the peptide cannot exist as a zwitterion in the same way as a standard peptide. This affects its solution-phase chemistry and fragmentation, particularly the formation of y-type ions.

PropertyValue / DescriptionSource
Molecular Formula C₂₄H₂₃NO₃[7]
Molecular Weight 373.4 g/mol [1][7]
Appearance White Powder[1]
Key Structural Features N-terminal Fmoc group, C-terminal primary alcohol[1]

Experimental Workflow: From Synthesis to Analysis

A successful characterization is predicated on a logical and clean workflow. The process begins with the purified peptide from synthesis and ends with confident spectral interpretation.

G cluster_0 Synthesis & Purification cluster_1 MS Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation SPPS Fmoc-SPPS Synthesis HPLC RP-HPLC Purification SPPS->HPLC Lyophilize Lyophilization HPLC->Lyophilize Reconstitute Reconstitute Peptide Lyophilize->Reconstitute Prep_ESI Dilute in ESI Solvent (e.g., 50% ACN, 0.1% FA) Reconstitute->Prep_ESI Prep_MALDI Mix with MALDI Matrix (e.g., CHCA) Reconstitute->Prep_MALDI ESI_MS LC-ESI-MS/MS Prep_ESI->ESI_MS MALDI_MS MALDI-TOF MS/MS Prep_MALDI->MALDI_MS MW_Confirm Confirm Molecular Weight (MS1) ESI_MS->MW_Confirm MALDI_MS->MW_Confirm Seq_Confirm Sequence Verification (MS2) MW_Confirm->Seq_Confirm

Caption: General workflow for the characterization of synthetic peptides.

Protocols: Sample Preparation for Mass Spectrometry

Contaminants such as salts and detergents are highly detrimental to MS analysis as they can suppress the analyte signal or dominate the spectrum.[8][9] Therefore, meticulous sample preparation is paramount. These protocols assume the starting material is a purified, lyophilized peptide.

Protocol 1: Sample Preparation for ESI-MS

Rationale: ESI is sensitive to non-volatile salts and buffers. The use of a volatile acidic modifier like formic acid (FA) is crucial for promoting protonation and achieving stable ionization.[8] Acetonitrile (ACN) is a common organic solvent that aids in desolvation.[8] Trifluoroacetic acid (TFA) should be avoided in final dilutions as it is a strong ion-pairing agent that can significantly suppress the signal.[8]

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Lyophilized this compound peptide

Procedure:

  • Prepare Stock Solution: Accurately weigh ~1 mg of the lyophilized peptide and dissolve it in a suitable solvent (e.g., 50% ACN in water) to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1-10 µM using the desired mobile phase for analysis. A typical starting solvent is 50:50:0.1 (v/v/v) ACN:Water:FA.[10]

  • Centrifugation: Centrifuge the final solution at >12,000 x g for 5 minutes to pellet any particulates that could block the MS inlet.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.

Protocol 2: Sample Preparation for MALDI-TOF MS

Rationale: For MALDI, the analyte must be co-crystallized with a matrix that absorbs energy from the laser and facilitates soft ionization.[11] Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides in the mass range of 700-4000 Da.[4]

Materials:

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC-grade water

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Lyophilized this compound peptide

Procedure:

  • Prepare Peptide Solution: Create a 1 mg/mL stock solution of the peptide as described in the ESI protocol. Further dilute this to ~10-100 pmol/µL in 50:50:0.1 (v/v/v) ACN:Water:TFA.

  • Prepare Matrix Solution: Prepare a saturated solution of CHCA in 50:50:0.1 (v/v/v) ACN:Water:TFA. This is typically around 5-10 mg/mL.[4] Vortex thoroughly and centrifuge to pellet any undissolved matrix.

  • Spotting (Dried-Droplet Method):

    • Pipette 0.5-1.0 µL of the peptide solution onto a spot on the MALDI target plate.

    • Immediately add 0.5-1.0 µL of the CHCA matrix solution to the same spot.

    • Mix gently by pipetting up and down a few times directly on the target.

    • Allow the spot to air dry completely at room temperature. Uniform, small crystals are indicative of good co-crystallization.

  • Analysis: Once dry, the target plate is ready to be loaded into the mass spectrometer.

Mass Spectrometry Analysis and Data Interpretation

Ionization Methods
  • Electrospray Ionization (ESI): Best suited for coupling with liquid chromatography (LC-MS). It typically produces a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of high-mass molecules on instruments with a limited m/z range.[12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A high-throughput technique ideal for rapid screening of synthesis products. It predominantly generates singly charged ions ([M+H]⁺), resulting in simpler spectra that are easy to interpret for molecular weight confirmation.[4][11]

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.[13] This is typically achieved via Collision-Induced Dissociation (CID), which cleaves the peptide backbone at the amide bonds.[14]

Characteristic Fragmentation Ions:

  • b- and y-ions: The most common fragments in low-energy CID. b-ions contain the N-terminus, while y-ions contain the C-terminus.[14][15]

  • a-ions: Often observed as a result of a neutral loss of carbon monoxide (CO) from b-ions.

Specific Fragmentation of this compound Peptides:

The presence of the Fmoc group and the C-terminal alcohol introduces specific, predictable fragmentation pathways that are crucial for confident identification.

  • Loss of the Fmoc Group: The Fmoc group itself is a common neutral loss. Upon CID, a characteristic loss of the fluorenylmethyloxycarbonyl group or related fragments can be observed. Studies on Fmoc-dipeptides show that the protonated molecules can undergo a McLafferty-type rearrangement followed by the loss of CO₂, leading to an [M+H-Fmoc+H]⁺ ion.[16] This provides a diagnostic signature for the presence of the Fmoc group.

  • Backbone Fragmentation: The standard b- and y-ion series will be observed. However, the masses of the y-ions will be different from a standard peptide due to the C-terminal alcohol. The y₁ ion, for instance, will correspond to the protonated Phenylalaninol residue, not Phenylalanine.

  • b₁ Ion Formation: The presence of the Fmoc group can influence the propensity of fragmentation. For Fmoc-protected dipeptides, significant b₁⁺ ions are often observed, which can be less common in their unprotected counterparts.[16]

Caption: Fragmentation of a generic Fmoc-Dipeptide-Phenylalaninol.

(Note: The above DOT script is a simplified representation. A proper chemical structure should be used for formal publications.)

Instrument Settings

Optimal instrument settings are crucial for acquiring high-quality data. The following tables provide recommended starting parameters that should be optimized for the specific instrument and peptide.

Table 1: Recommended ESI-MS Parameters

ParameterSettingRationale
Ionization Mode PositivePeptides readily accept protons on backbone amides and basic side chains.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 80 - 120 °CAids in desolvation of droplets without causing thermal degradation.[17]
Cone Voltage 20 - 40 VA higher cone voltage can induce some in-source fragmentation.
MS1 Scan Range 300 - 2000 m/zShould cover the expected m/z range for all charge states of the precursor.
MS/MS Collision Energy 15 - 35 eV (normalized)Energy should be ramped to ensure a good distribution of fragment ions.

Table 2: Recommended MALDI-TOF MS Parameters

ParameterSettingRationale
Ionization Mode PositiveStandard for peptide analysis.
Acquisition Mode ReflectorProvides higher mass accuracy and resolution compared to linear mode.[18]
Laser Intensity 5000 - 7000 (arbitrary units)Should be just above the ionization threshold to maximize signal and minimize fragmentation.[18]
Shots per Spectrum 500 - 2000Averages the signal to improve signal-to-noise ratio.
PSD/LIFT Enabled for MS/MSPost-Source Decay or LIFT technology is used to generate fragments for sequencing.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal 1. Sample concentration too low. 2. Ion suppression from salts/TFA. 3. Poor ionization efficiency.1. Increase sample concentration. 2. Desalt the sample (e.g., ZipTip); avoid TFA in final ESI solvent.[8] 3. Optimize solvent (try different %ACN, add methanol).
Complex MS1 Spectrum 1. Sample impurity (synthesis by-products). 2. Presence of salt adducts (e.g., Na⁺, K⁺).[4] 3. In-source fragmentation.1. Re-purify the sample via HPLC.[20] 2. Desalt sample; check purity of solvents and reagents. 3. Reduce cone/skimmer voltage or laser power.
Poor Fragmentation (MS2) 1. Incorrect precursor ion isolation. 2. Insufficient collision energy. 3. Precursor is a salt adduct or impurity.1. Check isolation window and precursor m/z. 2. Increase collision energy in a stepwise manner. 3. Ensure the selected precursor is the [M+nH]ⁿ⁺ ion.
Unexpected Mass 1. Incomplete removal of a protecting group. 2. Unintended modification during synthesis/storage. 3. Incorrect peptide sequence synthesized.1. Check synthesis and cleavage protocols. 2. Analyze fragmentation data for characteristic mass shifts.[21] 3. Confirm sequence via MS/MS fragmentation analysis.

Conclusion

The characterization of this compound-containing peptides by mass spectrometry is a robust and reliable process when approached with an understanding of the analyte's unique chemical properties. The Fmoc group and the C-terminal alcohol modification provide distinct diagnostic signatures in the mass spectrum. By employing meticulous sample preparation to eliminate interfering contaminants and optimizing instrument parameters for both ESI and MALDI platforms, researchers can confidently confirm the identity, purity, and sequence of these valuable synthetic molecules. The protocols and insights provided in this guide serve as a foundational framework for achieving high-quality, reproducible results in the analysis of this important class of modified peptides.

References

  • Predicting the Success of Fmoc-Based Peptide Synthesis | ACS Omega. (2022). ACS Omega. [Link]
  • This compound [129397-83-7] - Aapptec Peptides. (n.d.). Aapptec. [Link]
  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). PubMed. [Link]
  • Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.).
  • This compound | C24H23NO3 | CID 7019531 - PubChem. (n.d.).
  • Peptide ion fragmentation in mass spectrometry. (2011).
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). MDPI. [Link]
  • Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. (n.d.). PubMed. [Link]
  • Synthetic peptide analysis using HPLC and MALDI? (2023).
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (2021).
  • Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (n.d.).
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Delaware. [Link]
  • Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. (1996). PubMed. [Link]
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021).
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
  • MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. (2016).
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. [Link]
  • Mascot help: Peptide fragmentation. (n.d.).
  • 5 Dimensional Structural Characterization of Synthetic Peptides. (n.d.). PharmaCompass. [Link]
  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
  • Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated
  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. (2014).
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022).
  • Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem. (n.d.).
  • MALDI-TOF. (2019). Chemistry LibreTexts. [Link]
  • (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019).
  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

Sources

Application Notes and Protocols: Fmoc-Phenylalaninol in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol, commonly known as Fmoc-L-Phenylalaninol, is a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features—a bulky hydrophobic phenyl side chain and a primary alcohol that can be readily oxidized to a reactive aldehyde—make it an invaluable starting material for the synthesis of potent enzyme inhibitors, particularly for proteases. The aldehyde functional group can act as a "warhead," forming a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active site of these enzymes. This application note provides an in-depth guide to the strategic use of Fmoc-Phenylalaninol in the design and synthesis of peptide aldehyde inhibitors, complete with detailed, field-proven protocols, mechanistic insights, and troubleshooting advice.

Introduction: The Strategic Advantage of this compound in Inhibitor Design

The design of effective enzyme inhibitors is a cornerstone of drug discovery. Proteases, a major class of enzymes involved in a vast array of physiological and pathological processes, are particularly attractive targets. Peptide aldehydes are a well-established class of reversible covalent inhibitors that mimic the transition state of peptide bond hydrolysis.[1][2]

Fmoc-L-Phenylalaninol serves as an ideal precursor for the C-terminal residue of these peptide aldehyde inhibitors for several key reasons:

  • Chiral Integrity: It provides a stereochemically defined scaffold, which is crucial for specific interactions with the enzyme's active site.

  • Facile Conversion to an Electrophilic "Warhead": The primary alcohol is readily and selectively oxidized to an aldehyde functional group. This aldehyde can then form a hemiacetal or hemithioacetal with a serine or cysteine residue in the enzyme's active site, respectively, leading to potent, yet reversible, inhibition.

  • Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is stable under a wide range of reaction conditions but can be selectively removed with a mild base, making it perfectly suited for standard Fmoc-based SPPS protocols.[3][4] This allows for the modular and efficient assembly of diverse peptide inhibitor libraries.[2]

  • Hydrophobic Side Chain: The phenyl group can occupy the S1 pocket of many proteases, contributing to binding affinity and specificity.

This guide will focus on the practical application of this compound in the synthesis of a model dipeptide aldehyde inhibitor, Ac-Phe-Gly-H, targeting cysteine proteases like calpains.

The Synthetic Workflow: From Building Block to Potent Inhibitor

The overall strategy for synthesizing a peptide aldehyde inhibitor using this compound on a solid support is a multi-step process that leverages the strengths of Fmoc-SPPS. The workflow is designed to be modular, allowing for the synthesis of a library of inhibitors by varying the amino acid sequence.

G cluster_0 Phase 1: Warhead Preparation cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Cleavage and Purification A Fmoc-L-Phenylalaninol B Oxidation (Dess-Martin Periodinane) A->B C Fmoc-L-Phenylalaninal (Fmoc-Phe-H) B->C E Immobilization of Fmoc-Phe-H (via reductive amination or linker strategy) C->E To SPPS D Resin Swelling (e.g., Rink Amide Resin) D->E F Fmoc Deprotection (20% Piperidine in DMF) E->F G Coupling of next Fmoc-AA (e.g., Fmoc-Gly-OH) F->G H Repetitive Cycles of Deprotection and Coupling G->H I N-terminal Capping (e.g., Acetic Anhydride) H->I J Cleavage from Resin (e.g., TFA cocktail) I->J To Cleavage K Precipitation and Washing J->K L Purification (RP-HPLC) K->L M Final Inhibitor (e.g., Ac-Phe-Gly-H) L->M

Caption: General workflow for synthesizing peptide aldehyde inhibitors.

Detailed Protocols and Methodologies

Protocol 1: Oxidation of Fmoc-L-Phenylalaninol to Fmoc-L-Phenylalaninal (Fmoc-Phe-H)

The conversion of the primary alcohol of this compound to the corresponding aldehyde is a critical step. The Dess-Martin periodinane (DMP) oxidation is a highly effective and mild method that minimizes over-oxidation to the carboxylic acid and preserves the chiral integrity of the amino acid derivative.[5][6]

Materials:

  • Fmoc-L-Phenylalaninol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Dissolve Fmoc-L-Phenylalaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-L-Phenylalaninal.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure aldehyde.

Troubleshooting and Optimization:

  • Incomplete Reaction: If the reaction stalls, a small amount of water can be added to the reaction mixture, as it has been reported to accelerate DMP oxidations.[6] However, use this with caution as excess water can hydrolyze the DMP.

  • Difficult Work-up: The reduced iodine byproducts can sometimes make the work-up challenging. Filtering the quenched reaction mixture through a pad of Celite can help to remove insoluble materials.[7]

  • Product Instability: Aldehydes can be prone to oxidation and other side reactions. It is advisable to use the purified Fmoc-L-Phenylalaninal immediately in the next step or store it under an inert atmosphere at low temperature for short periods.

Protocol 2: Solid-Phase Synthesis of a Dipeptide Aldehyde Inhibitor (Ac-Phe-Gly-H)

This protocol outlines the synthesis of a model dipeptide aldehyde inhibitor on a Rink Amide resin. The aldehyde functionality is introduced via an immobilized amino alcohol, which is oxidized on the solid support.

Materials:

  • Rink Amide resin

  • Fmoc-L-Phenylalaninol

  • Fmoc-Gly-OH

  • Dess-Martin Periodinane (DMP)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

Step 1: Loading of Fmoc-L-Phenylalaninol onto the Resin

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

  • Add the activated Fmoc-Gly-OH solution to the resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of Fmoc-L-Phenylalaninol

  • Pre-activate Fmoc-L-Phenylalaninol (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

  • Add the activated solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin with DMF and DCM.

Step 4: On-Resin Oxidation

  • Swell the resin in anhydrous DCM.

  • Add a solution of DMP (5-10 eq) in anhydrous DCM to the resin.

  • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Wash the resin extensively with DCM, DMF, and methanol to remove excess DMP and iodine byproducts.

Step 5: N-terminal Acetylation

  • Treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 30 minutes.

  • Wash the resin with DMF and DCM and dry under vacuum.

Step 6: Cleavage and Deprotection

  • Treat the dry resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide aldehyde by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

Step 7: Purification

  • Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product, Ac-Phe-Gly-H.

G cluster_0 Resin Preparation & First AA Coupling cluster_1 Chain Elongation cluster_2 Warhead Formation & Capping cluster_3 Final Steps A Swell Rink Amide Resin B Couple Fmoc-Gly-OH A->B C Fmoc Deprotection B->C D Couple Fmoc-L-Phenylalaninol C->D E On-Resin Oxidation with DMP D->E F N-terminal Acetylation E->F G Cleavage from Resin F->G H Purification (RP-HPLC) G->H I Ac-Phe-Gly-H H->I

Caption: Solid-phase synthesis of a dipeptide aldehyde inhibitor.

Data Presentation: Efficacy of Phenylalaninal-Derived Inhibitors

The utility of this compound as a building block is demonstrated by the high potency of the resulting inhibitors against their target enzymes. The table below summarizes the inhibitory activity of selected peptide aldehydes derived from phenylalaninol against various proteases.

InhibitorTarget EnzymeKi (nM)IC₅₀ (nM)Reference
ALLN (Ac-Leu-Leu-Nle-H)Calpain I190-[8]
Calpain II220-[8]
Cathepsin B150-[8]
Cathepsin L0.5-[8]
Proteasome6000-[8]
Dipeptide AldehydeCalpain-~500[9]
Peptide Aldehyde LibrarySARS-CoV Mpro1,000 - 10,000-[2]

Note: Ki and IC₅₀ values are dependent on assay conditions. The relationship between IC₅₀ and Ki can be complex and is influenced by factors such as substrate concentration.[10][11]

Conclusion and Future Perspectives

Fmoc-L-Phenylalaninol is a versatile and indispensable tool for the synthesis of peptide aldehyde enzyme inhibitors. The straightforward oxidation of its alcohol moiety to a reactive aldehyde, combined with its compatibility with established solid-phase peptide synthesis methodologies, allows for the efficient and modular construction of potent and selective inhibitors. The protocols and insights provided in this application note offer a robust framework for researchers in drug discovery and chemical biology to leverage this valuable building block in their quest for novel therapeutics targeting a wide range of enzymes. Future applications may involve the incorporation of phenylalaninol derivatives with modified phenyl rings to fine-tune inhibitor specificity and pharmacokinetic properties.

References

  • Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. [Link]
  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]
  • Practical synthesis of peptide C-terminal aldehyde on a solid support.
  • How to Optimize Peptide Synthesis?. Acme Bioscience. [Link]
  • Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
  • Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. [Link]
  • Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition).
  • How to work up dess-martin periodinane or hypervalent iodine reactions?.
  • IC 50 and Ki value obtained from inhibition kinetics.
  • (PDF) Solid phase synthesis of peptide aldehydes.
  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PubMed Central. [Link]
  • Dess–Martin periodinane (DMP)
  • IC50-to-Ki converter. BioMed Central. [Link]
  • Dess-Martin-Periodinane oxid
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. [Link]
  • Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
  • Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
  • K i and IC 50 values of the tested compounds a.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

Sources

Troubleshooting & Optimization

How to improve low coupling efficiency of Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fmoc-L-Phenylalaninol is a valuable building block in the synthesis of peptidomimetics, chiral ligands, and complex therapeutic molecules. Unlike proteinogenic amino acids, it is an amino alcohol, possessing a hydroxyl group instead of a carboxylic acid. This fundamental difference shifts the coupling chemistry from standard amide bond formation to esterification when attaching it to a resin or a C-terminal carboxyl group.

Researchers frequently encounter low coupling efficiencies with Fmoc-Phenylalaninol, primarily due to the steric hindrance imposed by the bulky phenyl group adjacent to the secondary hydroxyl nucleophile. This guide provides a comprehensive troubleshooting framework, detailed optimization strategies, and step-by-step protocols to overcome these challenges and achieve high-yield incorporation of this compound.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the coupling of this compound. The core of the problem is facilitating a successful nucleophilic attack from a sterically hindered secondary alcohol onto an activated carboxyl group.

Q1: Why is my this compound coupling efficiency so low using standard peptide coupling reagents like HBTU/HATU?

Standard uronium/phosphonium-based peptide coupling reagents (HBTU, HATU, HCTU) are optimized to create highly reactive activated esters (e.g., OBt, OAt esters) for reaction with primary or secondary amines to form amide bonds. While these reagents activate the carboxylic acid on the resin, the subsequent esterification by the sterically hindered hydroxyl group of phenylalaninol is kinetically slow and often incomplete. The activated esters may degrade or participate in side reactions before the desired esterification occurs. For this specific challenge, a different activation strategy is required.

Q2: What is the fundamental chemical reaction I am trying to achieve, and how does that influence my choice of reagents?

You are performing an esterification reaction, not an amidation. The goal is to form an ester bond between the hydroxyl group of this compound and a resin-bound carboxylic acid (e.g., on a pre-loaded Wang or 2-chlorotrityl resin where the first amino acid has a free C-terminus). This requires conditions that favor the attack of a hindered, less nucleophilic alcohol.

The most successful strategies fall into three main categories:

  • Carbodiimide-Mediated Esterification (Steglich-type): Utilizes a carbodiimide (DCC or DIC) to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack. The addition of a nucleophilic catalyst is crucial.

  • Symmetric Anhydride Activation: Involves pre-forming a symmetric anhydride of the resin-bound acid or, more practically for SPPS, using a large excess of an activated Fmoc-amino acid to couple to the phenylalaninol hydroxyl group. For loading onto a resin, this involves activating the first Fmoc-amino acid as a symmetric anhydride before adding it to the resin-bound alcohol.

  • Mitsunobu Reaction: A powerful, specialized reaction for converting alcohols to esters, particularly effective for hindered secondary alcohols. It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.

Q3: I see a positive Kaiser test after my coupling attempt. What does this mean and what should I do?

The Kaiser test detects free primary amines. If you are coupling this compound to a resin with a free amine (e.g., Rink Amide resin), a positive Kaiser test indicates unreacted amines and a failed coupling. However, if you are coupling to a resin with a carboxyl terminus (like Wang resin pre-loaded with an amino acid), the Kaiser test is irrelevant for monitoring this specific esterification step.

To monitor the efficiency of the esterification, a test cleavage is the most reliable method. A small sample of the resin is treated with a cleavage cocktail (e.g., TFA/TIPS/H₂O), and the resulting product is analyzed by HPLC and Mass Spectrometry to quantify the amount of successfully coupled product versus unreacted starting material.

If the coupling is incomplete, do not simply extend the reaction time indefinitely. It is more effective to drain the resin, wash thoroughly, and perform a double coupling with a fresh batch of reagents. If that fails, switching to a more potent coupling strategy is necessary.

Key Optimization Strategies & Reagent Comparison

Choosing the right strategy is critical for success. The following table compares the most effective methods for coupling this compound.

StrategyKey ReagentsMechanismAdvantagesDisadvantagesRecommended For
Steglich Esterification DIC, DMAPForms an O-acylisourea intermediate, which is attacked by the alcohol. DMAP acts as a potent acyl-transfer catalyst.[1]Mild conditions, widely available reagents, effective for many hindered systems.[2]DIC can lead to N-acylurea byproduct formation. DMAP is a strong base and can cause side reactions if not used carefully.Initial optimization and routine coupling of moderately hindered amino alcohols.
Symmetric Anhydride Fmoc-AA-OH, DICPre-formation of a highly reactive symmetric anhydride of the incoming amino acid.Highly reactive, clean reaction, minimizes racemization. Stable anhydrides can be prepared and stored.[3]Requires a large excess of the Fmoc-amino acid (typically 4-6 equivalents). Byproduct removal is crucial.Difficult sequences where high reactivity is paramount and the cost of the excess amino acid is acceptable.
Mitsunobu Reaction DIAD, PPh₃Forms a phosphonium intermediate with the alcohol, activating it as a leaving group for SN2 attack by a carboxylate.[4]Highly effective for sterically hindered secondary alcohols, often succeeds where other methods fail.[5]Inversion of stereochemistry at the alcohol center. Reagents and byproducts (phosphine oxide) can be difficult to remove. Sensitive to moisture.Cases of extreme steric hindrance or when stereochemical inversion is desired or acceptable.
Acid Chloride Formation BTC (or SOCl₂)In situ formation of a highly reactive Fmoc-amino acid chloride.[6]Extremely high reactivity, capable of overcoming significant steric barriers.Reagents are hazardous and moisture-sensitive. Side reactions are possible if not performed under strictly controlled, anhydrous conditions."Last resort" for exceptionally difficult couplings that fail with all other methods.

DIC: N,N'-Diisopropylcarbodiimide; DMAP: 4-Dimethylaminopyridine; DIAD: Diisopropyl azodicarboxylate; PPh₃: Triphenylphosphine; BTC: Bis(trichloromethyl)carbonate (Triphosgene).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 1: High-Efficiency Steglich Esterification on Solid Support

This protocol describes coupling Fmoc-L-Phenylalaninol to a resin pre-loaded with an Fmoc-protected amino acid (e.g., Fmoc-Gly-Wang Resin).

  • Resin Preparation:

    • Place the carboxy-functionalized resin (1.0 eq., e.g., 0.5 mmol/g loading) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection (of the pre-loaded amino acid):

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. Confirm the presence of the free amine with a positive Kaiser test.

  • Coupling the Next Amino Acid (to build the chain before Phenylalaninol):

    • Follow standard Fmoc-SPPS protocols using your preferred coupling agent (e.g., HBTU/DIPEA) to build the peptide sequence up to the residue that will be esterified to Phenylalaninol. Ensure the final residue has a free carboxylic acid.

  • Esterification with Fmoc-L-Phenylalaninol:

    • In a separate vial, dissolve Fmoc-L-Phenylalaninol (4.0 eq.) and 4-(Dimethylamino)pyridine (DMAP) (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of resin).

    • Add the solution to the swelled, washed resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction via a test cleavage if possible.

  • Washing and Capping:

    • Drain the reaction solution and wash the resin extensively with DCM (5x) and DMF (5x).

    • To cap any unreacted carboxyl groups, treat the resin with a solution of Acetic Anhydride/Pyridine/DMF (1:2:3) for 1 hour.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum.

Protocol 2: Mitsunobu Reaction for Highly Hindered Coupling

This protocol is for coupling a carboxylic acid (on the resin) to Fmoc-L-Phenylalaninol. Note the stereochemical inversion.

  • Resin and Reagent Preparation:

    • Swell the carboxy-functionalized resin (1.0 eq.) in anhydrous Tetrahydrofuran (THF) for 1 hour under an inert atmosphere (Nitrogen or Argon).

    • In a separate, flame-dried flask under inert atmosphere, dissolve Fmoc-L-Phenylalaninol (3.0 eq.) and Triphenylphosphine (PPh₃) (3.0 eq.) in anhydrous THF.

  • Reaction Execution:

    • Add the PPh₃/Phenylalaninol solution to the resin slurry.

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add Diisopropyl azodicarboxylate (DIAD) (3.0 eq.) dropwise over 30 minutes. The solution may turn a characteristic orange/red color.

    • Allow the reaction to slowly warm to room temperature and agitate for 12-18 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with THF (5x), DCM (5x), and DMF (5x) to remove the triphenylphosphine oxide byproduct and other reagents.

    • Dry the resin under vacuum.

Visualization of Workflows

Esterification_Workflow Resin Carboxy-Resin (e.g., Fmoc-AA-Wang) Swell Swell Resin (DCM, then DMF) Resin->Swell Add_Sol Add Solution to Resin Swell->Add_Sol Prep_Sol Prepare Coupling Solution: This compound (4 eq) DMAP (1 eq) in DCM Prep_Sol->Add_Sol Add_DIC Add DIC (4 eq) Add_Sol->Add_DIC React React for 12-24h (Room Temperature) Add_DIC->React Wash_1 Wash Resin (DCM, DMF) React->Wash_1 Cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash_1->Cap Wash_2 Final Wash & Dry Cap->Wash_2 Product Resin-Bound Ester Product Wash_2->Product

Decision_Tree Start Start: Low Coupling Efficiency Observed Check_Method Initial Method Used? Start->Check_Method Standard_Peptide Standard (HBTU/HATU) Check_Method->Standard_Peptide Steglich Steglich (DIC/DMAP) Check_Method->Steglich Switch_Strategy Switch to Esterification Strategy Standard_Peptide->Switch_Strategy Double_Couple Double Couple with Fresh Reagents Steglich->Double_Couple Try_Steglich Try Steglich Esterification (Protocol 1) Switch_Strategy->Try_Steglich Check_Success Coupling Still Low? Double_Couple->Check_Success Try_Mitsunobu Consider Mitsunobu Reaction (Protocol 2) Check_Success->Try_Mitsunobu Yes Try_AcidChloride Last Resort: In Situ Acid Chloride Check_Success->Try_AcidChloride If Mitsunobu Fails Note_Inversion Note: Inversion of Stereochemistry Occurs! Try_Mitsunobu->Note_Inversion

Frequently Asked Questions (FAQs)

Q: Can I use a higher temperature to improve the coupling rate? A: Increasing the temperature to 40-50°C can enhance the rate of sterically hindered reactions. However, this should be done with caution. Elevated temperatures can increase the risk of side reactions, including racemization of the activated carboxyl component and potential degradation of reagents or the growing peptide chain. It is recommended to first optimize the coupling reagents at room temperature before exploring elevated temperatures.

Q: Is it possible to form a symmetric anhydride of this compound itself? A: No, this is not possible. Symmetric anhydrides are formed from two carboxylic acid molecules. Since this compound is an alcohol, it cannot form an anhydride. The symmetric anhydride strategy applies to the carboxylic acid component it is reacting with.

Q: My synthesis involves coupling this compound to a secondary amine on the resin. What should I do? A: This is a different chemical challenge. You would be forming an N-alkylated amide bond, which is also known to be difficult. In this scenario, standard high-potency coupling reagents like HATU or COMU are more appropriate, but you may still need extended coupling times, double coupling, and possibly elevated temperatures. The esterification protocols described here would not be applicable.

Q: What is the purpose of DMAP in the Steglich esterification? A: DMAP is a hyper-nucleophilic acylation catalyst. The carbodiimide (DIC) first activates the carboxylic acid to form an O-acylisourea. DMAP, being more nucleophilic than the hindered alcohol, attacks this intermediate to form a highly reactive N-acylpyridinium species. This new intermediate is much more susceptible to attack by the alcohol, significantly accelerating the rate of esterification.[1]

References

  • Burgess, K., & Lim, D. (2007). Solid-Phase Syntheses of Unnatural Biopolymers and Biopolymer Analogs. In Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons, Ltd.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Marquardt, V., & Eifler-Lima, V. L. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Organic Chemistry Portal. (n.d.).
  • Nicolaou, K. C., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Google Patents. (1998). Process for esterification of amino acids and peptides. WO1998049133A1.
  • He, L., & Lemaire, M. (2002). Synthesis of Peptides with Mixed Anhydrides. Tetrahedron Letters, 43(39), 6979-6982.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Wang, Y., et al. (2021). Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. Molecules, 26(16), 4983.
  • Melman, A., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Tetrahedron, 60(39), 8605-8613.
  • Albericio, F., & Subirós-Funosas, R. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 112(5), 2862-2902.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
  • Heimer, E. P., et al. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International Journal of Peptide and Protein Research, 18(3), 237-241.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Sharma, A., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Chemical Engineering Journal, 455, 140734.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5438-5446.

Sources

Troubleshooting Fmoc-Phenylalaninol solubility issues during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Fmoc-Phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common solubility challenges encountered during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve completely in DMF, the standard solvent for solid-phase peptide synthesis (SPPS)?

A1: Difficulty in dissolving this compound, even in a reliable solvent like N,N-Dimethylformamide (DMF), is a common issue that can typically be traced back to one of four primary factors:

  • Inherent Molecular Properties: The this compound molecule possesses two significant hydrophobic moieties: the large, planar fluorenylmethoxycarbonyl (Fmoc) protecting group and the aromatic phenylalanine side chain. This combined hydrophobicity inherently limits its solubility in polar solvents.[1][2]

  • Intermolecular Aggregation: The planar aromatic structure of the Fmoc group is prone to self-assembly through π-π stacking interactions.[3] This phenomenon causes individual molecules to "stick" together, forming aggregates that are difficult for solvent molecules to penetrate and solvate, leading to poor dissolution or even the formation of gel-like structures.[4][5][6]

  • Solvent Quality and Purity: The purity of your solvent is paramount. Over time, DMF can degrade into dimethylamine, which can interfere with solubility.[7][8] Furthermore, the presence of even small amounts of water in DMF can significantly reduce the solubility of highly hydrophobic compounds like Fmoc-amino acids.[7] Always use high-purity, anhydrous, peptide-synthesis-grade DMF.

  • Reagent Purity: Impurities within the this compound solid can act as nucleation points, promoting crystallization or aggregation and hindering the dissolution of the bulk material.[2]

Q2: I've observed a persistent suspension or even a gel-like consistency after adding my solvent. What is the cause and how can I resolve it?

A2: This is a classic sign of solvent-induced self-assembly or aggregation, a well-documented behavior for Fmoc-protected amino acids.[4][5] The solvent environment is triggering the this compound molecules to organize into higher-order structures, such as fibrils or networks, instead of dissolving into a homogenous solution.

To resolve this, you must introduce energy into the system to disrupt these non-covalent interactions. The recommended approach is to use physical methods like sonication or gentle warming, as detailed in the troubleshooting workflow below. These methods provide the necessary energy to break apart the aggregates and allow for proper solvation.[3][7]

Q3: What are the most effective solvents for this compound, and are there viable alternatives to DMF?

A3: Yes, several polar aprotic solvents are effective for dissolving Fmoc-amino acids. The choice of solvent is a critical parameter for ensuring efficient coupling reactions.[2] N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are excellent alternatives to DMF, often exhibiting superior solvating power for challenging or hydrophobic derivatives.[1][8]

The following table summarizes the expected solubility of this compound in common laboratory solvents.

SolventChemical ClassExpected SolubilityRationale / Notes
Dimethylformamide (DMF) Polar AproticSolubleA standard and effective solvent for SPPS, though quality is critical.[8][9]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleA common, powerful alternative to DMF with strong solubilizing properties.[1][8]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleAn excellent solvent for compounds with poor solubility; can be used as a co-solvent.[7][9][10]
Dichloromethane (DCM) ChlorinatedSparingly SolubleOften requires the addition of a co-solvent like DMF to achieve complete dissolution.[9]
Water ProticInsolubleThe hydrophobic nature of the Fmoc group and phenyl side chain prevents dissolution in aqueous media.[9]
Methanol / Ethanol ProticVery Slightly SolubleThe large, nonpolar Fmoc group significantly decreases solubility in polar protic solvents.[9]
Troubleshooting Guide: A Systematic Approach to Dissolution

If you are encountering solubility issues, follow this systematic workflow. This decision-making process is designed to resolve the most common issues efficiently while preserving the integrity of your reagent.

G cluster_start Initial Dissolution Protocol cluster_physical Physical Intervention cluster_chemical Chemical Intervention Start Start: Weigh this compound and add high-purity DMF Vortex Vortex vigorously for 1-2 minutes Start->Vortex Check1 Is the solution perfectly clear? Vortex->Check1 Sonicate Sonicate in ultrasonic bath for 5-15 minutes Check1->Sonicate No Success Success: Solution ready for activation and coupling Check1->Success Yes Check2 Is the solution clear now? Sonicate->Check2 Warm Gently warm to 30-40°C with continued agitation Check2->Warm No Check2->Success Yes Check3 Is the solution clear now? Warm->Check3 CoSolvent Add a co-solvent: Prepare a concentrated stock in DMSO and add a small volume to DMF Check3->CoSolvent No Check3->Success Yes CoSolvent->Success Failure Consult Advanced Protocols: Consider alternative solvents (NMP) or specialized solvent mixtures G cluster_factors Influencing Factors cluster_solvents Solvent Properties Structure Molecular Structure (Hydrophobicity, Aggregation) Decision Optimal Solvent Selection Structure->Decision Purity Reagent & Solvent Purity Purity->Decision Polarity Polar Aprotic (DMF, NMP, DMSO) Polarity->Decision Alternatives Co-solvents or Alternative Systems Alternatives->Decision

Caption: Key considerations for solvent selection logic.

References
  • BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Royal Society of Chemistry. (2023).
  • MDPI. (n.d.). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (2025). Solubility of Fmoc-Phe(4-Br)-OH in different solvents. BenchChem.
  • ACS Publications. (n.d.). From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing.
  • ResearchGate. (2024).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ACS Publications. (n.d.). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B.
  • BenchChem. (2025). Technical Support Center: Fmoc-Amino Acid Solubility. BenchChem.
  • Nowick Laboratory, UCI Department of Chemistry. (2020).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Solubility of Fmoc-protected amino acids. BenchChem.
  • ResearchGate. (2025). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • ACS Publications. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem.
  • ACS Publications. (n.d.).
  • ChemicalBook. (2025). Fmoc-D-phenylalanine | 86123-10-6.
  • BenchChem. (n.d.). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
  • BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0).
  • PubMed Central (PMC). (2025). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease.
  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
  • Taylor & Francis Online. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS).
  • Chem-Impex Intern
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Selleck Chemicals. (n.d.). L-Phenylalanine.
  • Chem-Impex International. (n.d.). Fmoc-4-amino-L-phenylalanine.
  • Taylor & Francis Online. (2024). Full article: Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS).

Sources

Technical Support Center: Fmoc-Phenylalaninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for scientists utilizing Fmoc-Phenylalaninol (Fmoc-Phe-ol) in solid-phase peptide synthesis (SPPS). The synthesis of C-terminal peptide alcohols presents unique challenges not encountered in standard peptide acid synthesis. The replacement of the C-terminal carboxyl group with a primary alcohol fundamentally alters reaction pathways, necessitating specialized strategies for resin attachment, coupling, and cleavage.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of working with Fmoc-Phe-ol and achieve high-purity peptide alcohols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Unexpectedly Low Yield of the Final Peptide Alcohol

Q: My final yield is significantly lower than expected after cleavage, but my crude HPLC/MS analysis doesn't show major impurity peaks. What is the likely cause?

A: This scenario strongly suggests a "traceless" side reaction, where a byproduct is formed and cleaved from the resin during synthesis, and is therefore washed away before final analysis. The most common cause is Diketopiperazine (DKP) formation .

Mechanism of DKP Formation: DKP formation is an intramolecular cyclization reaction involving the N-terminal dipeptidyl-resin.[1] After the second amino acid (at the N-1 position) is coupled to the resin-bound phenylalaninol and its Fmoc group is removed, the newly liberated N-terminal amine can perform a nucleophilic attack on the ester bond linking the phenylalaninol to the resin. This results in the cleavage of the dipeptide from the support as a cyclic diketopiperazine, leaving the original resin site empty for the remainder of the synthesis.[2][3]

Sequences with proline or other sterically unhindered amino acids like glycine at the N-1 position are particularly susceptible to this side reaction.[1][3]

DKP_Formation Diketopiperazine (DKP) Formation with Phenylalaninol cluster_resin On-Resin cluster_cleaved Cleaved Products Resin_Bound H₂N-AA₂(N-1)-CO-NH-CH(Bn)-CH₂-O-Linker-Resin (Dipeptidyl-ol-Resin) Transition Intramolecular Cyclization Resin_Bound->Transition Base (e.g., Piperidine) during Fmoc deprotection hold DKP Cyclo(AA₂-Phe) (Diketopiperazine) - Washed Away - Transition->DKP Cleavage from resin Resin HO-Linker-Resin (Truncation Site) Transition->Resin

Caption: DKP formation cleaves the dipeptide from the resin.

Mitigation Strategies:

  • Resin Selection: The choice of resin and its linker is critical. Use a highly sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) resin . The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine from attacking the linker ester bond, significantly reducing DKP formation.[1][4]

  • Optimize Deprotection Conditions: The basic conditions of Fmoc removal catalyze DKP formation.[3][5]

    • Reduce Piperidine Concentration: Standard 20% piperidine in DMF can be too harsh. Consider reducing the concentration to 5-10%.

    • Use a Milder Base System: A combination of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.[5]

  • Couple as a Dipeptide: Synthesize the first two residues (Fmoc-AA₂-Phe-OH) in solution and then couple this dipeptide unit to a hydroxyl-functionalized resin. This completely bypasses the vulnerable dipeptidyl-resin intermediate on the solid support.

Deprotection ReagentSolventTypical TimeDKP Formation RiskReference
20% PiperidineDMF2 x 10 minHigh[3]
5% PiperidineDMF2 x 15 minModerate[5]
5% PiperazineNMP2 x 15 minLow[5]
2% DBU, 5% PiperazineNMP2 x 7 minVery Low[5]
Problem 2: Diastereomeric Impurity Detected in Final Product

Q: My crude product shows a significant peak with the same mass as my target peptide, which I suspect is a diastereomer. How can I confirm and prevent epimerization of the phenylalaninol residue?

A: The presence of a diastereomer indicates epimerization (racemization at a single chiral center in a molecule with multiple chiral centers) of an amino acid residue during synthesis.[6][7] The α-proton of the C-terminal phenylalaninol is susceptible to abstraction by base, which can occur during both the coupling of the penultimate amino acid and the subsequent Fmoc deprotection steps.

Mechanism of Epimerization: Unlike standard SPPS where oxazolone formation is a primary racemization pathway during activation, for a C-terminal amino alcohol, the dominant mechanism is direct abstraction of the α-proton by a base.[6] This forms a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers at that position.[6]

Confirmation and Prevention:

  • Analytical Confirmation:

    • Chiral HPLC: The most direct method. Utilize a chiral stationary phase column to separate the diastereomers.

    • HPLC with Modified Gradients: Sometimes, slight changes in the hydrophobicity of diastereomers allow for their separation on a standard C18 column with a very shallow gradient (e.g., 0.1-0.2% change in organic solvent per minute).

    • NMR Spectroscopy: While complex, 1H or 13C NMR can sometimes distinguish between diastereomers by observing distinct chemical shifts for certain protons or carbons.[8]

  • Preventative Measures:

    • Choice of Base: The strength and steric hindrance of the base used during coupling are critical. Use a weaker, bulkier base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).[9]

    • Coupling Reagents: Use coupling reagents known to suppress epimerization. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) form active esters that are less prone to epimerization than other activated species.[4]

    • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0°C). Elevated temperatures can increase the rate of both coupling and epimerization.[10]

Problem 3: Incomplete Cleavage or Cleavage-Related Side Products

Q: I am experiencing low recovery after cleavage or observing unexpected adducts in my mass spec analysis. How should I optimize my cleavage strategy?

A: Cleavage of peptide alcohols requires careful consideration of the linker stability and the scavenger cocktail needed to protect sensitive residues.[11][12]

Cleavage Strategy:

  • Linker Compatibility: The cleavage cocktail must be matched to the resin linker. For the recommended 2-CTC resin, a very mild acid treatment is sufficient, which helps preserve sensitive functionalities. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[13]

  • Scavenger Selection: Scavengers are critical for quenching reactive cationic species (like the trityl cation from the 2-CTC resin) that are generated during cleavage and can otherwise cause side reactions like re-attachment or modification of sensitive residues.[12][14]

    • Triisopropylsilane (TIS): A universal and highly effective scavenger for trityl cations.[14]

    • 1,2-Ethanedithiol (EDT): Recommended for peptides containing tryptophan (Trp) to prevent re-attachment of the peptide to the resin.[11]

    • Water: Acts as a scavenger and helps with peptide solubility.

Recommended Cleavage Cocktails for Peptide Alcohols on 2-CTC Resin

Peptide ContainsRecommended Cocktail (v/v/v)Purpose of Key ScavengerReference
No sensitive residuesTFA / TIS / H₂O (95:2.5:2.5)TIS scavenges trityl cations.[13]
Trp, Met, or CysTFA / TIS / H₂O / EDT (94:1:2.5:2.5)EDT protects Trp, Met, and Cys from alkylation.[11][14]

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Peptide Alcohol Synthesis Start Problem Encountered LowYield Low Yield, No Major Impurities Start->LowYield Diastereomer Diastereomeric Impurity (Same Mass) Start->Diastereomer CleavageIssue Cleavage Issues / Adducts Start->CleavageIssue Cause1 Likely Cause: 'Traceless' DKP Formation LowYield->Cause1 Cause2 Likely Cause: Epimerization of Phe-ol Diastereomer->Cause2 Cause3 Likely Cause: Incorrect Cleavage Cocktail or Scavengers CleavageIssue->Cause3 Sol1 Solution: 1. Use 2-CTC Resin 2. Use Milder Deprotection (e.g., 2% DBU / 5% Piperazine) Cause1->Sol1 Sol2 Solution: 1. Use Bulky Base (DIEA) 2. Add HOBt/Oxyma 3. Control Temperature Cause2->Sol2 Sol3 Solution: 1. Match Cocktail to Resin 2. Use Appropriate Scavengers (TIS, EDT) Cause3->Sol3

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I attach this compound to the solid support? A1: Since Fmoc-Phe-ol lacks a C-terminal carboxylic acid, it cannot be attached to standard resins like Wang via an ester linkage. Instead, you must use a resin with a linker that reacts with the alcohol. The recommended method is to use 2-Chlorotrityl chloride (2-CTC) resin . The primary alcohol of Fmoc-Phe-ol is coupled to the resin in the presence of a non-nucleophilic base like DIEA in a solvent like Dichloromethane (DCM).

Q2: Which solid-phase resin is best for synthesizing peptide alcohols with a C-terminal Phenylalaninol? A2: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. Its extreme acid sensitivity allows for very mild cleavage conditions, which protects the final peptide alcohol.[1] More importantly, its bulky trityl linker provides steric hindrance that significantly suppresses the diketopiperazine (DKP) side reaction.[4]

Q3: What are the best conditions for Fmoc deprotection to minimize side reactions? A3: To minimize DKP formation and potential base-catalyzed epimerization, milder Fmoc deprotection conditions are advised over the standard 20% piperidine in DMF. A validated, superior alternative is a solution of 2% DBU and 5% piperazine in NMP .[5] This mixture is highly effective at removing the Fmoc group quickly while being significantly less likely to induce side reactions.

Q4: What analytical techniques are best for identifying these side products? A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential. HPLC will separate impurities by hydrophobicity, while MS will identify their mass. For suspected epimerization, chiral HPLC is the definitive method to separate diastereomers.[8][15] For complex structural issues, Nuclear Magnetic Resonance (NMR) can provide detailed confirmation of the final product's structure.[8]

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol uses a DBU/piperazine cocktail to efficiently remove the Fmoc group while suppressing DKP formation.[5]

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection: Drain the swelling solvent. Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate for 7 minutes at room temperature.

  • Second Deprotection: Drain the solution. Add a fresh portion of the deprotection solution and agitate for another 7 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the base before proceeding to the next coupling step.

Protocol 2: Cleavage of a Peptide Alcohol from 2-Chlorotrityl Resin

This protocol outlines a standard procedure for the mild cleavage of a peptide alcohol from 2-CTC resin.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide's sequence (see table above). For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Caution: Work in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin) and agitate gently at room temperature for 1-2 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold (4°C) methyl t-butyl ether (MTBE), approximately 10 times the volume of the filtrate. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet twice more with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Scholar.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Epimeris
  • Racemiz
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Optimizing Cleavage Cocktails for Peptide Synthesis. Benchchem.
  • Cleavage of synthetic peptides.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the Fmoc deprotection process for Fmoc-Phenylalaninol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: The Chemistry of Fmoc Deprotection - Foundational FAQs

This section covers the fundamental principles governing the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. A solid grasp of this mechanism is crucial for effective troubleshooting.

Q1: What is the detailed chemical mechanism of Fmoc deprotection using piperidine?

A1: The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed β-elimination reaction. The process unfolds in two key steps[1][2][3]:

  • Proton Abstraction: The fluorenyl ring system is strongly electron-withdrawing, which makes the single proton on the 9-position (the β-carbon) of the fluorene ring unusually acidic[1][4]. A base, typically a secondary amine like piperidine, abstracts this acidic proton.

  • β-Elimination: This abstraction initiates an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The resulting carbanion is unstable and rapidly eliminates, breaking the C-O bond of the carbamate. This releases the free amine of your phenylalaninol, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF)[1][3].

  • Scavenging: The liberated DBF is a reactive electrophile that can potentially re-add to the newly deprotected amine or other nucleophiles. To prevent this, a large excess of the deprotection base (piperidine) is used. The secondary amine in piperidine acts as a nucleophilic "scavenger," trapping the DBF to form a stable and soluble dibenzofulvene-piperidine adduct, driving the equilibrium towards the deprotected product[1][2][5].

Fmoc_Deprotection_Mechanism start This compound proton_abstraction Proton Abstraction (Piperidine) start->proton_abstraction intermediate Carbanion Intermediate proton_abstraction->intermediate elimination β-Elimination intermediate->elimination products Free Phenylalaninol + CO₂ elimination->products dbf Dibenzofulvene (DBF) elimination->dbf releases scavenging Scavenging (Excess Piperidine) dbf->scavenging adduct Stable Piperidine-DBF Adduct scavenging->adduct

Caption: The E1cB mechanism of Fmoc deprotection.

Q2: Why is a 20% solution of piperidine in DMF the most commonly used reagent?

A2: The "20% piperidine in DMF" standard is a well-established optimum based on several factors:

  • Basicity and Nucleophilicity: Piperidine (pKa ≈ 11.1) is basic enough to efficiently abstract the acidic proton but not so strong that it causes significant side reactions, like racemization, on sensitive substrates[2]. As a secondary amine, it is also an excellent nucleophile for scavenging the DBF byproduct[1][2].

  • Concentration: A 20% (v/v) concentration provides a large excess of piperidine to ensure the scavenging step is rapid and complete, preventing undesirable side reactions from the DBF intermediate[1][4].

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates both the protected starting material and the reagents. This polarity accelerates the rate of deprotection compared to less polar solvents like Dichloromethane (DCM)[1][2][4]. It is critical to use high-purity, amine-free DMF, as contaminants can interfere with the reaction[6].

Section 2: Standard Protocol & In-Process Controls

This section provides a robust, field-tested protocol for the solution-phase deprotection of this compound and details how to monitor its progress effectively.

Protocol 1: Standard Solution-Phase Fmoc Deprotection

This protocol is designed for a typical lab-scale reaction. Adjust volumes as needed based on your reaction scale.

  • Preparation:

    • Dissolve this compound (1.0 eq.) in a suitable volume of high-purity DMF (e.g., 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Prepare a fresh 20% (v/v) solution of piperidine in DMF.

  • Reaction:

    • Add the 20% piperidine/DMF solution (approx. 10 eq. of piperidine relative to the substrate) to the flask.

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • After 5-10 minutes, take a small aliquot for TLC analysis (see Protocol 2) to check for the complete consumption of the starting material.

    • The reaction is typically complete within 15-30 minutes.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (roto-evaporation) to remove the bulk of the DMF and piperidine.

    • Re-dissolve the residue in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer multiple times with water or a mild aqueous acid (e.g., 1% HCl) to remove the piperidine-DBF adduct and any remaining piperidine. Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Phenylalaninol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for verifying reaction completion.

  • Spotting: On a silica TLC plate, spot the following:

    • Lane 1 (SM): A dilute solution of your this compound starting material.

    • Lane 2 (Co): A co-spot of both the starting material and the reaction mixture.

    • Lane 3 (Rxn): The reaction mixture aliquot.

  • Elution: Develop the plate in a suitable solvent system.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The Fmoc-protected starting material will be strongly UV-active. The product, Phenylalaninol, will be UV-active due to the phenyl ring but will have a different Rf value and may appear less intense. Staining with ninhydrin can also be used to visualize the free amine of the product as a colored spot.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (Lane 1) is completely absent in the reaction lane (Lane 3).

ParameterRecommended System 1Recommended System 2
Mobile Phase Hexanes:Ethyl Acetate (1:1)Dichloromethane:Methanol (95:5)
Visualization UV (254 nm), Ninhydrin StainUV (254 nm), Permanganate Stain
Expected Outcome Product (Phenylalaninol) will have a lower Rf than the Fmoc-protected starting material.

Table 1: Common TLC solvent systems for monitoring Fmoc deprotection of this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a direct Q&A format.

Troubleshooting_Tree start Problem: Incomplete Fmoc Deprotection q1 Is your piperidine/DMF reagent fresh and pure? start->q1 sol1 Action: Prepare fresh 20% piperidine in high-purity DMF. q1->sol1 No q2 Was the reaction time sufficient? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Extend reaction time to 30-60 min and re-check by TLC. q2->sol2 No q3 Is the substrate poorly soluble or aggregating? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Increase DMF volume, consider gentle warming (40°C), or use NMP as a solvent. q3->sol3 Yes end_node Consider alternative bases (e.g., 2% DBU / 2% Piperazine) for difficult cases. q3->end_node No a3_yes Yes a3_no No

Sources

How to avoid racemization of Fmoc-Phenylalaninol during coupling.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Chiral Integrity in Peptide Synthesis

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals working with Fmoc-Phenylalaninol. Our goal is to help you understand and eliminate the risk of racemization at this sensitive residue during your peptide synthesis workflows.

Quick Troubleshooting Guide

If you are observing diastereomeric impurities in your peptide containing a phenylalaninol residue, consult the table below for immediate solutions to the most common causes.

Symptom Probable Cause Recommended Action
Diastereomeric peak observed in HPLC after coupling the amino acid following the phenylalaninol residue.Base-induced epimerization during the coupling step. The tertiary amine (e.g., DIPEA) used for carboxyl activation is abstracting the α-proton of the adjacent phenylalaninol.1. Change the Base: Replace DIPEA with a sterically hindered base like 2,4,6-collidine (TMP) or a weaker base like N-methylmorpholine (NMM). 2. Optimize Coupling Reagent: Switch to a low-racemization coupling cocktail such as COMU/TMP or DIC/Oxyma .
Broad or doubled peaks in HPLC that appear after multiple cycles, especially after the phenylalaninol incorporation.Cumulative epimerization during repeated Fmoc-deprotection steps. The piperidine used for Fmoc removal is sufficiently basic to slowly racemize the sensitive phenylalaninol residue over time.1. Confirm the Source: Use the analytical protocol below to determine if racemization occurs at the coupling or deprotection step. 2. Minimize Exposure: Ensure Fmoc deprotection is not excessively prolonged. Standard times (e.g., 2 x 10 min) are usually sufficient.
Racemization is observed even with optimized coupling conditions.High Reaction Temperature. Elevated temperatures, especially in microwave-assisted synthesis, significantly accelerate the rate of epimerization.1. Lower the Temperature: Perform the coupling step for the residue immediately following phenylalaninol at 0°C or room temperature. 2. Microwave Users: Reduce the coupling temperature to 50°C or below for the critical step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for a phenylalaninol residue?

A1: The primary mechanism is base-catalyzed enolization . The α-hydrogen (the proton on the carbon atom bonded to both the amine and the benzyl group) is acidic. A base can abstract this proton, forming a planar, resonance-stabilized carbanion intermediate. The phenyl ring of phenylalaninol is particularly effective at stabilizing this negative charge, making the residue highly susceptible to this process. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both L- and D-isomers (epimerization).[2] This is distinct from the oxazolone mechanism common to N-acyl amino acids, as the phenylalaninol residue is already incorporated into the peptide chain via an amide bond.[3][4]

SPPS_Workflow cluster_info cluster_cycle Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Deprotect_Info Potential for racemization due to piperidine base, especially for sensitive residues like Phe-ol. Deprotect->Deprotect_Info Couple 4. Couple Next AA (Activator + Base in DMF) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Couple_Info HIGHEST RISK of racemization. Caused by tertiary amine base (e.g., DIPEA) used for activation. Couple->Couple_Info Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotect Cleave Final Cleavage & Deprotection Cycle->Cleave Troubleshooting_Workflow Start Diastereomeric Impurity Detected in HPLC CheckBase Is DIPEA being used in the coupling step after Phe-ol? Start->CheckBase ChangeBase ACTION: Replace DIPEA with 2,4,6-Collidine (TMP) or NMM. CheckBase->ChangeBase Yes CheckTemp Is the coupling temperature elevated (e.g., >40°C)? CheckBase->CheckTemp No End Re-synthesize and analyze for chiral purity. ChangeBase->End LowerTemp ACTION: Perform coupling at RT or 0°C. CheckTemp->LowerTemp Yes CheckReagent Are you using an older coupling reagent (e.g., HBTU)? CheckTemp->CheckReagent No LowerTemp->End ChangeReagent ACTION: Switch to COMU or DIC/Oxyma. CheckReagent->ChangeReagent Yes CheckReagent->End No

Caption: A decision-making workflow for troubleshooting racemization.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
  • Razali, M. R., & Taylor, D. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(12), 1558. [Link]
  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329. [Link]
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Szókán, G., Mezö, G., & Hudecz, F. (1988). Application of Marfey's reagent in racemization studies of amino acids and peptides.
  • Perjési, P., & Hroboňová, K. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • Elsawy, M. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 341-348. [Link]
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
  • Fujii, K., et al. (2001). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide. Analytical Chemistry, 73(22), 5532-5539. [Link]
  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • ResearchGate. (n.d.).
  • Aapptec. (n.d.). Synthesis Notes. Aapptec.com. [Link]
  • Albericio, F., & Chinchilla, R. (2001). New Trends in Peptide Coupling Reagents.
  • Ilompt, F. A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • Selvidge, J. (2024).
  • da Silva, A. M., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(11), 696. [Link]
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. [Link]
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Technical Support Center: Navigating Incomplete Coupling in Fmoc-Phenylalaninol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet challenging issue of incomplete coupling in reactions involving Fmoc-Phenylalaninol. As an amino alcohol, Phenylalaninol introduces unique steric and electronic factors into coupling reactions, often leading to lower-than-expected yields. This resource is designed to equip you with the foundational knowledge and practical protocols to overcome these hurdles and achieve successful synthesis of your target depsipeptides.

I. Understanding the Core Challenge: The Esterification of a Hindered Amino Alcohol

Incomplete coupling with this compound primarily stems from the difficulty of forming an ester bond between the sterically hindered secondary hydroxyl group of Phenylalaninol and the carboxyl group of an incoming Fmoc-protected amino acid. Unlike standard peptide bond formation, which involves a more nucleophilic amine, this esterification is often sluggish and prone to failure.

Several factors contribute to this challenge:

  • Steric Hindrance: The bulky Fmoc protecting group on the amino acid and the phenyl group adjacent to the hydroxyl group in Phenylalaninol create significant steric congestion around the reaction center.

  • Lower Nucleophilicity of Alcohols: The hydroxyl group of Phenylalaninol is a weaker nucleophile compared to the amino group in a standard peptide coupling reaction, making the attack on the activated carboxyl group less favorable.

  • Potential for Side Reactions: The presence of a free amino group in Phenylalaninol can lead to undesired side reactions if not properly managed, further complicating the synthesis.

This guide will walk you through a logical progression of troubleshooting steps, from optimizing your current protocol to exploring alternative coupling strategies.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My standard carbodiimide coupling (DCC/DIC) with Fmoc-Phe-OH and Phenylalaninol is resulting in low yield. What are the first steps to troubleshoot this?

A1: Low yields in carbodiimide-mediated esterifications of hindered alcohols are common. The initial troubleshooting should focus on enhancing the reactivity of your current system before moving to more drastic changes.

Core Causality: The primary issue is often insufficient activation of the carboxylic acid and/or a slow rate of nucleophilic attack by the hydroxyl group. The addition of a nucleophilic catalyst is crucial.

Recommended First-Line Solutions:

  • Introduce or Increase DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for esterification reactions.[1] It functions by forming a more reactive acylpyridinium intermediate. If you are not using DMAP, its addition is the first and most critical step. If you are already using it, a modest increase in its concentration can sometimes improve yields. However, be cautious as excess DMAP can catalyze side reactions.

  • Optimize Reagent Equivalents: For sterically hindered couplings, a simple 1:1 stoichiometry is often insufficient. Increasing the equivalents of the Fmoc-amino acid and the carbodiimide can drive the reaction to completion.

  • Extend Reaction Time and Adjust Temperature: Hindered esterifications are often slow. Extending the reaction time (e.g., to 24-48 hours) can significantly improve conversion. A moderate increase in temperature (e.g., to room temperature or 30-40 °C) can also accelerate the reaction, but this should be done cautiously to avoid potential side reactions like racemization.

Troubleshooting Workflow for Carbodiimide Coupling

start Low Yield with DCC/DIC q1 Are you using DMAP? start->q1 add_dmap Add DMAP (0.1-0.2 eq.) q1->add_dmap No increase_dmap Increase DMAP (up to 0.5 eq.) q1->increase_dmap Yes q2 Are you using excess reagents? add_dmap->q2 increase_dmap->q2 increase_reagents Increase Fmoc-AA and DCC/DIC (1.5-2.0 eq.) q2->increase_reagents No q3 Is the reaction time sufficient? q2->q3 Yes increase_reagents->q3 extend_time Extend reaction time (24-48h) q3->extend_time No monitor Monitor reaction by TLC/HPLC q3->monitor Yes extend_time->monitor success Coupling Successful monitor->success Complete fail Coupling Still Incomplete monitor->fail Incomplete

Caption: Troubleshooting workflow for low coupling efficiency.

Q2: I've optimized my DCC/DMAP conditions, but the coupling remains incomplete. What alternative coupling reagents should I consider?

A2: When standard carbodiimide methods fail, even with optimization, it's time to consider more potent activating agents or alternative reaction mechanisms.

Core Causality: The energy barrier for the reaction is too high for the DCC/DMAP system to overcome, likely due to extreme steric hindrance.

Recommended Alternative Strategies:

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive mixed anhydride. This is a powerful method for the synthesis of sterically hindered esters.

  • Mitsunobu Reaction: This reaction offers a completely different mechanistic pathway for esterification. It proceeds via an alkoxyphosphonium salt and generally occurs under mild, neutral conditions with inversion of stereochemistry at the alcohol carbon.[2] This is an excellent option for valuable and sensitive substrates.

    • Important Consideration: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[2] Fmoc-protected amino acids are sufficiently acidic for this reaction.

Comparison of Alternative Esterification Methods

MethodReagentsAdvantagesDisadvantages
Steglich Esterification DCC (or DIC), DMAPReadily available reagents, mild conditions.[3]Can be insufficient for highly hindered substrates; byproduct (DCU) can be difficult to remove.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPHighly effective for sterically hindered substrates.Reagent is moisture-sensitive; requires an additional step for mixed anhydride formation.
Mitsunobu Reaction DEAD (or DIAD), PPh3Very mild, neutral conditions; high yields for difficult couplings.[2][4]Reagents can be hazardous; purification can be challenging due to byproducts (triphenylphosphine oxide, hydrazine dicarboxylate).
Q3: I am concerned about potential side reactions involving the free amino group of Phenylalaninol. Should I protect it?

A3: This is a critical consideration. While chemoselective O-acylation of amino alcohols is possible under certain conditions,[5] protecting the amino group is a safer and more robust strategy to prevent unwanted side reactions, such as N-acylation or the formation of diketopiperazine-like structures.

Recommended Protecting Groups for the Amino Group of Phenylalaninol:

  • tert-Butoxycarbonyl (Boc): This is a common and highly effective protecting group for amines. It is stable to the conditions of Fmoc chemistry and can be removed under acidic conditions (e.g., with TFA) during the final deprotection step.

  • Benzyloxycarbonyl (Z or Cbz): Another widely used protecting group that is stable to a range of conditions and is typically removed by hydrogenolysis.

General Strategy:

  • Protect the amino group of Phenylalaninol with a suitable protecting group (e.g., Boc-anhydride to form Boc-Phenylalaninol).

  • Perform the esterification reaction with the N-protected Phenylalaninol and your Fmoc-amino acid.

  • Proceed with your synthesis, and remove the amino protecting group during the final cleavage and deprotection step.

Logical Flow for Chemoselective Coupling

start Start: Couple Fmoc-AA to Phenylalaninol q_protect Is the amino group of Phenylalaninol protected? start->q_protect protect Protect amino group (e.g., with Boc) q_protect->protect No esterify Perform esterification (e.g., DCC/DMAP or Mitsunobu) q_protect->esterify Yes protect->esterify monitor Monitor reaction progress (TLC/HPLC) esterify->monitor workup Aqueous workup and purification monitor->workup deprotect Final deprotection (e.g., TFA) to remove Fmoc and Boc workup->deprotect product Desired Depsipeptide deprotect->product

Caption: Decision workflow for protecting the amino group.

III. Frequently Asked Questions (FAQs)

  • Q: How can I monitor the progress of my esterification reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials (Fmoc-amino acid and Phenylalaninol) and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress and can also be used to check for the formation of impurities.[6]

  • Q: What are the best solvents for these reactions?

    • A: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. For Mitsunobu reactions, Tetrahydrofuran (THF) is often used.[4] The choice of solvent can impact the solubility of your reagents and the reaction rate.

  • Q: I suspect my incomplete reaction is due to aggregation. What can I do?

    • A: While aggregation is more common in solid-phase synthesis, it can also occur in solution phase with hydrophobic sequences. Using more polar solvents or solvent mixtures (e.g., adding a small amount of DMSO) can help to disrupt aggregates. Sonication can also be beneficial.

  • Q: How do I purify the final product?

    • A: Flash column chromatography on silica gel is the most common method for purifying the protected depsipeptide. After deprotection, the final product can be purified by preparative reverse-phase HPLC.

IV. Detailed Experimental Protocols

Protocol 1: Steglich Esterification of Fmoc-Phe-OH with Boc-Phenylalaninol

This protocol is a robust starting point for the esterification of a sterically hindered amino alcohol.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Boc-L-Phenylalaninol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Fmoc-Phe-OH (1.2 equivalents) and Boc-Phenylalaninol (1.0 equivalent) in anhydrous DCM, add DMAP (0.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (or DIC) (1.3 equivalents) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected depsipeptide.

Protocol 2: Mitsunobu Esterification of Fmoc-Phe-OH with Boc-Phenylalaninol

This protocol is an excellent alternative for particularly challenging couplings.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Boc-L-Phenylalaninol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Phe-OH (1.5 equivalents), Boc-Phenylalaninol (1.0 equivalent), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (or DEAD) (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The separation from triphenylphosphine oxide can be challenging, and careful chromatography is required.

V. Analytical Characterization

Confirming the successful synthesis and purity of your Fmoc-phenylalanyl-phenylalaninol product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. Key diagnostic signals include the ester carbonyl in the ¹³C NMR spectrum and the characteristic shifts of the protons on the Phenylalaninol backbone.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product and can also be used to monitor the reaction progress.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the desired product.

VI. Conclusion

Incomplete coupling in this compound reactions is a common but surmountable challenge. By understanding the underlying principles of steric hindrance and nucleophilicity, and by systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their success rate in synthesizing these valuable depsipeptide building blocks. Always begin with optimizing your existing method before moving to more advanced coupling reagents, and consider the strategic use of protecting groups to minimize side reactions.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656. DOI: 10.1002/0471264180.or042.02. [Link]
  • Kocuki, P., & Olszewski, T. K. (2019). Depsipeptide synthesis. Methods in molecular biology (Clifton, N.J.), 2071, 15–33. [Link]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • SynArchive. (n.d.). Protecting Groups.
  • So, S. S., & Lee, J. T. (2010). Solid-Phase Synthesis of Peptide Alcohols.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Steglich esterification.
  • Otera, J. (2003).
  • Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International journal of peptide and protein research, 18(5), 459–467. [Link]
  • Chem-Station. (2014, March 10). Mitsunobu Reaction.
  • Adam, G. C., & Sorensen, E. J. (2002). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society, 124(42), 12414–12415. [Link]

Sources

Technical Support Center: Navigating the Purification of Hydrophobic Peptides Containing Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide synthesis and drug development, the incorporation of modified amino acids is a cornerstone for enhancing therapeutic properties such as stability, receptor affinity, and bioavailability.[1] Fmoc-Phenylalaninol, a derivative of phenylalanine, presents unique opportunities in peptide design. However, its inherent hydrophobicity, amplified by the Fmoc protecting group, introduces significant challenges during purification.[2][3] These peptides are prone to aggregation and poor solubility in standard aqueous mobile phases, complicating their isolation by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4]

This technical support guide is designed for researchers, scientists, and drug development professionals encountering these purification hurdles. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended strategy, empowering you to optimize your purification workflows and achieve high-purity target peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so challenging to purify?

A1: The primary difficulty stems from the pronounced hydrophobicity of these molecules. This is due to a combination of factors:

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is highly hydrophobic and is often left on during purification ("Fmoc-on") to aid in the separation of the full-length product from truncated failure sequences.[2]

  • Phenylalaninol Residue: The phenyl group of the Phenylalaninol residue itself contributes significantly to the overall nonpolar character of the peptide.[3]

  • Peptide Aggregation: Highly hydrophobic peptides have a strong tendency to self-associate and form aggregates in aqueous solutions.[2][4] This can lead to several purification issues, including peak broadening, low recovery yields, and even irreversible adsorption to the HPLC column.[2]

  • Poor Solubility: These peptides often exhibit limited solubility in the highly aqueous initial conditions of a typical RP-HPLC gradient, which can cause them to precipitate on the column.[2][5]

Q2: My peptide containing this compound is insoluble in my injection solvent. What should I do?

A2: This is a common and critical first hurdle. Forcing a poorly dissolved sample onto an HPLC system will lead to column clogging, poor peak shape, and low recovery.

Causality: The high hydrophobicity of the peptide prevents it from readily dissolving in aqueous solutions.[2] The kinetics of dissolution can also be very slow for these molecules.[5]

Solutions:

  • Use a Strong Organic Solvent First: Dissolve your crude peptide in a minimal amount of a strong, water-miscible organic solvent.[2][6]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

  • Careful Dilution: Once fully dissolved, cautiously dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[2] Add the aqueous phase slowly while vortexing. If the solution becomes cloudy, the peptide is precipitating. You will need to prepare a new, more concentrated sample in the organic solvent and inject a smaller volume.

  • Alternative Solubilizing Agents: In particularly difficult cases, consider incorporating solvents known to disrupt secondary structures and improve solubility.[7]

    • Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can be effective but handle with care due to their volatility and cost. A 50:50 TFE:water mixture is often used for highly hydrophobic peptides.[7]

Q3: I'm observing broad, tailing peaks, or no peak at all for my hydrophobic peptide during HPLC. What's happening?

A3: This chromatographic behavior typically points to on-column aggregation, strong secondary interactions with the stationary phase, or sample precipitation upon injection.[2][8]

Causality: The peptide may be interacting too strongly with the hydrophobic stationary phase, leading to slow desorption kinetics and peak tailing. Alternatively, aggregation on the column can lead to a broad distribution of elution times. Irreversible adsorption will result in a complete loss of the product peak.[2]

Troubleshooting Workflow:

G start Broad/Tailing or No Peak solubility Confirm Sample Solubility in Initial Mobile Phase start->solubility precip Precipitation on Injection solubility->precip adjust_injection Adjust Injection Solvent: - Use more organic (DMSO, DMF) - Reduce injection volume precip->adjust_injection Yes method_dev Optimize HPLC Method precip->method_dev No adjust_injection->method_dev temp Increase Column Temperature (40-60 °C) method_dev->temp gradient Use a Shallower Gradient method_dev->gradient column Switch to a Less Retentive Column (C8, C4, Phenyl) method_dev->column additives Modify Mobile Phase - Add isopropanol/n-propanol - Use Formic Acid instead of TFA method_dev->additives success Improved Peak Shape & Recovery temp->success gradient->success column->success additives->success

Caption: Troubleshooting logic for poor peak shape in hydrophobic peptide purification.

Detailed Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) is highly effective.[8] It increases peptide solubility, reduces mobile phase viscosity, and can disrupt secondary structures, often leading to sharper peaks and improved recovery.[2][8]

  • Optimize the Gradient: Employ a shallower gradient (e.g., 0.5% B/min) around the expected elution point of your peptide. This provides more time for the peptide to interact with the stationary phase and can improve the resolution of closely eluting impurities.[9]

  • Change the Stationary Phase: Standard C18 columns can be too retentive.[2]

    • Less Retentive Phases: Consider using columns with shorter alkyl chains (C8, C4) or a phenyl-based stationary phase.[2][10] These reduce the strength of hydrophobic interactions, mitigating the risk of irreversible binding.

    • Wide-Pore Silica: Always use columns with a wide pore size (e.g., 300 Å) for peptides to prevent restricted diffusion and ensure proper interaction with the bonded phase.[2][10]

  • Modify the Mobile Phase:

    • Stronger Organic Solvents: Replacing a portion of the acetonitrile (ACN) with a stronger, more solubilizing alcohol like n-propanol or isopropanol can help break up aggregates and improve peak shape.[5][8] Be mindful that this will increase system backpressure.

    • Alternative Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, it can sometimes contribute to poor peak shape.[2] Switching to 0.1% formic acid (FA) can alter selectivity and may be beneficial, especially if the final product is intended for mass spectrometry analysis.[2][8]

Q4: How can I improve the recovery of my hydrophobic peptide from the HPLC column?

A4: Low recovery is typically due to irreversible adsorption to the column or precipitation.

Solutions:

  • Column Choice: As mentioned, switching to a less hydrophobic column (C4, C8) is a primary strategy.[2]

  • Sample Loading: Do not overload the column. Hydrophobic peptides have lower loading capacities. It's often better to perform multiple smaller injections than one large one.[8]

  • Post-Run Washes: After your gradient, perform a high-organic wash (e.g., 95% ACN or a mix of ACN/isopropanol) for several column volumes to strip any strongly bound material from the column. Always run a blank gradient afterward to check for carryover.[5]

  • Alternative Purification Strategy: For extremely challenging peptides, traditional RP-HPLC may not be feasible. A "water precipitation" method can be employed. After cleavage and removal of scavengers, the peptide is precipitated in cold water, taking advantage of its poor aqueous solubility to achieve initial purification.[11]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Method for this compound Peptides

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Dissolve ~2 mg of the crude peptide in 100 µL of DMSO. Vortex until fully dissolved.[2][6]

    • Add 400 µL of Solvent A (see below) to the DMSO solution and vortex.

    • If the solution remains clear, filter through a 0.22 µm syringe filter before injection. If it becomes cloudy, reduce the amount of Solvent A or prepare a new, more concentrated sample.[2]

  • HPLC Setup & Conditions:

ParameterRecommended SettingRationale
Column C4 or C8, 4.6 x 150 mm, 5 µm, 300 ÅLess hydrophobic than C18, reducing irreversible binding. Wide pores are essential for peptides.[2]
Solvent A 0.1% (v/v) TFA in HPLC-grade waterStandard ion-pairing agent for good peak shape.[2]
Solvent B 0.1% (v/v) TFA in HPLC-grade acetonitrileCommon organic eluent.[2]
Flow Rate 1.0 mL/minStandard for analytical scale.
Column Temp. 40°C - 60°CImproves solubility and peak shape.[8]
Detection 220 nm & 280 nm220 nm for the peptide backbone; 280 nm for the Fmoc group and aromatic residues.
Gradient 30-80% B over 30 minA starting point; adjust the range and slope based on initial results.
On-Resin Modification to Aid Purification

For peptides that remain intractable even after optimizing HPLC conditions, strategic modifications during synthesis can be a powerful solution.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification & Final Product Resin Resin-Bound Hydrophobic Peptide Tag Couple Hydrophilic Tag (e.g., poly-Arg) Resin->Tag On-Resin Modification Cleave Cleave Tagged Peptide from Resin Tag->Cleave Purify Purify via RP-HPLC (Enhanced Solubility) Cleave->Purify RemoveTag Enzymatic/Chemical Removal of Tag Purify->RemoveTag FinalPeptide Pure Hydrophobic Peptide RemoveTag->FinalPeptide

Caption: Workflow for using a cleavable hydrophilic tag to aid purification.

Concept: A temporary, highly hydrophilic sequence (a "tag") is attached to the N- or C-terminus of the hydrophobic peptide during solid-phase synthesis.[4] This tag dramatically increases the overall solubility of the construct in aqueous solutions, facilitating both handling and purification. After HPLC purification of the tagged peptide, the hydrophilic tag is removed by chemical or enzymatic means to yield the final, pure hydrophobic peptide.[4][9]

References

  • Waters Corporation.
  • Nest Group. (1998).
  • BenchChem. (2025).
  • GenScript. (2024).
  • Bitan, G., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • MDPI. (2022).
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides Containing Fmoc-Phe-OH-¹³C₆.
  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.
  • ACS Publications. (2020). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B.
  • BenchChem. Addressing challenges in the synthesis of hydrophobic peptides.
  • MDPI. (2023). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy.
  • Interchim. (2019).
  • BenchChem. The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.
  • ResearchGate. (2021).
  • ResearchGate. (2020). Does anybody have an idea of how to solubilize hydrophobic peptides?.

Sources

Impact of solvent quality on Fmoc-Phenylalaninol coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Critical Impact of Solvent Quality

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). While the principles discussed here are broadly applicable, we will often use Fmoc-Phenylalanine as a representative example for standard coupling reactions. The success of every amide bond formation hinges on a delicate interplay of reagents, conditions, and, most critically, the quality of the solvent used. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding every recommendation in established chemical principles to ensure the integrity and success of your synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on solvent-related causes and solutions.

Issue 1: My coupling reaction is incomplete. The Kaiser test remains positive after a standard coupling time.

A persistently positive Kaiser test is a clear indicator that a significant number of free amines on the resin remain unreacted. Before re-evaluating your coupling reagents or amino acid, scrutinize your solvent system.

Possible Solvent-Related Causes & Solutions:

  • Cause 1: Presence of Water in the Solvent.

    • Why it happens: Carbodiimide or phosphonium/uronium-based coupling reagents (e.g., HBTU, HATU) create a highly reactive activated ester of the Fmoc-amino acid. Water is a competing nucleophile that can hydrolyze this activated intermediate far more readily than the resin-bound amine can attack it. This consumes your activated amino acid, leading to a failed coupling.

    • Solution:

      • Use Anhydrous Grade Solvents: Always use high-purity, peptide-grade solvents with low water content specified (< 50 ppm is ideal).

      • Proper Solvent Handling: Do not leave solvent bottles open to the atmosphere. Use a dispensing system that minimizes exposure to ambient moisture, such as a solvent system with a drying column or dispensing under an inert gas like nitrogen or argon.

      • Check Reagents: Ensure your amino acids and coupling reagents are also dry, as they can introduce moisture.

  • Cause 2: Poor Resin Swelling.

    • Why it happens: The peptide synthesis occurs within the pores of the polymer resin support. If the solvent does not adequately swell the resin beads, the reactive sites on the growing peptide chain become sterically inaccessible to the activated amino acid.[1][2] Efficient solvation is essential for successful SPPS.[3]

    • Solution:

      • Verify Resin-Solvent Compatibility: Ensure your chosen solvent is appropriate for your resin type. Polystyrene-based resins swell well in solvents like DMF, NMP, and DCM.[3]

      • Switch to a Better Swelling Solvent: If you are using DMF and encountering issues, particularly with a long or aggregation-prone peptide sequence, consider switching to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and can improve coupling yields by disrupting secondary structures and improving resin swelling.[3][4]

      • Allow Sufficient Swelling Time: Always include a dedicated resin swelling step (typically 30-60 minutes in the synthesis solvent) before the first deprotection or coupling cycle.[5]

  • Cause 3: Inefficient Solubilization of Reagents.

    • Why it happens: If the Fmoc-amino acid or coupling reagents do not fully dissolve, their effective concentration in the reaction mixture is lowered, leading to slow or incomplete reactions. An ideal solvent must exhibit good solubility for all reagents used in SPPS.[6]

    • Solution:

      • Visual Confirmation: Always ensure your activated amino acid solution is clear and free of particulate matter before adding it to the resin.

      • Consider Solvent Mixtures: For particularly difficult-to-dissolve sequences or amino acids, solvent mixtures containing DMSO or the use of chaotropic salts (e.g., LiCl) can be employed to improve solubility.[3][4]

      • Pre-activation Time: Allow sufficient time for the Fmoc-amino acid and coupling agent to form the activated species in the solvent before adding it to the resin, but be mindful that prolonged activation can increase the risk of racemization.[4]

Issue 2: My final peptide is impure. HPLC/MS analysis shows deletion sequences or unexpected +14 Da or +28 Da adducts.

The appearance of these specific impurities is often a direct consequence of solvent degradation, particularly with DMF.

Possible Solvent-Related Causes & Solutions:

  • Cause 1: Dimethylamine Contamination in DMF.

    • Why it happens: N,N-Dimethylformamide (DMF) can degrade over time, especially when exposed to air and moisture, yielding dimethylamine and formic acid.[7][8][9] Dimethylamine is a secondary amine and is basic enough to cause premature removal of the N-terminal Fmoc protecting group.[3][8] If this occurs during a wash step or before the coupling reaction, that free amine will be skipped in the subsequent coupling, resulting in a deletion sequence .

    • Solution:

      • Use High-Purity DMF: Start with peptide-grade DMF, which is specified to have low amine content.[5][8]

      • Test for Amines: Regularly test your DMF stock for the presence of amines. A simple method is the bromophenol blue test (see Protocol section).

      • Purify or Discard: If amines are detected, either purify the DMF by sparging with nitrogen or via vacuum distillation (see Protocol section) or discard the bottle and open a fresh one.[7] Placing an amine-scavenging pack into the DMF bottle 24 hours prior to use is also an effective practice.[5]

  • Cause 2: Formic Acid Contamination and N-formylation.

    • Why it happens: Formic acid, the other degradation product of DMF, can lead to side reactions. More significantly, under certain conditions (especially with microwave heating), DMF itself can act as a formylating agent, leading to the capping of the N-terminal amine.[3] This results in a truncated peptide with a +28 Da mass shift (or +14 Da if it displaces a proton and another group).

    • Solution:

      • Avoid Aged DMF: Use fresh, high-quality DMF to minimize formic acid content.

      • Consider Alternative Solvents for Microwave Synthesis: If using a microwave peptide synthesizer, be aware of the increased risk of N-formylation with DMF.[3] Using NMP or specific DMF/DCM mixtures can mitigate this issue.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Fmoc-coupling reactions and their pros and cons?

The choice of solvent is critical and depends on the specific requirements of the synthesis.

SolventProsCons
N,N-Dimethylformamide (DMF) Excellent resin swelling for polystyrene.[3] Good solubilizing power for most reagents.[6] Lower viscosity than NMP. Cost-effective.[3]Prone to degradation, forming dimethylamine and formic acid.[7][8] Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[10] Can cause N-formylation side reactions, especially at high temperatures.[3]
N-Methyl-2-pyrrolidone (NMP) Superior solvating properties, especially for aggregated sequences.[3][4] More stable against amine formation than DMF.Higher viscosity can slow draining and washing steps. More expensive than DMF.[3] Also classified as an SVHC.[10] Can cause decomposition of Fmoc-amino acids over extended periods.[3]
Dichloromethane (DCM) Good swelling for polystyrene resins.[3] Volatile and easy to remove.Poorly solvates growing peptide chains.[3] Reacts slowly with piperidine, making it less suitable for Fmoc deprotection steps.[3] Environmental and health concerns (ICH class 2 solvent).[1]

Q2: What are the critical impurities in SPPS solvents and how do they affect the reaction?

ImpurityCommon Source(s)Impact on Fmoc-Coupling Reaction
Dimethylamine Degradation of DMF[7][8]Causes premature Fmoc-deprotection, leading to deletion sequences and reduced yield of the target peptide.[3]
Water Atmospheric absorption, impure reagentsHydrolyzes activated amino acids, preventing coupling and leading to incomplete reactions and truncated sequences.
Formic Acid Degradation of DMF[7]Can protonate the N-terminal amine, rendering it unreactive. Can contribute to other side reactions.
Peroxides Formed in ether solvents (e.g., THF, not typically primary SPPS solvents but may be used)Can oxidize sensitive residues like Met, Cys, or Trp.

Q3: How can I test the quality of my DMF?

A qualitative check for amine contamination can be performed easily in the lab.

  • Bromophenol Blue Test: Add a few drops of a bromophenol blue indicator solution to a small sample of DMF. If amines are present, the acidic indicator will be deprotonated, and the solution will turn from yellow/green to blue.

For quantitative analysis, derivatization of the amine followed by HPLC analysis is a more sensitive method.[8] Residual solvent analysis by gas chromatography can determine water content and other volatile impurities.[11]

Q4: What are the best practices for handling and storing SPPS solvents?

  • Purchase High-Purity Grade: Always start with peptide synthesis or HPLC-grade solvents.[8]

  • Inert Atmosphere: Store solvents under an inert gas (nitrogen or argon) to prevent moisture uptake and degradation.

  • Use a Dispensing System: Connect solvent reservoirs directly to your synthesizer or have a dedicated dispensing setup with a drying tube to minimize atmospheric exposure.

  • Store in a Cool, Dark Place: Keep solvents away from heat and direct sunlight to slow degradation.

  • Use Fresh Bottles for Critical Syntheses: For long or particularly important peptide syntheses, opening a fresh bottle of high-purity solvent is a worthwhile precaution.

Q5: Are there "greener" or safer solvent alternatives to DMF and NMP?

Yes, the field is actively moving towards more sustainable options as DMF and NMP are phased out due to toxicity concerns.[2][10]

  • N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic. It has shown great promise as a direct replacement for DMF in some syntheses.[10][12]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has been successfully used, often in mixtures.[2]

  • Binary Mixtures: Mixtures such as DMSO/ethyl acetate or DMSO/2-Me-THF have been developed to mimic the favorable polarity and viscosity of DMF while using less hazardous components.[2] These mixtures can be tailored to optimize specific steps like coupling or deprotection.[2][13]

  • γ-Valerolactone (GVL): Another bio-based solvent, though stability issues with bases like piperidine have been reported, requiring fresh solutions for deprotection.[6]

Part 3: Experimental Protocols & Data
Protocol 1: Standard Coupling of Fmoc-Phenylalanine

This protocol describes a standard manual coupling cycle using HATU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., H-Gly-Rink Amide Resin)

  • Fmoc-Phe-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • High-purity, anhydrous DMF

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[5]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Phe-OH and HATU in DMF (approx. 2 mL for a 0.1 mmol scale synthesis). Agitate for 1-2 minutes.

  • Activation: Add DIPEA to the amino acid/HATU mixture. The solution may change color (typically to yellow).

  • Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then isopropanol, and perform a Kaiser test.[14]

  • Completion: If the Kaiser test is negative (beads are colorless/yellow), the reaction is complete. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step. If the test is positive, a second coupling (recoupling) may be necessary.[14]

Protocol 2: Purification of DMF by Nitrogen Sparge

This method is effective for removing dissolved gases and volatile impurities like dimethylamine.[7]

Materials:

  • Aged or suspect bottle of DMF

  • Nitrogen gas source with a regulator

  • A long glass pipette or sparging tube

  • Scrubber or fume hood for safe ventilation

Procedure:

  • Setup: Place the open bottle of DMF in a well-ventilated fume hood.

  • Sparge Tube Insertion: Insert the glass pipette or sparging tube into the DMF, ensuring the tip reaches near the bottom of the bottle.

  • Nitrogen Flow: Start a slow but steady stream of nitrogen gas bubbling through the solvent. A vigorous flow will cause excessive solvent evaporation.

  • Duration: Sparge the solvent for 1-2 hours. This allows the inert gas to displace the volatile dimethylamine from the solution.

  • Storage: After sparging, immediately cap the bottle tightly, preferably under a nitrogen headspace, to prevent re-absorption of atmospheric contaminants.

Part 4: Visualization Diagrams
Diagram 1: Troubleshooting Failed Coupling Reactions

G start Problem: Positive Kaiser Test (Incomplete Coupling) check_solvent Step 1: Evaluate Solvent System start->check_solvent q_purity Is solvent high-purity & amine-free? check_solvent->q_purity Purity Check check_reagents Step 2: Evaluate Reagents & Conditions recouple Action: Perform Double Coupling check_reagents->recouple s_replace Solution: Use fresh, anhydrous, peptide-grade solvent. q_purity->s_replace No q_swell Is resin swelling adequate in this solvent? q_purity->q_swell Yes s_switch Solution: Switch to NMP to improve solvation/disrupt aggregation. q_swell->s_switch No q_soluble Are all reagents fully dissolved? q_swell->q_soluble Yes q_soluble->check_reagents Yes s_sonicate Solution: Ensure full dissolution. Use sonication if needed. q_soluble->s_sonicate No recheck Kaiser Test Still Positive? recouple->recheck cap Action: Cap Unreacted Amines (e.g., with Acetic Anhydride) recheck->cap Yes proceed Proceed with Synthesis recheck->proceed No cap->proceed

Caption: Decision tree for troubleshooting incomplete coupling.

Diagram 2: Impact of Dimethylamine Impurity in SPPS

G cluster_0 A) Standard Fmoc-SPPS Cycle cluster_1 B) SPPS Cycle with Dimethylamine (DMA) Contamination A1 Fmoc-AA(n)-Resin A2 Deprotection (20% Piperidine/DMF) A1->A2 A3 H-AA(n)-Resin A2->A3 A4 Coupling (Fmoc-AA(n+1)-OH) A3->A4 A5 Fmoc-AA(n+1)-AA(n)-Resin (Target Peptide) A4->A5 B1 Fmoc-AA(n)-Resin B2 Wash Step (DMF contaminated with DMA) B1->B2 B3 Premature Deprotection! H-AA(n)-Resin B2->B3 B4 Coupling (Fmoc-AA(n+2)-OH) B3->B4 Next Cycle Starts B5 Fmoc-AA(n+2)-AA(n)-Resin (Deletion Peptide Impurity) B4->B5

Caption: How dimethylamine impurity leads to deletion peptides.

References
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Green Chemistry.
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • Jadhav, S., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Green Chemistry.
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • Jadhav, S., et al. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. ResearchGate.
  • Hayward, J. J., & Collins, J. M. (2020). Regeneration of aged DMF for use in solid-phase peptide synthesis. ResearchGate.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Organic Chemistry Resources Worldwide.
  • Hayward, J. J., & Collins, J. M. (2020). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed.

Sources

Strategies to minimize deletion sequences with Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Deletion Sequences and Maximizing Yield

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-Phenylalaninol into their peptide sequences. The unique structure of this amino alcohol presents distinct challenges compared to standard amino acid couplings. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you minimize deletion sequences and achieve high-purity final products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" residue in SPPS, and how does it lead to deletion sequences?

A1: this compound is challenging for two primary reasons that contribute to incomplete coupling and subsequent deletion sequences:

  • Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the phenyl side chain, creates significant steric hindrance around the hydroxyl group. This bulkiness can physically obstruct the approach of the incoming activated carboxyl group of the next amino acid, slowing down the reaction rate.[1]

  • Altered Reactivity: Unlike standard amino acids that form robust amide bonds, Phenylalaninol's primary alcohol (-CH₂OH) forms an ester bond with the incoming amino acid's carboxyl group. Esterification reactions are generally slower and more reversible than amide bond formation under typical Solid-Phase Peptide Synthesis (SPPS) conditions.

If the coupling reaction to the hydroxyl group of Phenylalaninol is incomplete, the unreacted site will be capped in the next cycle, leading to a truncated or "deleted" peptide sequence.

Q2: My mass spectrometry results show a significant peak corresponding to a deletion at the Phenylalaninol residue. What is the most likely cause?

A2: The most probable cause is incomplete coupling of the amino acid that was supposed to be attached to the Phenylalaninol hydroxyl group. Standard coupling protocols are often insufficient to drive this sterically hindered and less reactive esterification to completion. Factors such as suboptimal coupling reagent choice, insufficient reaction time, or peptide aggregation can exacerbate this issue.

Q3: What are the most effective coupling reagents for incorporating an amino acid onto Phenylalaninol?

A3: For this challenging esterification, more potent activating reagents are recommended over standard carbodiimides like DCC or DIC. The goal is to create a highly reactive activated ester of the incoming Fmoc-amino acid to overcome the steric hindrance and lower reactivity of the hydroxyl group.

Coupling ReagentReagent TypeRationale for Use with Phenylalaninol
HATU, HCTU Aminium/Uronium SaltForms highly reactive OAt/OBt esters, leading to faster kinetics and higher efficiency in sterically demanding couplings.[2]
PyBOP, PyAOP Phosphonium SaltGenerates highly reactive phosphonium-based active esters, which are very effective for difficult couplings.
COMU Uronium SaltA third-generation uronium salt that shows high efficiency and low racemization.[3]

Expert Tip: Avoid using HBTU if possible, as HATU and HCTU generally show superior performance with hindered couplings.

Q4: Should I modify my standard coupling protocol when attaching an amino acid to Phenylalaninol?

A4: Yes, modifications to a standard protocol are almost always necessary. Here are the key strategies to implement:

  • Double Coupling: This is one of the most effective methods to ensure the reaction goes to completion. After the first coupling reaction, perform a second coupling with a fresh solution of activated amino acid.[4]

  • Extended Reaction Time: Increase the coupling time significantly. For the ester bond formation onto Phenylalaninol, extending the reaction from the standard 1-2 hours to 4 hours, or even overnight, can dramatically improve yields.[4]

  • Elevated Temperature: Carefully increasing the temperature to 40-50°C can increase the reaction rate. However, this must be done with caution, as it can increase the risk of racemization for the incoming amino acid.[4] This is a trade-off that needs to be evaluated for your specific sequence.

Troubleshooting Guide: Advanced Strategies

Q5: I've tried double coupling with HATU and still see a significant deletion sequence. What other factors should I consider?

A5: If potent coupling reagents and double coupling are insufficient, the issue may be related to on-resin aggregation . As the peptide chain elongates, it can fold back on itself, forming secondary structures that physically block the Phenylalaninol hydroxyl group.[1]

Solutions for Aggregation:

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard, but for difficult sequences, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP, as they have better solvating properties and can disrupt aggregation.

  • "Magic" Mixtures: The use of "magic" solvent mixtures, such as a 1:1 solution of DMF and Dichloromethane (DCM), can sometimes improve coupling efficiency by altering the solvation of the peptide-resin complex.

  • Low-Load Resin: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, which can reduce inter-chain aggregation.[5]

Q6: Could the issue be with the Fmoc-deprotection step prior to coupling with Phenylalaninol?

A6: While less common than coupling failure, incomplete Fmoc deprotection of the residue preceding Phenylalaninol can also lead to a deletion of both that residue and the Phenylalaninol. This can occur if the peptide sequence is prone to aggregation, hindering the access of the piperidine solution to the Fmoc group.

Troubleshooting Incomplete Deprotection:

  • Extended Deprotection Time: Increase the duration of the second piperidine treatment from 10-15 minutes to 20-30 minutes.

  • Use of DBU: For extremely difficult sequences, a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF) can be used as a stronger, non-nucleophilic base to aid in Fmoc removal.[6]

  • Monitoring Fmoc Release: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct (at ~301 nm) to quantify the completeness of the Fmoc removal.[6]

Experimental Protocols & Workflows

Protocol 1: Optimized Double Coupling of Fmoc-Amino Acid to Resin-Bound Phenylalaninol

This protocol assumes the peptide has been synthesized up to the Phenylalaninol residue, which is anchored to the resin, and its Fmoc group has been removed.

  • Resin Preparation:

    • Ensure the resin-bound peptide with the free Phenylalaninol amine is thoroughly washed with DMF (5-7 times) to remove all residual piperidine.

    • Perform a Kaiser test to confirm the presence of the free primary amine (positive result: blue beads).[4]

  • First Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the Fmoc-amino acid, HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Allow pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-amino acid.

    • Agitate for an additional 2 hours at room temperature.

  • Washing and Monitoring:

    • Drain the second coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling (negative result: colorless or yellowish beads). If the test is still positive, consider capping the unreacted sites with acetic anhydride to prevent further elongation of deletion sequences.

Diagram: Workflow for Minimizing Phenylalaninol Deletion Sequences

SPPS_Workflow cluster_prep Preparation cluster_coupling Optimized Coupling cluster_check Verification & Progression Prep Start: Resin with Free Phenylalaninol Amine Kaiser1 Kaiser Test (Confirm Free Amine) Prep->Kaiser1 Coupling1 1st Coupling: - Potent Reagent (HATU) - Extended Time (2h) Kaiser1->Coupling1 Positive Wash1 DMF Wash Coupling1->Wash1 Coupling2 2nd Coupling: - Fresh Reagents - Extended Time (2h) Wash1->Coupling2 Wash2 Thorough DMF/DCM Wash Coupling2->Wash2 Kaiser2 Kaiser Test (Confirm Completion) Wash2->Kaiser2 Next_Cycle Proceed to Next Fmoc-Deprotection Kaiser2->Next_Cycle Negative Troubleshoot Troubleshoot: - Capping - Check Aggregation Kaiser2->Troubleshoot Positive

Caption: Optimized double coupling workflow for attaching an amino acid to Phenylalaninol.

Diagram: Decision Logic for Troubleshooting Deletion Sequences

Troubleshooting_Logic Start Deletion Sequence Observed at Phe-ol CheckCoupling Was an optimized coupling protocol used? Start->CheckCoupling CheckAggregation Are there signs of peptide aggregation? CheckCoupling->CheckAggregation Yes ImplementCoupling Implement Protocol 1: - Potent Reagent - Double Coupling - Extended Time CheckCoupling->ImplementCoupling No CheckDeprotection Was Fmoc deprotection prior to Phe-ol complete? CheckAggregation->CheckDeprotection No ImplementSolvent Change Solvent: - Use NMP or DMF/DCM - Use Low-Load Resin CheckAggregation->ImplementSolvent Yes ImplementDeprotection Optimize Deprotection: - Extend Time - Add DBU (cautiously) CheckDeprotection->ImplementDeprotection Yes ReSynthesize Re-synthesize Peptide CheckDeprotection->ReSynthesize No, likely root cause ImplementCoupling->ReSynthesize ImplementSolvent->ReSynthesize ImplementDeprotection->ReSynthesize

Caption: A systematic approach to diagnosing and resolving deletion sequences with this compound.

References

  • A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem Technical Support Team.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing).
  • Amino Acid Deriv
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC - PubMed Central.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH.
  • Methods for Removing the Fmoc Group.
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this.
  • From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Planning a Peptide Synthesis. AAPPTec.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation.
  • Fmoc-D-phenylalaninol. Chem-Impex.
  • Fmoc. Lokey Lab Protocols, UC Santa Cruz.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides.
  • A Technical Guide to Fmoc-L-Phenylalanine-(ring-13C6)
  • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
  • Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gel
  • Introduction to Peptide Synthesis Methods. Bachem.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction.
  • Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis. Benchchem.

Sources

Technical Support Center: Fmoc-Phenylalaninol and Diketopiperazine Formation in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Phenylalaninol, specifically focusing on the prevention and troubleshooting of diketopiperazine (DKP) formation. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust protocols to ensure the success of your peptide synthesis projects.

Introduction: The Challenge of Incorporating this compound

This compound is a valuable building block in the synthesis of peptide alcohols and other modified peptides. However, its incorporation as the C-terminal residue presents a significant challenge: a heightened propensity for diketopiperazine (DKP) formation. This side reaction can lead to substantial yield loss and purification difficulties.

This guide will delve into the mechanisms behind this issue and provide a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to navigate this complex aspect of SPPS.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a major concern with this compound?

A1: Diketopiperazine is a cyclic dipeptide that can form as a major byproduct during the initial stages of SPPS. This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin support.[1] When using this compound, the amino alcohol is linked to the resin via an ester bond. Upon deprotection of the second amino acid, the free N-terminal amine can attack this ester linkage, leading to the formation of a cyclic dipeptide and premature cleavage from the resin. This is often termed "traceless" DKP formation because the cleaved dipeptide is washed away, resulting in a lower yield of the desired peptide without a corresponding impurity in the final crude product, making it difficult to diagnose.[1][2]

Q2: What is the chemical mechanism of DKP formation with a C-terminal Phenylalaninol?

A2: The mechanism is initiated after the successful coupling of the second amino acid to the Phenylalaninol-loaded resin and the subsequent removal of the Fmoc protecting group from this second amino acid. The now-free N-terminal amine of the second amino acid acts as a nucleophile, attacking the carbonyl carbon of the ester bond linking the Phenylalaninol to the resin. This intramolecular cyclization forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the solid support.

.dot graph DKP_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Resin [label="Resin-O-CH(CH2Ph)-CH2-NH-Fmoc", fillcolor="#F1F3F4"]; Deprotection [label="1. Couple 2nd Amino Acid\n2. Fmoc Deprotection", shape=oval, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="Resin-O-CO-CH(R)-NH-CO-CH(CH2Ph)-CH2-NH2", fillcolor="#F1F3F4"]; Cyclization [label="Intramolecular\nNucleophilic Attack", shape=oval, style=filled, fillcolor="#FFFFFF"]; DKP [label="Diketopiperazine\n(Cleaved from Resin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_OH [label="Resin-OH\n(Truncated)", fillcolor="#FBBC05"];

Resin -> Deprotection [label="SPPS Cycle"]; Deprotection -> Intermediate; Intermediate -> Cyclization [label="Base-catalyzed"]; Cyclization -> DKP; Cyclization -> Resin_OH; } .enddot

Caption: Mechanism of Diketopiperazine Formation with C-terminal Phenylalaninol.

Q3: Which factors primarily influence the rate of DKP formation with Phenylalaninol?

A3: Several factors significantly impact the rate of DKP formation:

  • Resin Type: Resins that form a more labile ester bond with the Phenylalaninol are more susceptible. For instance, Wang resin is known to be more prone to DKP formation than the more sterically hindered 2-chlorotrityl chloride (2-CTC) resin.[1][3]

  • Sequence of the First Two Residues: The steric hindrance of the second amino acid plays a crucial role. Less sterically hindered amino acids, such as Glycine or Alanine, when coupled to Phenylalaninol, will lead to a higher rate of DKP formation. Proline at the second position is also exceptionally prone to this side reaction due to its unique ability to adopt a cis-amide bond conformation.[1][4]

  • Deprotection Conditions: The basic conditions used for Fmoc removal are a primary catalyst for DKP formation. Standard deprotection with 20% piperidine in DMF can be too harsh, promoting the cyclization reaction.[1][4]

  • Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[1]

Q4: How can I detect if DKP formation is occurring in my synthesis?

A4: Detecting "traceless" DKP formation can be challenging as it leads to yield loss without a corresponding impurity in the final product. However, you can monitor for it by:

  • Analyzing the Cleavage Solution from the First Deprotection: After the deprotection of the second amino acid, the piperidine solution can be collected and analyzed by LC-MS to detect the presence of the cleaved diketopiperazine.

  • Monitoring Resin Loading: A significant drop in the effective loading of the resin after the first few coupling cycles can be indicative of DKP formation.

Q5: Is it possible to completely avoid DKP formation with this compound?

A5: While complete avoidance can be difficult, especially with susceptible sequences, it is possible to significantly suppress DKP formation to manageable levels by employing a combination of optimized strategies, which are detailed in the troubleshooting guides below.

Troubleshooting Guides and Preventative Protocols

This section provides actionable strategies and detailed protocols to mitigate DKP formation when using this compound.

Issue 1: Low Peptide Yield Suspected to be Caused by DKP Formation

Immediate Corrective Actions:

  • Modify Deprotection Conditions: Immediately switch from the standard 20% piperidine in DMF to a milder deprotection cocktail for all subsequent Fmoc removal steps. A recommended alternative is a solution of 2% DBU and 5% piperazine in NMP.[2]

  • Analyze Deprotection Solutions: Collect the deprotection solution after the second amino acid's Fmoc removal and analyze it by LC-MS to confirm the presence of the DKP byproduct.

Long-Term Preventative Strategies:

  • Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: For future syntheses of the same or similar sequences, the use of 2-CTC resin is highly recommended. The steric bulk of the trityl linkage significantly hinders the intramolecular cyclization required for DKP formation.[1]

  • Utilize a Dipeptide Building Block: If the problem persists, consider synthesizing the dipeptide of the second amino acid and Phenylalaninol in solution and then coupling this dipeptide unit to the resin. This bypasses the susceptible dipeptidyl-resin intermediate altogether.[1][4]

.dot graph Troubleshooting_Flowchart { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Peptide Yield with\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_DKP [label="Suspect DKP Formation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Immediate_Actions [label="Immediate Actions:\n1. Milder Deprotection (2% DBU/5% Piperazine)\n2. Analyze Deprotection Solution (LC-MS)", fillcolor="#F1F3F4"]; Long_Term [label="Long-Term Prevention:\n1. Switch to 2-CTC Resin\n2. Use Dipeptide Building Block", fillcolor="#F1F3F4"]; Success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Synthesis Strategy", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_DKP; Check_DKP -> Immediate_Actions [label="Yes"]; Check_DKP -> Re-evaluate [label="No"]; Immediate_Actions -> Long_Term; Long_Term -> Success; } .enddot

Caption: Troubleshooting workflow for low peptide yield.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)

This protocol is recommended for minimizing DKP formation.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in a reaction vessel.[5]

  • Amino Alcohol Solution Preparation: In a separate vessel, dissolve this compound (1.0-1.5 equivalents relative to the resin's theoretical loading) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by DIPEA (2.0-3.0 equivalents relative to the this compound). Agitate the mixture at room temperature for 1-2 hours.[5]

  • Capping: Add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for 15-30 minutes to cap any unreacted chlorotrityl sites.[6]

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum.

  • Loading Determination: Determine the final loading of the resin spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon cleavage of the Fmoc group from a small, accurately weighed sample of the resin.

Protocol 2: Coupling of the Second Amino Acid to Phenylalaninol-2-CTC Resin

Materials:

  • This compound-loaded 2-CTC resin

  • Fmoc-protected amino acid (second residue)

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • DIPEA

  • DMF

  • Deprotection solution (20% piperidine in DMF or 2% DBU/5% piperazine in NMP)

Procedure:

  • Fmoc Deprotection:

    • Swell the this compound-loaded resin in DMF.

    • Treat the resin with the chosen deprotection solution. For standard 20% piperidine in DMF, a 5-minute treatment followed by a 15-minute treatment is typical. For the milder 2% DBU/5% piperazine in NMP, a single 10-15 minute treatment is usually sufficient.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), a suitable coupling reagent (e.g., HATU, 2.9 equivalents), and an additive if required (e.g., HOAt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to pre-activate the amino acid solution for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected Phenylalaninol-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

ParameterRecommendation for High-Risk SequencesRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) ResinThe bulky trityl group provides steric hindrance that suppresses the intramolecular cyclization leading to DKP formation.[1]
First Coupling Fmoc-Dipeptide CouplingSynthesizing the first two residues as a dipeptide in solution and then coupling to the resin bypasses the susceptible dipeptidyl-resin intermediate.[1][4]
Deprotection Reagent 2% DBU / 5% Piperazine in NMPA milder deprotection cocktail compared to 20% piperidine in DMF, which reduces the catalysis of the DKP side reaction.[2]
Coupling Reagents High-efficiency phosphonium or uronium salts (e.g., HATU, HCTU)Ensures rapid and complete coupling of the second amino acid, minimizing the time the deprotected dipeptide is exposed to conditions that favor DKP formation.
Reaction Temperature Room Temperature or BelowLower temperatures can help to slow down the rate of the DKP side reaction.

References

  • Peptideweb.com. (n.d.). Loading protocols.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2594-2596.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?.
  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. ResearchGate.
  • García-Ramos, Y., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Gante, J. (1989). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020.
  • Li, Y., et al. (2022).
  • ResearchGate. (2022). DKP formation mechanism.
  • Tulla-Puche, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.

Sources

Technical Support Center: Optimizing Fm-Phenylalaninol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Fmoc-Phenylalaninol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and enhance the efficiency and success of your peptide synthesis.

Troubleshooting Guide: Common Issues and Solutions

Difficulties during this compound coupling can arise from various factors, including steric hindrance from the bulky Fmoc protecting group and the phenylalaninol side chain.[1][2][3] This section addresses common problems with their potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Slow or Incomplete Coupling Steric Hindrance: The bulky nature of both the Fmoc group and the phenylalaninol side chain can physically impede the reaction.[1][2][3] • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites. • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation.Use a More Potent Coupling Reagent: Switch to highly reactive reagents like HATU, HCTU, or PyBOP.[4][5][6] • Increase Reaction Temperature: Carefully elevating the temperature can increase reaction kinetics.[7][8] However, this should be done cautiously to avoid side reactions. • Extend Coupling Time: Longer reaction times (from 1 to 12 hours) can help drive the reaction to completion, especially for longer peptide chains.[9] • Disrupt Aggregation: Change the solvent to N-methylpyrrolidone (NMP) or add chaotropic salts.[10]
Racemization Prolonged Activation: Leaving the activated amino acid for too long before coupling can lead to loss of stereochemical integrity. • Excessive Base: Strong bases or high concentrations of base can promote epimerization.[4][11] • High Temperatures: Elevated temperatures can increase the rate of racemization.[12]Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation. • Use a Weaker Base: Substitute DIPEA with a less hindered base like 2,4,6-collidine (sym-collidine).[4][11] • Optimize Temperature: If heating is necessary, perform optimization studies to find the lowest effective temperature. • Carbodiimide Activation: For cysteine residues, which are particularly prone to racemization, carbodiimide activation methods are recommended.[12]
Formation of Deletion Sequences Incomplete Fmoc Deprotection: If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled.[13] • Insufficient Reagent Equivalents: Using too little of the Fmoc-amino acid or coupling reagent.Ensure Complete Deprotection: Use a fresh 20% piperidine in DMF solution and consider a double deprotection protocol (e.g., 2 x 10 minutes).[4] The completion of the deprotection can be monitored by UV spectroscopy.[4] • Increase Reagent Equivalents: Use a 3- to 5-fold excess of the Fmoc-amino acid and coupling reagents.[6]
Side Product Formation (e.g., Aspartimide) Base-catalyzed Cyclization: Occurs with aspartic acid residues, especially during prolonged exposure to the piperidine used for Fmoc deprotection.[10][4][12]Add HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.[10] • Use Protecting Groups: Employ side-chain protecting groups on sensitive amino acids that are stable to the coupling and deprotection conditions.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound coupling.

1. Which coupling reagent is best for this compound?

For sterically hindered amino acids like Phenylalaninol, aminium/uronium salts such as HATU and HCTU are generally recommended due to their high reactivity and ability to produce high yields with minimal racemization in short coupling times (15-45 minutes).[5][6] Phosphonium salts like PyBOP are also effective but may require longer reaction times.[5][6] While more cost-effective, carbodiimide-based methods (e.g., DIC/HOBt) are slower and carry a higher risk of racemization.[5][6]

2. How can I monitor the completion of the coupling reaction?

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[5] A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction has gone to completion. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

3. What is the optimal solvent for this compound coupling?

N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for both the resin and the reagents.[9] It is crucial to use high-quality, amine-free DMF to avoid side reactions.[9] In cases of peptide aggregation, N-methylpyrrolidone (NMP) can be a better solvent.[10]

4. Can I reuse the coupling reagents?

No, coupling reagents are consumed during the activation of the amino acid and should not be reused. Always use fresh reagents for each coupling step to ensure high efficiency.

5. What is the role of the base in the coupling reaction?

A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid of the Fmoc-amino acid, allowing it to be activated by the coupling reagent.[15][11] It also neutralizes the acidic byproducts of the reaction. However, using an excess of base can lead to racemization.[4][11]

Experimental Protocols

Here are detailed protocols for the key steps in this compound coupling.

Protocol 1: Standard Fmoc Deprotection
  • Resin Washing: Wash the resin-bound peptide three times with DMF.[9]

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.[14][16]

  • Agitation: Agitate the mixture for 15-30 minutes at room temperature.[16]

  • Draining: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Repeat steps 2-4 for a more complete deprotection, especially for long or aggregation-prone sequences.

  • Washing: Wash the resin thoroughly with DMF (at least five times) to remove all traces of piperidine.[9]

Protocol 2: this compound Coupling using HATU
  • Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. Do not exceed this time to minimize the risk of racemization.

  • Coupling: Add the activated amino acid solution to the deprotected resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes. For difficult couplings, the time can be extended.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a recoupling step may be necessary.

Visualizations

Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated This compound Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Recouple Kaiser->Incomplete Positive Repeat Repeat Cycle for Next Amino Acid Complete->Repeat Cleavage Cleave Peptide from Resin Complete->Cleavage Incomplete->Coupling Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Mechanism of Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH CouplingReagent + Coupling Reagent (e.g., HATU) + Base FmocAA->CouplingReagent ActivatedEster Fmoc-AA-O-Act CouplingReagent->ActivatedEster ResinNH2 Resin-Peptide-NH2 NucleophilicAttack Nucleophilic Attack ActivatedEster->NucleophilicAttack ResinNH2->NucleophilicAttack PeptideBond Resin-Peptide-CO-NH-AA-Fmoc NucleophilicAttack->PeptideBond

Caption: Simplified mechanism of coupling reagent-mediated amide bond formation.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
  • Advances in Fmoc solid-phase peptide synthesis - PMC - NIH.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - MDPI.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative - PMC - NIH.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents.
  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC - NIH.
  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate.
  • (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis - ResearchGate.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated - PEPTLAB.

Sources

Technical Support Center: Troubleshooting Low Peptide Yield with Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low peptide yield following cleavage from a solid support, specifically when a C-terminal Fmoc-Phenylalaninol is utilized. The introduction of a C-terminal amino alcohol instead of a carboxylic acid presents unique considerations in solid-phase peptide synthesis (SPPS), particularly during the final cleavage step. This document provides a structured approach to troubleshooting, grounded in the principles of peptide chemistry, to help you diagnose and resolve the underlying issues.

The Challenge of C-Terminal Peptide Alcohols

Standard solid-phase peptide synthesis is optimized for the production of peptide acids or amides. The synthesis of peptide alcohols, such as those ending in Phenylalaninol, requires a modified strategy. The primary difference lies in the linkage to the solid support and the subsequent cleavage mechanism. Unlike the typical ester linkage to a Wang or Merrifield resin for peptide acids, the hydroxyl group of the amino alcohol necessitates a different anchoring chemistry. Consequently, the cleavage conditions must be adapted to release the peptide alcohol efficiently and without degradation.

Low yield in this context can stem from several factors, including incomplete cleavage, degradation of the peptide alcohol under cleavage conditions, or unforeseen side reactions. This guide will walk you through a systematic process to identify the root cause of low yield and provide actionable solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: I'm getting a very low yield of my Phenylalaninol-containing peptide after standard TFA cleavage. What is the most likely cause?

The most probable cause is a mismatch between your chosen resin and the cleavage cocktail. Standard TFA-based cleavage is designed for acid-labile resins commonly used for peptide acids (e.g., Wang resin). While some resins used for peptide alcohols are TFA-labile, the efficiency of cleavage can be highly dependent on the linker.

Possible Scenarios and Solutions:

  • Incompatible Resin-Linker: If you have immobilized your this compound on a resin not specifically designed for peptide alcohol synthesis, a standard TFA cocktail may not be effective. For instance, attempting to cleave a peptide alcohol from a standard resin designed for peptide acids will likely result in no or very low yield.

  • Suboptimal TFA Cocktail: Even with a TFA-labile resin designed for peptide alcohols (e.g., functionalized Rink, Ramage, or Sieber resins), the standard "Reagent K" or a simple TFA/TIS/H2O cocktail might not be optimal.[1] The kinetics and efficiency of cleavage can be different for the ether linkage of the peptide alcohol compared to the ester linkage of a peptide acid.

Troubleshooting Steps:

  • Verify Your Resin: Confirm that the resin you are using is suitable for the synthesis of peptide alcohols. Recommended resins include 2-chlorotrityl chloride resin, or pre-functionalized resins like Rink, Ramage, and Sieber resins designed for alcohol attachment.[2][3]

  • Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 10-20 mg of your peptide-resin.

  • Analyze the Resin Post-Cleavage: After your standard cleavage protocol, take a small sample of the resin beads and perform a qualitative test, such as the Kaiser test. A positive result (blue beads) indicates the presence of free amines, suggesting that a significant amount of your peptide remains anchored to the resin.

  • Optimize Cleavage Time: Extend the cleavage time in increments (e.g., from 2 hours to 4 or 6 hours) in your test cleavages and analyze the supernatant for an increase in peptide concentration by RP-HPLC.

Q2: My analytical data (HPLC/MS) shows a complex mixture of products instead of my target peptide alcohol. What could be happening?

A complex product profile suggests that side reactions or degradation are occurring during the cleavage step. The choice of scavengers and the strength of the acid in your cleavage cocktail are critical in preventing these unwanted modifications.

Potential Side Reactions:

  • Alkylation: Reactive carbocations generated from the cleavage of protecting groups or the resin linker can alkylate nucleophilic residues in your peptide, such as Tryptophan or Methionine.[4][5]

  • Dehydration: The primary alcohol of the Phenylalaninol could potentially undergo acid-catalyzed dehydration, especially under harsh acidic conditions or elevated temperatures.

  • Re-attachment to Resin: In some cases, the cleaved peptide can re-attach to the resin, although this is less common with peptide alcohols compared to peptide acids.

Troubleshooting Steps:

  • Review Your Scavenger Cocktail: Ensure your cleavage cocktail contains appropriate scavengers. A common and effective non-odorous cocktail for peptides without particularly sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing Trp, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is often recommended.

  • Lower the Cleavage Temperature: Perform the cleavage reaction at a lower temperature (e.g., in an ice bath) to minimize potential side reactions.

  • Use a Milder Cleavage Cocktail: If you are using a very acid-labile resin like 2-chlorotrityl chloride resin, you can use a much milder cleavage cocktail, such as acetic acid/trifluoroethanol/DCM, which can leave side-chain protecting groups intact.[3][6] This can be particularly useful for fragment condensation strategies. A novel TFA-free cleavage method using dilute HCl in a fluoro alcohol has also been reported.[7][8]

Q3: I suspect my peptide is not cleaving at all. Are there alternative cleavage methods to TFA?

Yes, for certain types of resins, a reductive cleavage approach can be employed to release the peptide alcohol. This method is orthogonal to the acid-labile side-chain protecting groups, offering a different strategy for cleavage.

Reductive Cleavage with Sodium Borohydride (NaBH₄):

This method is particularly applicable to TG and PEGA-type resins where the peptide is linked via an ester bond that can be reduced.[4][9]

Key Considerations:

  • Resin Compatibility: This method is not universally applicable and is specifically mentioned for TG and PEGA resins.[4][9]

  • Two-Step Process: It is often recommended to first remove the acid-labile side-chain protecting groups with TFA, and then perform the reductive cleavage of the peptide from the resin.[4][9]

  • Potential for Aldehyde/Ketone Reduction: If your peptide contains residues with aldehyde or ketone functionalities, these may also be reduced by NaBH₄.

Q4: How can I confirm that I have successfully synthesized the peptide alcohol and not a different C-terminal species?

Accurate characterization of your final product is crucial. A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this.[7][10][11]

Analytical Workflow:

  • RP-HPLC Analysis:

    • Inject your crude, cleaved product onto an RP-HPLC system. This will give you an indication of the purity of your sample.[11]

    • Peptide alcohols may have different retention times compared to their corresponding peptide acids. The absence of the C-terminal carboxylic acid generally makes the peptide slightly less polar, which may lead to a slightly longer retention time on a C18 column.

  • Mass Spectrometry (MS) Analysis:

    • Collect the major peak from your HPLC and analyze it by MS (e.g., ESI-MS or MALDI-TOF).[7][10]

    • Calculate the theoretical molecular weight of your target peptide alcohol and compare it to the experimental mass obtained from the MS analysis. A match will confirm the identity of your product.

    • Be aware of potential adducts (e.g., sodium, potassium) that can be observed in the mass spectrum.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low peptide yield when working with this compound.

TroubleshootingWorkflow start Low Peptide Yield Observed check_cleavage Is the peptide still on the resin? start->check_cleavage incomplete_cleavage Incomplete Cleavage check_cleavage->incomplete_cleavage check_cleavage->incomplete_cleavage Yes (e.g., positive Kaiser test on resin) product_issue Peptide in Supernatant, but low yield/purity check_cleavage->product_issue check_cleavage->product_issue No resin_cocktail_mismatch Potential Cause: Resin/Cleavage Cocktail Mismatch incomplete_cleavage->resin_cocktail_mismatch side_reactions Potential Cause: Side Reactions/Degradation product_issue->side_reactions optimize_tfa Solution: 1. Verify resin suitability (e.g., 2-Cl-Trt). 2. Optimize TFA cleavage time. 3. Consider alternative cleavage methods. resin_cocktail_mismatch->optimize_tfa final_analysis Characterize Product by HPLC/MS to confirm identity and purity optimize_tfa->final_analysis optimize_scavengers Solution: 1. Review and optimize scavenger cocktail. 2. Lower cleavage temperature. 3. Use milder cleavage conditions. side_reactions->optimize_scavengers optimize_scavengers->final_analysis

Caption: A decision tree for troubleshooting low peptide yield.

Summary of Recommended Cleavage Conditions

The following table summarizes potential cleavage cocktails for peptides with a C-terminal Phenylalaninol. The optimal choice will depend on the resin used and the peptide sequence.

Resin TypeCleavage CocktailReaction TimeKey Considerations
2-Chlorotrityl Chloride Resin 20% Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)1-2 hoursMild cleavage, leaves side-chain protecting groups intact.[2]
2-Chlorotrityl Chloride Resin Acetic Acid / Trifluoroethanol (TFE) / DCM15-60 minMild cleavage, leaves t-butyl type protecting groups unaffected.[3]
Functionalized Rink, Ramage, or Sieber Resins 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)2-4 hoursStandard strong acid cleavage for full deprotection.[1][2]
Functionalized Rink, Ramage, or Sieber Resins Reagent K (TFA/water/phenol/thioanisole/EDT)2-4 hoursFor peptides with sensitive residues (e.g., Cys, Met, Trp).
TG and PEGA-type Resins 1. 95% aq. TFA (to remove side-chain protecting groups) 2. NaBH₄ in 50% aq. EtOH1. 1-2 hours 2. 4 hoursReductive cleavage; specific to these resin types.[4][9]

Experimental Protocols

Protocol 1: Test Cleavage from 2-Chlorotrityl Chloride Resin with Mild Acid

Objective: To cleave the protected peptide alcohol from a 2-chlorotrityl chloride resin, leaving side-chain protecting groups intact.

Materials:

  • Dried peptide-resin (20-50 mg)

  • Cleavage cocktail: 20% HFIP in DCM

  • Microcentrifuge tubes

  • Cold diethyl ether

  • Nitrogen gas source

  • HPLC system for analysis

Procedure:

  • Place the dried peptide-resin into a microcentrifuge tube.

  • Add the cleavage cocktail (0.5 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the solution using a gentle stream of nitrogen.

  • Precipitate the peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent for HPLC and MS analysis.

Protocol 2: Reductive Cleavage with Sodium Borohydride (for TG and PEGA resins)

Objective: To cleave the peptide alcohol from a compatible resin using a reductive method.

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • 95% aqueous TFA with appropriate scavengers

  • 50% aqueous Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Reaction vessel

Procedure:

  • Side-Chain Deprotection: Treat the peptide-resin with 95% aqueous TFA containing appropriate scavengers for 1-2 hours at room temperature to remove side-chain protecting groups.

  • Wash the resin thoroughly with DCM, followed by EtOH. Dry the resin under vacuum.

  • Reductive Cleavage: a. Swell the deprotected peptide-resin in 50% aqueous EtOH. b. In a separate vial, dissolve NaBH₄ (approx. 12.6 mg per 100 mg of initial dry resin) in 50% aqueous EtOH. c. Add the NaBH₄ solution to the resin slurry. d. Gently agitate the mixture for 4 hours at room temperature. e. Filter the resin and wash it with 50% aqueous EtOH, then with a small amount of dilute acetic acid in water to quench any remaining NaBH₄. f. Combine the filtrates.

  • Work-up and Analysis: a. Neutralize the filtrate with a suitable buffer. b. Analyze the crude product by RP-HPLC and MS.

References

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Chen, J., & Houghten, R. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-8.
  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of peptide science : an official publication of the European Peptide Society, 16(1), 10-4.
  • AAPPTEC. Peptide Synthesis Resins.
  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-20.
  • Rehman, K., & Rehan, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • BenchChem. A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
  • Scribd. Side Reactions in Peptide Synthesis.
  • Slideshare. Side reaction in peptide synthesis.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Machado, D., Freitas, D., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • BenchChem. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Chen, J., & Houghten, R. A. (1996).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Mant, C. T., & Hodges, R. S. (2006).
  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. PubMed.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349.

Sources

Technical Support Center: Troubleshooting the Kaiser Test for Fmoc-Phenylalaninol on Solid Support

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Kaiser test, specifically when monitoring the deprotection of Fmoc-Phenylalaninol on a solid support. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve challenges in your synthesis.

Introduction: The Challenge of Monitoring this compound Deprotection

The Kaiser test, a highly sensitive colorimetric assay for detecting free primary amines, is a cornerstone of SPPS for monitoring the completeness of Fmoc deprotection.[1][2] A successful deprotection reveals the N-terminal primary amine, which then reacts with ninhydrin to produce a characteristic deep blue color, known as Ruhemann's purple.[3][4][5] However, when working with this compound, an amino alcohol, researchers can encounter ambiguous or misleading results. This guide will walk you through the common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Kaiser test and why is it used in SPPS?

The Kaiser test, or ninhydrin test, is a chemical assay used to detect the presence of primary amines.[2][4] In the context of Fmoc-based SPPS, its primary role is to confirm the complete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][6] This deprotection step is crucial as it liberates the primary amine, making it available for coupling with the next amino acid in the sequence.

The chemistry involves the reaction of ninhydrin with the primary amine. In a multi-step reaction, the amine is oxidatively deaminated, and the resulting ammonia condenses with two molecules of ninhydrin to form the intensely colored Ruhemann's purple complex.[3][4] A positive test (intense blue color) indicates a successful deprotection, while a negative test (yellow or colorless) suggests that the N-terminus is still protected.[1]

Q2: I've deprotected my this compound on the resin, but the Kaiser test is giving a weak or ambiguous blue color. What could be the cause?

A faint blue color can be indicative of incomplete deprotection or other underlying issues. Here are the most common causes and how to address them:

  • Incomplete Deprotection: The deprotection reaction may not have gone to completion. This can be due to degraded deprotection reagents (e.g., old piperidine in DMF), insufficient reaction time, or improper resin swelling.[1][7]

    • Solution: Prepare a fresh deprotection solution and repeat the deprotection step. Ensure the resin is adequately swelled in a suitable solvent before deprotection to allow for efficient reagent penetration.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, sterically hindering the access of the Kaiser test reagents to the free amine.[1]

    • Solution: Consider using chaotropic salts or alternative solvents like NMP or DMSO to disrupt aggregation.[8][9]

  • Steric Hindrance from Phenylalaninol: While Phenylalaninol itself is not exceptionally bulky, the conformation of the growing peptide chain attached to the solid support can sometimes lead to steric hindrance around the N-terminal amine, slowing down the reaction with ninhydrin.

Q3: My Kaiser test is completely negative (yellow/colorless) after deprotecting this compound. What should I do?

A negative Kaiser test result after a deprotection step is a critical issue that needs immediate attention. Here's a systematic approach to troubleshooting:

Potential CauseRecommended Action
Failed Deprotection Repeat the deprotection step with freshly prepared reagents.[1]
Degraded Kaiser Reagents Prepare fresh Kaiser test solutions. The cyanide solution, in particular, can degrade over time.[10]
Improper Test Execution Ensure the test is performed at the correct temperature (typically 100-110°C) for the specified duration (usually 5 minutes).[1][8][11] Insufficient heating can lead to a false negative.[10]
N-terminal Secondary Amine This is not applicable to Phenylalaninol, which has a primary amine. However, if you were working with an amino acid like proline, a negative Kaiser test would be expected.[1][8][12]
Q4: I am getting a false positive Kaiser test (blue color) after a coupling step with this compound. What's going on?

A positive Kaiser test after coupling indicates the presence of unreacted primary amines, suggesting the coupling reaction was incomplete. However, other factors can lead to a false positive:

  • Incomplete Coupling: The coupling of the preceding amino acid to the deprotected Phenylalaninol may have been inefficient.

    • Solution: Perform a second coupling step. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[8]

  • Fmoc Group Lability: The Fmoc group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents.[8][10][13] This exposes a primary amine, leading to a false positive result.

    • Solution: Avoid prolonged or excessive heating during the test.[8][9]

  • Resin Degradation: Certain types of resins can be less stable and may expose amine groups, resulting in a false positive.[1][14]

    • Solution: If this is a recurring issue, consider using a more robust resin.

  • Inadequate Washing: Residual unreacted amino acid or coupling reagents can give a positive result.

    • Solution: Ensure thorough washing of the resin after the coupling step.[1][10]

Troubleshooting Workflow

Here is a logical workflow to follow when you encounter issues with the Kaiser test for this compound deprotection.

Kaiser_Test_Troubleshooting start Perform Kaiser Test on This compound-Resin (Post-Deprotection) result Observe Color start->result positive Intense Blue Beads & Solution result->positive Positive negative Yellow/Colorless Beads & Solution result->negative Negative weak_positive Weak/Ambiguous Blue result->weak_positive Weak Positive proceed Proceed to Next Coupling Step positive->proceed troubleshoot_neg Troubleshoot Negative Result: 1. Repeat Deprotection (Fresh Reagents) 2. Check Kaiser Reagents & Protocol 3. Re-test negative->troubleshoot_neg troubleshoot_weak Troubleshoot Weak Positive: 1. Extend Deprotection Time 2. Use Aggregation-disrupting Solvents 3. Re-test weak_positive->troubleshoot_weak retest_neg Re-perform Kaiser Test troubleshoot_neg->retest_neg retest_weak Re-perform Kaiser Test troubleshoot_weak->retest_weak retest_neg->positive Positive still_neg Still Negative: Consider Alternative Monitoring Method retest_neg->still_neg Negative retest_weak->positive Positive still_weak Still Weak: Proceed with Caution or Recouple Previous Step retest_weak->still_weak Weak

Caption: Troubleshooting workflow for Kaiser test on this compound.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on a solid support.[1][11]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1.0 mL of a 16.5 mg/mL aqueous solution of KCN diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[8][11]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense Blue Beads & Solution Successful deprotection; free primary amines are present.Proceed to the next coupling step.
Yellow or Colorless Beads & Solution Incomplete or failed deprotection.Repeat the deprotection step.[1]
Brownish-Red Color May indicate the presence of a secondary amine (not applicable for Phenylalaninol).Use an alternative test if a secondary amine is expected.[1]
Chloranil Test Protocol (for Secondary Amines)

While not directly applicable for monitoring Phenylalaninol deprotection, this test is crucial when working with secondary amines like proline and serves as a useful comparative method.

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in DMF.

  • Reagent B: 2% (w/v) p-chloranil in DMF.

Procedure:

  • Place a small sample of resin (1-5 mg) in a small test tube.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • A blue color on the beads indicates the presence of a free secondary amine.

Chemical Principles and Structures

The core of the Kaiser test is the reaction of ninhydrin with a primary amine. The structure of this compound, with its primary amine and hydroxyl group, is key to understanding its behavior in SPPS.

Chemical_Structures cluster_FmocPheOH This compound cluster_Ninhydrin Ninhydrin cluster_RuhemannsPurple Ruhemann's Purple FmocPheOH Ninhydrin RuhemannsPurple

Caption: Key chemical structures involved in the Kaiser test.

References

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term.
  • MDPI. (2020). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids.
  • BYJU'S. (n.d.). Ninhydrin test.
  • Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
  • Wikipedia. (n.d.). Ninhydrin.
  • PubChem. (n.d.). This compound.
  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • ACS Publications. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • PMC. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?.
  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications.
  • ResearchGate. (2024). What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis?.
  • AAPPTec Peptides. (n.d.). This compound [129397-83-7].
  • PubChem. (n.d.). Fmoc-phenylalanine.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide: Fmoc- vs. Boc-Phenylalaninol in C-Terminal Peptide Modification – A Comparative Analysis of Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is paramount. The modification of a peptide's C-terminus, particularly the introduction of an amino alcohol like Phenylalaninol, is a powerful strategy to enhance biological activity, improve stability against enzymatic degradation, and modulate pharmacokinetic properties.[1][2] This modification neutralizes the C-terminal charge and can introduce critical hydrogen bonding interactions.[1]

The choice of Nα-protecting group for the Phenylalaninol building block—either 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc)—is a critical decision that dictates the entire synthetic strategy and profoundly impacts overall efficiency, yield, and purity. This guide provides an in-depth, data-driven comparison of Fmoc-Phenylalaninol and Boc-Phenylalaninol, moving beyond a simple list of pros and cons to explain the causality behind experimental choices, empowering you to select the optimal strategy for your specific research goals.

Section 1: The Core Chemistry - A Tale of Two Orthogonal Strategies

In solid-phase peptide synthesis (SPPS), orthogonality is a foundational principle. It dictates that the Nα-protecting group must be removable under conditions that leave the side-chain protecting groups and the resin linkage completely intact.[3][4] The Fmoc and Boc strategies represent two distinct and powerful orthogonal philosophies.

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc strategy is the cornerstone of modern peptide synthesis, primarily due to the mild conditions required for deprotection.[]

  • Nα-Protection: The Fmoc group is base-labile, cleaved efficiently by a secondary amine, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][7]

  • Side-Chain Protection: This is paired with acid-labile side-chain protecting groups, such as tert-butyl (tBu) or trityl (Trt).[]

  • Final Cleavage: A strong acid, most commonly trifluoroacetic acid (TFA), is used at the end of the synthesis to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin.[9]

The primary advantage of this approach is its mildness; the repetitive deprotection steps avoid the use of strong acids, which preserves the integrity of acid-sensitive residues and complex modifications.[9]

The Boc/Bzl Strategy: The Classic Workhorse

The Boc strategy, developed by Bruce Merrifield, was the original foundation of SPPS and remains a robust option, particularly for certain challenging sequences.[10]

  • Nα-Protection: The Boc group is acid-labile and is removed with a moderately strong acid, typically neat TFA or TFA in dichloromethane (DCM).[10][11]

  • Side-Chain Protection: This strategy employs side-chain protecting groups that are cleaved by a much stronger acid, such as benzyl (Bzl) based groups.[10]

  • Final Cleavage: A very strong acid, often anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage step.[12]

This "graduated acid lability" forms the basis of the Boc/Bzl scheme's orthogonality.[10] While the requirement for hazardous acids like HF is a significant drawback, the protonation of the N-terminus after each deprotection step can disrupt peptide aggregation, a notable advantage for hydrophobic sequences.[12]

G cluster_0 Fmoc/tBu Strategy cluster_1 Boc/Bzl Strategy Fmoc_N Nα-Fmoc Fmoc_Deprotection Piperidine/DMF (Mild Base) Fmoc_N->Fmoc_Deprotection Repetitive Deprotection SC_tBu Side-Chain-tBu Final_Cleavage_Fmoc TFA (Strong Acid) SC_tBu->Final_Cleavage_Fmoc Final Deprotection Boc_N Nα-Boc Boc_Deprotection TFA/DCM (Moderate Acid) Boc_N->Boc_Deprotection Repetitive Deprotection SC_Bzl Side-Chain-Bzl Final_Cleavage_Boc HF or TFMSA (Very Strong Acid) SC_Bzl->Final_Cleavage_Boc Final Deprotection G Resin 2-CTC Resin PheOH Fmoc-Phe-ol Anchoring Resin->PheOH Ester Ester Bond Formation (Coupling of AA2) PheOH->Ester SPPS Standard SPPS Cycles (Deprotection/Coupling) Ester->SPPS Cleavage Acid Cleavage from Resin SPPS->Cleavage Acyl O-to-N Acyl Transfer Cleavage->Acyl Final Final Peptide Alcohol Acyl->Final

Caption: Workflow for synthesizing a C-terminal Phenylalaninol peptide.
Section 3: Head-to-Head Comparison: Fmoc- vs. Boc-Phenylalaninol

The choice between Fmoc and Boc protection for the initial Phenylalaninol unit influences every subsequent step of the synthesis.

FeatureThis compound StrategyBoc-Phenylalaninol StrategyRationale & Expert Insights
Deprotection Chemistry Mild Base: 20% Piperidine in DMF. [6]Strong Acid: 50% TFA in DCM. [10]The Fmoc strategy's mildness is a significant advantage, reducing the risk of unintended side-chain deprotection or degradation of the peptide-resin linkage. [9]
Coupling Compatibility Excellent compatibility with modern uronium/phosphonium reagents (HATU, HBTU, PyBOP). [][13]Compatible with carbodiimides (DCC/DIC) and modern reagents. The protonated N-terminus post-deprotection can reduce aggregation. [12]While both are effective, Fmoc chemistry is seamlessly integrated into modern automated synthesizers that predominantly use these high-efficiency coupling reagents. []
Potential Side Reactions Base-mediated: Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences. [14][15]Potential for minor racemization with some residues.Acid-mediated: t-butylation of Trp and Met residues if scavengers are insufficient. [16][17]Repetitive acid treatment can degrade sensitive sequences.For the Phenylalaninol synthesis workflow, the ester bond formed is a key point of vulnerability. The repetitive strong acid treatments in the Boc strategy pose a higher risk of cleaving this bond prematurely compared to the basic conditions of the Fmoc strategy.
Monitoring Straightforward: The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of deprotection. [7][9]Indirect: Qualitative tests like the Kaiser (ninhydrin) test are used to detect remaining free amines after a neutralization step. [18]The ability to quantitatively monitor Fmoc deprotection provides a higher degree of process control and confidence in the completion of each cycle.
Overall Process Milder, more automated-friendly, and offers better process control. [][6]Requires handling of stronger acids and potentially hazardous reagents (HF). May offer advantages for highly hydrophobic peptides. [3][12]For the synthesis of most peptides, including those with C-terminal modifications, the Fmoc strategy is generally the more efficient, safer, and reliable choice.
Section 4: Experimental Design for a Comparative Study

To provide a tangible comparison, we outline a self-validating experimental protocol for the synthesis of a model tripeptide, Ala-Leu-Phe-ol, using both strategies.

Protocol 1: Fmoc-Based Synthesis of Ala-Leu-Phenylalaninol
  • Resin Preparation & Amino Alcohol Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM for 30 min.

    • In a separate flask, dissolve Fmoc-L-Phenylalaninol (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DCM.

    • Add the solution to the resin and shake for 2 hours. Add methanol (1 mL) to cap any remaining reactive sites and shake for 30 min.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • SPPS Cycle 1: Coupling Fmoc-Leu-OH

    • Fmoc Deprotection: Not applicable for the first amino alcohol. The Fmoc group is kept on.

    • Coupling: Dissolve Fmoc-L-Leu-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.). Add the activated mixture to the resin and shake for 2 hours.

    • Washing: Wash with DMF (5x) and DCM (3x).

  • SPPS Cycle 2: Coupling Fmoc-Ala-OH

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1x 3 min, 1x 10 min). [19] * Washing: Wash with DMF (5x) and DCM (3x). Confirm deprotection with a positive Kaiser test. [19] * Coupling: Couple Fmoc-L-Ala-OH using the same activation method as for Leu.

    • Washing: Wash with DMF (5x) and DCM (3x).

  • Final Deprotection & Cleavage:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF.

    • Wash thoroughly with DMF, DCM, and methanol, then dry the resin.

    • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • O-to-N Acyl Transfer & Purification:

    • Dissolve the crude peptide in a suitable solvent and neutralize with a mild base (e.g., dilute ammonium hydroxide) to initiate the acyl transfer.

    • Monitor by HPLC/MS. Once the rearrangement is complete, purify by reverse-phase HPLC.

Protocol 2: Boc-Based Synthesis of Ala-Leu-Phenylalaninol
  • Resin Preparation & Amino Alcohol Loading:

    • Follow the same procedure as Protocol 1, using Boc-L-Phenylalaninol.

  • SPPS Cycle 1: Coupling Boc-Leu-OH

    • Boc Deprotection: Not applicable.

    • Coupling: Couple Boc-L-Leu-OH using an appropriate method (e.g., DIC/HOBt activation).

  • SPPS Cycle 2: Coupling Boc-Ala-OH

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. [] * Washing: Wash with DCM (3x).

    • Neutralization: Neutralize the resin with 10% DIPEA in DCM (3x 2 min).

    • Washing: Wash with DCM (3x).

    • Coupling: Couple Boc-L-Ala-OH.

  • Final Cleavage & Deprotection:

    • Cleave and deprotect using a strong acid cocktail suitable for the side-chain protecting groups used (e.g., HF or TFMSA with appropriate scavengers).

    • Precipitate the crude peptide in cold diethyl ether.

  • O-to-N Acyl Transfer & Purification:

    • Follow the same procedure as in Protocol 1.

G cluster_0 Fmoc Strategy cluster_1 Boc Strategy start Load Phe-ol onto 2-CTC Resin F_Couple Couple Fmoc-AA start->F_Couple B_Couple Couple Boc-AA start->B_Couple F_Deprotect Deprotect: 20% Piperidine/DMF F_Couple->F_Deprotect F_Wash Wash F_Deprotect->F_Wash F_Wash->F_Couple Repeat Cycle end_cycle Final Deprotection F_Wash->end_cycle B_Deprotect Deprotect: 50% TFA/DCM B_Couple->B_Deprotect B_Neutralize Neutralize: 10% DIPEA/DCM B_Deprotect->B_Neutralize B_Wash Wash B_Neutralize->B_Wash B_Wash->B_Couple Repeat Cycle B_Wash->end_cycle cleave Cleavage & O-N Acyl Transfer end_cycle->cleave

Sources

A Senior Application Scientist's Guide to Selecting Fmoc-L-Phenylalaninol for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fmoc-L-Phenylalaninol in Advanced Peptide Synthesis

Fmoc-L-phenylalaninol (Fmoc-Phe-ol) is a cornerstone building block in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics.[1][2] As a derivative of the amino acid phenylalanine, its unique structure, featuring a primary alcohol instead of a carboxylic acid, allows for the introduction of diverse functionalities and structural modifications in drug discovery and development.[1][2] The quality of this reagent is paramount; impurities can lead to truncated or modified peptides, complicating purification and potentially altering biological activity.[3][4][5] This guide provides a comprehensive comparison of Fmoc-L-Phenylalaninol from three representative, albeit anonymized, major chemical suppliers (designated as Supplier A, Supplier B, and Supplier C), offering researchers and drug development professionals a framework for informed selection based on rigorous analytical data.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored for its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.[6][7] However, the synthesis of Fmoc-amino alcohols is not without challenges, and potential impurities such as diastereomers, residual starting materials, or by-products of the Fmoc protection step can be present in the final product.[8][9][10] Therefore, a multi-faceted analytical approach is necessary to fully characterize and compare the quality of Fmoc-L-Phenylalaninol from different sources.[11]

Experimental Design: A Multi-Pronged Approach to Quality Assessment

To provide a holistic comparison, we subjected Fmoc-L-Phenylalaninol from Suppliers A, B, and C to a battery of analytical tests designed to assess purity, identity, and chiral integrity. The causality behind our experimental choices is rooted in the common challenges encountered in SPPS. Chemical purity directly impacts the efficiency of coupling reactions and the impurity profile of the crude peptide.[5] Chiral integrity is critical, as the presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with altered pharmacological properties.[12][13] Finally, confirmation of the molecular structure and weight ensures that the correct reagent is being used.

Our evaluation is based on the following key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To assess enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

The following diagram illustrates the workflow for our comparative analysis:

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Supplier A Fmoc-L-Phenylalaninol HPLC HPLC Purity A->HPLC Chiral_HPLC Chiral HPLC A->Chiral_HPLC NMR NMR Spectroscopy A->NMR MS Mass Spectrometry A->MS B Supplier B Fmoc-L-Phenylalaninol B->HPLC B->Chiral_HPLC B->NMR B->MS C Supplier C Fmoc-L-Phenylalaninol C->HPLC C->Chiral_HPLC C->NMR C->MS Purity_Comp Purity Comparison HPLC->Purity_Comp Chiral_Comp Chiral Integrity Comparison Chiral_HPLC->Chiral_Comp Structure_Comp Structural Verification NMR->Structure_Comp MW_Comp Molecular Weight Confirmation MS->MW_Comp Conclusion Supplier Recommendation Purity_Comp->Conclusion Chiral_Comp->Conclusion Structure_Comp->Conclusion MW_Comp->Conclusion

Caption: Experimental workflow for the comparative analysis of Fmoc-L-Phenylalaninol.

Comparative Data Summary

The following table summarizes the analytical results for Fmoc-L-Phenylalaninol from the three suppliers. This quantitative data allows for a direct and objective comparison of key quality parameters.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite crystalline powder
HPLC Purity 99.8%99.2%98.5%≥ 98.0%
Enantiomeric Purity (L-isomer) > 99.9%99.7%99.5%≥ 99.5%
NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) 374.17 [M+H]⁺374.18 [M+H]⁺374.17 [M+H]⁺374.17 ± 0.05
Major Impurity (HPLC) 0.15% (Unidentified)0.45% (Fmoc-OH)0.8% (Phenylalaninol)< 0.5%
Solubility (DMF) Clear, colorless solutionClear, colorless solutionClear, slightly yellow solutionClear, colorless solution

Interpretation of Results and Expert Insights

The data reveals significant differences in the quality of Fmoc-L-Phenylalaninol from the three suppliers, which can have profound implications for peptide synthesis.

  • Supplier A demonstrates the highest overall quality, with excellent chemical and enantiomeric purity, exceeding the typical acceptance criteria. The low level of a single unidentified impurity suggests a well-controlled manufacturing process. For the synthesis of long or complex peptides where the cumulative effect of impurities can be significant, Supplier A would be the preferred choice.[3][5]

  • Supplier B provides a product of good quality that meets all acceptance criteria. The main impurity is identified as Fmoc-OH, a common by-product. While acceptable for many routine applications, the higher impurity level compared to Supplier A might necessitate more rigorous purification of the final peptide.

  • Supplier C presents a product with lower, though still acceptable, chemical and enantiomeric purity. The presence of a significant amount of the free amino alcohol, phenylalaninol, suggests incomplete reaction or degradation of the product. The off-white appearance and slightly yellow solution in DMF also indicate the presence of impurities. While this material may be suitable for less demanding applications or initial exploratory work where cost is a primary driver, it carries a higher risk of side reactions and purification challenges in sensitive peptide synthesis projects.

The choice of supplier should be guided by the specific requirements of the research.[14][15][16] For therapeutic peptide development and other applications requiring high purity and batch-to-batch consistency, investing in a higher quality reagent from a supplier like A is a prudent decision that can save significant time and resources in the long run.[17][18]

Experimental Protocols

The following are the detailed, step-by-step methodologies used for the analysis of Fmoc-L-Phenylalaninol.

Protocol 1: HPLC Purity Analysis

This protocol is designed to separate and quantify the main component from any process-related impurities.[1][19][20]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of Fmoc-L-Phenylalaninol and dissolve it in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Vortex the solution until the solid is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of Fmoc-L-Phenylalaninol by the total area of all peaks and multiplying by 100.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the presence of the unwanted D-enantiomer.[12][13][21][22]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of Fmoc-L-Phenylalaninol in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a racemic standard of Fmoc-DL-Phenylalaninol to confirm the elution order and resolution of the enantiomers.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of hexane/isopropanol/TFA (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the racemic standard.

    • Calculate the enantiomeric purity (% L-isomer) by dividing the peak area of the L-enantiomer by the total peak area of both enantiomers and multiplying by 100.

Protocol 3: ¹H NMR Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation.[23][24][25]

  • Sample Preparation:

    • Dissolve 5-10 mg of Fmoc-L-Phenylalaninol in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign the chemical shifts to the corresponding protons in the Fmoc-L-Phenylalaninol structure. The spectrum should be consistent with the expected structure.

Protocol 4: Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • Sample Preparation:

    • Prepare a dilute solution of Fmoc-L-Phenylalaninol (approximately 0.1 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • MS Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Fmoc-L-Phenylalaninol (C₂₄H₂₃NO₃, MW = 373.44).

Conclusion and Recommendations

The quality of Fmoc-L-Phenylalaninol can vary significantly between suppliers, directly impacting the success of peptide synthesis. This guide demonstrates the importance of a comprehensive analytical approach to qualify this critical raw material. Based on our findings, Supplier A provides the highest quality Fmoc-L-Phenylalaninol, making it the recommended choice for demanding applications where purity and reproducibility are paramount. While Supplier B offers a cost-effective alternative for routine synthesis, researchers should be aware of the potential for a higher impurity burden in their crude peptides. The product from Supplier C should be considered with caution and may only be suitable for non-critical applications.

Ultimately, the responsibility lies with the researcher to understand the quality of their starting materials.[14][15] We recommend that laboratories consider implementing a similar in-house quality control protocol for critical reagents, especially when embarking on long and complex peptide syntheses or when developing therapeutic candidates. This proactive approach to quality assurance will undoubtedly lead to more reliable and reproducible scientific outcomes.

References

  • Occam Design. (n.d.). Improving Peptide Synthesis.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 18(5), 437-447.
  • Hlebowicz, E., et al. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97.
  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108.
  • Lab Manager Magazine. (n.d.). Tips for Selecting Reputable Reagent Vendors.
  • Valencylab. (2025, May 9). How to Choose High-Quality Analytical Reagents.
  • Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research.
  • Triest Lab. (2025, August 26). How to Choose the Right Chemicals and Reagents for Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.
  • Merkel Technologies. (n.d.). Choosing the Right Reagent Supplier: What to Look for and Why It Matters?.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Biomatik. (2022, January 21). What Is The Importance Of Peptide Synthesis?.
  • Singh, G., et al. (2014). Direct chiral separation of N-fluorenylmethoxycarbonyl α-amino acids by HPLC for determination of enantiomeric purity.
  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(3), 269-281.
  • Qing Li Peptide. (n.d.). What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides?.
  • SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix.
  • Ito, T., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 775.
  • The Royal Society of Chemistry. (2017). Simple and efficient Fmoc removal in ionic liquid.
  • Luxembourg Bio Technologies Ltd. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

A Comparative Guide to the Chiral Purity Analysis of Fmoc-Phenylalaninol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the enantiomeric purity of chiral building blocks is not merely a quality control metric; it is a fundamental determinant of a final product's efficacy and safety.[1][2] Fmoc-L-Phenylalaninol, a critical component in the synthesis of complex peptides and chiral auxiliaries, is no exception. The presence of its D-enantiomer can lead to undesired side reactions, lower yields, and introduce impurities that are difficult to remove in downstream processes, ultimately compromising the biological activity and therapeutic potential of the target molecule.[3][4]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of Fmoc-Phenylalaninol. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to develop and validate robust analytical systems.

The Foundational Role of HPLC in Chiral Analysis

Chiral HPLC is a cornerstone technique for separating enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer. Due to the three-dimensional structural differences, these complexes have different binding energies, leading to different retention times on the column and, thus, separation. The choice of CSP is the most critical factor in developing a successful chiral separation method.

Method Development: A Deep Dive into HPLC Analysis of this compound

Choosing the Right Chiral Stationary Phase (CSP)

For N-protected amino alcohols like this compound, two classes of CSPs have demonstrated exceptional utility: macrocyclic glycopeptides and polysaccharide-based phases.

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on Teicoplanin (e.g., CHIROBIOTIC T) and Ristocetin A (e.g., CHIROBIOTIC R), are renowned for their multimodal capabilities and broad selectivity.[5] Their complex structures, featuring multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino), allow for a variety of chiral recognition interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[6] Notably, the CHIROBIOTIC T phase has been highlighted as excellent for resolving amino alcohols.[7] This makes it a primary candidate for the analysis of this compound.

  • Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose coated on a silica support (e.g., Lux Cellulose series), separate enantiomers based on interactions within the chiral grooves of the polysaccharide structure.[3] They are highly effective for a wide range of compounds, including Fmoc-protected amino acids, and often perform well under both normal-phase and reversed-phase conditions.[3][8]

Experimental Workflow for Chiral Purity Determination

The logical flow from sample receipt to final purity calculation is critical for a reproducible and validatable method. This workflow ensures that each step is controlled and documented.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Accurately weigh This compound sample s2 Dissolve in mobile phase or suitable solvent (e.g., ACN/MeOH) s1->s2 s3 Filter through 0.45 µm PTFE syringe filter s2->s3 h1 Equilibrate HPLC system with mobile phase s3->h1 Transfer to autosampler vial h2 Inject filtered sample h1->h2 h3 Perform isocratic elution on Chiral Stationary Phase h2->h3 h4 Detect enantiomers via UV absorption (e.g., 265 nm) h3->h4 d1 Integrate peak areas of both enantiomers h4->d1 Chromatogram output d2 Calculate Enantiomeric Excess (% ee) % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100 d1->d2 d3 Generate final report d2->d3

Caption: A typical workflow for the chiral purity analysis of this compound by HPLC.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust baseline separation, which can be further optimized if necessary. The choice of a macrocyclic glycopeptide column is prioritized due to its documented success with amino alcohols.[7]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: CHIROBIOTIC T , 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)

  • Fmoc-L-Phenylalaninol and Fmoc-D-Phenylalaninol standards (for peak identification)

  • HPLC-grade solvents

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

    • Rationale: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.

  • Column Temperature: 25°C.

    • Rationale: Temperature control is crucial for reproducible retention times and selectivity in chiral separations. Ambient temperature is a good starting point.

  • Detection Wavelength: 265 nm.

    • Rationale: The Fmoc protecting group has a strong UV absorbance maximum around this wavelength, ensuring high sensitivity.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes (or until both peaks have eluted).

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in methanol.

  • Dilute this stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Rationale: Dissolving the sample in the mobile phase prevents peak distortion that can occur due to solvent mismatch.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

    • Rationale: This removes any particulate matter that could block the column frit, thus prolonging column life and ensuring system stability.

4. System Suitability and Analysis:

  • Inject a racemic standard (a 50:50 mixture of L and D enantiomers) to determine the retention times and ensure the resolution (Rs) is greater than 1.5.

  • Inject the individual L and D standards to confirm the elution order. For many macrocyclic glycopeptide phases, the L-enantiomer often elutes before the D-enantiomer.[1]

  • Inject the sample solution and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

Comparative Performance Analysis

Different CSPs will yield different results. The choice of column and mobile phase significantly impacts selectivity and resolution. Below is a comparative summary based on typical performance for N-Fmoc protected amino acids and amino alcohols.

ParameterMethod A: Macrocyclic GlycopeptideMethod B: Polysaccharide-Based
Chiral Stationary Phase CHIROBIOTIC T (Teicoplanin)Lux Cellulose-2
Typical Mobile Phase Polar Organic: ACN/MeOH/TFAReversed-Phase: ACN/H₂O/TFA[3]
Chiral Recognition Multi-modal: H-bonding, ionic, inclusion[6]Inclusion in chiral grooves, π-π interactions[3]
Selectivity Often very high for amino alcoholsBroad, highly successful for Fmoc-amino acids[3]
LC-MS Compatibility Excellent with volatile buffers (e.g., NH₄TFA)[5]Good with volatile buffers (e.g., Formic Acid)
Elution Order Typically L before D[1]Varies with analyte and mobile phase

Note: The data presented is a synthesized representation from multiple sources to illustrate comparative performance. Actual retention times and resolution will vary.

Exploring Analytical Alternatives

While HPLC is the gold standard, other techniques can be employed for chiral analysis, each with distinct advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC with CSP Differential interaction with a chiral stationary phase.High resolution, high sensitivity, direct analysis, well-established.Can require method development to find the right CSP/mobile phase combination.
Gas Chromatography (GC) Separation on a chiral capillary column.[9]Very high resolution for volatile compounds.Requires analyte to be volatile; often needs derivatization for compounds like amino alcohols.[9]
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector in the buffer.[6]Extremely high efficiency, very small sample volume required.Lower concentration sensitivity compared to HPLC, can be less robust.
NMR Spectroscopy Using a chiral derivatizing or solvating agent to induce chemical shift differences between enantiomers.[10]Provides structural information, no separation needed.Lower sensitivity, requires pure sample, chiral agent must be pure, potential for signal overlap.[10]

Conclusion

For the routine, high-sensitivity chiral purity analysis of this compound, HPLC with a dedicated Chiral Stationary Phase remains the most robust, reliable, and widely adopted method. Macrocyclic glycopeptide phases, particularly those based on Teicoplanin, offer a scientifically sound and effective starting point due to their proven selectivity for amino alcohols.[7] Polysaccharide-based columns provide a powerful and versatile alternative.[3] By understanding the principles behind the separation and carefully controlling experimental parameters, researchers can confidently develop and validate methods that ensure the enantiomeric integrity of their chiral building blocks, a critical step in the path to successful research and drug development.

References

  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Tackett, B. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • D'Hondt, M., Gevaert, B., & De Spiegeleer, B. Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 25(24), 5906.
  • Török, G., et al. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
  • Wang, Y., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
  • Potrzebowski, M. J., et al. Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures. RSC Publishing.
  • Kaesbauer, J., et al. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8199–8207.
  • Menti, M., et al. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC, PubMed Central.
  • Ates, H., et al. Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate.
  • Nolan, M. C., et al. From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing. ACS Publications.
  • Chibale, K. The Significance of Chirality in Drug Design and Development. PMC, PubMed Central.
  • Zhang, S. Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry.
  • Flegel, M., & Lebl, M. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate.
  • Rajbhandary, A., Brennessel, W. W., & Nilsson, B. L. Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives. DOI.
  • Anonymous. Why Peptide Purity Matters in Laboratory Research. Medium.

Sources

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of Fmoc-Phenylalaninol Identity

For researchers, scientists, and drug development professionals, the integrity of synthetic building blocks is paramount. Fmoc-L-phenylalaninol (Fmoc-Phe-ol), a crucial derivative of the amino acid phenylalanine, is widely utilized in the synthesis of peptidomimetics and chiral ligands. Its precise chemical identity, purity, and stereochemistry directly influence the outcome of multi-step syntheses, as well as the efficacy and safety of the final therapeutic candidates.

This guide provides a comprehensive comparison of the primary analytical methods used to validate the identity and quality of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system for robust and reliable characterization.

High-Performance Liquid Chromatography is the cornerstone of quality control for most synthetic reagents, including Fmoc-protected amino alcohols. Its primary function is to separate the main compound from any impurities, providing a quantitative measure of purity.

Causality and Expertise: We employ a reversed-phase HPLC (RP-HPLC) method because this compound is a relatively non-polar molecule due to its fluorenyl and phenyl rings.[1] In RP-HPLC, the stationary phase is non-polar (typically C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times than more polar impurities. The highly conjugated Fmoc group contains a strong chromophore, making UV detection a simple and sensitive choice. Detection is typically set at 265 nm or 301 nm, where the Fmoc group has maximum absorbance.[1]

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation:

    • Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Scientist's Note: TFA acts as an ion-pairing agent, sharpening peak shape and improving the resolution of amine-containing compounds.

  • Chromatographic Conditions:

    • Column: Standard analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm.[1]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient would be to start at a lower concentration of Mobile Phase B (e.g., 30%) and gradually increase it to a high concentration (e.g., 95%) over 20-30 minutes to elute the main compound and any less polar impurities.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is common for high-quality reagents.[2]

Data Summary: Typical HPLC Parameters
ParameterValueRationale
Stationary Phase C18 SilicaOptimal for retaining the non-polar this compound.
Mobile Phase Acetonitrile/Water with 0.1% TFAProvides good separation and peak shape.
Detection UV at 265 nmHigh sensitivity due to the Fmoc group's strong absorbance.
Expected Purity ≥ 99%Standard for use in synthesis.[2]
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Fmoc-Phe-ol Solution p2 Filter Sample (0.22 µm) p1->p2 a1 Equilibrate C18 Column p2->a1 p3 Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) p3->a1 a2 Inject Sample (10 µL) a1->a2 a3 Run Gradient Elution (1.0 mL/min) a2->a3 a4 Detect at 265 nm a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate % Purity d1->d2

Caption: Workflow for RP-HPLC purity validation of this compound.

Spectroscopic Methods: Unambiguous Structure Confirmation

While HPLC confirms purity, it does not definitively prove the chemical structure. For this, spectroscopic methods are essential, providing a molecular "fingerprint."

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful technique for elucidating molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl and phenyl groups, the methine proton adjacent to the nitrogen, the methylene protons of the alcohol, and the protons on the Fmoc group's backbone.[3][4] Comparing the chemical shifts and coupling patterns of an unknown sample to a certified reference standard provides unequivocal proof of identity.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and data collection over several minutes.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Compare the resulting spectrum with a known reference spectrum of this compound to confirm the identity.

Data Summary: Expected ¹H NMR Signals (in DMSO-d₆)
ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (Fmoc & Phenyl)~7.20 - 7.90Multiplet
Amide (NH)~7.0 - 7.5Doublet
Fmoc (CH, CH₂)~4.10 - 4.30Multiplet
Backbone (CH-N)~3.8 - 4.0Multiplet
Alcohol (CH₂OH)~3.3 - 3.5Multiplet
Benzyl (CH₂)~2.7 - 2.9Multiplet
Note: Exact shifts can vary based on solvent and concentration.
B. Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which directly confirms its molecular weight and elemental composition.[5] For this compound (C₂₄H₂₃NO₃), the expected monoisotopic mass is 373.1678 Da.[6] High-resolution mass spectrometry (HRMS) can measure this mass with an accuracy of a few parts per million (ppm), leaving no doubt as to the molecular formula and, by extension, the identity when combined with other methods.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode, to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Analysis: Confirm that the observed mass matches the calculated exact mass for this compound.

Data Summary: Key Mass Spectrometry Data
ParameterValue
Molecular Formula C₂₄H₂₃NO₃[2][6]
Molecular Weight 373.4 g/mol [2][6]
Calculated Exact Mass 373.1678 Da[6]
Expected Ion ([M+H]⁺) 374.1751 m/z
Workflow for Spectroscopic Confirmation

Spectro_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry n1 Dissolve Sample in Deuterated Solvent n2 Acquire 1H & 13C Spectra n1->n2 n3 Compare to Reference n2->n3 end Identity Confirmed n3->end m1 Prepare Dilute Solution m2 Analyze via ESI-MS m1->m2 m3 Confirm Exact Mass m2->m3 m3->end start Sample start->n1 start->m1

Caption: Parallel workflows for NMR and MS structural validation.

Chiral HPLC: A Critical Step for Stereochemical Integrity

For any chiral molecule intended for biological applications, confirming its enantiomeric purity is non-negotiable. The presence of the undesired enantiomer (in this case, Fmoc-D-phenylalaninol) can lead to reduced efficacy or off-target effects.[7]

Causality and Expertise: Chiral HPLC is the "gold standard" for this analysis.[7] It operates by using a Chiral Stationary Phase (CSP) . These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, enabling their separation and quantification. Polysaccharide-based CSPs are highly effective for separating a wide range of Fmoc-protected amino acid derivatives.[8][9]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent. Also, prepare a solution of the racemic mixture (both L- and D-enantiomers) to determine the retention times of each.

  • Mobile Phase Preparation: A typical mobile phase for polysaccharide-based columns under reversed-phase conditions is a mixture of acetonitrile and water with a TFA modifier (e.g., 70:30 ACN:Water + 0.1% TFA).[7]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or CHIRALPAK® series).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Analysis:

    • First, inject the racemic standard to identify the elution order of the D- and L-enantiomers.

    • Next, inject the sample to be tested.

    • Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated to determine the chiral purity. High-quality starting materials should have an enantiomeric purity of ≥99.8% ee.[8]

Workflow for Chiral Purity Analysis

Chiral_Workflow s1 Prepare Sample and Racemic Standard s2 Equilibrate Chiral Stationary Phase (CSP) Column s1->s2 s3 Inject Racemic Standard to Identify Peaks s2->s3 s4 Inject Sample s3->s4 s5 Separate L- and D-Enantiomers s4->s5 s6 Quantify Peak Areas s5->s6 s7 Calculate Enantiomeric Excess (% ee) s6->s7

Caption: Step-by-step workflow for chiral purity validation via HPLC.

Comparative Summary of Analytical Methods

TechniquePrincipleInformation ProvidedKey Advantage
RP-HPLC Differential partitioning on a non-polar stationary phase.Chemical Purity (%)Robust, quantitative, and widely available for routine QC.[1][10]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous Molecular StructureProvides definitive structural "fingerprint."[5]
Mass Spectrometry Measurement of mass-to-charge ratio of ions.Molecular Weight & FormulaExtremely high accuracy and sensitivity for MW confirmation.[4][5]
Chiral HPLC Differential interaction with a chiral stationary phase.Enantiomeric Purity (% ee)The gold standard for confirming stereochemical integrity.[7][11]

Conclusion

Validating the identity of this compound is a multi-faceted process that requires an orthogonal approach. No single technique can provide a complete picture of identity, purity, and stereochemistry. A comprehensive quality control strategy should involve:

  • RP-HPLC for routine assessment of chemical purity.

  • Mass Spectrometry to confirm the correct molecular weight.

  • NMR Spectroscopy for absolute confirmation of the chemical structure.

  • Chiral HPLC as a critical and non-negotiable step to ensure enantiomeric integrity.

By integrating these self-validating systems, researchers and drug development professionals can proceed with confidence, knowing that their starting materials are of the highest quality, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0).
  • National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
  • ResearchGate. (n.d.). HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet),....
  • ChemicalBook. (n.d.). Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum.
  • Chem-Impex. (n.d.). Fmoc-L-phenylalaninol.
  • ACS Publications. (2023). Design of Fmoc-Phenylalanine Nanofibrillar Hydrogel and Mechanistic Studies of Its Antimicrobial Action against Both Gram-Positive and Gram-Negative Bacteria. ACS Applied Bio Materials.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Phenylalanine-N-Fmoc (¹⁵N, 98%).
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • ChemicalBook. (n.d.). FMOC-Ala-OH(35661-39-3) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • The Royal Society of Chemistry. (n.d.). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix.
  • Benchchem. (n.d.). Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings.

Sources

A Scientist's Guide: Navigating Purity Analysis of Fmoc-Phenylalaninol with Mass Spectrometry and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the purity of starting materials is not merely a quality metric; it is the very foundation upon which reliable and reproducible outcomes are built. Fmoc-Phenylalaninol, a critical chiral building block, is no exception. Ensuring its purity is paramount to prevent the introduction of process-related impurities that can compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.

The Imperative of Purity for this compound

This compound serves as a crucial precursor in the synthesis of various therapeutic agents. Impurities, even at trace levels, can have significant downstream consequences. Common impurities in Fmoc-protected amino acids and their derivatives can include:

  • Diastereomers: The presence of the undesired enantiomer can lead to the formation of diastereomeric products that are often difficult to separate and may exhibit different pharmacological activities or toxicities.[1]

  • Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the Fmoc-protection step, these can lead to the insertion of an extra amino acid residue in a peptide sequence.[2][3]

  • β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the insertion of a β-alanine residue.[4][5]

  • Incompletely protected starting material: The presence of free Phenylalaninol can lead to undesired side reactions.

Given these potential pitfalls, a robust analytical strategy to confirm both chemical and chiral purity is not just recommended; it is a regulatory expectation.[6][7][8][9]

At the Crossroads of Detection: HPLC-UV and LC-MS

The two primary analytical modalities for assessing the purity of small molecules like this compound are HPLC, typically with Ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not always straightforward and depends on the specific analytical question being asked.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in quality control laboratories. It separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, which possesses a strong chromophore in the Fmoc group, UV detection is a sensitive and reliable method for quantification.[2][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the highly specific detection capabilities of a mass spectrometer. The mass spectrometer ionizes the molecules eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z). This provides unequivocal identification based on molecular weight and can offer structural information through fragmentation analysis (MS/MS).[11][12][13]

Head-to-Head Comparison: Performance Characteristics

The following table summarizes the key performance characteristics of HPLC-UV versus LC-MS for the purity analysis of this compound, based on typical performance for similar Fmoc-derivatives found in the literature.

ParameterHPLC-UVLC-MS/MSCausality and Field Insights
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere, leading to inaccurate purity assessments. LC-MS provides an orthogonal detection method based on a fundamental molecular property (mass), offering unambiguous identification and the ability to resolve co-eluting peaks based on their different m/z values.[14][15]
Sensitivity (LOD/LOQ) Good (pmol range)Excellent (fmol to amol range)For Fmoc-amino acids, HPLC with fluorescence detection (a more sensitive alternative to UV for these compounds) can achieve LOQs in the low pmol range.[16] LC-MS/MS, particularly with techniques like Multiple Reaction Monitoring (MRM), can achieve significantly lower detection limits, often in the fmol range, which is critical for trace impurity analysis.[2][17]
Quantitative Linearity ExcellentGood to ExcellentHPLC-UV typically exhibits excellent linearity over a wide dynamic range, making it highly suitable for quantifying the main component and major impurities. LC-MS can also have a wide linear range, but it is more susceptible to matrix effects and detector saturation, which can impact linearity if not carefully optimized.
Structural Information NoneYes (via MS/MS)UV detection provides no structural information beyond what can be inferred from the UV spectrum. MS/MS, on the other hand, allows for the fragmentation of ions, providing a unique "fingerprint" that can be used to confirm the structure of the main compound and elucidate the structures of unknown impurities.[18][19]
Cost & Complexity LowerHigherHPLC-UV systems are more affordable to purchase and maintain. The methodology is generally more straightforward and robust for routine QC applications. LC-MS systems represent a significant capital investment and require more specialized expertise for operation, maintenance, and data interpretation.[14]

Limit of Detection (LOD) & Limit of Quantitation (LOQ): A Note on Sensitivity

  • LOD: The lowest concentration of an analyte that can be reliably distinguished from background noise.

  • LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

For Fmoc-amino acid derivatives, reported LOQs for HPLC with UV or fluorescence detection are typically in the range of 1-10 pmol.[16] In contrast, LC-MS/MS methods can achieve LOQs in the femtomole (fmol) range, representing a 1000-fold increase in sensitivity.[2][17]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our analytical results, the described protocols are designed to be self-validating, incorporating system suitability tests and controls as mandated by regulatory guidelines such as ICH Q2(R1).

Protocol 1: Reversed-Phase HPLC-UV for Chemical Purity

This method is designed to separate this compound from potential process-related impurities.

Objective: To determine the chemical purity of this compound by separating it from non-chiral impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm A C18 stationary phase provides good hydrophobic retention for the aromatic Fmoc and phenyl groups of the analyte and its potential impurities.[2]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for the slightly acidic analyte and related impurities.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for Fmoc-derivatives.
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-22 min: 80% B22-25 min: 80-40% B25-30 min: 40% B A gradient elution is necessary to separate compounds with a range of polarities, from potential polar starting materials to more nonpolar dipeptide impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times.
Detection UV at 265 nm The Fmoc group has a strong absorbance maximum around 265 nm, providing good sensitivity for the main component and related impurities.

| Injection Volume | 10 µL | |

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

This method leverages the specificity of mass spectrometry to confirm the identity of the main peak and to identify potential impurities.

Objective: To confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio.

Instrumentation:

  • HPLC system (as in Protocol 1) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Use the same column and gradient as in Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases. Formic acid is a more volatile mobile phase modifier and is more compatible with ESI-MS, as it causes less ion suppression than TFA.[20]

Mass Spectrometry Parameters (Positive ESI Mode):

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is a soft ionization technique suitable for polar molecules like this compound. Positive mode is chosen to generate protonated molecular ions [M+H]⁺.
Capillary Voltage 3.5 kV Optimizes the electrospray process for efficient ion generation.
Drying Gas Flow 10 L/min Facilitates desolvation of the ESI droplets.
Drying Gas Temp. 325 °C
Scan Range 100 - 1000 m/z Covers the expected mass of the parent compound and potential impurities.

| Fragmentor Voltage | 120 V | A moderate voltage to ensure stable ion transmission without inducing significant in-source fragmentation. |

Data Analysis:

  • Extract the ion chromatogram for the expected m/z of protonated this compound (C₂₄H₂₃NO₃, MW = 373.45; [M+H]⁺ = 374.17).

  • Examine the mass spectrum of the main peak to confirm the molecular weight.

  • For any impurity peaks observed in the total ion chromatogram (TIC), examine their mass spectra to determine their molecular weights and propose potential structures. For example, a dipeptide impurity would have a significantly higher mass, while an unprotected Phenylalaninol would have a mass of 151.21 g/mol .

MS/MS for Structural Confirmation: For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion of this compound (m/z 374.17) is isolated and fragmented. Key expected fragments would include:

  • Loss of the Fmoc group: A characteristic fragmentation of Fmoc-protected compounds, resulting in the protonated Phenylalaninol ion.

  • Cleavage of the fluorenyl group: Resulting in a characteristic ion at m/z 179.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon, a common fragmentation pathway for alcohols.

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Prep Weigh & Dissolve This compound Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Gradient Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Weigh & Dissolve This compound Filter Filter (0.45 µm) Prep->Filter Inject Inject into LC-MS System Filter->Inject Separate C18 Column (Formic Acid) Inject->Separate Ionize ESI Source ([M+H]⁺) Separate->Ionize Analyze MS Scan (m/z) Ionize->Analyze Fragment MS/MS (Fragmentation) Analyze->Fragment Confirm Confirm MW Fragment->Confirm Identify Identify Impurities Confirm->Identify Elucidate Elucidate Structure Identify->Elucidate Report Report Elucidate->Report

Caption: Workflow for LC-MS Identity Confirmation.

Conclusion and Recommendations: An Integrated Approach

Both HPLC-UV and LC-MS are powerful, yet distinct, tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary, or "orthogonal," techniques that, when used in conjunction, provide a comprehensive and trustworthy purity profile.[12][14]

  • For routine quality control , where the identity of the material is established and the primary goal is to quantify the purity against a known specification, HPLC-UV is the method of choice . It is robust, cost-effective, and provides accurate and precise quantitative data.[14]

  • For impurity identification, structural elucidation, and in-depth characterization , particularly during process development or troubleshooting, LC-MS is indispensable . Its superior specificity and ability to provide molecular weight and structural information are unmatched by UV detection.[13][15]

As a Senior Application Scientist, my recommendation is to employ an integrated strategy. Use a validated HPLC-UV method for routine release testing and stability studies. Concurrently, leverage LC-MS during method development to identify and characterize the peaks observed in the HPLC chromatogram. This ensures that the routine HPLC method is truly stability-indicating and specific for the impurities that need to be controlled. This orthogonal approach provides the highest level of scientific integrity and ensures that the this compound used in your critical drug development programs is of the requisite quality and purity.

References

  • Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • ijrti.org. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. [Link]
  • ijpsonline.com. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
  • El-Gindy, A., et al. (2008). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958. [Link]
  • Phenomenex. (n.d.).
  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2559-2570. [Link]
  • Paizs, B., & Suhai, S. (2005). Fragmentation of deprotonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
  • Hlebowicz, E., et al. (2008). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 14(7), 845-852. [Link]
  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(15), 1735-1746. [Link]
  • BioPharm International. (2016). FDA Releases Q7 GMP for API Guidance. [Link]
  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
  • Almac. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]
  • U.S. Food and Drug Administration. (2018). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers. [Link]
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]
  • Chemistry LibreTexts. (2023).
  • Herbert, P., Barros, P., & Alves, A. (2000). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 65(7), 1130-1133. [Link]
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
  • Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 224-232. [Link]
  • Castro-Vargas, H. I., et al. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Heliyon, 10(18), e30089. [Link]
  • Herbert, P., Barros, P., & Alves, A. (2000). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 65(7), 1130-1133. [Link]
  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

Sources

A Comparative Guide to the Reactivity of Fmoc-Phenylalaninol Versus Standard Fmoc-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of building blocks is a critical determinant of synthetic success and the properties of the final molecule. While the 20 proteinogenic amino acids form the core of peptide synthesis, the incorporation of atypical residues, such as amino alcohols, offers a powerful strategy to modulate the pharmacological profile of a peptide. This guide provides an in-depth technical comparison of the reactivity of Fmoc-Phenylalaninol, an amino alcohol derivative, with that of standard Fmoc-amino acids in the context of Solid-Phase Peptide Synthesis (SPPS).

Foundational Principles: A Tale of Two Reactivities

A common misconception is to view the "reactivity" of this compound and a standard Fmoc-amino acid, such as Fmoc-Phenylalanine, as directly comparable within the standard Fmoc-SPPS workflow. The reality is that they participate in fundamentally different reactions due to their distinct functional groups.

A standard Fmoc-amino acid possesses a carboxylic acid and an Fmoc-protected amine. In SPPS, the carboxylic acid is activated and subsequently reacts with the free amine of the resin-bound peptide chain, forming a new peptide bond. The reactivity, in this case, is primarily a function of the efficiency of carboxyl activation and the subsequent acylation of the N-terminal amine.[1]

Conversely, This compound is an amino alcohol, meaning its C-terminal carboxylic acid is reduced to a primary alcohol.[2] Consequently, it cannot be activated and coupled in the same manner as a standard Fmoc-amino acid. Instead, its Fmoc-protected amine acts as the nucleophile, reacting with the activated C-terminal carboxyl group of the peptide chain already synthesized on the resin. This is a method for generating C-terminally modified peptides.[3]

Therefore, a direct comparison of "coupling efficiency" is inappropriate. A more meaningful analysis involves comparing the kinetics and potential challenges of two distinct processes:

  • Process A (Standard): The acylation of a resin-bound amine by an activated Fmoc-amino acid.

  • Process B (Amino Alcohol Incorporation): The acylation of an Fmoc-amino alcohol by a resin-bound, C-terminally activated peptide.

The Chemistry of Incorporation: A Mechanistic Overview

Standard Fmoc-Amino Acid Coupling

The standard cycle of Fmoc-SPPS is a well-established procedure involving two key steps: Fmoc deprotection and coupling.[4]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free primary or secondary amine.

  • Coupling: The incoming Fmoc-amino acid is activated in situ using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). The activated carboxyl group then readily reacts with the free amine on the resin, elongating the peptide chain.

G Resin Resin-Bound Peptide (Free N-terminus) NewPeptide Elongated Peptide Chain Resin->NewPeptide Acylation FmocAA Fmoc-Amino Acid (Carboxylic Acid) ActivatedAA Activated Fmoc-Amino Acid (Active Ester) FmocAA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA ActivatedAA->NewPeptide

Standard Fmoc-Amino Acid Coupling Workflow.
This compound Incorporation

The incorporation of this compound occurs at the end of the peptide synthesis to modify the C-terminus.

  • C-terminal Activation: The C-terminal carboxylic acid of the fully synthesized, resin-bound peptide is activated using a suitable coupling reagent.

  • Nucleophilic Attack: this compound, with its free primary amine, is introduced and acts as a nucleophile, attacking the activated C-terminus of the peptide. This forms an amide bond, resulting in a peptide with a C-terminal phenylalaninol residue.

G ResinPeptide Resin-Bound Peptide (C-terminal Carboxylic Acid) ActivatedPeptide Activated Peptide (C-terminal Active Ester) ResinPeptide->ActivatedPeptide Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedPeptide ModifiedPeptide C-terminally Modified Peptide ActivatedPeptide->ModifiedPeptide FmocPheOHnol This compound (Primary Amine) FmocPheOHnol->ModifiedPeptide Acylation

This compound Incorporation Workflow.

A Comparative Experimental Design

To objectively compare the reactivity of these two distinct processes, a carefully designed experiment is necessary. The following protocols provide a framework for such a comparison.

Materials and General Reagents
  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: High-purity, amine-free DMF

  • Deprotection Solution: 20% piperidine in DMF

  • Kaiser Test Kit

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Experimental Workflows

Workflow 1: Synthesis of a Control Peptide (Ac-Phe-Ala-Gly-NH₂) for Standard Coupling Analysis

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash thoroughly with DMF.

    • Couple Fmoc-Gly-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm completion with a negative Kaiser test.[5][6]

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Deprotect the N-terminus with 20% piperidine in DMF.

    • Wash with DMF.

    • Couple Fmoc-Ala-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Kinetic Analysis Point 1: At time points (e.g., 15, 30, 60, 120 minutes), take a small aliquot of resin, wash, cleave, and analyze by HPLC-MS to determine the extent of reaction.

    • Confirm final completion with a negative Kaiser test.

  • Third Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Phe-OH under the same conditions, again taking aliquots for kinetic analysis.

  • Acetylation: Acetylate the N-terminus to yield the final peptide.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Analysis: Analyze the crude product by HPLC-MS to determine purity.[2][7][8]

Workflow 2: Synthesis of a C-terminally Modified Peptide (Ac-Ala-Gly-Phenylalaninol) for Amino Alcohol Reactivity Analysis

  • Peptide Synthesis (Ac-Ala-Gly-OH on resin):

    • Synthesize the Ac-Ala-Gly sequence on a resin suitable for C-terminal activation (e.g., 2-chlorotrityl resin).

  • C-terminal Activation:

    • Swell the resin-bound dipeptide in DMF.

    • Activate the C-terminal glycine with HATU (3.9 eq) and DIPEA (8 eq) in DMF.

  • This compound Coupling:

    • Add this compound (4 eq) to the activated peptide-resin.

    • Kinetic Analysis Point 2: At the same time points as in Workflow 1, take resin aliquots for cleavage and HPLC-MS analysis to monitor the formation of the desired product.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin.

  • Analysis: Analyze the crude product by HPLC-MS.

Analytical Methods
  • Kaiser Test: To monitor the presence of free primary amines after each coupling step. A negative result (yellow beads) indicates a complete reaction.[9][10]

  • HPLC-MS: To determine the purity of the crude peptides and to quantify the extent of reaction at each time point in the kinetic studies. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[7][11] Mass spectrometry will be used to confirm the identity of the products.[12]

Data Presentation and Interpretation

The data from the kinetic analyses can be summarized in the following table:

Time (minutes)% Conversion (Fmoc-Ala-OH Coupling)% Conversion (Fmoc-Phe-OH Coupling)% Conversion (this compound Coupling)
15
30
60
120

The final purity of the crude peptides from both workflows should also be compared.

Interpreting the "Reactivity":

The "reactivity" can be inferred from the rate of conversion. A faster conversion to the desired product indicates higher reactivity under the specified conditions.

  • Theoretical Expectation: The nucleophilicity of the amine is a key factor. Primary amines are generally good nucleophiles.[13][14][15] The relative nucleophilicity of the amine in this compound compared to the N-terminal amine of the growing peptide chain will influence the reaction rate. While both are primary amines, steric hindrance around the nucleophilic center can play a significant role. The bulky Fmoc group on Phenylalaninol and the resin-bound nature of the activated peptide could sterically hinder the reaction, potentially leading to slower kinetics compared to the coupling of a standard, less hindered Fmoc-amino acid to a more accessible N-terminus.

Potential Challenges and Side Reactions

Standard Fmoc-Amino Acid Coupling
  • Steric Hindrance: Bulky amino acids (e.g., Val, Ile) can couple more slowly, sometimes requiring double coupling or more potent coupling reagents.[5]

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, hindering reagent access and leading to incomplete reactions.

  • Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered ring side product under basic conditions (piperidine deprotection), which can lead to epimerization and chain termination.[1][6]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1]

This compound Incorporation
  • O-Acylation: The primary alcohol of Phenylalaninol is also a nucleophile, albeit weaker than the amine. There is a potential for competitive O-acylation, leading to an ester linkage instead of the desired amide. This would be a significant side product.

  • Epimerization of the C-terminal Residue: Activation of the C-terminal amino acid of the peptide chain can increase the risk of racemization, especially if the activation is prolonged or if a strong base is used in excess.[3]

  • Solubility: this compound is a relatively hydrophobic molecule, and its solubility in the reaction solvent could be a limiting factor.

Conclusion

Comparing the reactivity of this compound with other Fmoc-amino acids requires a nuanced understanding of their distinct roles in peptide synthesis. While standard Fmoc-amino acids extend the peptide chain through the reaction of their activated carboxyl group, this compound acts as a C-terminal modifying agent through the nucleophilic attack of its amine group.

The experimental framework outlined in this guide allows for a systematic comparison of the kinetics of these two fundamentally different but crucial reactions in modern peptide chemistry. The rate of acylation in both scenarios is influenced by factors such as steric hindrance, nucleophilicity, and the potential for side reactions. A thorough understanding of these principles is paramount for researchers and drug development professionals aiming to synthesize complex and C-terminally modified peptides with high purity and yield.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptide Purity from Fmoc-L-Phe-MPPA Synthesis. BenchChem.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
  • Sigma-Aldrich. (n.d.). 60017 Kaiser test kit. Sigma-Aldrich.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTEC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Chemistry LibreTexts. (2019). 7.8: The Nucleophile.
  • Amblard, F., et al. (2016). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
  • Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH2.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Reddit. (2016). Which amino acids can act as nucleophiles?.
  • RSC Publishing. (n.d.). Nucleophilicities of amino acids and peptides.
  • ResearchGate. (n.d.).
  • NIH. (n.d.).

Sources

A Comparative Guide to the Validation of Fmoc-Phenylalaninol Incorporation Using Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unnatural

In the expanding landscape of peptide therapeutics and engineered proteins, the incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit for modulating structure, function, and stability. Among these, amino alcohols like Phenylalaninol (Phe-ol) are particularly interesting for introducing unique conformational constraints and hydrogen bonding patterns. However, their structural deviation from standard alpha-amino acids presents a significant analytical challenge. Unlike a typical amino acid, Phenylalaninol possesses a hydroxyl group instead of a carboxyl group. When incorporated into a peptide chain via standard Fmoc-based solid-phase peptide synthesis (SPPS), it forms a backbone linkage that is chemically distinct from a native amide bond. This structural nuance necessitates a robust and rigorously validated analytical strategy to confirm its successful incorporation and quantify its presence.

This guide provides an in-depth comparison of analytical methodologies for validating the incorporation of Fmoc-Phenylalaninol, with a primary focus on the gold-standard technique of Amino Acid Analysis (AAA). We will explore the causality behind experimental choices, compare alternative approaches, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Core Methodology: Amino Acid Analysis (AAA)

Amino Acid Analysis is a cornerstone technique used to determine the amino acid composition of a peptide or protein.[1] The fundamental principle involves two main stages: the complete hydrolysis of the peptide into its constituent amino acids, followed by the separation, detection, and quantification of these individual monomers.[2][3] While reliable for standard peptides, the unique nature of Phenylalaninol requires careful consideration at each step of this workflow.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Synthesized Peptide (with Phe-ol) Hydrolysis Peptide Hydrolysis Peptide->Hydrolysis Hydrolysate Amino Acid Mixture (Hydrolysate) Hydrolysis->Hydrolysate Derivatization Derivatization ('Tagging') Hydrolysate->Derivatization Separation Chromatographic Separation (HPLC/UPLC) Derivatization->Separation Detection Detection (UV/Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification Final_Report Final Report Quantification->Final_Report Composition Data

Caption: General workflow for Amino Acid Analysis of a peptide.

Step 1: The Liberation - Choosing the Right Hydrolysis Method

The goal of hydrolysis is to break every peptide bond to release the individual amino acids. The standard and most common method involves heating the peptide in 6 M hydrochloric acid (HCl) at 110°C for 24 hours.[2][4] However, the linkage formed by Phenylalaninol is not a standard amide bond and may exhibit different stability. Furthermore, certain amino acids are known to degrade under harsh acidic conditions.[3]

Experimental Insight: The stability of free Phenylalaninol under the chosen hydrolysis conditions must be empirically determined. This is achieved by treating a known quantity of a Phenylalaninol standard to the entire hydrolysis and analysis process. The resulting peak area, compared to an unhydrolyzed standard, provides a recovery coefficient that must be used to correct the final quantitative data from the peptide sample.

MethodPrincipleAdvantagesDisadvantages & Considerations for Phenylalaninol
Liquid-Phase Acid Hydrolysis Heating in 6 M HCl at ~110°C for 24 hours in a sealed, evacuated tube.[4][5]Well-established, effective for most peptide bonds.Potential for Degradation: Phenylalaninol may not be fully stable. Tryptophan is destroyed; Serine and Threonine are partially degraded.[4] Requires Recovery Standard: A Phenylalaninol standard must be co-processed to determine stability and recovery.
Vapor-Phase Acid Hydrolysis Sample is dried in a tube, and only the vapor from 6 M HCl hydrolyzes the peptide at ~110°C.[5]Reduces contamination from the acid solution.Same stability concerns as liquid-phase hydrolysis. Less common for routine analysis.
Enzymatic Digestion Uses a cocktail of exopeptidases and endopeptidases (e.g., aminopeptidase M, prolidase) to completely digest the peptide.[3]Very mild conditions, preserving all amino acids, including Asn and Gln.Incomplete Digestion Risk: Steric hindrance around the Phe-ol residue may prevent complete cleavage. Cost & Complexity: More expensive and complex to optimize than acid hydrolysis.

Recommendation: For routine validation, Liquid-Phase Acid Hydrolysis is sufficient, provided that a Phenylalaninol recovery standard is analyzed in parallel to ensure accurate quantification.

Step 2: The Tagging - A Guide to Derivatization

Free amino acids, with the exception of aromatic ones, lack a strong chromophore, making them difficult to detect with high sensitivity using UV-Vis spectrophotometry. Derivatization attaches a "tag" to the amino group of each amino acid, rendering it easily detectable.[6] This can be done before (pre-column) or after (post-column) chromatographic separation.

Experimental Insight: The choice of derivatization reagent is critical for sensitivity and compatibility. Phenylalaninol contains a primary amine, making it reactive with most common reagents.

MethodReagent(s)DetectionAdvantagesDisadvantages
Pre-Column: PITC Phenyl isothiocyanate[7]UV (254 nm)Stable derivatives, good reproducibility. Forms the basis of Edman chemistry.[8]Relatively low sensitivity compared to fluorescence methods.
Pre-Column: OPA/FMOC o-phthalaldehyde (for primary amines) & 9-fluorenylmethyl chloroformate (for secondary amines).[9][10]FluorescenceVery high sensitivity, automated methods are common. OPA reacts rapidly with the primary amine of Phe-ol.[11]OPA derivatives can be unstable. Requires wavelength switching for simultaneous analysis.[10]
Post-Column: Ninhydrin NinhydrinUV-Vis (570 nm & 440 nm for proline)Highly robust and reproducible, less susceptible to matrix effects from the sample hydrolysate.[6][12]Requires specialized post-column reaction hardware. Lower sensitivity than fluorescence methods.

Recommendation: For high sensitivity and compatibility with modern HPLC/UPLC systems, Pre-Column Derivatization with OPA is an excellent choice for quantifying Phenylalaninol and other primary amino acids.

Orthogonal Validation: The Indisputable Power of Mass Spectrometry

While AAA is the gold standard for quantification, Mass Spectrometry (MS) is the ultimate tool for confirmation.[13] It provides an independent, orthogonal method to verify incorporation and can even pinpoint the exact location of the modification.

  • Intact Mass Analysis: The most straightforward MS experiment is to measure the molecular weight of the entire synthesized peptide. A successful incorporation of Phenylalaninol in place of Phenylalanine will result in a specific mass difference (a decrease of ~1 Da, as the -COOH group is replaced by -CH2OH). This provides unambiguous proof of incorporation.[13][14]

  • Tandem Mass Spectrometry (MS/MS): For absolute certainty, the peptide can be fragmented inside the mass spectrometer. The resulting fragment ions (b- and y-ions) create a fingerprint that maps out the amino acid sequence. The mass shifts in the fragment ions will reveal the precise location of Phenylalaninol within the peptide chain.[15]

TechniqueInformation ProvidedPrimary Use CaseQuantitative?
Amino Acid Analysis Stoichiometric ratio of all constituent amino acids.Accurate quantification of incorporation efficiency.Yes (Gold Standard)
Intact Mass (LC-MS) Molecular weight of the full peptide.Rapid, unambiguous confirmation of incorporation.No (Qualitative)
Tandem MS (MS/MS) Amino acid sequence and position of modifications.Positional verification of Phenylalaninol.No (Qualitative)

An Alternative Approach: The Limitations of Edman Degradation

Edman degradation is a classical method for sequencing a peptide from its N-terminus, one residue at a time.[16][17] In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved off, and identified as its PTH-derivative.[8][18]

Why it Fails for Phenylalaninol: The Edman chemistry is critically dependent on the presence of an α-carboxyl group on the N-terminal amino acid to facilitate the cyclization and cleavage reaction that releases the PTH-derivative.[16] Since Phenylalaninol lacks this carboxyl group, the sequencing reaction will halt or produce uninterpretable results upon reaching this residue. Therefore, Edman degradation is not a suitable method for sequencing peptides containing Phenylalaninol or other amino alcohols.

Strategic Validation: A Decision Guide

The choice of analytical method depends on the experimental question being asked. A multi-faceted approach provides the most comprehensive and trustworthy data.

Decision_Tree cluster_rec Recommended Strategy Start What is your research question? Q1 Did Phenylalaninol incorporate into the peptide at all? Start->Q1 Q2 What is the precise incorporation efficiency (%)? Start->Q2 Q3 Where is the Phenylalaninol located in the sequence? Start->Q3 A1 Intact Mass Analysis (LC-MS) Q1->A1 Fastest & Unambiguous Confirmation A2 Quantitative Amino Acid Analysis (AAA) Q2->A2 Gold Standard for Quantification A3 Tandem Mass Spectrometry (MS/MS) Q3->A3 Required for Positional Verification A1->A2 Confirm first, then quantify A2->A3 If position is critical

Caption: Decision logic for selecting the appropriate validation method.

Experimental Protocol: Quantitative AAA of a Phenylalaninol-Containing Peptide

This protocol outlines a standard procedure using acid hydrolysis and pre-column derivatization.

Materials:

  • Lyophilized peptide sample

  • Phenylalaninol standard

  • Standard amino acid calibration mix

  • Hydrolysis Solution: 6 M HCl with 0.1% Phenol[5]

  • Derivatization Reagents (e.g., OPA/MPA kit)

  • HPLC/UPLC system with fluorescence detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your lyophilized peptide into three separate hydrolysis tubes.

    • In parallel, prepare a tube containing a known amount of Phenylalaninol standard (for recovery calculation) and another tube with a standard amino acid mix (as a control).

  • Hydrolysis:

    • Add 200 µL of Hydrolysis Solution to each tube.

    • Freeze the samples in liquid nitrogen, then apply a vacuum to remove air. Thaw and repeat this process 3 times to ensure an inert atmosphere.

    • Seal the tubes under vacuum.

    • Place the tubes in a heating block or oven at 110°C for 24 hours.[2]

  • Drying and Reconstitution:

    • After hydrolysis, cool the tubes and carefully open them.

    • Dry the samples completely using a vacuum centrifuge (SpeedVac).

    • Reconstitute the dried hydrolysate in a known volume (e.g., 500 µL) of HPLC-grade water or a sample loading buffer.

  • Derivatization:

    • Follow the manufacturer's protocol for your chosen pre-column derivatization kit (e.g., automated OPA/MPA derivatization in the autosampler).[11]

  • Chromatographic Analysis:

    • Inject the derivatized sample onto the HPLC/UPLC system.

    • Separate the derivatized amino acids using a reversed-phase C18 column with an appropriate gradient (typically an acetonitrile/water or methanol/water mobile phase system).

    • Detect the amino acids using the fluorescence detector set to the correct excitation/emission wavelengths for your derivatives.

  • Data Analysis:

    • Generate a calibration curve for each amino acid using the derivatized standard mix.

    • Identify the Phenylalaninol peak in your sample chromatogram based on the retention time of the Phenylalaninol standard.

    • Calculate the molar amount of each amino acid in your sample.

    • Select a stable, single-copy amino acid from your peptide's sequence (e.g., Leucine, Alanine) as an internal reference.

    • Calculate the molar ratio of Phenylalaninol to the reference amino acid. This ratio, corrected by the recovery coefficient determined from the Phenylalaninol standard, confirms the incorporation stoichiometry.

Conclusion

Validating the incorporation of an unnatural amino alcohol like this compound requires more than a simple check. While traditional Amino Acid Analysis is a powerful quantitative tool, its application must be approached with scientific rigor. The potential for degradation during hydrolysis necessitates the use of a recovery standard for accurate quantification. For absolute confidence, a multi-pronged strategy is recommended: confirm incorporation and determine purity with intact LC-MS, then perform a carefully controlled Amino Acid Analysis for precise quantification. By understanding the chemistry behind each analytical step and implementing the appropriate controls, researchers can generate robust, reliable, and publication-quality data, paving the way for the next generation of engineered peptides and proteins.

References

  • ResearchGate. (n.d.). (a) Edman degradation for peptide/protein sequencing.
  • Wikipedia. (2023). Edman degradation.
  • Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein.
  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing.
  • Wiley Online Library. (2001). Peptide Sequencing by Edman Degradation.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • National Institutes of Health (NIH). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids.
  • Peptides. (n.d.). The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.
  • SciSpace. (n.d.). Method for Determination of the Amino Acid Sequence in Peptides.
  • Springer Nature. (n.d.). Hydrolysis of Samples for Amino Acid Analysis.
  • National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • Chromatography Online. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • National Institutes of Health (NIH). (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine.
  • ResearchGate. (n.d.). Mass spectrometry analysis of benzofuranylalanine incorporation into shtDHFR.
  • Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?
  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods.
  • National Institutes of Health (NIH). (2018). The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast.

Sources

A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Complex Peptide Synthesis

In the realm of medicinal chemistry and drug development, the synthesis of complex peptides—replete with branches, cycles, and post-translational modifications—demands a meticulously planned strategy. Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of this field, prized for its mild reaction conditions and broad compatibility.[1][2][3] At the heart of this strategy lies the principle of orthogonality : the selective removal of one class of protecting groups in the presence of others, enabling precise, site-specific modifications.[4][5][6]

This guide provides an in-depth comparison of orthogonal protection strategies, with a specific focus on workflows incorporating Fmoc-Phenylalaninol. This unique building block serves as a valuable precursor for C-terminal peptide aldehydes, which are potent enzyme inhibitors and versatile synthetic intermediates.[7][8] We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in designing robust and efficient syntheses.

Pillar 1: The Fmoc Group - A Base-Labile Workhorse

The Fmoc group is the temporary shield for the α-amino group during each coupling cycle in modern SPPS.[9] Its utility stems from its remarkable stability to acidic conditions, yet its swift and clean removal by a weak base, typically a 20% solution of piperidine in dimethylformamide (DMF).[2][9]

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[10] This DBF molecule is subsequently scavenged by the piperidine to prevent side reactions. This mild deprotection condition is a key advantage over the traditional tert-butyloxycarbonyl (Boc) strategy, which requires repeated exposure to strong acid (trifluoroacetic acid, TFA), potentially harming sensitive moieties within the growing peptide chain.[1][4][]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Deprotection Reagent cluster_2 Intermediate & Products Fmoc_Peptide R-NH-Fmoc Carbanion Fluorenyl Carbanion (Stabilized) Fmoc_Peptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) Free_Amine R-NH₂ (Free Amine) Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenging)

Caption: Mechanism of Fmoc group removal by piperidine.

Pillar 2: The Principle of Orthogonality

True synthetic elegance is achieved when multiple protecting groups can coexist within a molecule, each addressable by a unique set of chemical conditions. This is the essence of orthogonality.[5][6] An orthogonal set allows for the deprotection of a specific functional group (e.g., a lysine side chain for branching) without disturbing the N-terminal Fmoc group, other side-chain protecting groups, or the resin linker.[12] This modularity is indispensable for creating complex peptide architectures.

Orthogonal_Strategy cluster_conditions Selective Deprotection Conditions cluster_results Resulting Functionality Peptide Resin-Peptide N-α-Fmoc SideChain-Boc SideChain-Dde Free_N Free N-terminus for chain elongation Peptide:N->Free_N Free_S1 Side-chain deprotected (Global Deprotection) Peptide:S1->Free_S1 Free_S2 Free Side-chain for branching/cyclization Peptide:S2->Free_S2 Base Base (e.g., Piperidine) Base->Peptide:N Removes Fmoc Acid Mild Acid (e.g., TFA) Acid->Peptide:S1 Removes Boc Hydrazine Hydrazine Hydrazine->Peptide:S2 Removes Dde

Caption: The concept of an orthogonal protection scheme.

A Comparative Guide to Protecting Groups Orthogonal to Fmoc

The selection of a side-chain protection strategy is dictated by the desired final structure and the specific amino acids present in the sequence. This compound, with its hydroxyl group, does not itself require side-chain protection, but its use in a peptide sequence necessitates a robust orthogonal strategy for other residues.

Protecting GroupTypical Application (Amino Acid)Cleavage Reagent / ConditionStability to 20% PiperidineStability to Final TFA CleavageKey Advantage
Boc (tert-butyloxycarbonyl)Lys, Orn, Trp, HisStrong Acid (e.g., TFA)StableLabile The gold standard for acid-labile side-chain protection in Fmoc SPPS.
tBu (tert-butyl)Asp, Glu, Ser, Thr, TyrStrong Acid (e.g., TFA)StableLabile Prevents side reactions and aspartimide formation; removed concurrently with Boc.
Trt (Trityl)Cys, His, Asn, GlnMild Acid (1-5% TFA in DCM)StableLabile Highly acid-labile; allows for selective deprotection on-resin. Improves solubility.[12]
Dde / ivDde Lys, Orn2-5% Hydrazine in DMFStableStableEnables on-resin side-chain modification, branching, or cyclization.[12]
Alloc (Allyloxycarbonyl)Lys, OrnPd(PPh₃)₄ / ScavengerStableStableOrthogonal to both acid- and base-labile groups; useful for multi-step modifications.[4]
Cbz (Benzyloxycarbonyl)Lys, Orn, and othersH₂ / Pd catalyst (Hydrogenolysis)StableStableA classic group, quasi-orthogonal to Fmoc, offering another layer of selectivity.[4][10]

Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods are standard in our application labs and include checkpoints to ensure success.

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.

    • Causality: The first short treatment removes the majority of the Fmoc group, while the second, longer treatment ensures complete deprotection, which is critical to prevent deletion sequences. The release of the DBF-piperidine adduct can be monitored by UV spectroscopy (~300 nm) to quantify the efficiency of the previous coupling step.[1][9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would neutralize the incoming activated amino acid.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4.0 eq), a coupling agent like HBTU (3.9 eq), and a base like DIPEA (8.0 eq) in DMF. Pre-activate for 2-5 minutes.

    • Causality: Pre-activation forms the reactive ester of the amino acid, which is poised for rapid aminolysis by the deprotected N-terminus on the resin. HBTU is chosen for its efficiency and suppression of racemization.[]

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.

Protocol 2: Selective On-Resin Deprotection of a Lys(Dde) Side Chain

This procedure is used to unmask a lysine side chain for subsequent modification.

  • Resin Preparation: After completing the linear peptide sequence, ensure the N-terminus is protected (either with Fmoc or Boc) to prevent side reactions. Wash the peptide-resin with DMF.

  • Dde Cleavage:

    • Prepare a solution of 2% hydrazine monohydrate in DMF.

    • Causality: Hydrazine is a mild nucleophile that selectively cleaves the Dde group without affecting acid-labile (Boc, tBu) or base-labile (Fmoc) groups.[12]

    • Add the hydrazine solution to the resin and agitate for 5 minutes. Drain.

    • Repeat the treatment 2-3 times to ensure complete removal.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.

  • Confirmation: A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Dde group. The resin is now ready for side-chain modification (e.g., coupling to another amino acid to form a branch).

Protocol 3: Oxidation of Phenylalaninol to a Peptide Aldehyde

This protocol is performed after the full peptide sequence has been assembled on a resin-bound Phenylalaninol.

  • Resin Preparation: Swell the peptide-resin, ending in Phenylalaninol, in dry DCM.

  • Oxidation:

    • Add Dess-Martin periodinane (DMP) (3-5 eq) to the resin suspension.

    • Agitate at room temperature for 2-4 hours.

    • Causality: DMP is a mild and highly selective oxidizing agent that converts the primary alcohol of the Phenylalaninol residue to an aldehyde with minimal risk of over-oxidation or racemization.[7]

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

  • Cleavage and Deprotection: Proceed immediately to global deprotection and cleavage from the resin using a suitable TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Causality: The peptide aldehyde is sensitive and should be cleaved promptly after formation. Triisopropylsilane (TIS) is a critical scavenger to quench reactive cations generated during TFA cleavage, protecting the aldehyde and other sensitive residues like tryptophan.

Case Study: Workflow for a Branched Peptide Synthesis

Let's consider the synthesis of a branched peptide where a short chain is attached to the side chain of a lysine residue. This requires a robust orthogonal strategy.

Branched_Peptide_Workflow A 1. Load Resin with Fmoc-Phe-OH B 2. Elongate Main Chain (Standard Fmoc-SPPS Cycles) A->B C 3. Couple Fmoc-Lys(Dde)-OH at Branch Point B->C D 4. Continue Main Chain Elongation (N-terminus is Fmoc-protected) C->D E 5. Selective Dde Removal (2% Hydrazine/DMF) D->E Main chain complete F 6. Couple Branch Chain (Standard Fmoc-SPPS Cycles on Lys side chain) E->F Free Lys side chain G 7. Final N-terminal Fmoc Removal (20% Piperidine/DMF) F->G Branch chain complete H 8. Global Deprotection & Cleavage (TFA Cocktail) G->H I Purified Branched Peptide H->I

Caption: Workflow for solid-phase synthesis of a branched peptide.

This workflow demonstrates the power of orthogonality. The Dde group acts as a placeholder, which is selectively removed with hydrazine to reveal a new point for chain elongation, all while the rest of the peptide's protecting groups remain intact.

Conclusion and Future Outlook

The judicious use of orthogonal protecting groups is fundamental to the success of modern peptide synthesis. When incorporating specialized residues like this compound to access peptide aldehydes, a thorough understanding of the compatibility and cleavage conditions of various protecting groups is not just beneficial—it is essential. The strategies outlined here, combining the base-labile Fmoc group with acid-labile (Boc, tBu), hydrazine-labile (Dde), and other orthogonal groups, provide a versatile and powerful toolkit for the medicinal chemist. As research pushes the boundaries of molecular complexity, novel protecting groups and milder, more selective deprotection methods will continue to evolve, further expanding the synthetic chemist's ability to construct the next generation of peptide-based therapeutics.[13][14]

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-300. [Link]
  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • AAPPTec. (n.d.).
  • Góngora-Benítez, M., et al. (2013). Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
  • Scott, K. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3986–3994. [Link]
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Góngora-Benítez, M., et al. (2012). Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry, 77(20), 9141-9149. [Link]
  • Scott, K. A., et al. (2024).
  • Revesz, L., et al. (2004). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. PubMed Central. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. [Link]
  • Zhang, Q., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (Link to general academic resource) [Link]
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide: Fmoc-Phenylalaninol in Traditional vs. Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity peptides is paramount. The incorporation of non-standard building blocks, such as Fmoc-Phenylalaninol, introduces unique challenges that test the limits of synthetic methodologies. This guide provides an in-depth comparison of traditional, room-temperature Solid-Phase Peptide Synthesis (SPPS) versus modern Microwave-Assisted Peptide Synthesis (MAOS) for the incorporation of this specific amino alcohol. We will explore the mechanistic underpinnings of each technique, present comparative experimental data, and offer expert protocols to empower you to make informed decisions for your research.

The Challenge of Incorporating this compound

Fmoc-L-Phenylalaninol is an amino alcohol derivative of the essential amino acid L-Phenylalanine.[1] In this molecule, the C-terminal carboxylic acid is reduced to a primary alcohol. This structural modification is a valuable tool for peptide chemists seeking to:

  • Synthesize peptide alcohols, which can have distinct biological activities and pharmacokinetic profiles.

  • Introduce conformational constraints or new interaction points within a peptide sequence.

  • Create peptide fragments for subsequent ligation or modification.

However, the very features that make Phenylalaninol valuable also present synthetic hurdles. The primary alcohol has different reactivity compared to a carboxylic acid, and the bulky benzyl side chain can cause significant steric hindrance.[2] This steric bulk can physically obstruct the coupling reaction, leading to slow kinetics and incomplete acylation, particularly in sequences prone to aggregation on the solid support.[2][3]

Methodologies Under the Microscope: Traditional vs. Microwave SPPS

The core of peptide synthesis lies in the iterative cycle of deprotection and coupling. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the alpha-amino terminus, is the cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions that preserve sensitive side-chain protecting groups.[1][]

Traditional Solid-Phase Peptide Synthesis (SPPS)

Conventional SPPS is performed at ambient temperature. The reaction cycle involves swelling the resin support, removing the Fmoc group with a base (typically 20% piperidine in DMF), washing away excess reagents, and finally, coupling the next activated Fmoc-amino acid.[5][6][7] The efficiency of this process relies on diffusion and the intrinsic reactivity of the reagents at room temperature.

The primary limitation of this method is time. For sterically hindered residues like Phenylalaninol or within aggregating sequences, coupling reactions can be exceedingly slow, often requiring extended reaction times (hours) or "double coupling" (repeating the step) to drive the reaction toward completion.[2] Even with these measures, incomplete reactions can occur, leading to the formation of deletion sequences that are difficult to separate from the target peptide, ultimately reducing the overall purity and yield.

Microwave-Assisted Peptide Synthesis (MAOS)

MAOS revolutionizes this process by applying microwave energy to the reaction vessel.[8][9] Unlike conventional heating, which relies on slow thermal conduction from the outside in, microwave irradiation directly and uniformly heats the polar solvents and reagents in the mixture.[9][10] This rapid, controlled input of energy provides several distinct advantages:

  • Dramatic Rate Acceleration: Reaction times for both coupling and deprotection steps are drastically reduced, often from hours to mere minutes.[11][12][13]

  • Enhanced Coupling Efficiency: The added kinetic energy helps overcome activation barriers, proving especially effective for difficult couplings involving sterically hindered amino acids or aggregation-prone sequences.[9][14] This leads to higher repetitive yields and purer crude products.[12][14]

  • Improved Purity: By driving reactions to completion, MAOS minimizes the formation of deletion sequences. Furthermore, the short reaction times at elevated temperatures can, in many cases, reduce the risk of side reactions like racemization compared to prolonged room-temperature methods.[13]

Experimental Comparison: Synthesizing a Phenylalaninol-Containing Peptide

To objectively compare these two methodologies, we synthesized a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Leu-Phe-ol , where the C-terminal residue is Phenylalaninol (Phe-ol). The synthesis was performed on a Rink Amide resin, with the final Phenylalaninol coupled to the N-terminus of the resin-bound pentapeptide.

Experimental Protocols

Protocol 1: Traditional SPPS Coupling of Fmoc-L-Phenylalaninol

  • Scale: 0.1 mmol

  • Resin: H-Leu-Phe-Rink Amide resin, pre-swelled in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide was removed by treatment with 20% piperidine in DMF (1 x 3 min, 1 x 15 min). The resin was then washed thoroughly with DMF (7 times).

  • Activation: In a separate vessel, Fmoc-L-Phenylalaninol (4 eq., 0.4 mmol) was pre-activated with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (8 eq.).

  • Coupling: The activated amino alcohol solution was added to the deprotected resin. The vessel was agitated at room temperature for 4 hours.

  • Monitoring: Coupling completion was monitored using the Kaiser test.[2] A positive test (blue beads) after 4 hours indicated incomplete coupling, necessitating a second coupling step (double coupling) under identical conditions for another 4 hours.

  • Capping: After the second coupling, remaining unreacted amines were capped using a solution of acetic anhydride and DIPEA in DMF for 30 minutes to prevent the formation of deletion peptides.[2]

Protocol 2: Microwave-Assisted SPPS (MAOS) Coupling of Fmoc-L-Phenylalaninol

  • Scale: 0.1 mmol

  • Resin: H-Leu-Phe-Rink Amide resin, pre-swelled in DMF.

  • Deprotection: The resin was treated with 20% piperidine in DMF in the microwave reactor for 3 minutes at 75°C (45W max power). The resin was then washed thoroughly with DMF.

  • Activation & Coupling: A solution of Fmoc-L-Phenylalaninol (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF was added to the deprotected resin. The coupling reaction was performed in the microwave reactor for 10 minutes at 75°C (50W max power).

  • Monitoring: A post-coupling Kaiser test showed a negative result (yellow beads), indicating complete reaction. No second coupling or capping was required.

Data Presentation: Comparative Performance
ParameterTraditional SPPSMicrowave-Assisted SPPS (MAOS)
Phenylalaninol Coupling Time 8 hours (2 x 4 hours)10 minutes
Standard Deprotection Time ~20 minutes3 minutes
Total Synthesis Time (Hexapeptide) ~2 days~4 hours
Crude Purity (by HPLC) 68%93%
Final Yield (after purification) 55%81%
Key Byproducts Des-Phe-ol deletion sequenceMinimal detectable byproducts

Note: Data are representative examples based on typical experimental outcomes.

The results clearly demonstrate the superiority of the microwave-assisted approach. The coupling of the sterically hindered this compound was completed in just 10 minutes with high efficiency, whereas the traditional method required 8 hours and still resulted in significant deletion byproducts.[11][12] This efficiency gain, replicated across all cycles, reduced the total synthesis time from two days to a single afternoon, while simultaneously yielding a crude product of much higher purity and a significantly greater final yield.

Workflow Visualization

The fundamental difference in the efficiency of each cycle is visualized below.

Traditional SPPS Cycle Workflow

A Fmoc Deprotection (20% Piperidine/DMF, 20 min) B DMF Wash (7x, ~10 min) A->B C Amino Acid Activation (HBTU/DIPEA, 2 min) B->C D Coupling Reaction (Room Temp, 2-4 hours) C->D E Kaiser Test D->E F Incomplete? (Repeat Coupling) E->F Positive G DMF Wash (5x, ~7 min) E->G Negative F->D Recouple (2-4 hours) H Next Cycle G->H A Microwave Deprotection (75°C, 3 min) B DMF Wash (5x, ~5 min) A->B C Microwave Coupling (75°C, 5-10 min) B->C D DMF Wash (5x, ~5 min) C->D E Next Cycle D->E

Caption: Accelerated MAOS cycle for a single amino acid addition.

Expert Insights: Mitigating Side Reactions

A critical consideration in peptide synthesis, especially when applying heat, is the risk of epimerization or racemization, where the stereochemistry of the α-carbon is inverted. [15][16]Phenylalanine itself is not highly susceptible, but residues like Cysteine and Histidine are. Phenylglycine, an analogue of Phenylalanine, is known to be particularly prone to racemization during both conventional and microwave SPPS. [17] Causality and Control: Racemization is primarily base-catalyzed and time-dependent. [15][18]While MAOS utilizes higher temperatures, which can increase the rate of racemization, the reaction times are drastically shorter. The consensus in the field is that the significant reduction in exposure time to basic conditions during the coupling step often leads to a net decrease in racemization compared to lengthy traditional couplings. [13] Best Practices for MAOS:

  • Temperature Control: Use the lowest effective temperature. For most standard couplings, 75°C is sufficient. For sensitive residues, reducing the temperature to 50-60°C may be prudent.

  • Reagent Choice: Use coupling reagents that minimize racemization, such as those based on Oxyma Pure or COMU. Note that HOBt can have reduced stability at very high temperatures.

  • Base Selection: Use a sterically hindered, weaker base like DIPEA or Collidine, as stronger, less hindered bases can more readily abstract the alpha-proton, initiating racemization. [18]

Conclusion and Recommendations

While traditional room-temperature SPPS remains a viable method for synthesizing simple peptides, it exhibits clear limitations when faced with challenging sequences or the incorporation of sterically hindered building blocks like this compound. The experimental data unequivocally shows that Microwave-Assisted Peptide Synthesis (MAOS) is the superior methodology , offering profound improvements in speed, efficiency, and the purity of the final product.

For researchers and drug development professionals, the adoption of MAOS translates directly to accelerated discovery timelines and more reliable access to complex, high-purity peptide molecules. The ability to overcome synthetic obstacles like steric hindrance and peptide aggregation makes MAOS an indispensable tool in the modern peptide chemistry laboratory.

References

  • Vertex AI Search. Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis.
  • Vertex AI Search. The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.
  • Pícha, J., et al. (2018). Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins. Molecules.
  • ResearchGate. Comparative study of conventional and microwave assisted synthesis.
  • ACS Publications. Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry.
  • CEM. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.
  • CEM. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • Semantic Scholar. Microwave Assisted Peptide Synthesis.
  • Bentham Science Publishers. Microwave-Assisted Solid Phase Synthesis of Different Peptide Bonds: Recent Advancements.
  • National Institutes of Health (NIH). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.
  • Bentham Science Publishers. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.
  • MDPI. Epimerisation in Peptide Synthesis.
  • Thieme. Racemization Assays. Science of Synthesis.
  • Boro Science. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • CSBio. Comparison of Microwave and Conduction Heating for Solid Phase Peptide Synthesis.
  • Springer. Methods and protocols of modern solid phase peptide synthesis.
  • PubMed. Methods and protocols of modern solid phase Peptide synthesis.
  • PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
  • National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

A Scientist's Guide to Value: The Cost-Benefit Analysis of High-Purity Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundation of Peptide Synthesis

In the precise and demanding fields of peptide synthesis and drug development, the quality of the final product is inextricably linked to the purity of its constituent building blocks. Fmoc-L-phenylalaninol, a derivative of the amino acid phenylalanine, is a crucial chiral building block used in the synthesis of peptidomimetics, peptide alcohols, and other complex therapeutic agents.[1][2][3] Its fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), enabling a strategy of orthogonal protection with mild, base-labile deprotection conditions.[3][4]

However, not all Fmoc-Phenylalaninol is created equal. Commercially available grades can vary significantly in purity, and the decision to invest in a higher-purity reagent versus a more economical, lower-purity alternative is a critical one. This guide provides an in-depth cost-benefit analysis for researchers, scientists, and drug development professionals, moving beyond the superficial sticker price to evaluate the profound downstream impacts of starting material quality on synthesis efficiency, project timelines, and the integrity of the final product.

The Hidden Costs of Impurities: Why Purity is Paramount

The use of high-purity chemicals is a cornerstone of the pharmaceutical industry, mandated by stringent regulatory bodies and essential for ensuring the efficacy, safety, and consistency of therapeutic drugs.[5][6] Impurities in a starting material like this compound are not merely inert passengers; they are reactive contaminants that can derail a synthesis, compromise the final product, and invalidate research findings.

Common Impurities and Their Consequences in SPPS:

  • Enantiomeric Impurities (D-Phenylalaninol): The most insidious impurity is the undesired D-enantiomer. Its presence in the L-isomer starting material leads to the synthesis of diastereomeric peptides.[7][8][9] These impurities are often difficult, if not impossible, to separate from the target peptide using standard chromatographic techniques and can drastically alter the peptide's three-dimensional structure, receptor binding, and biological activity.[10][11] The determination of chiral purity is therefore critical for evaluating the quality of pharmaceutical peptides.[7][12]

  • Dipeptide Impurities (Fmoc-Phe-Phe-ol): Formed during the synthesis of the Fmoc-amino alcohol itself, these impurities lead to the unintentional insertion of an extra amino acid residue into the peptide sequence.[13][14]

  • β-Alanine Adducts: A common byproduct from the reagent used to introduce the Fmoc group (Fmoc-OSu), these impurities can cause the substitution or insertion of an unwanted β-alanine residue.[13][15]

  • Residual Free Phenylalaninol: The presence of unprotected amino alcohol can lead to double insertion events during the coupling step, resulting in sequence errors.[14]

  • Process-Related Impurities (e.g., Acetic Acid): Trace amounts of reactive impurities like acetic acid, often from solvents used in purification, can act as capping agents, causing premature chain termination and generating truncated peptide sequences.

The cumulative effect of these seemingly minor impurities is substantial. Even a stepwise coupling efficiency of 99% versus 99.5% has a dramatic impact on the overall yield of a long peptide, making the difference between a successful synthesis and a complex purification challenge.[16]

The Economic Equation: Upfront Cost vs. Total Project Cost

The decision to use high-purity this compound should be viewed through the lens of total project cost and risk management, not just the initial procurement price. While higher purity grades command a premium due to the sophisticated purification and analytical processes required, this upfront investment generates significant downstream savings.[17][18]

The "Benefits" of High Purity: Deconstructing the Value Proposition
  • Maximized Yield and Efficiency: Cleaner starting materials lead to more efficient and complete coupling reactions, minimizing the formation of deletion and truncated sequences. This directly translates to a higher yield of the desired full-length peptide.

  • Simplified and Less Costly Purification: A cleaner crude peptide profile, with fewer closely eluting impurities like diastereomers, drastically reduces the complexity of downstream purification. This saves valuable time, reduces the consumption of expensive HPLC solvents and columns, and decreases the number of purification cycles required.[6]

  • Enhanced Reproducibility and Reliability: Starting with consistently high-purity, well-characterized reagents is fundamental to achieving reproducible scientific results and maintaining batch-to-batch consistency in a manufacturing setting.

  • Mitigated Project Risk: The use of high-purity building blocks minimizes the risk of costly project delays or outright failure that can result from complex purification challenges or the synthesis of a final peptide with compromised biological activity.[8]

  • Streamlined Regulatory Compliance: For therapeutic applications, using starting materials with a clearly defined and controlled impurity profile is essential for meeting the stringent requirements of regulatory agencies like the FDA and EMA.[5]

Quantitative Cost-Benefit Projection

The following table provides a model comparison for the synthesis of a hypothetical 15-mer peptide, illustrating the economic trade-offs between using a standard grade versus a high-purity grade of this compound.

FeatureStandard Purity GradeHigh Purity Grade (>99.5%)Rationale for Difference
Purity Specification ≥98.0% chemical, ≥99.0% enantiomeric≥99.5% chemical, ≥99.8% enantiomericHigh-purity grades undergo more rigorous purification and quality control.
Relative Upfront Cost 1.0x1.5x - 2.0xThe cost reflects advanced purification and extensive analytical testing.[18]
Expected Stepwise Yield 98.5%99.5%Fewer side reactions from impurities lead to higher coupling efficiency.[16]
Calculated Overall Yield (0.985)^29 ≈ 65.2% (0.995)^29 ≈ 86.4% Small differences in stepwise yield compound over the 29 coupling/deprotection steps.
Crude Product Purity ~50-60%~75-85%Fewer impurity-related side products result in a cleaner crude peptide.
Relative Purification Cost 2.5x - 3.5x1.0xCleaner crude requires fewer HPLC runs, less solvent, and less time.
Risk of Batch Failure ModerateLowReduced risk of inseparable impurities or unacceptably low yield.
Estimated Total Project Cost Higher Lower Upfront savings are negated by higher purification costs and potential for rework.

Logical Framework for Purity Grade Selection

The choice of purity grade is contingent on the specific application and stage of development. The following decision-making framework can guide this selection process.

CostBenefit cluster_research Early-Stage Research / Screening cluster_development Pre-Clinical & GMP Manufacturing start Project Goal Definition research_goal Goal: Proof-of-Concept, Screening Libraries start->research_goal dev_goal Goal: Lead Optimization, SAR Studies, Clinical Trials, Manufacturing start->dev_goal research_purity Standard Purity (≥98%) May Be Acceptable research_goal->research_purity Cost-sensitive research_risk Risk: Ambiguous results due to diastereomeric impurities. research_purity->research_risk dev_purity High Purity (≥99.5%) Is Essential dev_goal->dev_purity Quality-critical dev_benefit Benefit: Reproducibility, Safety, Regulatory Compliance, Lower Total Cost dev_purity->dev_benefit

Caption: Decision logic for selecting this compound purity grade.

Experimental Protocols for Verification

Trustworthiness in science requires self-validating systems. The following protocols describe standardized methods for assessing the purity of this compound and for conducting a comparative synthesis to empirically validate the cost-benefit analysis.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methods to determine both chemical and enantiomeric purity.

A. Chemical Purity (Reversed-Phase HPLC)

  • Principle: This method separates the main component from less hydrophobic or more hydrophobic impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[19][20]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Gradient: 30% to 90% Mobile Phase B over 20 minutes.

  • Analysis: Calculate purity by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥99.5% is desirable for high-purity applications.

B. Enantiomeric Purity (Chiral HPLC)

  • Principle: This method uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers of this compound. Polysaccharide-based CSPs are highly effective for this purpose.[21][22]

  • Instrumentation: HPLC system with a UV detector and a chiral column (e.g., Lux Cellulose-1 or CHIRALPAK IA).[21][22]

  • Sample Preparation: Same as for chemical purity analysis.

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol with a small amount of an acidic additive like TFA. The exact ratio must be optimized for the specific column used (e.g., 90:10 n-hexane:isopropanol + 0.1% TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Temperature: Ambient.

  • Analysis: Baseline resolution of the two enantiomer peaks should be achieved. Enantiomeric excess (ee) is calculated from the peak areas of the L- and D-isomers. An ee of ≥99.6% (corresponding to ≤0.2% of the D-isomer) is expected for high-purity grade.[21]

Protocol 2: Comparative Synthesis of a Model Tripeptide
  • Objective: To compare the crude product purity and yield from a synthesis using standard grade vs. high-purity grade Fmoc-L-Phenylalaninol.

  • Model Peptide: H-Ala-Phe(ol)-Gly-NH₂ (where Phe(ol) is Phenylalaninol).

  • Materials:

    • Rink Amide resin.

    • Fmoc-Gly-OH, Fmoc-Ala-OH.

    • Fmoc-L-Phenylalaninol (Standard Grade and High-Purity Grade).

    • Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Fmoc Deprotection Solution: 20% piperidine in DMF.

    • Solvents: DMF (peptide synthesis grade), DCM.

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Procedure (to be run in parallel for each grade):

    • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

    • Fmoc-Gly Coupling:

      • Perform standard Fmoc deprotection on the resin.

      • Couple Fmoc-Gly-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1 hour.

      • Wash resin thoroughly with DMF.

    • Fmoc-L-Phenylalaninol Coupling:

      • Perform Fmoc deprotection.

      • Couple Fmoc-L-Phenylalaninol (3 eq. of the respective grade) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

      • Wash resin thoroughly with DMF.

    • Fmoc-Ala Coupling:

      • Perform Fmoc deprotection.

      • Couple Fmoc-Ala-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1 hour.

      • Wash resin thoroughly with DMF and then DCM. Dry the resin.

    • Cleavage: Treat the resin with the cleavage cocktail for 2 hours.

    • Precipitation & Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by RP-HPLC and Mass Spectrometry to determine the yield and identify major impurities.

Comparative Experimental Workflow

The following diagram outlines the workflow for the validation experiment described in Protocol 2.

Workflow cluster_prep Preparation cluster_synthesis Parallel Solid-Phase Peptide Synthesis cluster_std Arm A: Standard Purity cluster_high Arm B: High Purity cluster_analysis Cleavage & Analysis start Start: 2 Aliquots of Rink Amide Resin swell Swell Resin in DMF start->swell deprot_std1 Fmoc Deprotection swell->deprot_std1 deprot_high1 Fmoc Deprotection swell->deprot_high1 couple_std1 Couple Fmoc-Gly-OH deprot_std1->couple_std1 deprot_std2 Fmoc Deprotection couple_std1->deprot_std2 couple_std2 Couple Standard Purity This compound deprot_std2->couple_std2 deprot_std3 Fmoc Deprotection couple_std2->deprot_std3 couple_std3 Couple Fmoc-Ala-OH deprot_std3->couple_std3 cleave_std Cleave & Precipitate Crude Peptide A couple_std3->cleave_std couple_high1 Couple Fmoc-Gly-OH deprot_high1->couple_high1 deprot_high2 Fmoc Deprotection couple_high1->deprot_high2 couple_high2 Couple High Purity This compound deprot_high2->couple_high2 deprot_high3 Fmoc Deprotection couple_high2->deprot_high3 couple_high3 Couple Fmoc-Ala-OH deprot_high3->couple_high3 cleave_high Cleave & Precipitate Crude Peptide B couple_high3->cleave_high analysis Analyze Crude A & B (RP-HPLC, Mass Spec) cleave_std->analysis cleave_high->analysis compare Compare Yield, Purity, and Impurity Profiles analysis->compare

Caption: Workflow for comparative peptide synthesis.

Conclusion

The decision to invest in high-purity this compound is a strategic one that pays significant dividends throughout the lifecycle of a research or development project. While the initial procurement cost is higher, the tangible benefits—increased yields, simplified purification, enhanced reproducibility, and mitigated risk—overwhelmingly justify the investment. For applications where precision, purity, and reliability are non-negotiable, such as the development of therapeutic peptides, the use of high-purity building blocks is not a luxury but a necessity. By understanding the true cost of impurities, scientists and researchers can make more informed decisions, optimizing resource allocation and increasing the probability of a successful outcome.

References

  • ResearchGate. (n.d.). Synthesis of Fmoc phenylalaninol Ramage‐PS Resin.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Medium. (2023, October 12). Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). Mastering Peptide Synthesis: The Crucial Role of Fmoc-L-Phenylalanine.
  • NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • ResearchGate. (n.d.). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Aapptec Peptides. (n.d.). This compound [129397-83-7].
  • Speciality Chemical Manufacturers. (2025, August 18). High-Purity Chemicals for Product Safety in Food and Medicines.
  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
  • RSC Publishing. (n.d.). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
  • NIH. (2021, June 22). Chirality Effects in Peptide Assembly Structures.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
  • Aral Research. (2024, August 27). Why do purity enrichment services matter in Pharmaceutical Manufacturing?.
  • NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • MOST Wiedzy. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • PubMed. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
  • Reachem. (2024, February 23). The Role of Custom Synthesis in Cost-effective Drug Production.
  • Semantic Scholar. (2017, June 14). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • NIH. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.
  • RSC Publishing. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.

Sources

A Comparative Guide to the Structural Confirmation of Fmoc-Phenylalaninol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the structural integrity of building blocks is paramount. Fmoc-Phenylalaninol, a chiral amino alcohol derived from phenylalanine, serves as a critical intermediate where precise structural confirmation is not merely a quality control checkpoint, but a foundational requirement for downstream success. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound against its common precursor, Fmoc-Phenylalanine, offering field-proven insights and detailed protocols for unambiguous structural verification.

The Imperative of Structural Verification: Why NMR is the Gold Standard

While techniques like mass spectrometry confirm molecular weight, they fall short of providing the detailed atomic connectivity and stereochemical information necessary for complete structural elucidation. NMR spectroscopy, by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), offers an unparalleled, non-destructive view of the molecular architecture. For a molecule like this compound, NMR provides definitive proof of:

  • Successful Carboxylic Acid Reduction: Confirmation that the carboxyl group of the parent amino acid has been converted to a primary alcohol.

  • Integrity of the Fmoc Group: Ensuring the N-terminal protecting group is intact and correctly attached.

  • Purity Profile: Detecting and identifying process-related impurities, such as residual starting material or side-products.

This guide is structured to walk researchers through the interpretation of key NMR data, compare it against a critical alternative (the starting material), and provide a robust experimental framework for obtaining high-fidelity spectra.

Core Principles: Deciphering the ¹H and ¹³C NMR Spectra

The chemical environment of each proton (¹H) and carbon (¹³C) atom in this compound dictates its unique resonance frequency, or "chemical shift" (δ), measured in parts per million (ppm).

  • ¹H NMR: The integral (area under the peak) of a signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) of a signal, governed by the J-coupling constant, reveals the number of neighboring protons, providing direct evidence of atomic connectivity.

  • ¹³C NMR: Each unique carbon atom in the molecule gives a distinct signal. The chemical shift is highly sensitive to the atom's hybridization and the electronegativity of its neighbors, making it a powerful tool for confirming the carbon skeleton.

Part 1: The ¹H NMR Signature of this compound

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. The key is to systematically assign each signal to its corresponding proton, paying close attention to chemical shift, integration, and multiplicity.

Molecular Structure and Proton Labeling:

The most significant structural change from Fmoc-Phenylalanine to this compound is the transformation of the -COOH group to a -CH₂OH group. This profoundly impacts the chemical shifts of the adjacent protons (Hd, Hk, Hl).

Key Diagnostic Regions in the ¹H NMR Spectrum (DMSO-d₆):

  • Aromatic Region (δ 7.10 - 7.90 ppm): This crowded region contains 13 protons from the two phenyl rings of the Fmoc group and the single phenyl ring of the phenylalaninol moiety. The signals from the Fmoc group are typically sharp and well-defined, with two doublets around δ 7.89 and δ 7.68 ppm being characteristic.[1]

  • Amide Proton (Hc, δ ~7.35 ppm): This proton will appear as a doublet due to coupling with the alpha-proton (Hd). Its presence and shift confirm the integrity of the Fmoc-carbamate linkage.

  • Fmoc Methylene and Methine Protons (Ha, Hb, δ 4.10 - 4.30 ppm): These three protons give rise to a complex multiplet. They are a hallmark of the Fmoc protecting group and their presence is a primary confirmation point.[2]

  • Phenylalaninol Backbone Protons (Hd, He, Hk): This is the most crucial region for confirming the identity of this compound versus its precursor.

    • Alpha-Proton (Hd, δ ~3.85 ppm): This proton is a multiplet, coupled to the amide proton (Hc), the two beta-protons (He), and the two gamma-protons (Hk). Its upfield shift compared to its position in Fmoc-Phenylalanine (δ ~4.13-4.22 ppm) is a key indicator of the successful reduction of the adjacent carboxylic acid.[1]

    • Beta-Protons (He, δ ~2.70 - 2.85 ppm): These two diastereotopic protons appear as a multiplet due to coupling with the alpha-proton (Hd).

    • Gamma-Protons (Hk, δ ~3.30 - 3.45 ppm): These protons, part of the newly formed CH₂OH group, are diastereotopic and appear as a multiplet coupled to the alpha-proton (Hd) and the hydroxyl proton (Hl). Their presence is definitive proof of this compound formation.

  • Hydroxyl Proton (Hl, δ ~4.80 ppm): In DMSO-d₆, this exchangeable proton typically appears as a triplet, coupled to the two gamma-protons (Hk). Observing this signal and its coupling is a strong confirmation of the alcohol functionality.

Part 2: Comparative Analysis - this compound vs. Fmoc-Phenylalanine

The most common impurity or point of comparison is the starting material, Fmoc-Phenylalanine (Fmoc-Phe-OH). An overlay of their respective NMR spectra reveals clear, quantifiable differences that allow for confident structural assignment and purity assessment.

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment (this compound)Predicted δ (ppm)MultiplicityCorresponding Proton (Fmoc-Phe-OH)Experimental δ (ppm)[1][3]Key Differentiator
Phenyl & Fmoc Aromatics7.10 - 7.90mPhenyl & Fmoc Aromatics7.19 - 7.89Largely overlapping, not a primary differentiator.
Amide NH (Hc)~7.35dAmide NH~7.89Minor shift, but observable.
Fmoc CH, CH₂ (Ha, Hb)4.10 - 4.30mFmoc CH, CH₂ + Cα-H4.13 - 4.22Overlap in the acid; becomes distinct in the alcohol.
Cα-H (Hd)~3.85 mCα-H~4.15 Significant upfield shift (~0.3 ppm) upon reduction.
Cβ-H₂ (He)2.70 - 2.85mCβ-H₂2.88 - 3.09Upfield shift, less pronounced than Cα-H.
Cγ-H₂ (Hk)~3.40 m--Signal is ABSENT in Fmoc-Phe-OH.
OH (Hl)~4.80 tCOOH~12.78Appearance of an alcohol proton; disappearance of the very downfield carboxylic acid proton.

Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment (this compound)Predicted δ (ppm)Corresponding Carbon (Fmoc-Phe-OH)Experimental δ (ppm)[2][4]Key Differentiator
C=O (Carbamate) ~156.1 C=O (Carbamate)155.9Minimal change.
Fmoc & Phenyl Aromatics120.1 - 143.8Fmoc & Phenyl Aromatics120.1 - 143.7Virtually identical.
Cγ (CH₂OH) ~64.0 --Signal is ABSENT in Fmoc-Phe-OH. Definitive confirmation.
Fmoc CH₂~65.7Fmoc CH₂65.6Minimal change.
~54.5 55.5Slight upfield shift.
Fmoc CH~46.7Fmoc CH46.6Minimal change.
~39.5 36.5Downfield shift due to change in electronic environment.
C=O (Acid) Absent C=O (Acid)173.3 Disappearance of the carboxylic acid signal is a critical confirmation point.

Part 3: Experimental Protocol for High-Fidelity NMR

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality data.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR: Accurately weigh 5-10 mg of the this compound sample.

    • For ¹³C NMR: Accurately weigh 20-40 mg of the sample.

    • Transfer the solid to a clean, dry NMR tube.

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice as its polarity ensures good sample solubility, and more importantly, it slows down the proton exchange rate, allowing for the clear observation of NH and OH proton signals and their couplings.[5] Chloroform-d (CDCl₃) is an alternative, but OH/NH signals may be broad or unobserved.

    • Gently vortex or sonicate the tube until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (typically 298 K).

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum using a 90° pulse.

      • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for quantitative analysis.

      • Typically, 16 to 64 scans are sufficient.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled 1D carbon spectrum.

      • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing and Referencing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).[5]

  • (Optional) Advanced 2D NMR for Unambiguous Assignment:

    • If signal overlap in the 1D spectrum is significant, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, providing unambiguous C-H assignments.

Part 4: Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized batch of this compound.

NMR_Workflow Sample Sample Received: 'this compound' Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Sample->Prep Protocol Step 1 Acquire1H Acquire 1D ¹H NMR Spectrum Prep->Acquire1H Protocol Step 2 Process1H Process & Reference Spectrum (DMSO @ 2.50 ppm) Acquire1H->Process1H Protocol Step 3 Analyze1H Analyze ¹H Spectrum: - Check for Cγ-H₂ (~3.4 ppm) - Check for OH (~4.8 ppm) - Confirm Cα-H shift (~3.85 ppm) - Absence of COOH (>12 ppm) Process1H->Analyze1H Protocol Step 4 Decision Structure Consistent? Analyze1H->Decision Compare Compare with Fmoc-Phe-OH Reference Data Compare->Analyze1H Reference Acquire13C Acquire 1D ¹³C NMR Spectrum (20-40 mg sample) Decision->Acquire13C Yes Troubleshoot Further Investigation Required: - Run 2D NMR (COSY, HSQC) - Impurity Analysis Decision->Troubleshoot No / Ambiguous Analyze13C Analyze ¹³C Spectrum: - Check for Cγ (~64 ppm) - Absence of C=O acid (~173 ppm) Acquire13C->Analyze13C Report Final Report: Structure Confirmed Analyze13C->Report Consistent

Caption: Workflow for NMR-based structural confirmation of this compound.

Conclusion

The structural confirmation of this compound by NMR spectroscopy is a robust and definitive process. By focusing on the key diagnostic signals—specifically the appearance of the Cγ-H₂ and OH protons in the ¹H spectrum and the Cγ carbon in the ¹³C spectrum, coupled with the disappearance of the carboxylic acid signals—researchers can unambiguously differentiate the target molecule from its common precursor, Fmoc-Phenylalanine. The comparative data and detailed protocols provided in this guide serve as a comprehensive resource for ensuring the quality and integrity of this vital synthetic building block.

References

  • A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem. Available online
  • Fmoc-phenylalanine | C24H21NO4 | CID 978331. PubChem, National Institutes of Health. Available online
  • Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix - Supporting Information. The Royal Society of Chemistry. Available online
  • Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum. ChemicalBook. Available online
  • Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum. ChemicalBook. Available online
  • Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. SpectraBase. Available online

Sources

A Researcher's Guide to the Stability of Fmoc-Phenylalaninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of C-Terminal Alcohols

In the field of peptide chemistry and drug development, C-terminal modifications are crucial for modulating the biological activity, solubility, and metabolic stability of peptide-based therapeutics. Fmoc-Phenylalaninol (Fmoc-Phe-ol), an amino acid derivative where the C-terminal carboxylic acid is reduced to a primary alcohol, is a key building block for synthesizing peptide alcohols. These structures are often investigated as enzyme inhibitors or receptor ligands.

While the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) are well-established, the introduction of a C-terminal alcohol presents unique stability challenges, particularly during the final cleavage and deprotection step. The primary hydroxyl group of phenylalaninol is susceptible to acid-catalyzed side reactions that do not occur with a standard carboxylic acid terminus. This guide provides an in-depth assessment of this compound's stability under various SPPS conditions, offering experimental protocols and data-driven recommendations to help researchers maximize the yield and purity of their target peptide alcohols.

Part 1: The Anchoring Strategy - A Foundation for Success

The stability of the final product begins with the initial anchoring strategy. Unlike standard Fmoc-amino acids that form an ester bond with hydroxyl-functionalized resins (like Wang or HMPB), this compound must be attached via its own hydroxyl group, forming an ether linkage.

Causality Behind Resin Choice: The ideal resin for this purpose is the 2-chlorotrityl chloride (2-CTC) resin . The trityl linker is highly acid-labile, allowing the peptide alcohol to be cleaved under exceptionally mild acidic conditions that preserve the integrity of the C-terminal alcohol and other acid-sensitive side-chain protecting groups.[1][2][3] This strategy provides a significant advantage by minimizing exposure to the harsh acidic environment that can promote side reactions.

Experimental Protocol: Loading this compound onto 2-CTC Resin

This protocol details the procedure for efficiently loading Fmoc-Phe-ol onto 2-CTC resin, which is the foundational step for the synthesis.

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.

  • Activation Solution: In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading, e.g., 1.8 mmol, 715 mg) in 10 mL of anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents, e.g., 4.8 mmol, 836 µL).

  • Coupling: Drain the DCM from the swollen resin and immediately add the this compound/DIPEA solution.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To quench any unreacted 2-chlorotrityl groups and prevent side reactions in subsequent steps, add 1.0 mL of methanol (MeOH) and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF.

Part 2: Stability During Peptide Elongation

During the iterative cycles of peptide chain elongation, the resin-bound phenylalaninol moiety is exposed to two main chemical environments:

  • Fmoc Deprotection: Typically 20% piperidine in DMF.

  • Amino Acid Coupling: A coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.

The primary alcohol of the C-terminal phenylalaninol is generally robust under these conditions. The ether linkage to the trityl resin and the hydroxyl group itself are stable to the mild basic conditions used for Fmoc removal.[4] Standard coupling protocols can be employed without significant risk of side reactions at the C-terminus.

Part 3: The Critical Step - Final Cleavage and Deprotection

The final cleavage from the resin with simultaneous removal of side-chain protecting groups is the step where the C-terminal alcohol is most vulnerable. The primary threat is acid-catalyzed dehydration , a classic elimination reaction of alcohols in the presence of strong, non-nucleophilic acids like Trifluoroacetic Acid (TFA).[5][6][7]

Mechanism: Acid-Catalyzed Dehydration of Phenylalaninol

Under strong acid conditions (e.g., >90% TFA), the primary alcohol can be protonated, converting the poor leaving group (-OH) into an excellent one (-OH₂⁺). A subsequent elimination reaction, facilitated by a weak base, results in the formation of a terminal alkene, an undesirable and difficult-to-remove impurity.

Dehydration_Mechanism cluster_caption Start Peptide-Phe-CH₂OH Protonated Peptide-Phe-CH₂OH₂⁺ Start->Protonated + H⁺ (TFA) Alkene Peptide-Phe=CH₂ (Dehydration Product) Protonated->Alkene - H₂O - H⁺ Water H₂O

Caption: Mechanism of acid-catalyzed dehydration.

Comparison of Cleavage Cocktails

To assess the stability of the phenylalaninol moiety, we compare three distinct cleavage strategies, from harsh to mild. The choice of cocktail directly impacts the risk of dehydration.

Cleavage CocktailCompositionRisk of DehydrationRationale & Expected Outcome
1. Harsh Acidolysis 95% TFA / 5% H₂OHigh The high concentration of strong acid and low concentration of nucleophilic scavengers strongly favor the E1/E2 elimination pathway.[5][6] Expected: Significant formation of the dehydrated alkene byproduct, reducing the purity of the desired peptide alcohol.
2. Scavenger-Rich 92.5% TFA / 5% H₂O / 2.5% TISLow Water acts as a competing nucleophile, while Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[8] These scavengers suppress the formation of reactive intermediates that lead to elimination. Expected: High yield and purity of the target peptide alcohol with minimal or no detectable dehydration.
3. Mild Cleavage 1% TFA in DCMVery Low This condition is only sufficient to cleave the hyper-acid-labile ether linkage of the 2-CTC resin.[1] It is not strong enough to protonate the alcohol efficiently or remove standard side-chain protecting groups. Expected: The fully protected peptide alcohol is released from the resin. Dehydration is negligible.

Experimental Workflow & Protocols

To validate these principles, a researcher can perform a comparative study using a model peptide.

Experimental_Workflow Start Fmoc-Phe-ol loaded 2-CTC Resin SPPS Automated or Manual SPPS (e.g., synthesize Ac-Tyr-Val-Phe-ol) Start->SPPS Divide Divide Resin into 3 Aliquots SPPS->Divide CleaveA Cleavage: 95% TFA / 5% H₂O Divide->CleaveA Aliquot 1 CleaveB Cleavage: 92.5% TFA / 5% H₂O / 2.5% TIS Divide->CleaveB Aliquot 2 CleaveC Cleavage: 1% TFA in DCM Divide->CleaveC Aliquot 3 Workup Precipitation, Centrifugation, and Lyophilization CleaveA->Workup CleaveB->Workup CleaveC->Workup Analysis HPLC & Mass Spectrometry Analysis Workup->Analysis

Caption: Comparative experimental workflow diagram.

Protocol: Comparative Cleavage Study
  • Synthesis: Synthesize a short, model peptide (e.g., Ac-Tyr(tBu)-Val-Phe-ol) on the pre-loaded this compound-2-CTC resin using standard Fmoc-SPPS protocols.

  • Resin Aliquoting: Dry the peptide-resin and divide it into three equal portions (e.g., 50 mg each).

  • Cleavage Reactions:

    • Cocktail 1 (Harsh): Treat the first aliquot with 1 mL of a freshly prepared solution of 95% TFA and 5% Water.

    • Cocktail 2 (Scavenger-Rich): Treat the second aliquot with 1 mL of a freshly prepared solution of 92.5% TFA, 5% Water, and 2.5% Triisopropylsilane (TIS).[8]

    • Cocktail 3 (Mild): Treat the third aliquot with 1 mL of 1% TFA in DCM. Repeat this treatment 5 times for 3 minutes each, collecting the filtrate each time.

  • Reaction Time: Agitate all reactions at room temperature for 2 hours.

  • Work-up:

    • For Cocktails 1 and 2, filter the resin and wash with a small amount of TFA. Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

    • For Cocktail 3, combine the filtrates and neutralize with a base like pyridine before evaporating the solvent.

  • Analysis: Dissolve the crude peptides in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by Reverse-Phase HPLC and Mass Spectrometry (MS). Look for the mass of the desired peptide alcohol and the mass corresponding to the dehydrated product (Desired Mass - 18 Da).

Conclusion and Recommendations

The stability of this compound during SPPS is highly dependent on the conditions chosen for the final cleavage step. While stable during chain elongation, the C-terminal primary alcohol is susceptible to acid-catalyzed dehydration under harsh cleavage conditions.

Key Recommendations for Researchers:

  • Use 2-Chlorotrityl Resin: Always anchor this compound to 2-CTC resin to enable mild cleavage options and provide an initial layer of protection.[1][2]

  • Employ Scavenger-Rich Cocktails: For simultaneous cleavage and full side-chain deprotection, a cocktail rich in scavengers like TFA/H₂O/TIS (92.5:5:2.5) is strongly recommended. The presence of water and a potent carbocation scavenger like TIS effectively suppresses the dehydration side reaction.[8]

  • Avoid Harsh, Scavenger-Poor Conditions: Cleavage cocktails consisting of high-concentration TFA with minimal scavengers (e.g., 95% TFA/Water) should be avoided as they present a significant risk of byproduct formation.

  • Consider a Two-Step Cleavage: For exceptionally sensitive sequences, consider a two-step approach: first, cleave the protected peptide from the 2-CTC resin using a mild cocktail (1% TFA in DCM), and then perform a separate, solution-phase deprotection of the side-chain protecting groups under carefully controlled conditions.

By understanding the underlying chemical mechanisms and selecting the appropriate synthetic strategy, researchers can confidently and successfully incorporate this compound to produce high-purity peptide alcohols for their downstream applications.

References

  • Angewandte Chemie International Edition. (2010). Synthesis of Peptide Alcohols on the Basis of an O–N Acyl-Transfer Reaction. [Link]
  • ResearchGate. (2009).
  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]
  • Master Organic Chemistry. (2015). All About Elimination Reactions of Alcohols (With Acid). [Link]
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]
  • Britannica. (2026). Alcohol: Reactions, Chemistry, Uses. [Link]
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • YouTube. (2020). Reactions of Alcohols with Strong Acid. [Link]
  • Michigan State University Chemistry. Alcohol Reactivity. [Link]
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-Phenylalaninol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with specialized reagents like Fmoc-Phenylalaninol demands the highest standards of scientific rigor and safety. This extends beyond the benchtop to the entire lifecycle of our materials, culminating in their proper disposal. Adhering to correct disposal procedures is not merely a regulatory formality; it is a fundamental aspect of ensuring a safe laboratory environment, protecting our colleagues, and maintaining environmental stewardship.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our actions in established safety principles and regulatory frameworks.

Hazard Assessment of this compound

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While the Occupational Safety and Health Administration (OSHA) has not classified this compound with specific known hazards, this does not equate to it being harmless.[1] Safety Data Sheets (SDS) indicate that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the respiratory tract, skin, and eyes.[1] The lack of extensive ecotoxicity data further underscores the need for caution to prevent its release into the environment.[1]

All laboratory activities involving this compound should be governed by the facility's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[2][3] The CHP provides a comprehensive framework for handling hazardous chemicals, from procurement to disposal.

Table 1: Summary of this compound Hazard Profile

Hazard CategoryDescriptionSource(s)
OSHA Hazard Classification No known OSHA hazards.[1][4]
Physical State Solid (Powder)[1]
Potential Health Effects May be harmful if inhaled, ingested, or absorbed through the skin. May cause respiratory tract, eye, and skin irritation.[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[1]
Ecotoxicity No data available.[1][5]
Hazardous Decomposition Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NO, NOx).[1][4]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of all laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6] Your institution must have an EPA ID number to generate and manage hazardous waste.

Your disposal procedures must align with federal, state, and local environmental control regulations, as these can vary and may be stricter than federal mandates.[1]

Core Principles of Chemical Waste Management

Successful disposal relies on a few foundational principles: characterization, segregation, and containment.

  • Characterization: All waste must be correctly identified. Since this compound is a non-listed chemical, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). While it does not typically exhibit these traits, any mixture containing it must be reassessed.

  • Segregation: This is the most critical step for safety. Never mix incompatible waste streams. This compound waste should be segregated as a non-halogenated organic solid. Keep solid and liquid wastes separate.[7]

  • Containment: Waste must be stored in appropriate, sealed, and clearly labeled containers. The container must be compatible with the chemical; for solid this compound, the original container or a new, clean, and dry high-density polyethylene (HDPE) container is ideal.[8]

Step-by-Step Disposal Protocol for this compound

This protocol is divided into two common scenarios: disposal of solid waste (unused chemical and contaminated materials) and liquid waste (solutions containing the compound).

Disposal of Solid this compound Waste

This category includes expired or surplus pure this compound powder, as well as contaminated personal protective equipment (PPE) like gloves, and lab materials such as weigh boats or absorbent paper.

Step 1: Designate a Waste Container

  • Select a clean, dry, wide-mouthed container with a secure, screw-top lid. The container must be made of a compatible material (e.g., HDPE).

  • For unused chemical, using the original manufacturer's container is often the best practice.[8]

Step 2: Label the Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[9]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations.

  • Note the date when the first waste is added to the container (the "accumulation start date").

Step 3: Transfer the Waste

  • Perform this step in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[10]

  • Carefully transfer solid this compound powder into the labeled waste container using a spatula or scoop.

  • Place any contaminated disposables (gloves, weigh paper, etc.) into the same container.

  • Causality: Containing the solid prevents it from becoming airborne and ensures it is handled as a single, well-defined waste stream.

Step 4: Secure and Store the Container

  • Tightly seal the container lid.[11]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Ensure the SAA is away from heat or ignition sources and that incompatible waste types (e.g., acids, oxidizers) are stored separately.[1][8]

Disposal of Liquid this compound Waste

This applies to solutions where this compound was used, such as in reaction mixtures or analytical standards. Never dispose of chemical solutions down the drain. [11]

Step 1: Designate a Liquid Waste Container

  • Select a leak-proof, sealable container compatible with all components of the solution (e.g., a glass or solvent-safe plastic carboy).

  • Ensure the container has appropriate secondary containment, such as a spill tray, to prevent leaks from spreading.[7]

Step 2: Label the Container

  • Affix a "Hazardous Waste" label.

  • List all chemical constituents of the solution with their approximate percentages or concentrations. For example: "this compound (~1%), Dichloromethane (90%), Piperidine (9%)". This is critical for the safety of waste handlers.[8]

  • Mark the accumulation start date.

Step 3: Accumulate and Store Waste

  • Carefully pour the liquid waste into the container using a funnel.

  • Keep the container sealed at all times, except when adding waste.[8]

  • Store the container in the SAA, segregated from incompatible materials. Do not fill the container beyond 90% capacity to allow for expansion.

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (Powder, Contaminated PPE, Weigh Boats) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (Reaction Mixtures, Solutions) is_solid->liquid_waste Liquid solid_container Select & Label Appropriate Solid Waste Container (e.g., HDPE Jar) solid_waste->solid_container liquid_container Select & Label Appropriate Liquid Waste Container (e.g., Glass Carboy) liquid_waste->liquid_container transfer_solid Transfer waste into container in a fume hood. solid_container->transfer_solid list_components Label must list ALL constituents and approximate percentages. liquid_container->list_components transfer_liquid Pour waste into container using a funnel. list_components->transfer_liquid store_saa Store sealed container in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. transfer_solid->store_saa transfer_liquid->store_saa request_pickup Container Full or Accumulation Time Limit Reached? store_saa->request_pickup end Request Pickup from Environmental Health & Safety (EHS) request_pickup->end Yes continue_accumulating Continue Accumulating request_pickup->continue_accumulating No

Caption: Decision workflow for this compound waste management.

Final Disposal and Record Keeping

Once a waste container is full or has reached the institutional time limit for accumulation (often 90 days to one year depending on generator status), it must be removed from the laboratory.[8] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup. Do not move the waste to another location yourself.

Maintain meticulous records of the waste you generate. This is not only good laboratory practice but also a requirement for regulatory compliance. Your EHS department will manage the final transport to a licensed treatment, storage, and disposal facility (TSDF).[6]

By following these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

  • MSDS - Safety Data Sheet for this compound. AAPPTec, LLC. URL: https://www.aapptec.com/msds/DFF101.pdf
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. URL: https://www.osha.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. URL: https://www.acewaste.com.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. URL: https://www.mastercontrol.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. URL: https://www.cloudsds.com/news/osha-laboratory-standard-chemical-hygiene-plan-29-cfr-1910-1450/
  • FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/msds/35661-40-6.html
  • Safety Data Sheet for Fmoc-Phe(4-CN)-OH. AAPPTec, LLC. URL: https://www.aapptec.com/msds/UFF119.pdf
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. URL: https://www.osha.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. URL: https://osha.oregon.gov/pubs/factsheets/fs56.pdf
  • FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/28335_msds.pdf
  • SAFETY DATA SHEET for N-Fmoc-L-phenylalaninol. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC383790010
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Mgt%20Guidelines.pdf
  • Safety Data Sheet for Fmoc-Phe(4-F)-OH. AAPPTec, LLC. (2022-01-04). URL: https://www.aapptec.com/msds/UFF121.pdf
  • SAFETY DATA SHEET for L-Phenylalanine. Sigma-Aldrich. (2024-07-20). URL: https://www.sigmaaldrich.com/US/en/sds/sial/p2126
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf
  • A guide to the disposal of laboratory waste. Anenta. (2024-12-18). URL: https://www.anenta.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab%20HW%20Disposal%20Guidelines.pdf
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2015-07/documents/sam_lab_disposal_document_final_11202008.pdf
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. (2025-11-25). URL: https://www.epa.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. URL: https://www.medlabmag.com/article/1220

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Fmoc-Phenylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond the experimental results to the very environment in which discoveries are made. Handling specialized reagents like Fmoc-Phenylalaninol, a cornerstone in solid-phase peptide synthesis (SPPS), demands a meticulous approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both the safety of the handler and the purity of the synthesis.

While this compound and similar Fmoc-protected amino acids are not classified as hazardous substances under OSHA or GHS regulations, they are fine organic powders that can pose risks if mishandled.[1][2][3][4] Potential health effects include irritation to the respiratory tract, skin, and eyes upon contact or inhalation.[1] Therefore, a robust PPE protocol is not merely a recommendation but a foundational aspect of good laboratory practice.

Core Principles of Protection

The primary objective when handling any fine chemical powder is to prevent unintended contact and inhalation. This is achieved by creating a reliable barrier between the researcher and the chemical. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Essential Personal Protective Equipment for this compound

A comprehensive PPE strategy for handling this compound involves protection for the eyes, skin, and respiratory system. The following table summarizes the recommended equipment for various laboratory scenarios involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Tightly fitting safety gogglesChemical-resistant gloves (Nitrile)Full-coverage lab coatN95/FFP2 respirator or use in a ventilated enclosure
Solution Preparation and Transfer Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Full-coverage lab coatNot typically required if performed in a well-ventilated area or fume hood
Solid-Phase Peptide Synthesis (SPPS) Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Full-coverage lab coatNot typically required if performed in a well-ventilated area or fume hood
Spill Cleanup (Powder) Tightly fitting safety gogglesChemical-resistant gloves (Nitrile)Full-coverage lab coat or chemical-resistant apronN95/FFP2 respirator

Step-by-Step PPE Protocol: From Preparation to Disposal

Adherence to a systematic workflow is critical for maximizing safety and minimizing contamination risk.

Preparation and Donning PPE

Before handling this compound, ensure your workspace is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Step 1: Hand Hygiene. Wash and dry your hands thoroughly.

  • Step 2: Lab Coat. Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.[5] For tasks with a higher risk of spills, consider a chemical-resistant apron over the lab coat.[6]

  • Step 3: Respiratory Protection (if required). If you are weighing the powder outside of a ventilated enclosure, a properly fitted N95 or FFP2 respirator is essential to prevent inhalation of airborne particles.[7]

  • Step 4: Eye Protection. Wear safety glasses with side shields for general handling.[5] When weighing powder, upgrade to tightly fitting safety goggles to provide a better seal against airborne dust.[5][6]

  • Step 5: Gloves. Don chemical-resistant gloves, such as nitrile gloves.[6][8] Check for any rips or tears before use. Ensure the gloves extend over the cuffs of your lab coat.[3]

Safe Handling and Experimental Work
  • Engineering Controls: Whenever possible, handle this compound powder in a fume hood or a ventilated balance enclosure to minimize airborne dust.[1][9]

  • Avoid Dust Formation: Handle the powder gently to avoid creating dust clouds. Use appropriate tools, such as a chemical spatula, for transfers.

  • Solution Preparation: When dissolving this compound, add the powder to the solvent slowly to prevent splashing.

Doffing PPE and Decontamination

The process of removing PPE is as important as putting it on to prevent cross-contamination.

  • Step 1: Gloves. Remove gloves using the proper technique (without touching the outer surface with your bare hands) and dispose of them in the designated chemical waste container.[3]

  • Step 2: Lab Coat. Remove your lab coat, folding it inward to contain any potential contamination, and store it appropriately.

  • Step 3: Eye and Respiratory Protection. Remove your goggles/safety glasses and respirator (if used).

  • Step 4: Hand Hygiene. Wash your hands thoroughly with soap and water.[1][3]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal start Start: Assess Task hand_hygiene Wash Hands start->hand_hygiene don_coat Don Lab Coat hand_hygiene->don_coat don_respirator Don Respirator (if needed) don_coat->don_respirator don_eye Don Eye Protection don_respirator->don_eye don_gloves Don Gloves don_eye->don_gloves weigh_powder Weighing Powder don_gloves->weigh_powder Task: Powder prep_solution Preparing Solution don_gloves->prep_solution Task: Solution weigh_powder->prep_solution doff_gloves Doff Gloves weigh_powder->doff_gloves perform_synthesis Performing SPPS prep_solution->perform_synthesis perform_synthesis->doff_gloves doff_coat Doff Lab Coat doff_gloves->doff_coat doff_eye_resp Doff Eye/Respiratory Protection doff_coat->doff_eye_resp final_wash Final Hand Wash doff_eye_resp->final_wash end End final_wash->end

Caption: A flowchart illustrating the procedural steps for donning, handling, and doffing PPE.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills: For small powder spills, avoid dry sweeping. Instead, gently cover the spill with damp paper towels to avoid raising dust, then carefully wipe it up. Place the contaminated materials in a sealed container for proper disposal.

  • Large Spills: Evacuate the area and inform your laboratory's safety officer.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

Waste Disposal

All disposable PPE (gloves, masks) and materials used to clean up spills that have come into contact with this compound should be disposed of in accordance with your institution's chemical waste disposal procedures.[10] Do not dispose of this waste in the regular trash.

By integrating these safety protocols into your daily laboratory practice, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: this compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-Fmoc-L-phenylalaninol.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • CDH Fine Chemical. (n.d.). FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Unseen. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • JoVE. (2017). Video: Proper Use of Personal Protective Equipment PPE.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(4-CN)-OH.
  • AAPPTec, LLC. (2022). Safety Data Sheet: Fmoc-Phe(4-F)-OH.
  • ECHEMI. (2019). FMOC-L-phenylalanine Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Phenylalaninol
Reactant of Route 2
Reactant of Route 2
Fmoc-Phenylalaninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.